N-Methyl chlorofluoroacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-fluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPTVVOTWUGZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382058 | |
| Record name | 2-chloro-2-fluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53441-15-9 | |
| Record name | 2-Chloro-2-fluoro-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53441-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-2-fluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Emergence of a Precision Warhead in Covalent Drug Discovery
An In-Depth Technical Guide to N-Methyl-2-chloro-2-fluoroacetamide (CAS 53441-15-9)
To my colleagues in the fields of medicinal chemistry and drug development, the molecule N-Methyl-2-chloro-2-fluoroacetamide represents more than just another halogenated amide. Its true significance lies in its potential as a highly tunable and reactive "warhead" for the design of targeted covalent inhibitors. The presence of both chlorine and fluorine on the α-carbon, coupled with the N-methyl amide, creates a unique electronic and steric environment. This guide is structured to provide a deep dive into this promising, albeit sparsely documented, chemical entity. We will move beyond a simple recitation of facts, instead exploring the causal relationships that govern its synthesis, reactivity, and potential applications. As direct experimental data for this specific compound is limited in public literature, this guide will synthesize information from closely related structural analogs to build a robust and predictive technical profile, empowering researchers to harness its potential.
Core Molecular Characteristics
N-Methyl-2-chloro-2-fluoroacetamide is a small, functionalized amide with the chemical formula C₃H₅ClFNO. The strategic placement of its constituent atoms dictates its chemical behavior, particularly its utility as an electrophilic building block in organic synthesis and medicinal chemistry.
Physicochemical Properties
Precise experimental data for N-Methyl-2-chloro-2-fluoroacetamide is not widely published. The following table summarizes its basic properties, with some values being calculated or estimated based on its structure and data from similar compounds.
| Property | Value | Source / Method |
| CAS Number | 53441-15-9 | - |
| Molecular Formula | C₃H₅ClFNO | - |
| Molecular Weight | 125.53 g/mol | Calculated |
| Appearance | Predicted: Colorless solid or liquid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in a range of organic solvents (e.g., DCM, THF, Acetone) | Inferred |
Synthesis Strategy: A Controlled Approach
The synthesis of α-chloro-α-fluoro amides requires a nuanced approach to ensure the selective introduction of two different halogens on the same carbon. A plausible and controlled synthetic pathway is outlined below, starting from readily available precursors. The rationale behind this multi-step approach is to avoid non-selective halogenation reactions and to potentially allow for stereocontrolled synthesis if a chiral center is desired.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the laboratory-scale synthesis of N-Methyl-2-chloro-2-fluoroacetamide.
Caption: Proposed workflow for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the synthesis of N-substituted chloroacetamides[1][2]. Extreme caution is advised due to the predicted high toxicity of the product. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Activation of the Carboxylic Acid:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add chloro(fluoro)acetic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases. The progress can be monitored by the disappearance of the starting material via TLC.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude chloro(fluoro)acetyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude chloro(fluoro)acetyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous DCM.
-
Add the methylamine solution dropwise to the stirred solution of the acid chloride at 0 °C. The formation of a white precipitate (methylammonium chloride) will be observed.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the consumption of the acid chloride.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Methyl-2-chloro-2-fluoroacetamide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
-
Application in Drug Development: A Covalent Warhead
The most compelling application of N-Methyl-2-chloro-2-fluoroacetamide is as a reactive moiety, or "warhead," for designing targeted covalent inhibitors[3][4][5][6]. Covalent inhibitors form a stable bond with their protein target, often leading to enhanced potency and a prolonged duration of action.
Mechanism of Covalent Inhibition
The chlorofluoroacetamide group is an electrophilic trap for nucleophilic amino acid residues, most notably cysteine, which is often found in the active sites of enzymes like proteases and kinases. The proposed mechanism involves a bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Covalent modification of a cysteine residue by a chlorofluoroacetamide warhead.
The sulfur atom of the cysteine thiolate acts as the nucleophile, attacking the electrophilic α-carbon of the warhead. This results in the displacement of the chloride ion, a good leaving group, and the formation of a stable thioether bond, thus irreversibly inhibiting the enzyme[3][4].
Case Study: SARS-CoV-2 3CL Protease Inhibitors
A seminal study in the development of antiviral agents for COVID-19 demonstrated the power of the chlorofluoroacetamide (CFA) warhead.[4][5] Researchers designed and synthesized a series of covalent inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for viral replication.
-
Design Rationale: The CFA moiety was incorporated into an aza-peptide scaffold designed to fit into the active site of 3CLpro.
-
Key Findings: An inhibitor with an (R)-configuration at the CFA unit, named YH-6, showed potent inhibition of the enzyme and strongly blocked viral replication in infected cells.
-
Structural Validation: X-ray crystallography confirmed that the inhibitor formed a covalent bond with the catalytic Cys145 residue in the active site of 3CLpro.[5]
This work underscores the potential of N-Methyl-2-chloro-2-fluoroacetamide and its derivatives as lead compounds in the development of novel therapeutics. The N-methyl group, in particular, can offer advantages in terms of metabolic stability and modulating the steric and electronic properties of the warhead compared to a primary amide.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of N-Methyl-2-chloro-2-fluoroacetamide. Below are the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ¹H NMR | ||||
| -CH FCl | 6.5 - 7.5 | Doublet | ²JHF ≈ 45-50 | The proton is strongly deshielded by the adjacent fluorine and chlorine atoms. It will be split into a doublet by the fluorine. |
| -N-CH₃ | 2.8 - 3.2 | Singlet (or doublet if restricted rotation) | - | A typical range for an N-methyl amide. May show splitting if C-N bond rotation is slow. |
| ¹³C NMR | ||||
| -C (=O) | 160 - 170 | Doublet | ²JCF ≈ 20-30 | Carbonyl carbon adjacent to a fluorinated carbon. |
| -C HFCl | 80 - 95 | Doublet | ¹JCF ≈ 240-260 | The α-carbon is significantly shifted downfield and shows a large one-bond coupling to fluorine. |
| -N-C H₃ | 25 - 35 | Singlet | - | Typical chemical shift for an N-methyl group on an amide. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): A peak at m/z 125.53.
-
Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments: Expect fragmentation corresponding to the loss of Cl, HF, and cleavage of the amide bond.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
N-H Stretch: Absent (since it's a secondary amide).
-
C-H Stretch: ~2950-3000 cm⁻¹ (from the methyl group).
-
C=O Stretch (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.
-
C-F Stretch: A strong, sharp absorption in the 1000-1100 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.
Safety and Handling
-
Toxicity: Assumed to be fatal if swallowed or in contact with skin.[7] It is likely a metabolic poison that can interfere with the citric acid cycle.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All handling of the solid or its solutions must occur within a certified chemical fume hood.[10][11]
-
Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Waste must be disposed of as hazardous chemical waste in accordance with local and national regulations.[10]
Conclusion and Future Outlook
N-Methyl-2-chloro-2-fluoroacetamide is a molecule of significant interest for advanced drug discovery programs. Its unique α,α-dihalogenated structure positions it as a promising electrophilic warhead for the development of next-generation covalent inhibitors. While the current body of public literature on this specific compound is sparse, the successful application of the closely related chlorofluoroacetamide moiety in potent antiviral agents provides a strong rationale for its further investigation. Future research should focus on establishing a definitive and scalable synthetic route, fully characterizing its physicochemical and toxicological properties, and exploring its application in developing covalent inhibitors for a broader range of therapeutic targets, including kinases, proteases, and other enzymes with active-site cysteine residues. This guide provides the foundational knowledge and predictive insights necessary for researchers to begin exploring the potential of this versatile chemical tool.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]
-
MP Biomedicals, LLC. (2006). Material Safety Data Sheet for Fluoroacetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. [Link]
-
Cai, X., et al. (2004). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. Journal of Chromatography B, 802(2), 239-245. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 356549, 2-Chloro-N,N-diethyl-2-fluoroacetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide in NIST Chemistry WebBook. Retrieved from [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 22. [Link]
-
Khalib, A. A., et al. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Cheke, R. S., & Kharkar, P. S. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides as Potential Covalent Inhibitors for Oncology. ResearchGate. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-Methyl Chlorofluoroacetamide: Synthesis, Molecular Structure, and Applications in Covalent Drug Discovery
Abstract
N-Methyl chlorofluoroacetamide (NM-CFA) is a halogenated amide of significant interest to the chemical biology and drug discovery communities. Its unique structural features, particularly the α-chloro-α-fluoroacetamide moiety, position it as a potent and selective covalent modifier of nucleophilic amino acid residues in proteins. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and detailed spectroscopic analysis of this compound. Furthermore, it delves into the burgeoning application of this molecule and its derivatives as "warheads" in the design of targeted covalent inhibitors (TCIs), with a particular focus on their role in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their research endeavors.
Introduction: The Rise of Covalent Modifiers in Drug Discovery
The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that can form a stable, long-lasting bond with their biological targets. This approach offers several advantages over traditional non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets. Within this class of molecules, α-haloacetamides have emerged as versatile electrophilic "warheads" capable of reacting with nucleophilic residues such as cysteine. This compound distinguishes itself through the presence of both chlorine and fluorine atoms on the α-carbon, a feature that modulates its reactivity and selectivity. Recent studies have highlighted the potential of chlorofluoroacetamide-based compounds as irreversible inhibitors for a range of protein targets, including viral proteases, demonstrating their promise in addressing significant unmet medical needs.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a central acetamide backbone with a methyl group on the nitrogen atom and both a chlorine and a fluorine atom attached to the α-carbon. This unique arrangement of atoms dictates its chemical reactivity and physical properties.
Sources
An In-depth Technical Guide to the Synthesis of N-Methyl chlorofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl chlorofluoroacetamide (CAS No. 53441-15-9) is a halogenated amide of growing interest in synthetic and medicinal chemistry. Its unique combination of functional groups—a reactive chlorofluoroacetyl moiety and an N-methyl amide—makes it a valuable building block for more complex molecules and a potential pharmacophore in its own right. The α-chlorofluoroacetamide warhead, for instance, has been effectively utilized in the design of targeted covalent inhibitors.[1][2] This guide provides a comprehensive overview of the most logical and field-proven synthetic pathways to this compound, detailing the necessary precursors, reaction mechanisms, and step-by-step experimental protocols. It is designed to equip researchers with the practical knowledge required for its successful laboratory-scale synthesis and characterization.
Introduction and Strategic Overview
The synthesis of this compound can be approached via two primary strategic disconnections. The most direct and widely applicable strategy involves the formation of the amide bond between a suitable chlorofluoroacetyl precursor and methylamine. A secondary, alternative approach involves the N-methylation of a pre-formed chlorofluoroacetamide.
This guide will focus primarily on the first strategy, which is generally higher yielding and more straightforward for controlling selectivity. This pathway can be broken down into two core stages:
-
Stage 1: Synthesis of the Key Precursor: Preparation of a reactive chlorofluoroacetyl species, typically chlorofluoroacetyl chloride, from chlorofluoroacetic acid.
-
Stage 2: Amide Bond Formation: The nucleophilic acyl substitution reaction of chlorofluoroacetyl chloride with methylamine to yield the final product.
The overall synthetic logic is presented in the workflow diagram below.
Caption: Proposed two-stage synthesis pathway for this compound.
Physicochemical and Spectroscopic Data
While this compound is commercially available from several suppliers,[3][4] detailed, publicly accessible experimental data on its properties is scarce. The table below summarizes known and predicted information. Researchers synthesizing this compound should perform full analytical characterization.
| Property | Value | Source / Method |
| CAS Number | 53441-15-9 | |
| Molecular Formula | C₃H₅ClFNO | |
| Molecular Weight | 125.53 g/mol | Calculated |
| Melting Point | Not reported. | - |
| Boiling Point | Not reported. | - |
| ¹H NMR | Predicted shifts: δ ~2.8-3.0 (d, 3H, N-CH₃), ~6.5-6.8 (d, 1H, CHFCl), ~7.0-8.0 (br s, 1H, NH). Coupling constants expected. | Analogous Compounds[1] |
| ¹³C NMR | Predicted shifts: δ ~26 (N-CH₃), ~115-125 (d, CHFCl), ~165 (C=O). | Standard Chemical Shifts |
| ¹⁹F NMR | A single resonance is expected, likely a doublet due to coupling with the adjacent proton. | Standard Chemical Shifts[1] |
| IR Spectroscopy | Predicted peaks (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~700-800 (C-Cl stretch). | Analogous Compounds |
Detailed Synthesis Pathway and Protocols
Part I: Synthesis of Chlorofluoroacetyl Chloride
The critical precursor for the amidation step is chlorofluoroacetyl chloride. This is most reliably prepared from commercially available chlorofluoroacetic acid (CAS 471-44-3)[5][6] by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a classic and effective method for converting carboxylic acids to acyl chlorides.[7]
The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired acyl chloride.
Caption: Reaction scheme for the formation of chlorofluoroacetyl chloride.
Experimental Protocol: Preparation of Chlorofluoroacetyl Chloride [7]
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the acidic gas byproducts.
-
To the flask, add chlorofluoroacetic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Once the addition is complete, gently heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, the excess thionyl chloride can be removed by distillation at atmospheric pressure (b.p. 76 °C).
-
The remaining crude chlorofluoroacetyl chloride is then purified by fractional distillation. The boiling point has been reported as 69-70 °C.[7]
Part II: Synthesis of this compound
The final step is the amidation of the synthesized chlorofluoroacetyl chloride with methylamine. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.[2][8]
Due to the formation of hydrogen chloride (HCl) as a byproduct, two equivalents of methylamine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming methylammonium chloride.[8][9] Alternatively, one equivalent of methylamine can be used in the presence of an auxiliary non-nucleophilic base like triethylamine or pyridine.
Experimental Protocol: Amidation with Methylamine
-
Safety Precaution: Methylamine is a flammable and corrosive gas/solution. Acyl chlorides are lachrymators. This reaction should be performed in a fume hood at low temperature due to its exothermic nature.
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve methylamine (2.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A 40% solution of methylamine in water or a 2.0 M solution in THF are common commercial forms.
-
Cool the methylamine solution to 0 °C using an ice-water bath.
-
Dissolve the freshly prepared chlorofluoroacetyl chloride (1.0 eq) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled, stirred methylamine solution, ensuring the internal temperature does not rise above 5-10 °C. A white precipitate (methylammonium chloride) will form.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Work-up and Purification:
-
Quench the reaction by adding water. If using an organic solvent like DCM, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or distillation, depending on its physical state.
-
Alternative Synthetic Route: N-Methylation of Chlorofluoroacetamide
An alternative strategy involves the initial synthesis of the primary amide, chlorofluoroacetamide, followed by a selective N-methylation step.
-
Synthesis of Chlorofluoroacetamide: This can be achieved by reacting ethyl chlorofluoroacetate with ammonia.[7] The ester itself is prepared from chlorofluoroacetic acid.
-
N-Methylation: The subsequent methylation of the primary amide can be challenging due to the potential for O-alkylation or bis-methylation. However, modern methods offer high selectivity. A promising protocol involves using phenyl trimethylammonium iodide (PhMe₃NI) as a solid methylating agent with a base like cesium carbonate (Cs₂CO₃) in toluene.[8] This method has been shown to be highly monoselective for primary amides.
While viable, this two-step approach is less direct than the acyl chloride route and may result in lower overall yields.
Conclusion
The synthesis of this compound is most efficiently achieved via a two-stage process involving the conversion of chlorofluoroacetic acid to its acyl chloride, followed by a direct amidation reaction with methylamine. This pathway utilizes standard, well-documented organic transformations and readily available starting materials. While detailed physicochemical and spectroscopic data for the final product are not widely published, its characterization can be readily accomplished using standard analytical techniques such as NMR and IR spectroscopy. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and study of this important chemical entity.
References
-
Park, J. D., et al. (1949). The Preparation of Some Derivatives of Chlorofluoroacetic Acid. Journal of the American Chemical Society, 71(7), 2339-2341. [Link]
- This cit
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
- This cit
- This cit
- This cit
- This cit
-
HENAN NEW ELECTRIC POWER CO.,LTD. (n.d.). This compound, CasNo.53441-15-9. Retrieved January 11, 2026, from [Link]
- This cit
- This cit
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved January 11, 2026, from [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3036. [Link]
- This cit
-
Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved January 11, 2026, from [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14211–14224. [Link]
-
Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. Retrieved January 11, 2026, from [Link]
Sources
- 1. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Chloro(fluoro)acetic Acid | 471-44-3 | TCI AMERICA [tcichemicals.com]
- 6. CHLOROFLUOROACETIC ACID | 471-44-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE [vedantu.com]
physical and chemical properties of N-Methyl chlorofluoroacetamide
An In-depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2-chloro-2-fluoroacetamide
Disclaimer: The compound "N-Methyl chlorofluoroacetamide" is not a standard chemical name and is subject to ambiguity. This guide assumes the user is referring to N-Methyl-2-chloro-2-fluoroacetamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. All properties and behaviors described herein should be considered predictive and require experimental validation.
Introduction
N-Methyl-2-chloro-2-fluoroacetamide is a halogenated amide of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a methyl group on the nitrogen, along with both chlorine and fluorine atoms on the α-carbon, imparts a unique combination of steric and electronic properties. This guide provides a detailed examination of its predicted physicochemical properties, probable synthetic routes, expected reactivity, and a toxicological profile based on well-understood structural analogs. The insights provided aim to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and materials science.
Physicochemical Properties
The physical and chemical properties of N-Methyl-2-chloro-2-fluoroacetamide are predicted based on data from analogous compounds. A summary of these properties is presented in Table 1.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value for N-Methyl-2-chloro-2-fluoroacetamide | Analog Compound Data |
| Molecular Formula | C₃H₅ClFNO | - |
| Molecular Weight | 125.53 g/mol | - |
| Appearance | Likely a white crystalline solid | N-Methyl-2,2,2-trifluoroacetamide is a white crystalline powder.[1] |
| Melting Point | Expected to be in the range of 50-120 °C | N-Methyl-2,2,2-trifluoroacetamide: 49-51 °C[1]; 2-Fluoroacetamide: 107-109 °C[2]; 2-Chloro-N-methylacetamide: Not available, but chloroacetamide is 118-120 °C. |
| Boiling Point | Predicted to be >150 °C | N-Methyl-2,2,2-trifluoroacetamide: 156-157 °C.[1] |
| Solubility | Expected to be soluble in water and polar organic solvents. | 2-Fluoroacetamide is soluble in water.[2][3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show a doublet for the N-methyl group due to coupling with the N-H proton (if present, though tautomerization might affect this), and a doublet of doublets for the α-proton, with coupling to both fluorine and the N-H proton.
-
¹³C NMR: Three distinct carbon signals are expected: one for the methyl group, one for the α-carbon (split by fluorine), and one for the carbonyl carbon.[4]
-
¹⁹F NMR: A doublet corresponding to the single fluorine atom, split by the α-proton, is anticipated.
-
IR Spectroscopy: Characteristic peaks would include a C=O stretch for the amide (around 1650-1680 cm⁻¹), an N-H bend (if applicable), and C-F and C-Cl stretches.[5][6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and fluorine atoms.[5][7]
Synthesis and Characterization
A probable synthetic route to N-Methyl-2-chloro-2-fluoroacetamide would involve the chloroacetylation of methylamine followed by fluorination, or the acylation of methylamine with a suitable chloro-fluoroacetyl precursor. A generalized workflow is presented below.
Proposed Synthetic Workflow
A plausible synthetic strategy could involve the reaction of methylamine with chloroacetyl chloride to form 2-chloro-N-methylacetamide, which can then be selectively fluorinated. Alternatively, starting with 2-chloro-2-fluoroacetic acid, it could be converted to the corresponding acyl chloride and then reacted with methylamine.
Caption: Proposed synthetic routes to N-Methyl-2-chloro-2-fluoroacetamide.
General Experimental Protocol for Synthesis (Route B)
-
Preparation of 2-Chloro-2-fluoroacetyl chloride: To a solution of 2-chloro-2-fluoroacetic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by IR or the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amidation: Dissolve the crude 2-chloro-2-fluoroacetyl chloride in an anhydrous aprotic solvent. Cool the solution to 0 °C and add a solution of methylamine (in a suitable solvent like THF or as a gas) dropwise. Allow the reaction to proceed to completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reactivity and Stability
The reactivity of N-Methyl-2-chloro-2-fluoroacetamide is governed by the electrophilic nature of the carbonyl carbon and the leaving group potential of the halogens on the α-carbon.
-
Nucleophilic Acyl Substitution: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
α-Substitution: The presence of both chlorine and fluorine atoms on the α-carbon makes the α-proton acidic and susceptible to deprotonation by a strong base, which could be followed by elimination or further substitution reactions. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution at the α-carbon.[8][9]
-
Stability: The compound is expected to be stable under normal laboratory conditions.[10] However, it may decompose upon heating to release toxic fumes of hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[11][12] It is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Biological and Toxicological Profile
The toxicological properties of N-Methyl-2-chloro-2-fluoroacetamide can be inferred with high confidence from its structural analog, fluoroacetamide.
Mechanism of Toxicity: Lethal Synthesis
Fluoroacetamide and its derivatives are known to be highly toxic due to their metabolic conversion to fluoroacetate.[2][3][13] This process, termed "lethal synthesis," involves the in-vivo hydrolysis of the amide to fluoroacetic acid.[14] Fluoroacetate then enters the citric acid cycle (TCA cycle) where it is converted to fluorocitrate.[13][15] Fluorocitrate is a potent inhibitor of the enzyme aconitase, leading to a blockage of cellular respiration and a subsequent depletion of cellular energy, ultimately causing cell death.[13][14][15]
Caption: Proposed metabolic pathway leading to the toxicity of N-Methyl-2-chloro-2-fluoroacetamide.
Predicted Hazard Profile
Based on the known hazards of fluoroacetamide and other halogenated acetamides, N-Methyl-2-chloro-2-fluoroacetamide should be handled with extreme caution.
-
Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[2][10][16] The probable oral lethal dose in humans for fluoroacetamide is less than 5 mg/kg.[11][17]
-
Health Effects: Symptoms of poisoning may be delayed and can include nausea, vomiting, cardiac irregularities, convulsions, and death from respiratory or cardiac failure.[10][14][17]
-
Reproductive Toxicity: May cause reproductive disorders.[2]
-
Safety Precautions: All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][16][18]
Conclusion
N-Methyl-2-chloro-2-fluoroacetamide is a molecule with a unique substitution pattern that suggests a rich and complex chemical reactivity. While direct experimental data is scarce, a comprehensive profile can be constructed by drawing on the known properties of its structural analogs. Its potential as a synthetic building block is significant, but its development and application must be guided by a thorough understanding of its predicted high toxicity, which is analogous to that of fluoroacetamide. The information presented in this guide serves as a critical starting point for any researcher intending to work with this compound, emphasizing the need for rigorous safety protocols and further experimental validation of its properties.
References
- Sigma-Aldrich. (2024, September 8).
- Benchchem. N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.
- PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide.
- Sigma-Aldrich. (2024, September 8).
- Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- ChemicalBook. (2025, September 25). N-Methyl-2,2,2-trifluoroacetamide | 815-06-5.
- CAMEO Chemicals - NOAA. FLUOROACETAMIDE.
- Wikipedia. Fluoroacetamide.
- Grokipedia. (2026, January 7). Fluoroacetamide.
- Smolecule. Buy Fluoroacetamide | 640-19-7 | >98%.
- Benchchem.
- PubChem - NIH. Fluoroacetamide | FCH2CONH2 | CID 12542.
- ChemicalBook. FLUOROACETAMIDE CAS#: 640-19-7.
- Sigma-Aldrich. Fluoroacetamide 640-19-7.
- Fisher Scientific.
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.
- Santa Cruz Biotechnology. Fluoroacetamide.
- MSDS of N-methyl-2-chloroacetamide. (2025, April 11).
- Regulations.gov. (2005, October 26). Toxicology of fluoroacetate: a review, with possible directions for therapy research.
- NIST WebBook. 2-Chloro-N-methylacetamide - IR Spectrum.
- NIST WebBook.
- SpectraBase. N-METHYL-2-FLUOROACETAMIDE;NMFA - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Organic Syntheses Procedure. chloroacetamide.
Sources
- 1. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]
- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Chloro-N,N-diethyl-2-fluoroacetamide | C6H11ClFNO | CID 356549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 7. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Buy Fluoroacetamide | 640-19-7 | >98% [smolecule.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. fishersci.com [fishersci.com]
N-Methyl chlorofluoroacetamide structural analogs
An In-Depth Technical Guide to N-Methyl Chlorofluoroacetamide Structural Analogs for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
This compound and its structural analogs are emerging as a pivotal class of compounds in modern medicinal chemistry, primarily driven by their utility as covalent inhibitors. The unique electrophilic nature of the α-chlorofluoroacetyl group enables highly specific and potent interactions with nucleophilic residues in target proteins, most notably cysteine. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of these molecules. We will delve into the mechanistic underpinnings of their covalent modifying capabilities, explore structure-activity relationships, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound analogs in the design of next-generation therapeutics.
Introduction: The Rise of a Privileged Warhead
The incorporation of halogen atoms into drug candidates is a time-honored strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The chlorofluoroacetamide (CFA) moiety, a geminal haloacetamide, represents a sophisticated evolution of this approach, offering a finely tuned reactivity profile for covalent drug design.[3] Unlike more reactive electrophiles, the CFA group exhibits moderate reactivity, which can be harnessed to achieve selective modification of a target protein over other biological nucleophiles, thereby minimizing off-target effects.[4]
This compound serves as a foundational structure in this class. The N-methylation can influence solubility, membrane permeability, and metabolic stability, while also providing a vector for further structural elaboration.[5] This guide will explore the core chemistry of the CFA warhead and the diverse structural modifications that can be implemented to create potent and selective therapeutic agents.
The Heart of the Matter: Reactivity of the Chlorofluoroacetamide Moiety
The therapeutic potential of CFA analogs is intrinsically linked to the chemical reactivity of the α-carbon, which is substituted with both a chlorine and a fluorine atom. This unique arrangement creates a potent electrophilic center.
Mechanism of Covalent Modification:
The primary mechanism of action for CFA-based inhibitors is the covalent modification of nucleophilic amino acid residues within the binding site of a target protein, most commonly cysteine.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:
-
Target Recognition: The inhibitor first binds non-covalently to the target protein, driven by interactions of the broader molecular scaffold.
-
Nucleophilic Attack: The deprotonated thiol of a cysteine residue attacks the electrophilic α-carbon of the CFA moiety.
-
Covalent Bond Formation: The chlorine atom, being a better leaving group than fluorine, is displaced, resulting in the formation of a stable thioether bond between the inhibitor and the protein.[7]
The presence of the fluorine atom is crucial; its strong electron-withdrawing nature increases the electrophilicity of the α-carbon, tuning the reactivity for selective engagement. The chirality at this carbon can also have a profound impact on the rate and selectivity of the covalent reaction, as the precise orientation of the electrophile relative to the target nucleophile is critical.[8]
Caption: Mechanism of Covalent Modification by a CFA Inhibitor.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through a variety of robust synthetic routes. A common strategy involves the amidation of a suitable amine with an activated derivative of chlorofluoroacetic acid.
General Synthetic Workflow
A modular approach is often employed, allowing for the rapid generation of a library of analogs. This typically involves the synthesis of a core scaffold containing a primary or secondary amine, which is then coupled with the chlorofluoroacetyl moiety.
Caption: General Synthetic Workflow for CFA Analog Preparation.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of an this compound analog from (R)-chlorofluoroacetic acid and a hypothetical N-methylated amine scaffold (Scaffold-NHMe).
Materials:
-
(R)-chlorofluoroacetic acid
-
Scaffold-NHMe
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Scaffold-NHMe (1.0 eq) in anhydrous DMF, add (R)-chlorofluoroacetic acid (1.1 eq), COMU (1.2 eq), and DIPEA (3.0 eq) under an argon atmosphere at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic CHFCl group can be confirmed by specific splitting patterns and chemical shifts in the NMR spectra.
Applications in Drug Discovery: Case Study of SARS-CoV-2 3CL Protease Inhibitors
A prominent application of CFA analogs has been in the development of covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2, a cysteine protease essential for viral replication.[9][10] By incorporating the CFA warhead into a peptide-like scaffold that mimics the natural substrate of the enzyme, researchers have developed highly potent antiviral agents.[11]
The chirality of the CFA unit has been shown to be critical for potent inhibition. For instance, a derivative with an (R)-configuration at the CFA unit was found to be a significantly more potent inhibitor of SARS-CoV-2 replication compared to its (S)-enantiomer.[8][10] This highlights the importance of stereochemistry in achieving optimal orientation for the covalent reaction within the enzyme's active site.
| Compound ID | Scaffold | CFA Chirality | 3CLpro IC₅₀ (nM) | Antiviral EC₅₀ (nM) | Reference |
| YH-6 | Aza-peptide | R | 18 | 26 | [10] |
| Analog of YH-6 | Aza-peptide | S | >10,000 | >10,000 | [11] |
| (R,R)-18 | Dipeptidic | R | 35 | 110 | [8] |
| (S,R)-18 | Dipeptidic | S | 2,800 | 11,000 | [8] |
This table presents a summary of representative data. IC₅₀ and EC₅₀ values are indicative of potency and can vary based on assay conditions.
Structure-Activity Relationships (SAR) and Analog Design
The design of effective CFA-based inhibitors requires a careful consideration of the structure-activity relationship. Key areas for modification include:
-
The Amine Substituent (R-group): This portion of the molecule is primarily responsible for target recognition and non-covalent binding affinity. For enzyme inhibitors, this is often a peptidomimetic or heterocyclic scaffold designed to fit into the substrate-binding pocket.
-
N-Alkylation: N-methylation, as in our core topic, can improve pharmacokinetic properties by blocking metabolic degradation at the amide bond and potentially increasing cell permeability.[5]
-
The α-Carbon: While the chlorofluoro substitution is key, other halogen combinations could be explored to further modulate reactivity. The stereochemistry at this center is a critical parameter for optimization.[8]
Systematic modification of these components allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and powerful platform for the development of targeted covalent inhibitors. Their tunable reactivity and synthetic tractability make them attractive candidates for tackling challenging drug targets, particularly in oncology and virology.[3][9] Future research will likely focus on expanding the diversity of scaffolds paired with the CFA warhead, exploring its application against a wider range of protein targets, and conducting detailed mechanistic studies to better understand the determinants of its reactivity and selectivity in complex biological systems. The continued exploration of this privileged electrophile promises to yield novel and effective therapeutics.
References
-
Title: Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals Source: PMC - NIH URL: [Link]
-
Title: α-Fluorination of carbonyls using nucleophilic fluorine Source: Research Communities URL: [Link]
-
Title: Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement Source: ResearchGate URL: [Link]
-
Title: Synthesis of α-fluorocarboxylic acids and derivatives Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: Kyushu University URL: [Link]
-
Title: Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Selective and reversible modification of kinase cysteines with chlorofluoroacetamides Source: Semantic Scholar URL: [Link]
-
Title: N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity Source: PubMed URL: [Link]
-
Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease Source: PubMed URL: [Link]
-
Title: Biological activities of natural halogen compounds Source: ResearchGate URL: [Link]
-
Title: Biological Activity of Recently Discovered Halogenated Marine Natural Products Source: PubMed URL: [Link]
-
Title: Selective and reversible modification of kinase cysteines with chlorofluoroacetamides Source: ResearchGate URL: [Link]
-
Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease Source: bioRxiv URL: [Link]
-
Title: Biological Activity of Recently Discovered Halogenated Marine Natural Products Source: PMC - PubMed Central URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Predicted Spectroscopic Data of N-Methyl chlorofluoroacetamide
Introduction
N-Methyl chlorofluoroacetamide (Cl-F-NH-CH₃) is a halogenated amide of significant interest in medicinal chemistry, particularly in the development of covalent inhibitors.[1][2][3][4] Its unique combination of a stereocenter and two different halogen atoms on the α-carbon makes it a valuable moiety for probing molecular interactions. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for this specific molecule in the public domain, this document presents a predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach has been previously utilized for similar novel compounds.[5] The insights provided herein are intended to guide researchers in the identification, characterization, and application of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on data from analogous compounds such as N-methyl-2,2,2-trifluoroacetamide and other halogenated amides.[6][7]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the α-proton, and the amide proton. The chirality at the α-carbon will influence the magnetic environment of the adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH- | 7.5 - 8.5 | Broad quartet | ³JHH ≈ 4-6 Hz |
| -CHFCl | 6.0 - 7.0 | Doublet of doublets | ²JHF ≈ 48-52 Hz, ³JHH ≈ 4-6 Hz |
| -CH₃ | 2.8 - 3.0 | Doublet | ³JHH ≈ 4-6 Hz |
Note: Predicted values may vary depending on the solvent and experimental conditions.[8]
Interpretation:
-
N-H Proton: The amide proton is expected to appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and exchange with trace amounts of water. It will likely be a quartet due to coupling with the N-methyl protons.
-
α-Proton (-CHFCl): This proton is significantly deshielded by the adjacent electronegative chlorine and fluorine atoms, as well as the carbonyl group, leading to a downfield chemical shift. The primary splitting will be a large doublet due to geminal coupling with the fluorine atom (²JHF). Each peak of this doublet will be further split into a doublet by the vicinal N-H proton (³JHH), resulting in a doublet of doublets.
-
N-Methyl Protons (-CH₃): These protons will be a doublet due to coupling with the single amide proton (³JHH).
Diagram 1: Predicted ¹H NMR Spin-Spin Coupling Interactions for this compound
Caption: Predicted spin-spin coupling in this compound.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C=O | 165 - 170 | Doublet | ²JCF ≈ 20-30 Hz |
| CHFCl | 80 - 90 | Doublet | ¹JCF ≈ 200-250 Hz |
| CH₃ | 25 - 30 | Singlet | - |
Note: Predicted values are based on analogous compounds and may vary.[9]
Interpretation:
-
Carbonyl Carbon (C=O): This carbon will appear at a typical downfield position for an amide. It is expected to show a doublet due to coupling with the fluorine atom two bonds away (²JCF).
-
α-Carbon (CHFCl): This carbon is directly attached to both fluorine and chlorine, causing a significant downfield shift. It will exhibit a large doublet splitting due to the one-bond coupling with fluorine (¹JCF).
-
Methyl Carbon (CH₃): This carbon will appear in the typical aliphatic region as a singlet.
Predicted ¹⁹F NMR Data
¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[10]
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHFCl | -150 to -170 | Doublet | ²JFH ≈ 48-52 Hz |
Note: Chemical shifts are referenced to CFCl₃. The sign convention may vary in literature.[11][12]
Interpretation:
The fluorine atom is attached to a chiral center, and its chemical shift will be influenced by the electronic environment. The signal is predicted to be a doublet due to the geminal coupling with the α-proton (²JFH).
Experimental Protocol for NMR Data Acquisition
-
Safety Precautions: this compound is expected to be toxic, similar to related compounds like fluoroacetamide.[13][14] Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][16][17][18]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use proton decoupling to obtain singlet peaks for all carbons (unless coupling information is desired). A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the doublet.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate fluorine standard.[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Medium |
| C-N Stretch | 1400 - 1200 | Medium |
| C-F Stretch | 1100 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
Note: Predicted values are based on typical ranges for amides and halogenated compounds.[21][22][23]
Interpretation:
-
N-H and C=O Bands: The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and a medium band around 1550 cm⁻¹ (Amide II) are characteristic of a secondary amide. A broad N-H stretching band is expected around 3200 cm⁻¹.
-
Halogen Stretches: Strong absorption bands corresponding to the C-F and C-Cl stretches are expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Safety Precautions: Follow the same safety protocols as outlined for NMR.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Measurement: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.[24]
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₃H₅ClFNO) is 125.53 g/mol . The mass spectrum will show a molecular ion peak at m/z = 125. Due to the presence of chlorine, an M+2 peak at m/z = 127 with an intensity of about one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
α-cleavage is a common fragmentation pathway for amides. Loss of the -CHFCl radical would result in a fragment at m/z = 44, corresponding to [CH₃NHCO]⁺.
-
Cleavage of the C-C bond between the carbonyl and the α-carbon could lead to fragments at m/z = 82/84 ([CHFCl]⁺) and m/z = 43 ([CH₃NCO]⁺).
-
Loss of a chlorine atom would give a fragment at m/z = 90.
-
Loss of a fluorine atom would result in a fragment at m/z = 106.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
-
Safety Precautions: Follow the same safety protocols as for NMR and IR.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrument Parameters:
-
Mass Spectrometer: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.
-
Ionization: For EI-MS, a standard electron energy of 70 eV is typically used. For ESI-MS, the sample is introduced as a solution.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).[25]
-
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established principles and analogous compounds, serves as a valuable resource for researchers working with this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data, with a strong emphasis on safety due to the potential toxicity of the compound. As experimental data for this compound becomes available, this guide can be used as a reference for comparison and further structural elucidation.
References
- Sigma-Aldrich. (2024-09-08).
- Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination P
- Sigma-Aldrich. (2024-09-08).
- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry.
- Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry.
- Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activ
- N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Material Safety D
- N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- 19F NMR Reference Standards. (n.d.). University of California, Santa Barbara.
- An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide. (n.d.). Benchchem.
- SAFETY D
- Fluoroacetamide. (n.d.). Wikipedia.
- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.
- MSDS of N-methyl-2-chloroacetamide. (2025-04-11). ChemBlink.
- N-Methyl-2,2,2-trifluoroacetamide | 815-06-5. (2025-09-25). ChemicalBook.
- Acetamide, 2,2,2-trifluoro-N-methyl-. (n.d.). NIST WebBook.
- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
- N-METHYL-2-FLUOROACETAMIDE;NMFA - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Chemical Science (RSC Publishing).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).
- Fluoroacetamide 640-19-7. (n.d.). Sigma-Aldrich.
- Fluoroacetamide | CAS 640-19-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Buy Fluoroacetamide | 640-19-7 | >98%. (n.d.). Smolecule.
- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.).
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021-07-31). Chemistry LibreTexts.
- Spectroscopy Data for Undergradu
- N-Methyl-bis(trifluoroacetamide)(685-27-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019-01-14). PubMed.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Journal of Medicinal Chemistry. (2022-10-13).
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022-10-27). PubMed.
- Discovery of N–X anomeric amides as electrophilic halogen
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). NIH.
- SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. (n.d.). UU Research Portal.
- Acetamide, N-methyl-. (n.d.). NIST WebBook.
- The 1H NMR spectra of pure N-methylacetamide liquid. (n.d.).
- N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet. (2014-11-10). PubMed.
- The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH.
- A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. (n.d.). PubMed.
- 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. (n.d.). PubMed.
- Metasurface-enhanced mid-infrared spectroscopy in the liquid phase. (n.d.). PubMed Central.
- Infrared spectroscopic and computational studies of Co(ClO4)2 dissolved in N,N-dimethylformamide (DMF). Vibrations of DMF influenced by Co2+ or ClO4- or both. (2021-03-05). PubMed.
- A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. (2023-04-25). PubMed.
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]
- 7. N-Methyl-bis(trifluoroacetamide)(685-27-8) 1H NMR spectrum [chemicalbook.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. colorado.edu [colorado.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abdurrahmanince.net [abdurrahmanince.net]
- 17. fishersci.com [fishersci.com]
- 18. capotchem.cn [capotchem.cn]
- 19. files.eric.ed.gov [files.eric.ed.gov]
- 20. Metasurface-enhanced mid-infrared spectroscopy in the liquid phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Acetamide, N-methyl- [webbook.nist.gov]
- 23. N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methyl chlorofluoroacetamide for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Methyl chlorofluoroacetamide. Moving beyond a simple data sheet, this document delves into the compound's core properties, synthesis considerations, commercial availability, and its emerging, high-impact applications in medicinal chemistry, particularly in the design of targeted covalent inhibitors.
Introduction: A Versatile Building Block for Covalent Modulation
This compound (CAS No. 53441-15-9) is a halogenated amide that has garnered significant interest as a reactive building block in modern drug discovery.[1] Its structure features a unique α-chlorofluoroacetyl group, which acts as a precisely tunable electrophilic "warhead." This functional group allows for the formation of stable, covalent bonds with nucleophilic amino acid residues—most notably cysteine—in the active sites of target proteins.[2] This mechanism of irreversible inhibition offers distinct pharmacological advantages, including prolonged duration of action and high potency, making this compound and its derivatives powerful tools for developing next-generation therapeutics.[1][2]
This guide will explore the fundamental chemistry of this compound, survey its commercial landscape, and provide practical insights into its application, handling, and analysis, empowering researchers to effectively leverage its potential in their work.
Physicochemical Properties and Synthesis Overview
A clear understanding of a compound's fundamental properties is paramount for its successful application in research and development.
Core Chemical Data
The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 53441-15-9 | [3] |
| Molecular Formula | C3H5ClFNO | [3] |
| Molecular Weight | 125.53 g/mol | [3] |
| MDL Number | MFCD04038320 | [3] |
| Purity (Typical) | ≥98% | [3] |
Synthesis Principles
While detailed custom synthesis protocols are beyond the scope of this guide, understanding the synthetic logic is crucial for researchers considering derivative synthesis. This compound is typically synthesized via the amidation of a chlorofluoroacetic acid derivative with methylamine.
The general workflow for synthesizing related N-alkyl amino acids often involves protecting the amino group, followed by alkylation. For instance, the Biron-Kessler method uses a 2-nitrobenzenesulfonyl (o-NBS) group to protect the α-amino group, rendering the remaining NH group acidic and susceptible to methylation by reagents like dimethyl sulfate or methyl iodide.[4] A similar principle of activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with methylamine is a primary route to this compound.
Caption: Generalized synthesis pathway for this compound.
Application in Drug Discovery: The Covalent Inhibitor Warhead
The most significant application of the chlorofluoroacetamide moiety is as a reactive electrophile, or "warhead," for the design of targeted covalent inhibitors (TCIs).[1] TCIs achieve high potency and prolonged pharmacodynamic effects by forming a permanent bond with their biological target.
Mechanism of Covalent Modification
The chlorofluoroacetamide group is specifically designed to react with nucleophilic residues, primarily cysteine, within the binding pocket of a target protein. The electron-withdrawing nature of the fluorine and chlorine atoms makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the displacement of the chlorine atom and the formation of a stable thioether bond.
Recent groundbreaking research has demonstrated the utility of this warhead in developing potent inhibitors for critical disease targets:
-
SARS-CoV-2 3CL Protease (3CLpro): The 3CL protease is essential for the replication of the SARS-CoV-2 virus.[5] Researchers have successfully designed chlorofluoroacetamide-based covalent inhibitors that form a covalent bond with the catalytic Cys145 residue of 3CLpro.[5][6] Studies revealed that the stereochemistry of the warhead is critical, with the (R)-configuration at the chlorofluoroacetamide unit demonstrating significantly higher inhibitory activity and potent antiviral effects in infected cells.[5][7]
-
Epidermal Growth Factor Receptor (EGFR): The α-chlorofluoroacetamide (CFA) group has been introduced as a novel warhead for inhibiting EGFR, a key target in cancer therapy.[2] A CFA-appended quinazoline demonstrated high reactivity and specificity for Cys797 of EGFR. Interestingly, the resulting cysteine adduct was found to be stable within the ATP-binding pocket but susceptible to hydrolysis in aqueous environments, a feature that could potentially reduce off-target modifications.[2]
Caption: Mechanism of covalent modification of a cysteine residue by a CFA warhead.
Commercial Suppliers of this compound
For researchers requiring this compound for their studies, several chemical suppliers offer this compound. Availability, purity, and quantity may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Purity | Notes |
| Hunan Hualteng Pharmaceutical Co., Ltd. | 53441-15-9 | 98% | Listed as this compound.[3] |
| Sigma-Aldrich (Merck) | 96-30-0 | Varies | Sells the related compound 2-Chloro-N-methylacetamide. Researchers should verify the exact structure needed. |
| BLDpharm | 923256-52-4 | Varies | Offers a related derivative, 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide, for research use.[8] |
| ChemScene | 923256-52-4 | Varies | Also provides 2-Chloro-n-[(2-fluorophenyl)methyl]-n-methylacetamide and offers custom synthesis services.[9] |
Note: The availability of specialty chemicals can change. This table is intended as a guide and is based on information available as of early 2026. Researchers should always confirm the product specifications with the supplier before ordering.
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is critical for laboratory safety. While a specific safety data sheet (SDS) for this compound was not broadly available, data from closely related compounds like 2-Chloro-N-methylacetamide provides essential guidance.[10]
-
Hazard Statements: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[11] Can be toxic or harmful if swallowed.[10][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[11][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[13] Prevent contact with eyes, skin, and clothing.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible substances.[11] Keep the container tightly closed and store in a locked-up location.[10][11]
Analytical Methods
Characterization and purity assessment of this compound and its derivatives are typically achieved using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. Derivatization with reagents like methyl chloroformate can be used for the quantitative analysis of related metabolites containing amino and carboxylic acid groups.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the chemical structure and assessing isomeric purity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the strong absorption of the C=O stretch in the amide.[15]
Experimental Protocol: Screening for Covalent Inhibition
The following is a generalized, hypothetical protocol for assessing the covalent modification of a target cysteine-containing protein by an this compound-based inhibitor.
Objective
To determine if a test compound containing the this compound warhead forms a covalent adduct with a target protein using intact protein mass spectrometry.
Materials
-
Target Protein (with known cysteine residue), stock solution in appropriate buffer (e.g., 50 mM HEPES, pH 7.4).
-
Test Compound (Inhibitor), 10 mM stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Quenching Solution: 10% Formic Acid.
-
LC-MS system capable of intact protein analysis.
Step-by-Step Methodology
-
Protein Preparation: Dilute the target protein stock to a final concentration of 5 µM in the assay buffer.
-
Compound Incubation:
-
In a microcentrifuge tube, add 99 µL of the 5 µM protein solution.
-
Add 1 µL of the 10 mM inhibitor stock solution to achieve a final inhibitor concentration of 100 µM (a 20-fold molar excess).
-
For a negative control, add 1 µL of DMSO to a separate tube containing 99 µL of the protein solution.
-
-
Reaction: Gently vortex the tubes and incubate at room temperature for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Quenching: Stop the reaction at each time point by adding 10 µL of the quenching solution.
-
Sample Analysis:
-
Inject the quenched samples onto the LC-MS system.
-
Use a suitable reverse-phase column for desalting and separating the protein from unbound inhibitor.
-
Acquire mass spectra over a mass range appropriate for the target protein.
-
-
Data Interpretation:
-
Deconvolute the mass spectra to determine the precise mass of the intact protein.
-
Compare the mass of the protein in the inhibitor-treated sample to the DMSO control.
-
A mass shift corresponding to the molecular weight of the inhibitor (minus HCl) indicates the formation of a covalent adduct. The expected mass increase would be (MW of Inhibitor - MW of HCl).
-
Caption: Experimental workflow for screening covalent inhibitors via LC-MS.
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool for modern medicinal chemistry. Its unique α-chlorofluoroacetyl group provides a reactive handle for the development of potent and selective targeted covalent inhibitors, a strategy that has shown immense promise in treating diseases ranging from viral infections to cancer. By understanding its properties, applications, and safe handling, researchers are well-equipped to innovate and advance the frontiers of drug discovery.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261957, Chlorofluoroacetamide. Retrieved from [Link]
-
Hunan Hualteng Pharmaceutical Co., Ltd. (n.d.). This compound | CAS:53441-15-9. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13, 3027. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14211-14224. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15, 251-259. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 5th Edition. [Link]
-
American Chemical Society Publications. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Nature Protocols, 1(1), 313-318. [Link]
-
Bofill, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 104. [Link]
-
Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:53441-15-9 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 923256-52-4|2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Guide to the Safe Handling of N-Methyl chlorofluoroacetamide
This document provides a comprehensive overview of the safety data and handling protocols for N-Methyl chlorofluoroacetamide. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and operational safety.
Chemical Identification and Core Properties
This compound (CAS No. 53441-15-9) is a halogenated amide.[1] Its unique structure, containing both chlorine and fluorine on the alpha-carbon, makes it a subject of interest in synthetic and medicinal chemistry, including as a potential warhead for targeted covalent inhibitors.[2][3] Understanding its properties is the first step toward safe laboratory practice.
Key Identifiers and Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-chloro-2-fluoro-N-methylacetamide | [1] |
| CAS Number | 53441-15-9 | [1] |
| Molecular Formula | C₃H₅ClFNO | [1] |
| Molecular Weight | 125.53 g/mol | [1] |
| Synonyms | This compound | [1] |
| Physical State | No data available | |
| Melting/Boiling Point | No data available |
| Solubility | No data available. Halogenated compounds of this type often exhibit moderate solubility in organic solvents and limited solubility in water.[4] | |
Hazard Analysis and Classification
Based on available data, this compound is classified as an irritant.[1] This classification necessitates specific handling precautions to avoid adverse health effects. The risk statements associated with this compound are R36/37/38, which correspond to irritation of the eyes, respiratory system, and skin.[1]
In the modern Globally Harmonized System (GHS), this would likely translate to the following classifications:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
Hazard Summary Table:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |
| STOT-SE | 3 | Warning | H335: May cause respiratory irritation |
Note: This GHS classification is an interpretation of the available "Irritant" hazard code and may not be exhaustive. All chemical products should be handled with the recognition of having unknown hazards and toxicity.
Caption: GHS Hazard Classification Overview.
Safe Handling and Engineering Controls
The causality behind safe handling protocols for an irritant chemical is rooted in minimizing all potential routes of exposure—dermal, ocular, and inhalation.
Core Handling Protocols:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] This engineering control is the primary defense against inhaling vapors or aerosols.
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[5][6] Avoid breathing dust, fumes, or vapors.[5][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory area.[5]
-
Static Discharge: For related flammable compounds, precautions against static discharge are critical.[6] While the flammability of this compound is unknown, it is prudent to ground equipment when transferring large quantities.
Storage Requirements:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Store locked up, accessible only to authorized personnel.[5][6]
-
Incompatible Materials: While specific incompatibilities are not documented, it is wise to avoid strong oxidizing agents, strong bases, amines, and alcohols, which are incompatible with similar halogenated compounds.[6]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is a self-validating system to prevent exposure. Each component protects a specific exposure route.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[7][8] Standard safety glasses are insufficient. Eye protection must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[7]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[7][8] Use proper glove removal technique, avoiding contact with the outer surface, to prevent skin contamination.[7]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[9] Contaminated clothing should be removed immediately and washed before reuse.[6][8][9]
-
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator appropriate for organic vapors and acid gases.[9][10]
Caption: Standard PPE Workflow Before Handling.
Emergency Procedures and First-Aid Measures
In the event of an exposure, immediate and correct action is critical to mitigate harm. The following protocols are based on established best practices for chemical irritants.[11][12][13]
Step-by-Step First-Aid Protocols:
-
Inhalation:
-
Skin Contact:
-
Immediately remove all contaminated clothing and shoes.[9][12]
-
Flush the affected skin with large amounts of cool running water for at least 15 minutes.[9][12] Wash with soap and water.[11]
-
The rationale for extensive flushing is to dilute and physically remove the chemical, minimizing its residence time on the skin and preventing deeper tissue damage.[12]
-
If irritation or burns persist, seek medical attention.[9][11]
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[9][11][12]
-
Remove contact lenses if present and easy to do so; continue rinsing.[5][9]
-
Do not rub the eyes.[12]
-
Seek immediate medical attention, preferably from an ophthalmologist.[9][15]
-
-
Ingestion:
-
Do NOT induce vomiting.[6][9][14] This is to prevent aspiration of the chemical into the lungs, which can cause severe secondary damage.
-
If the person is conscious, give large amounts of water or milk (two glasses at most) to dilute the substance.[9]
-
Seek immediate medical attention. Call a poison control center or physician.[5][6]
-
Caption: Decision workflow for first-aid response.
Accidental Release and Disposal Considerations
Spill Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the material from entering drains or waterways.[7][9]
-
Protect: Wear full PPE, including respiratory protection.[9]
-
Absorb: For liquid spills, contain and collect with an inert absorbent material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust.[8]
-
Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for disposal.[7][8]
Waste Disposal:
-
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6]
-
Do not dispose of down the sewer system.[7]
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.[7] The waste may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[7]
Toxicological Profile and Health Effects
The toxicological properties of this compound have not been fully investigated.[10] However, the "irritant" classification provides a clear directive for minimizing exposure.[1]
-
Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Symptoms can include redness, pain, itching, tearing, coughing, and shortness of breath.[9]
-
Chronic Effects: No data is available on the long-term effects, carcinogenicity, or reproductive toxicity of this specific compound. However, related compounds like fluoroacetamide are known to be highly toxic and may cause reproductive disorders.[16] Given this, and as a matter of scientific prudence, chronic exposure should be avoided, and the compound should be handled as if it has the potential for significant toxicity.
References
- Regis Technologies. (2015).
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
- Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Section 5: Firefighting Measures.
- Fisher Scientific. (2009).
- Fisher Scientific.
- CDH Fine Chemical.
- TCI Chemicals.
- Carl ROTH. (2024). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide.
- Coast2Coast. (2024). First Aid for Chemical Exposure.
- Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards.
- Mol-Instincts. CAS 66602-64-0: 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 261957, Chlorofluoroacetamide.
- Chem-Impex Intern
- Sigma-Aldrich. (2024).
- Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning.
- Sigma-Aldrich. (2024).
- HENAN NEW BLUE CHEMICAL CO.,LTD. This compound, CasNo.53441-15-9.
- Capot Chemical Co., Ltd. (2025). MSDS of N-methyl-2-chloroacetamide.
- United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Wikipedia. Fluoroacetamide.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Acetamide, N-methyl-: Human health tier II assessment.
- Wikipedia.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide.
- Royal Society of Chemistry. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide.
- PubMed. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
Sources
- 1. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 66602-64-0: 2-Chloro-N-(4-fluorophenyl)-N-(1-methyleth… [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. peptide.com [peptide.com]
- 9. registech.com [registech.com]
- 10. capotchem.cn [capotchem.cn]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 13. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 14. First Aid - Chemical Poisoning [moh.gov.sa]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. Fluoroacetamide - Wikipedia [en.wikipedia.org]
reactivity of the N-chloro bond in N-Methyl chlorofluoroacetamide
An In-Depth Technical Guide to the Reactivity of the N-Chloro Bond in N-Methyl chlorofluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-chloroamides are a versatile class of reagents with a rich and tunable reactivity profile. The N-chloro bond, poised between stability and reactivity, can be cleaved homolytically or heterolytically to generate distinct reactive intermediates, making these compounds valuable in synthetic chemistry. Within this class, this compound stands out, particularly due to its emerging role as a covalent warhead in the design of targeted therapeutic agents.[1][2] The presence of both chlorine and fluorine atoms on the α-carbon introduces unique electronic effects that modulate the reactivity of the N-Cl bond and the amide moiety itself. This guide provides a comprehensive exploration of the core chemical principles governing the reactivity of this compound, offering mechanistic insights, practical experimental protocols, and a forward-looking perspective on its application in drug discovery.
Introduction: The Dichotomous Nature of the N-Chloro Bond
The N-chloro bond in N-chloroamides is characterized by its moderate bond dissociation energy and the polarization created by the electronegative nitrogen and chlorine atoms. This duality allows it to act as a precursor to either radical species or electrophilic/nucleophilic intermediates, depending on the reaction conditions.
-
Radical Pathway (Homolysis): Under thermal or photochemical conditions, the N-Cl bond can undergo homolytic cleavage to produce a nitrogen-centered amidyl radical and a chlorine radical.[3] These species are instrumental in C-H functionalization reactions.
-
Ionic Pathway (Heterolysis): In the presence of polar solvents or Lewis acids, the bond can cleave heterolytically. This can generate an electrophilic chlorine source ("Cl+") for reactions with nucleophiles or, under different circumstances, a nitrenium ion, although the former is more common.[4][5]
The unique feature of this compound is the profound influence of the α-halo substituents. The strong electron-withdrawing nature of the fluorine and chlorine atoms on the adjacent carbon significantly impacts the electronic environment of the amide and the N-Cl bond, tuning its reactivity and stability.[6]
Synthesis and Spectroscopic Characterization
The synthesis of N-chloroamides is typically achieved through the electrophilic chlorination of the parent amide. Various chlorinating agents can be employed, with reagents like trichloroisocyanuric acid (TCICA) or tert-butyl hypochlorite (t-BuOCl) being common choices.[7][8] These methods are generally high-yielding and produce N-chloroamides that can be isolated and characterized, often exhibiting good stability for storage.[6][9]
General Synthetic Workflow
Caption: General workflow for the synthesis of N-chloroamides.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Key Feature | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | N-CH₃ | ~3.0 - 3.5 ppm (singlet) | The exact shift is influenced by the solvent and electronic environment. |
| CHFCl | ~6.5 - 7.5 ppm (doublet, ²JHF) | The proton on the α-carbon will be significantly deshielded and split by fluorine. | |
| ¹³C NMR | N-CH₃ | ~25 - 35 ppm | |
| C=O | ~165 - 175 ppm | Typical for an amide carbonyl. | |
| CHFCl | ~80 - 95 ppm (doublet, ¹JCF) | The α-carbon is strongly deshielded by the halogens and coupled to fluorine. | |
| IR | C=O Stretch | ~1680 - 1720 cm⁻¹ | The frequency is typically higher than in parent amides due to the electron-withdrawing α-substituents. |
| N-Cl Stretch | ~700 - 800 cm⁻¹ | This band confirms the presence of the N-chloro bond.[10] |
Core Reactivity: A Tale of Two Cleavage Pathways
The utility of this compound hinges on the selective cleavage of the N-Cl bond. The choice of reaction conditions dictates whether the reaction proceeds through a radical or an ionic manifold.
Caption: The dual pathways of N-Cl bond cleavage.
Homolytic Pathway: Amidyl Radicals in Action
Visible light or a radical initiator can trigger the homolytic scission of the N-Cl bond, yielding an amidyl radical. This intermediate is a powerful tool for site-selective C-H functionalization, particularly at positions that are sterically accessible and electronically activated.[3]
Key Reaction: Site-Selective Aliphatic C-H Chlorination This transformation is highly valuable for late-stage functionalization in complex molecule synthesis. The amidyl radical acts as the primary hydrogen atom abstractor, followed by chlorine transfer from a molecule of the starting N-chloroamide to the resulting carbon-centered radical.[11]
Experimental Protocol: Model C-H Chlorination of Cyclohexane
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the substrate (e.g., cyclohexane, 1.0 mmol) and a suitable solvent (e.g., benzene, 1.0 M).
-
Reagents: Add this compound (1.0 mmol, 1.0 equiv) and a base (e.g., K₂CO₃, 1.2 equiv) to scavenge any acid byproducts that might promote undesired ionic pathways.[3]
-
Initiation: Place the flask approximately 5-10 cm from a visible light source (e.g., a 23W compact fluorescent lamp) and stir vigorously at a controlled temperature (e.g., 25-55 °C).
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, filter the reaction mixture, wash with saturated Na₂S₂O₃ solution to quench any remaining oxidant, and extract with an organic solvent.
-
Analysis: Dry the organic layer, concentrate in vacuo, and analyze the product mixture by GC and NMR to determine yield and selectivity.
Heterolytic Pathway: The N-Cl Bond as an Electrophilic Chlorine Source
In polar media, the N-Cl bond is polarized (Nδ⁻-Clδ⁺), making the chlorine atom susceptible to nucleophilic attack. N-chloroamides are effective reagents for the chlorination of electron-rich species like alkenes, enolates, and aromatic compounds.[4][12]
Key Reaction: Electrophilic Addition to Alkenes N-chloroamides can add across double bonds to form β-chloro amides, which are valuable synthetic intermediates. The reaction is often initiated by a proton or Lewis acid to enhance the electrophilicity of the chlorine.
Application in Drug Discovery: The Chlorofluoroacetamide Covalent Warhead
A paramount application for this compound and its derivatives is in the design of targeted covalent inhibitors (TCIs).[2] In this context, the reactivity profile is distinct from the pathways described above. The primary role of the chlorofluoroacetamide group is not to deliver chlorine, but to act as a highly specific electrophilic trap for a nucleophilic residue (typically cysteine) in a protein's active site.[13]
The electron-withdrawing α-fluoro and α-chloro groups dramatically increase the electrophilicity of the amide carbonyl carbon. This makes it susceptible to attack by a proximal cysteine thiol. The chirality of the α-carbon can play a crucial role in the inhibitory activity, suggesting that a precise orientation in the binding pocket is necessary for efficient reaction.[1]
Mechanism of Covalent Inhibition
The reaction proceeds via a nucleophilic acyl substitution mechanism. The cysteine thiol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the N-methylchlorofluoroamide anion is eliminated as a leaving group. This process forms a stable thioester bond, covalently and often irreversibly modifying the target protein.
Caption: Mechanism of covalent modification of a kinase cysteine by a chlorofluoroacetamide warhead.
This targeted reactivity offers significant advantages in drug development, including:
-
Increased Potency: Covalent binding can lead to higher and more sustained target inhibition.
-
Prolonged Duration of Action: The irreversible nature of the bond can extend the pharmacological effect beyond the pharmacokinetic lifetime of the drug.
-
High Specificity: The reactivity of the warhead can be tuned to react only with the target cysteine when held in close proximity by the non-covalent interactions of the inhibitor scaffold, minimizing off-target effects.[2]
Conclusion and Future Outlook
This compound is a molecule of significant synthetic and pharmacological interest. Its N-chloro bond possesses a finely balanced reactivity that can be directed down either homolytic or heterolytic pathways to achieve valuable chemical transformations. The true power of its structure, however, is realized in the context of drug discovery, where the entire chlorofluoroacetamide moiety serves as a sophisticated covalent warhead. The interplay of the halogens enhances the electrophilicity of the amide carbonyl, enabling highly specific and potent inhibition of protein targets like kinases and proteases.[1][13] As the demand for next-generation covalent therapeutics grows, a deep understanding of the fundamental reactivity of scaffolds like this compound will be paramount for designing safer and more effective medicines.
References
-
Campbell, A. D. G., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(28). Available at: [Link]
-
Golebiewski, W. M., & Gucma, M. (2007). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
White, M. C., et al. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC - NIH. Available at: [Link]
-
Campbell, A. D. G., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. The Royal Society of Chemistry. Available at: [Link]
-
SURU Chemical (2025). The Key Role of N-Chlorosuccinimide in Organic Synthesis. SURU Chemical. Available at: [Link]
-
Anonymous (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. NIH. Available at: [Link]
-
Curini, M., et al. (2002). N-Chlorination of Amides and Carbamates by Oxone‚ and Sodium Chloride. Thieme. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
Pastoriza, A. C., et al. (2014). Kinetic study of the formation of N-chloro compounds using N-chlorosuccinimide. ResearchGate. Available at: [Link]
-
Golebiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Semantic Scholar. Available at: [Link]
-
Anonymous (2025). Synthesis and Characterization of N-Chloroanisamide a New, Mild, Stable. Ijaresm. Available at: [Link]
-
Šakić, D., et al. (2015). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Royal Society of Chemistry. Available at: [Link]
-
Anonymous (2010). Scheme 1. Synthesis of secondary N-chloroamides. ResearchGate. Available at: [Link]
-
Hiegel, G. A., et al. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. ResearchGate. Available at: [Link]
-
Golebiewski, W. M., & Gucma, M. (2007). (PDF) Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]
-
Gassman, P. G., et al. (1977). A comparison of the heterolytic vs. homolytic cleavage of the nitrogen-chlorine bond. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorinations. Organic Chemistry Portal. Available at: [Link]
-
Anonymous (2014). The nature of [N–Cl–N]+ and [N–F–N]+ halogen bonds in solution. RSC Publishing. Available at: [Link]
-
Ghorai, P., et al. (2024). Harnessing Dual Reactivity of N-Chloroamides for Cascade C–H Amidation/Chlorination of Indoles under Cobalt-Catalysis. ACS Publications. Available at: [Link]
-
De Klein, W. J. (1970). N-Halogen Compounds. II. The N—Cl Stretching Band in Some N-Chloroamides. The Structure of Trichloroisocyanuric Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Neale, R. S. (1971). Chemistry of N-bromamines and N-chloramines. Chemical Reviews. Available at: [Link]
-
Campbell, A. D. G., et al. (2024). Synthesis, Structure and Stereodynamics of Atropisomeric N-Chloroamides. ResearchGate. Available at: [Link]
-
Vullev, V. I., et al. (2021). Computational Approaches for the Prediction of Environmental Transformation Products: Chlorination of Steroidal Enones. ACS Publications. Available at: [Link]
-
Vedantu. Key Differences Between Homolytic and Heterolytic Cleavage. Vedantu. Available at: [Link]
-
BYJU'S. Homolytic and heterolytic fission of a covalent bond. BYJU'S. Available at: [Link]
-
Chemistry Steps. Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. Available at: [Link]
-
Allen. Homolytic and Heterolytic Fission - Bond Cleavage Explained. Allen. Available at: [Link]
-
Siskos, M. G., et al. (2015). N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. PMC - NIH. Available at: [Link]
-
Anonymous (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. Available at: [Link]
-
Ojida, A., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science (RSC Publishing). Available at: [Link]
-
Anonymous (2025). Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. MDPI. Available at: [Link]
-
Anonymous (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]
-
Pharmaffiliates (2025). Advanced Heterocycle and C–H/C–N Bond Chemistry for Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Nagib, D. A., & White, M. C. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. eScholarship.org. Available at: [Link]
-
Brown, W. P., et al. (2015). Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors. Beilstein Journals. Available at: [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]
-
Kharasch, M. S., & Priestley, H. M. (1939). The Addition of N-Haloamides to Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
-
Anonymous (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. Available at: [Link]
-
Anonymous (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. Available at: [Link]
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of N-Methyl Chlorofluoroacetamide: A Technical Guide for Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl chlorofluoroacetamide, a small, halogenated amide, stands at the intersection of well-established reactive chemical motifs with significant potential for biological activity. While direct extensive research on this specific molecule is nascent, its structural components—the N-methyl group, the chloro- and fluoro- substitutions on the alpha-carbon—provide a strong foundation for predicting its utility as a reactive building block in medicinal chemistry. This guide synthesizes the current understanding of related chloroacetamide and chlorofluoroacetamide compounds to build a comprehensive technical framework for investigating the potential biological activity of this compound. We will delve into its presumed mechanism of action as a covalent modifier of proteins, propose robust experimental workflows for its validation, and provide the scientific rationale to empower researchers in their exploration of this promising chemical entity.
Introduction: The Rationale for Investigating this compound
The landscape of drug discovery is continually evolving, with a renewed interest in covalent inhibitors that can offer prolonged and potent therapeutic effects.[1][2] The chloroacetamide moiety has a long history as a reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in protein targets.[3][4] The introduction of a fluorine atom onto the alpha-carbon, as seen in chlorofluoroacetamide (CFA), has been shown to modulate this reactivity, offering a more refined tool for targeted covalent inhibition.[1][2]
This compound presents a simplified, yet intriguing, iteration of this pharmacophore. The N-methylation could influence its solubility, cell permeability, and metabolic stability compared to unsubstituted chloroacetamides. This guide will explore the hypothesis that this compound can act as a potent and selective covalent inhibitor, with a primary focus on cysteine-mediated protein modification.
Core Scientific Principles: The Electrophilic Nature of the Chlorofluoroacetyl Group
The anticipated biological activity of this compound is fundamentally rooted in its electrophilic character. The presence of two electron-withdrawing halogens (chlorine and fluorine) on the alpha-carbon polarizes the C-Cl bond, rendering the carbon atom susceptible to nucleophilic attack.
The Covalent Inhibition Paradigm
The primary proposed mechanism of action is the irreversible covalent modification of nucleophilic residues within a protein's binding pocket.[3] The most likely target is the thiol group (-SH) of a cysteine residue, a potent nucleophile under physiological conditions. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon of the chlorofluoroacetyl group, displacing the chloride ion and forming a stable thioether bond. This irreversible modification can lead to the complete and sustained inactivation of the target protein.
Caption: Proposed SN2 mechanism for the covalent modification of a cysteine residue by this compound.
The Influence of Fluorine: Modulating Reactivity and Selectivity
While chloroacetamides are effective covalent modifiers, their high reactivity can sometimes lead to off-target effects.[1] The introduction of a fluorine atom, as in the chlorofluoroacetamide (CFA) warhead, has been shown to temper this reactivity.[1][2] This modulation is crucial for developing selective covalent inhibitors. A less reactive warhead is more likely to engage in covalent bond formation only when held in close proximity and proper orientation within the high-affinity binding pocket of the intended target. This principle of "proximity-driven reactivity" is a cornerstone of modern covalent drug design. The chirality introduced by the chlorofluoroacetyl group can also play a significant role in the selectivity and potency of inhibition, as demonstrated in studies with CFA-based inhibitors of the SARS-CoV-2 main protease.[5][6]
A Roadmap for Investigation: Experimental Workflows
A systematic and multi-faceted approach is required to elucidate the potential biological activity of this compound. The following experimental workflows provide a comprehensive strategy, from initial screening to target validation.
Caption: A phased experimental workflow for investigating the biological activity of this compound.
Phase 1: Foundational Screening and Reactivity Assessment
The initial phase aims to establish a baseline understanding of the compound's biological effects and intrinsic reactivity.
Protocol 1: Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effects of this compound across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Protocol 2: Thiol Reactivity Assay with Glutathione (GSH)
-
Objective: To quantify the intrinsic reactivity of this compound towards a model thiol.
-
Methodology:
-
Prepare solutions of this compound and a molar excess of GSH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
At various time points, quench the reaction and measure the depletion of free GSH using Ellman's reagent (DTNB) or monitor the reaction progress by HPLC-MS.
-
Determine the second-order rate constant for the reaction.
-
Phase 2: Unveiling the Molecular Targets
This phase focuses on identifying the specific proteins that interact with this compound.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the protein targets of this compound in a complex biological system (e.g., cell lysate or live cells).
-
Methodology:
-
Treat the proteome (cell lysate or intact cells) with varying concentrations of this compound.
-
Subsequently, treat the proteome with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) that also contains a reporter tag.
-
Proteins that have been covalently modified by this compound will be unable to react with the probe.
-
Utilize click chemistry to attach a reporter molecule (e.g., biotin or a fluorophore) to the probe.
-
Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins. A decrease in signal for a specific protein in the presence of this compound indicates it is a potential target.
-
For target identification, biotinylated proteins can be enriched on streptavidin beads and identified by mass spectrometry.
-
Phase 3: In-depth Target Validation and Mechanistic Confirmation
The final phase aims to confirm direct target engagement and elucidate the precise mechanism of action.
Protocol 4: Recombinant Protein Inhibition Assay
-
Objective: To confirm that this compound directly inhibits the activity of a purified candidate protein identified in Phase 2.
-
Methodology:
-
Express and purify the recombinant target protein.
-
Pre-incubate the purified protein with a range of concentrations of this compound for various durations.
-
Initiate the enzymatic reaction by adding the substrate and measure the enzyme activity using a suitable assay (e.g., spectrophotometric, fluorometric, or luminescent).
-
Determine the IC50 and the rate of inactivation (kinact/KI).
-
Protocol 5: Intact Protein Mass Spectrometry
-
Objective: To confirm the covalent modification of the target protein by this compound.
-
Methodology:
-
Incubate the purified target protein with this compound.
-
Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
A mass shift corresponding to the addition of the N-methyl-fluoroacetyl group will confirm covalent adduction.
-
To identify the specific site of modification, the adducted protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Predicted Biological Activities and Therapeutic Potential
Based on the known activities of related compounds, several potential biological activities can be predicted for this compound.
Table 1: Predicted Biological Activities and Potential Protein Targets
| Predicted Biological Activity | Potential Protein Target Class | Rationale and Key Considerations |
| Anticancer | Kinases (e.g., EGFR), Proteases (e.g., caspases) | Many kinases and proteases have functionally important cysteine residues in or near their active sites. The selectivity of CFA-based inhibitors has been demonstrated for EGFR.[2][7] |
| Antiviral | Viral Proteases (e.g., 3CLpro) | The cysteine protease of SARS-CoV-2 (3CLpro) has been successfully targeted by CFA-based covalent inhibitors.[5][6][8] |
| Antimicrobial | Bacterial and Fungal Enzymes | Chloroacetamide derivatives have shown broad-spectrum antimicrobial and antifungal activity.[9][10] The specific targets in these organisms are likely cysteine-dependent enzymes. |
| Herbicidal | Very-long-chain fatty acid (VLCFA) elongases | Chloroacetamides are widely used as herbicides that inhibit VLCFA biosynthesis.[11] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential as a covalent modifier of biologically relevant proteins. Its unique combination of a modulating N-methyl group and a reactivity-tuned chlorofluoroacetyl warhead makes it an attractive candidate for the development of novel covalent inhibitors. The experimental workflows detailed in this guide provide a robust framework for systematically investigating its biological activity, from initial phenotypic screening to precise target identification and mechanistic validation. Future research should focus on synthesizing and profiling a library of this compound analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.
References
-
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
-
Chloroacetamide Herbicides | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]
-
Fluoroacetamide. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Chemical Science (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022). bioRxiv. Retrieved January 11, 2026, from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. Retrieved January 11, 2026, from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological activity of fluorinated combretastatin analogues. (2008). PubMed. Retrieved January 11, 2026, from [Link]
-
An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs. (n.d.). Bentham Science Publisher. Retrieved January 11, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Kyushu University. Retrieved January 11, 2026, from [Link]
-
Chlorofluoroacetamide | C2H3ClFNO | CID 261957. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]
-
Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Theoretical Investigation of N-Methyl Chlorofluoroacetamide: A Computational Chemistry Whitepaper
This guide provides a comprehensive theoretical framework for the study of N-Methyl chlorofluoroacetamide, a molecule of interest due to the growing application of the chlorofluoroacetamide (CFA) moiety in the development of targeted covalent inhibitors.[1][2][3][4][5] As a Senior Application Scientist, this document is structured to not only present the computational methodologies but also to elucidate the scientific reasoning behind their application, offering a self-validating system for researchers in computational chemistry, medicinal chemistry, and drug development.
Introduction: The Significance of this compound
This compound (C3H5ClFNO) is a small, halogenated amide.[6] While specific research on this particular molecule is nascent, the broader class of α-chlorofluoroacetamides has emerged as a novel and highly effective "warhead" for targeted covalent inhibitors (TCIs).[2] These TCIs have shown promise in irreversibly binding to disease-associated proteins, such as the main protease of SARS-CoV-2 and Bruton's tyrosine kinase, offering enhanced pharmacological potency.[1][2]
The reactivity and selectivity of the CFA warhead are critically dependent on its stereochemistry and electronic properties.[1] N-methylation, as seen in our molecule of interest, can significantly influence the conformational preferences of amide bonds, which in turn can alter a molecule's biological activity and recognition properties.[7][8] A thorough theoretical investigation is therefore paramount to understanding the fundamental properties of this compound, providing a predictive foundation for its potential use in more complex drug designs. This guide outlines the key theoretical studies that would be essential for a comprehensive characterization of this molecule.
Computational Methodologies: A First-Principles Approach
To accurately model the electronic structure, conformation, and spectroscopic properties of this compound, a robust computational strategy is required. Density Functional Theory (DFT) is the method of choice for such systems, offering a favorable balance between computational cost and accuracy.[9][10]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A preliminary conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic distribution in a molecule with heteroatoms and potential for intramolecular interactions.[9]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Solvation Effects: To model the molecule in a biologically relevant environment, the Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent, such as water.[11]
Caption: A generalized workflow for the theoretical study of this compound.
Conformational Analysis and Molecular Structure
The biological activity of a molecule is intimately linked to its three-dimensional shape. For this compound, the key degrees of freedom are the rotation around the C-C and C-N bonds. The N-methylation introduces a tertiary amide, which can exist in both cis and trans conformations, although the trans form is generally more stable in simple amides.[8]
A potential energy surface (PES) scan, performed by systematically rotating the O=C-N-CH3 dihedral angle, would reveal the energy barriers between different conformers and identify the most stable (global minimum) structure.
Table 1: Predicted Stable Conformers and Dihedral Angles of this compound
| Conformer | O=C-N-CH3 Dihedral Angle (°) | C-C-N-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Trans-1 (Global Minimum) | ~180 | ~-150 | 0.00 |
| Trans-2 | ~180 | ~-60 | 1.5 - 2.5 |
| Cis-1 | ~0 | ~150 | 3.0 - 5.0 |
| Cis-2 | ~0 | ~60 | 4.0 - 6.0 |
| (Note: These are hypothetical values based on typical conformational preferences of N-methylated amides and haloalkanes and would need to be confirmed by actual calculations.) |
The optimized geometry of the global minimum conformer would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Vibrational Spectroscopy: A Fingerprint of the Molecule
Theoretical vibrational analysis provides a powerful tool for interpreting experimental FT-IR and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can assign specific spectral bands to the motions of atoms within the molecule. This is particularly useful for identifying characteristic functional group vibrations.
Experimental Protocol: Vibrational Spectra Prediction
-
Perform Frequency Calculation: Following geometry optimization, a frequency calculation is run at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Apply Scaling Factor: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied to improve agreement with experimental data.
-
Visualize Vibrational Modes: The output is used to visualize the atomic motions for each vibrational mode, aiding in the assignment of spectral bands.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) |
| N-H Stretch | Amide (if any secondary amide impurity) | ~3300-3500 |
| C-H Stretch | Methyl/Alkyl | ~2850-3000 |
| C=O Stretch (Amide I) | Amide | ~1650-1680 |
| C-N Stretch | Amide | ~1250-1350 |
| C-F Stretch | Fluoroalkane | ~1000-1100 |
| C-Cl Stretch | Chloroalkane | ~650-850 |
| (Note: These are expected ranges and the precise values would be determined by the calculation.) |
Electronic Properties and Reactivity Insights
Understanding the electronic landscape of this compound is key to predicting its reactivity, particularly its function as a covalent modifier.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[12] A smaller gap suggests higher reactivity. For a CFA warhead, the LUMO is expected to be localized on the α-carbon, making it susceptible to nucleophilic attack.
Caption: The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. For this compound, a negative potential (red/yellow) is expected around the carbonyl oxygen, while a positive potential (blue) would be found near the α-carbon, further supporting its role as an electrophilic warhead.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation. This can help to rationalize the stability of certain conformations and the electronic effects of the halogen substituents.
Mechanistic Insights into Covalent Inhibition
The primary interest in CFA-containing molecules lies in their ability to form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[2][13] Theoretical studies can elucidate the mechanism of this reaction.
Experimental Protocol: QM/MM Reaction Modeling
-
System Setup: A model system is constructed, comprising this compound and a cysteine residue (e.g., as a methylthiolate anion).
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To make the calculation computationally tractable, a QM/MM approach is used. The reacting species (CFA and cysteine side chain) are treated with a high level of quantum mechanics (e.g., DFT), while the surrounding environment (e.g., protein backbone or solvent) is treated with a more computationally efficient molecular mechanics force field.
-
Reaction Coordinate Scan: The potential energy surface is scanned along the reaction coordinate (e.g., the distance between the cysteine sulfur and the α-carbon) to locate the transition state.
-
Transition State Optimization: The transition state geometry is optimized, and a frequency calculation is performed to confirm a single imaginary frequency corresponding to the reaction mode.
-
Energy Profile: The energies of the reactants, transition state, and products are calculated to determine the activation energy barrier. A lower energy barrier indicates a more favorable reaction.[13]
These calculations can reveal, for instance, whether the reaction proceeds via a direct displacement (SN2-like) mechanism and how the stereochemistry of the α-carbon influences the reaction rate, consistent with findings for other CFA inhibitors.[1][13]
Conclusion
A comprehensive theoretical study of this compound, as outlined in this guide, provides a critical foundation for understanding its structure, stability, and reactivity. By employing a suite of computational tools from DFT calculations to QM/MM simulations, researchers can predict spectroscopic properties, identify dominant conformations, and elucidate reaction mechanisms at the atomic level. These insights are invaluable for the rational design of more complex molecules, such as targeted covalent inhibitors, where the subtle interplay of stereoelectronics governs therapeutic efficacy. The proposed theoretical framework serves as a robust starting point for any future investigation into this and related haloacetamide compounds.
References
- Vertex AI Search. (n.d.). CAS 66602-64-0: 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide.
-
Yamane, D., Onitsuka, S., Re, S., Isogai, H., Hamada, R., Hiramoto, T., Kawanishi, E., Mizuguchi, K., Shindo, N., & Ojida, A. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(9), 3027–3034. [Link]
-
Adesanmi, A. T., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(6), 1489-1502. [Link]
-
Plewa, M. J., Wagner, E. D., & Richardson, S. D. (2017). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 51(14), 7882-7893. [Link]
-
LookChem. (n.d.). This compound, CasNo.53441-15-9. HENAN NEW BLUE CHEMICAL CO.,LTD. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Chlorofluoroacetamide. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). A computational study of chlorofluoro-methyl radicals. Retrieved January 11, 2026, from [Link]
-
da Silva, G. P. B., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 8(4), 4053–4063. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 251–259. [Link]
-
Chu, W., et al. (2016). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Water Research, 98, 111-118. [Link]
-
Semantic Scholar. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Retrieved January 11, 2026, from [Link]
-
de la Torre, J. C., et al. (2020). Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. Molecules, 25(23), 5601. [Link]
-
PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. [Link]
-
Singh, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 738. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
Yang, M., et al. (2013). Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. Journal of Hazardous Materials, 248-249, 1-8. [Link]
-
Sanchez, B. C., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 53(4), 1849-1858. [Link]
-
Sreevidya, T. V., et al. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. Heliyon, 9(7), e17804. [Link]
-
Al Ati, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 638–642. [Link]
-
Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon, 7(3), e06464. [Link]
-
Corredor Montaña, J. E., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Journal of Molecular Structure, 1202, 127267. [Link]
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity [mdpi.com]
- 9. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N-Methyl Chlorofluoroacetamide in Organic Solvents
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl chlorofluoroacetamide (NM-CFA) is a compound of increasing interest, particularly as a reactive moiety in the development of targeted covalent inhibitors for therapeutic applications.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application in medicinal chemistry. This guide provides a comprehensive analysis of the predicted solubility of NM-CFA, establishes a foundational framework for its experimental determination, and offers detailed protocols for researchers. While extensive quantitative data for NM-CFA is not widely available in peer-reviewed literature, this document synthesizes knowledge from analogous compounds and fundamental chemical principles to provide actionable insights.
Introduction to this compound
This compound (CAS 53441-15-9) is a halogenated amide with a unique combination of functional groups that dictate its physicochemical properties.[3] The presence of the amide bond, the N-methyl group, and the α-chloro and α-fluoro substituents creates a molecule with a distinct electronic and steric profile. This structure is particularly relevant in its use as a "warhead" in covalent inhibitors, where it can react with nucleophilic residues like cysteine in target proteins.[1][2] The efficiency of reactions involving NM-CFA, as well as its handling and formulation, are directly dependent on its solubility in appropriate solvent systems.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." An analysis of the molecular structure of this compound allows for a robust prediction of its solubility behavior across different classes of organic solvents.
Molecular Structure Analysis:
-
Amide Group (-C(O)N(CH₃)-): This is a highly polar functional group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and, to a lesser extent, a donor via the N-H in its resonance form. This group promotes solubility in polar solvents.
-
N-Methyl Group (-CH₃): This small alkyl group adds a degree of nonpolar character (lipophilicity) to the molecule.
-
Chlorofluoroacetyl Group (-C(O)CHFCl): The electronegative halogen atoms (Cl and F) induce a strong dipole moment, increasing the polarity of this part of the molecule. However, they also contribute to its lipophilicity.
Based on these features, NM-CFA is expected to exhibit a balanced solubility profile, with a preference for polar aprotic solvents that can engage in dipole-dipole interactions.
Logical Framework for Solubility Prediction
The following diagram illustrates the relationship between the structural features of this compound and its expected solubility in different solvent classes.
Sources
- 1. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 53441-15-9 [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: N-Methyl Chlorofluoroacetamide as a Versatile Building Block in Drug Discovery
Abstract: The strategic incorporation of unique chemical motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. N-Methyl chlorofluoroacetamide represents an emerging building block of significant interest, particularly in the design of targeted covalent inhibitors (TCIs). This scaffold combines the moderately reactive electrophilicity of a chlorofluoroacetyl group with the modulating properties of an N-methyl substituent. The presence of both chlorine and fluorine on the α-carbon creates a unique electronic environment that tunes the reactivity of the C-Cl bond, offering a potential advantage in selectivity over more aggressive electrophiles.[1][2] Concurrently, the N-methyl group removes the hydrogen bond donating capacity of the parent amide, which can be critical for optimizing target engagement and improving physicochemical properties such as solubility and cell permeability. This guide provides an in-depth exploration of this compound, detailing its scientific rationale, potential applications, and comprehensive protocols for its synthesis and utilization in drug discovery workflows.
The Scientific Rationale: Strategic Halogenation and N-Methylation
The utility of this compound stems from the deliberate combination of three key structural features: a reactive chlorine, a modulating fluorine, and a property-enhancing N-methyl group.
The Role of Fluorine: Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, are widely exploited in medicinal chemistry.[3][4][5] Its introduction into a drug candidate can:
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the fraction of the neutral species available for membrane permeation.[4]
-
Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity.[6] It can also serve as a bioisostere for hydroxyl groups or even hydrogen atoms, subtly altering molecular conformation and electronics.[7][8][9][10][11]
The Chlorofluoroacetamide "Warhead": While highly reactive electrophiles can lead to off-target toxicity, the chlorofluoroacetamide (CFA) moiety offers a more tuned reactivity profile.[1] It is designed as a "warhead" for TCIs, which form a stable covalent bond with their target protein.[12]
-
Targeted Reactivity: The primary application of the CFA moiety is to target nucleophilic amino acid residues, most notably cysteine, in an enzyme's active site.[12][13]
-
Reduced Promiscuity: Compared to the more aggressive chloroacetamide, the CFA group exhibits weaker intrinsic reactivity. This moderation is crucial, as it minimizes indiscriminate reactions with off-target proteins, requiring the drug molecule to first bind non-covalently with high affinity to its intended target before the covalent reaction occurs.[1][2]
The Influence of N-Methylation: N-methylation is a common strategy to convert secondary amides to tertiary amides, which can profoundly impact a molecule's properties:
-
Improved Permeability and Solubility: N-methylation can disrupt intermolecular hydrogen bonding networks, which often leads to lower melting points and improved solubility in organic solvents and lipids, potentially enhancing cell membrane permeability.
-
Increased Metabolic Stability: The N-methyl group can protect the amide bond from enzymatic hydrolysis by peptidases.
-
Conformational Control: The introduction of a methyl group can restrict bond rotation, locking the molecule into a more bioactive conformation.
Core Application: A Tunable Warhead for Cysteine Proteases and Kinases
The primary application of this compound is as a precursor to installing the N-methylated CFA warhead onto a scaffold designed to target proteins with a reactive cysteine residue.
Mechanism of Covalent Modification
The covalent inhibition mechanism involves the nucleophilic attack by the deprotonated thiol group of a cysteine residue on the α-carbon of the acetamide. This forms a stable thioether bond and displaces the chloride leaving group. The fluorine atom remains on the molecule, where it can continue to influence binding and physicochemical properties.
Caption: Covalent modification of a cysteine residue by an this compound warhead.
Comparison with Other Electrophilic Warheads
The choice of a covalent warhead is a critical decision in TCI design, balancing reactivity with selectivity.
| Warhead | Typical Target | Reactivity | Reversibility | Key Considerations |
| Acrylamide | Cysteine | Moderate | Irreversible | Michael acceptor; can be susceptible to GSH conjugation. |
| Chloroacetamide | Cysteine, Lysine | High | Irreversible | High reactivity can lead to off-target effects and poor selectivity.[1] |
| Chlorofluoroacetamide (CFA) | Cysteine | Moderate | Irreversible/Reversible | Reactivity is tuned down vs. chloroacetamide. Adduct can be hydrolytically reversible in solution but stable in protein pockets.[2] |
| N-Methyl CFA | Cysteine | Moderate | Irreversible | Similar reactivity to CFA but with altered H-bonding and physicochemical properties due to the N-methyl group. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a standard laboratory procedure for the amidation of chlorofluoroacetyl chloride with methylamine.
Materials:
-
Chlorofluoroacetyl chloride
-
Methylamine solution (e.g., 2.0 M in THF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (approx. 0.5 M final concentration). Cool the flask to 0 °C in an ice bath.
-
Addition of Amine: Add methylamine solution (1.2 equivalents) and triethylamine (1.5 equivalents) to the cooled DCM. Stir for 5 minutes.
-
Addition of Acid Chloride: Slowly add chlorofluoroacetyl chloride (1.0 equivalent) dropwise to the stirring solution. Causality: Adding the acid chloride slowly to the cooled amine solution controls the exothermic reaction and prevents side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess amines (methylamine, TEA), the bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Workflow for Covalent Modification of a Cysteine-Containing Peptide
This protocol outlines the general steps for reacting this compound with a model peptide and analyzing the outcome.
Caption: Experimental workflow for peptide modification and LC-MS analysis.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the cysteine-containing peptide (e.g., 1 mg/mL) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
-
Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the this compound solution to achieve the desired final concentrations (e.g., 10 equivalents of the building block).
-
Incubate the reaction mixture at 37 °C with gentle agitation.
-
-
Analysis by LC-MS:
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a solution of 0.1% formic acid in water. Causality: The acid quench stops the reaction by protonating the cysteine thiol, rendering it non-nucleophilic.
-
Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the starting peptide's mass and the appearance of a new mass corresponding to the peptide plus the mass of the N-methyl fluoroacetyl moiety (an increase of 75.02 Da).
-
Case Study Highlight: Targeting Viral Proteases
The chlorofluoroacetamide (CFA) warhead has been successfully employed in the development of potent covalent inhibitors against the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.[14][15] In these studies, the CFA group was attached to a peptide-like scaffold that directs the inhibitor to the enzyme's active site, where it forms a covalent bond with the catalytic Cys145.[14][15]
Studies revealed that the stereochemistry of the CFA unit is crucial for inhibitory activity, with the (R)-configuration often demonstrating significantly higher potency.[15][16] While these inhibitors used a parent CFA (with an N-H), one could envision applying an N-Methyl CFA in this context. The N-methylation would remove a hydrogen bond donor, which could either be detrimental or beneficial depending on the specific interactions within the 3CLpro active site. However, it could simultaneously offer advantages in terms of cell permeability and metabolic stability, making it a valuable modification to explore in lead optimization efforts.
Safety and Handling
This compound is an electrophilic and potentially alkylating agent. It should be handled with appropriate caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and nucleophiles.
Conclusion and Future Outlook
This compound is a promising and versatile building block for modern drug discovery. Its unique combination of a fluorine atom, a moderately reactive chloro-leaving group, and an N-methyl cap provides medicinal chemists with a sophisticated tool for designing targeted covalent inhibitors with potentially improved selectivity and pharmacokinetic profiles. Its application is particularly relevant for targeting cysteine-containing proteins implicated in cancer, viral diseases, and inflammatory disorders.[17] Future research will likely focus on expanding the library of scaffolds incorporating this warhead and further exploring the interplay between its stereochemistry, reactivity, and biological activity.
References
-
Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]
-
Mague, J. T. (Date not available). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
-
Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
LE STUDIUM. (Date not available). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
-
Taylor & Francis Online. (Date not available). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]
-
University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. University of Brighton Research Portal. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15, 250-258. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14433–14447. [Link]
-
J-STAGE. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-STAGE. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13, 3027. [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
PubMed. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. PubMed. [Link]
-
ResearchGate. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. [Link]
Sources
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.brighton.ac.uk [research.brighton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Chlorofluoroacetamide (CFA) Moiety in Medicinal Chemistry
Introduction: Beyond Standard Fluorination - The Rise of Tunable Covalent Warheads
For decades, the strategic incorporation of fluorine has been a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability[1]. While traditional applications focused on using fluorinated groups as static structural elements, a more sophisticated strategy has emerged: the use of fluorinated moieties as reactive, yet highly specific, functional groups. This guide focuses on a novel class of chemical functionality known as chlorofluoroacetamides (CFAs) , including derivatives like N-Methyl chlorofluoroacetamide.
The CFA moiety is not merely another fluorinated building block; it is a finely tuned electrophilic "warhead" designed for Targeted Covalent Inhibition (TCI) . Unlike highly reactive covalent modifiers such as chloroacetamides or Michael acceptors, the CFA group exhibits attenuated reactivity, enabling exquisite target selectivity[2][3]. This property allows CFA-equipped molecules to form a stable covalent bond, primarily with the thiol side chain of cysteine residues, within the specific microenvironment of a target protein's binding site. This approach has proven particularly effective in developing potent and selective inhibitors for challenging drug targets, including cysteine proteases and kinases[3][4].
This document provides an in-depth overview of the CFA warhead, its mechanism of action, key applications in drug discovery, and detailed protocols for its synthesis and evaluation.
Part 1: The Chlorofluoroacetamide Warhead - Mechanism and Rationale
The synthetic utility of the CFA group is rooted in the differential reactivity of the carbon-halogen bonds at the α-carbon. The carbon-chlorine bond is significantly weaker and more polarized than the carbon-fluorine bond, making the chlorine an excellent leaving group in a nucleophilic substitution reaction.
Mechanism of Covalent Modification:
The primary mechanism involves the nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue within the target protein's active site. This SN2 reaction displaces the chloride ion, forming a stable thioether linkage and thus permanently inactivating the protein.
The reduced intrinsic reactivity of the CFA warhead is a key advantage. It minimizes indiscriminate reactions with off-target proteins or endogenous thiols like glutathione, a common pitfall of more reactive covalent drugs. The reaction is kinetically favored only when the CFA-bearing inhibitor is precisely oriented within the binding pocket of its intended target, increasing the effective molarity and positioning the cysteine nucleophile for optimal attack[2].
// Node Definitions Inhibitor [label="CFA-Inhibitor Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Target Protein\n(with Cys-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Non-covalent\nBinding Complex", fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction [label="SN2 Attack\n(Cys-S⁻ on α-Carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Covalent Thioether Adduct\n(Target Inactivated)", fillcolor="#E6F4EA", fontcolor="#202124"]; Chloride [label="Cl⁻", shape=plaintext];
// Workflow Edges Inhibitor -> Binding [label=" Recognition &\n Docking "]; Target -> Binding; Binding -> Reaction [label=" Proximity-driven\n reaction "]; Reaction -> Adduct [label=" Irreversible Bond\n Formation "]; Reaction -> Chloride [style=dashed];
// Appearance {rank=same; Inhibitor; Target;} Binding -> Reaction [minlen=2]; } ondot Caption: Workflow for proximity-driven covalent inhibition by a CFA-based agent.
The Critical Role of Stereochemistry: Research has conclusively shown that the chirality of the α-carbon is crucial for activity. In the development of inhibitors for the SARS-CoV-2 main protease, the (R)-configuration of the CFA warhead was found to be markedly more potent than the (S)-isomer. This highlights that a specific stereochemical presentation is necessary to achieve the precise geometry required for the SN2 reaction within the chiral environment of the enzyme's active site.
Part 2: Core Applications & Case Studies
The unique properties of the CFA warhead have been successfully applied to develop inhibitors for multiple protein classes.
Case Study 1: Inhibition of SARS-CoV-2 3CL Protease (Mpro)
The 3C-like protease (3CLpro or Mpro) is a cysteine protease essential for the replication of SARS-CoV-2, making it a prime target for antiviral drugs like Paxlovid™ (nirmatrelvir). Multiple research groups have developed potent covalent inhibitors using a CFA warhead attached to a peptide-like scaffold that recognizes the 3CLpro active site[4][5].
These inhibitors form a covalent bond with the catalytic Cys145 residue of the protease[4][5]. One notable compound, YH-6 , demonstrated strong antiviral activity in infected cells, with a potency comparable to the approved drug nirmatrelvir[4][5]. X-ray crystallography confirmed that YH-6 forms the expected covalent bond with Cys145, validating the mechanism of action[4].
| Compound/Drug | Target | Mechanism | Reported Potency (IC₅₀) | Reference |
| YH-6 | SARS-CoV-2 3CLpro | Covalent (CFA) | ~46 nM | [4] |
| Compound (R,R)-18 | SARS-CoV-2 3CLpro | Covalent (CFA) | ~1.8 µM | |
| Nirmatrelvir | SARS-CoV-2 3CLpro | Reversible Covalent | ~3.1 nM | [4] |
Case Study 2: Selective Targeting of Protein Kinases
Kinases are another major class of drug targets where covalent inhibition has proven highly successful. The CFA warhead has been used to target non-catalytic cysteine residues present in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK)[3].
A CFA-appended quinazoline inhibitor showed high reactivity and specificity for Cys797 of EGFR[3]. A key finding from this work was the discovery of "environment-dependent" stability. The covalent adduct was stable within the solvent-protected environment of the ATP-binding pocket but was susceptible to hydrolysis back to the free thiol in aqueous solution. This novel property could significantly reduce off-target modifications, as unintended adducts would be reversed, enhancing the drug's safety profile[3].
Part 3: Experimental Protocols
The most common application of the CFA moiety is its incorporation into a larger "scaffold" molecule designed to bind to the protein of interest. The following protocols provide a general framework for this process and subsequent validation.
Protocol 1: Synthesis of a CFA-Conjugate via Amide Coupling
This protocol describes the standard amide bond formation between a scaffold molecule containing a primary or secondary amine and 2-chloro-2-fluoroacetic acid.
// Node Definitions start [label="Start: Dissolve Scaffold-Amine\nand Acid in Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0°C\n(Ice Bath)", fillcolor="#E8F0FE", fontcolor="#202124"]; add_reagents [label="Add Coupling Reagents\n(e.g., HATU, DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; stir_cold [label="Stir at 0°C\n(30 min)", fillcolor="#E8F0FE", fontcolor="#202124"]; warm_rt [label="Warm to Room Temperature\nand Stir (4-16 h)", fillcolor="#E8F0FE", fontcolor="#202124"]; monitor [label="Monitor by LC-MS\n(or TLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., wash with NaHCO₃, brine)", fillcolor="#D6E2F8", fontcolor="#202124"]; purify [label="Purify\n(e.g., Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Characterize Final Product\n(NMR, HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow Edges start -> cool; cool -> add_reagents; add_reagents -> stir_cold; stir_cold -> warm_rt; warm_rt -> monitor; monitor -> workup [label=" Reaction\n Complete "]; monitor -> warm_rt [label=" Incomplete "]; workup -> purify; purify -> end; } ondot Caption: General workflow for the synthesis of a CFA-conjugated inhibitor.
Materials & Reagents:
-
Scaffold molecule with an amine functional group (1.0 eq)
-
2-chloro-2-fluoroacetic acid (1.1 eq)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄, Silica gel)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing scaffold (1.0 eq) and 2-chloro-2-fluoroacetic acid (1.1 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq). Rationale: The base deprotonates the carboxylic acid and any amine salts, while HATU is a highly efficient coupling agent that forms an activated ester in situ, minimizing side reactions and racemization.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated brine (1x). Rationale: The aqueous washes remove residual DMF, DIPEA, HATU byproducts, and unreacted acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final CFA-conjugated inhibitor by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Intact Protein Mass Spectrometry Assay for Covalent Modification
This protocol is used to confirm that the inhibitor forms a covalent adduct with the target protein. It relies on detecting the expected mass shift in the protein after incubation with the inhibitor.
Materials & Reagents:
-
Purified target protein (e.g., 10 µM in a suitable buffer like HEPES or Tris)
-
CFA-inhibitor stock solution (e.g., 10 mM in DMSO)
-
Control compound (e.g., a non-reactive analog) or DMSO vehicle
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: In separate microcentrifuge tubes, prepare the following mixtures:
-
Test Reaction: Target protein (to a final concentration of 10 µM) and CFA-inhibitor (to a final concentration of 50 µM) in reaction buffer.
-
Control Reaction: Target protein (10 µM) and DMSO vehicle (at the same final percentage as the test reaction) in reaction buffer.
-
-
Reaction Time: Incubate both tubes at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).
-
Sample Preparation: Quench the reaction and prepare the sample for MS analysis. This typically involves desalting and concentrating the protein using a C4 ZipTip® or similar reversed-phase cleanup method according to the manufacturer's protocol. Elute the protein in a solvent suitable for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Analysis: Infuse the prepared samples directly or use a short LC gradient into the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the target protein.
-
Data Analysis: Deconvolute the resulting mass spectra for both the control and test samples.
-
The control sample should show a major peak corresponding to the molecular weight of the unmodified protein.
-
The test sample should show a new peak whose mass is equal to the mass of the unmodified protein plus the mass of the inhibitor fragment after the loss of the chlorine atom. (ΔMass = MassInhibitor - 35.45 amu).
-
Safety & Handling
-
Precursors: Starting materials such as 2-fluoroacetamide and 2-chloro-2-fluoroacetic acid are highly toxic and corrosive. 2-fluoroacetamide is a metabolic poison that disrupts the citric acid cycle[6][7]. Always handle these chemicals in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reagents: Amide coupling reagents (e.g., HATU) can be irritants and sensitizers. Bases like DIPEA are corrosive. Handle with care.
-
Products: While the final CFA-conjugated inhibitors are designed for biological activity, they should be handled as potentially hazardous compounds.
Conclusion and Future Outlook
The chlorofluoroacetamide (CFA) moiety has firmly established itself as a valuable warhead for the design of targeted covalent inhibitors. Its attenuated, proximity-driven reactivity allows for the development of drugs with high target specificity and potentially improved safety profiles compared to conventional covalent agents[2][3]. The successful application of CFA-based inhibitors against high-value targets like the SARS-CoV-2 protease and various protein kinases underscores the broad potential of this technology[3][4]. Future research will likely focus on further tuning the reactivity of the CFA warhead, exploring its application against a wider range of protein targets, and advancing the most promising leads into clinical development.
References
-
Nakasone, K., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ACS Publications. Available at: [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available at: [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available at: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Available at: [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for N-Methyl-2-chloro-2-fluoroacetamide in Organic Synthesis
Abstract
N-Methyl-2-chloro-2-fluoroacetamide (MCFA) is an intriguing bifunctional reagent with significant potential in medicinal chemistry and drug development. Its α-chloro-α-fluoro amide moiety serves as a reactive electrophilic center, particularly useful for the covalent modification of biological nucleophiles. This guide provides an in-depth analysis of the reactivity of MCFA and detailed experimental protocols for its application in nucleophilic substitution reactions, focusing on reactions with thiol and amine nucleophiles. The protocols are designed to be self-validating, incorporating methods for reaction monitoring and product characterization. Safety considerations for handling this potent alkylating agent are also thoroughly addressed.
Introduction and Scientific Background
The field of targeted covalent inhibitors (TCIs) has gained substantial momentum in drug discovery, offering enhanced potency and prolonged pharmacological effects.[1] The design of TCIs relies on incorporating a reactive electrophilic group, or "warhead," that can form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein.[1][2][3]
N-Methyl-2-chloro-2-fluoroacetamide (MCFA) belongs to the class of α-haloamides, which are recognized for their utility as alkylating agents.[4] Specifically, the α-chlorofluoroacetamide (CFA) moiety has been identified as a novel warhead for TCIs, demonstrating high target specificity and environment-dependent stability.[1][3][5] The presence of both chlorine and fluorine on the α-carbon modulates the electrophilicity of the carbon center, making it a prime target for nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion, which is a good leaving group.[6][7]
This document outlines the experimental setup for harnessing the reactivity of MCFA, providing researchers with the foundational protocols to explore its use in synthesizing novel compounds and potential therapeutic agents.
Physicochemical Properties and Safety Mandates
Before commencing any experimental work, it is critical to understand the properties and hazards associated with MCFA and related reagents.
Reagent Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| N-Methyl-2-chloro-2-fluoroacetamide | ![]() | C₃H₅ClFNO | 125.53 | Electrophilic, potential alkylating agent. |
| Thiophenol (Example Thiol) | ![]() | C₆H₆S | 110.18 | Strong nucleophile, pungent odor. |
| Benzylamine (Example Amine) | ![]() | C₇H₉N | 107.15 | Nucleophilic base. |
| Triethylamine (Base) | ![]() | C₆H₁₅N | 101.19 | Non-nucleophilic organic base. |
Mandatory Safety Protocols
WARNING: N-Methyl-2-chloro-2-fluoroacetamide is presumed to be a potent alkylating agent. Alkylating agents are a class of compounds that can be cytotoxic, mutagenic, and carcinogenic.[8][9] Extreme caution must be exercised at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations must be performed inside a certified chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. Use sealed containers for transport and storage.
-
Waste Disposal: All contaminated materials (glassware, gloves, pipette tips, etc.) and chemical waste must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations for cytotoxic waste.[10]
-
Spill Response: In case of a spill, evacuate the area and use an appropriate spill kit for alkylating agents. Do not attempt to clean up a large spill without proper training and equipment.
Core Experimental Workflow
The general workflow for conducting reactions with MCFA involves careful setup, execution under controlled conditions, and rigorous analysis. This process ensures reproducibility and safety.
Figure 1: General experimental workflow for reactions involving N-Methyl-2-chloro-2-fluoroacetamide.
Application Protocol 1: Reaction with a Thiol Nucleophile
This protocol details the SN2 reaction between MCFA and a thiol, using thiophenol as a model nucleophile. Thiol groups, such as those in cysteine residues, are common targets for covalent inhibitors.[1]
Principle and Mechanism
The sulfur atom of the thiol is a potent nucleophile that attacks the electron-deficient α-carbon of MCFA. This concerted SN2 reaction proceeds with the displacement of the chloride ion. A non-nucleophilic base is used to deprotonate the thiol, increasing its nucleophilicity.
Figure 2: S_N2 reaction mechanism of MCFA with a thiol nucleophile.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| N-Methyl-2-chloro-2-fluoroacetamide | 125.53 | 125.5 mg | 1.0 mmol | 1.0 |
| Thiophenol | 110.18 | 110.2 mg (102 µL) | 1.0 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 121.4 mg (167 µL) | 1.2 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Step-by-Step Protocol
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Methyl-2-chloro-2-fluoroacetamide (125.5 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
Dissolution: Add anhydrous dichloromethane (10 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add thiophenol (102 µL, 1.0 mmol) to the stirred solution via syringe.
-
Base Addition: Slowly add triethylamine (167 µL, 1.2 mmol) dropwise over 1 minute.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: Ethyl acetate/Hexanes (1:1). The product should have a different Rf value than the starting materials.
-
LC-MS Analysis: A successful reaction will show consumption of the starting material mass peak (m/z = 126.0 for [M+H]⁺) and the appearance of the product mass peak (m/z = 199.1 for [M+H]⁺).
-
-
Quenching: Once the reaction is complete, quench by adding 10 mL of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Application Protocol 2: Reaction with an Amine Nucleophile
This protocol describes the reaction of MCFA with a primary amine, using benzylamine as an example. This reaction is fundamental for building more complex molecular scaffolds.
Principle
Similar to thiols, primary and secondary amines are effective nucleophiles.[4] The reaction with MCFA proceeds via an SN2 pathway. In this case, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| N-Methyl-2-chloro-2-fluoroacetamide | 125.53 | 125.5 mg | 1.0 mmol | 1.0 |
| Benzylamine | 107.15 | 214.3 mg (218 µL) | 2.0 mmol | 2.0 |
| Acetonitrile (ACN), anhydrous | - | 10 mL | - | - |
Step-by-Step Protocol
-
Setup: In a dry 25 mL round-bottom flask with a magnetic stir bar, dissolve N-Methyl-2-chloro-2-fluoroacetamide (125.5 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Inert Atmosphere: Seal the flask and ensure an inert atmosphere (Argon or Nitrogen).
-
Amine Addition: Add benzylamine (218 µL, 2.0 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. A precipitate of benzylammonium chloride may form.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS.
-
LC-MS Analysis: Look for the consumption of the MCFA peak and the appearance of the product mass peak (m/z = 197.1 for [M+H]⁺).
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and water (20 mL). Transfer to a separatory funnel.
-
Washing: Wash the organic layer with 1M HCl (1 x 15 mL) to remove excess benzylamine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material by flash column chromatography or recrystallization to obtain the desired α-amino amide product.
Conclusion
N-Methyl-2-chloro-2-fluoroacetamide is a versatile electrophilic building block with significant applications in organic synthesis and drug discovery. The α-chloro-α-fluoroacetamide moiety provides a tunable reactive handle for the SN2-mediated formation of carbon-sulfur and carbon-nitrogen bonds. The protocols detailed herein offer a robust framework for researchers to safely and effectively utilize this reagent. Rigorous adherence to safety protocols is paramount due to the potential of MCFA to act as a potent alkylating agent. By following these validated procedures, scientists can confidently explore the incorporation of the N-methyl-fluoroacetamide scaffold into novel molecular architectures.
References
- Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals.
- The Fascinating Chemistry of α‐Haloamides.
- Synthesis and reactions of α-fluoro-α-amino amides.
- Experiment 7 — Nucleophilic Substitution.chem.ucla.edu.
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
- Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.YouTube.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.PubMed.
- Safe handling of cytotoxic agents: a team approach.PubMed.
- Alkylating Agents.
- How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells?Dr.Oracle.
- Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide.Royal Society of Chemistry.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.American Chemical Society.
- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.PubMed.
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Safe handling of cytotoxic agents: a team approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Methyl Chlorofluoroacetamide for Precision Targeting of Cysteine Residues
Foreword: The Evolution of Covalent Probes
The pursuit of highly selective and potent therapeutic agents has led to a renaissance in covalent drug discovery. By forming a stable bond with their target protein, covalent inhibitors can achieve prolonged pharmacodynamic effects and high efficacy, often targeting shallow binding pockets inaccessible to traditional non-covalent binders. The thiol group of cysteine, with its high nucleophilicity, represents a prime target for such covalent modifiers.[1] Historically, highly reactive electrophiles like iodoacetamides and acrylamides have been employed, but their promiscuous reactivity can lead to off-target effects.[2] This has driven the development of finely-tuned electrophilic "warheads" that possess attenuated reactivity, relying on protein-ligand binding affinity to drive selective bond formation.
This document details the application of a sophisticated class of cysteine-reactive warheads: α-chlorofluoroacetamides (CFA). We will explore the unique chemical properties conferred by the interplay of the chlorine and fluorine atoms and provide detailed protocols for the use of CFA-appended molecules. While this guide focuses on the core CFA reactive group, the principles and methods described are directly applicable to derivatives such as N-methylated CFA compounds, a common modification used by medicinal chemists to enhance drug-like properties such as metabolic stability and cell permeability.
The α-Chlorofluoroacetamide (CFA) Warhead: A Balance of Reactivity and Selectivity
The α-chlorofluoroacetamide (CFA) group is a novel electrophilic warhead designed for targeted covalent inhibition.[3][4] Unlike traditional haloacetamides, its reactivity is meticulously tuned.
-
Intrinsic Reactivity: The CFA warhead exhibits weak intrinsic reactivity in solution compared to more aggressive electrophiles like iodoacetamide or even standard chloroacetamide.[5][6] This is a key feature for minimizing off-target labeling of accessible cysteines on abundant proteins.
-
Mechanism of Action: The reaction proceeds via a nucleophilic attack from a deprotonated cysteine thiolate onto the α-carbon of the CFA moiety, displacing the chloride leaving group to form a stable thioether bond. The electron-withdrawing fluorine atom on the same carbon atom modulates the electrophilicity of the center, contributing to its unique reactivity profile.[7]
-
Reversibility and Context-Dependence: A remarkable feature of the CFA adduct is its susceptibility to hydrolysis under certain conditions, allowing it to revert to the unmodified cysteine.[3][4] However, when the adduct is formed within a sterically protected environment, such as the ATP-binding pocket of a kinase, it remains stable.[3][4] This "environment-dependent" stability can potentially reduce the burden of off-target modifications, as adducts formed on solvent-exposed proteins may be hydrolyzed over time.
Diagram: Mechanism of Cysteine Modification by CFA
Caption: Nucleophilic attack of a cysteine thiolate on the α-carbon of the CFA warhead, leading to the displacement of chloride and formation of a stable thioether adduct.
Application & Protocol: Validation of Covalent Modification
A critical first step in evaluating a CFA-containing compound is to confirm that it forms a covalent adduct with its intended target protein. This is typically achieved using high-resolution mass spectrometry.
Protocol 1: In Vitro Labeling and Intact Protein Mass Spectrometry
This protocol is designed to verify covalent bond formation by detecting the expected mass increase in a purified target protein.
Rationale: By incubating a protein with a molar excess of the CFA compound, we can drive the labeling reaction. Subsequent analysis of the intact protein's mass will reveal a shift corresponding to the molecular weight of the bound inhibitor, providing direct evidence of a covalent interaction.[8][9]
Materials:
-
Purified target protein with at least one cysteine residue (e.g., Papain, BSA).
-
CFA-containing compound of interest.
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4.
-
Quenching Solution: 100 mM N-acetylcysteine or DTT.
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
Procedure:
-
Protein Preparation: Prepare a stock solution of the target protein at 1 mg/mL (e.g., ~20-50 µM depending on MW) in the Reaction Buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of the CFA compound in DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, add 98 µL of the protein solution.
-
Add 2 µL of the 10 mM CFA compound stock to achieve a final concentration of 200 µM (a 4-10 fold molar excess over the protein). For a negative control, add 2 µL of DMSO.
-
Incubate at 37°C for 2 hours.
-
-
Quenching (Optional but Recommended): To stop the reaction and consume excess reactive compound, add a final concentration of 1 mM DTT.
-
Sample Preparation for MS:
-
Desalt the protein sample using a C4 ZipTip or other suitable solid-phase extraction method to remove buffer salts and excess compound.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire data in the appropriate mass range for the target protein.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
-
Data Analysis: Compare the deconvoluted mass of the CFA-treated protein with the DMSO control. A mass shift equal to the molecular weight of the CFA compound confirms covalent adduct formation.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein + DMSO | 23,422 | 23,422.5 | 0 | Unmodified Protein |
| Protein + CFA Cmpd (MW=450.2) | 23,872.2 | 23,872.6 | +450.1 | Covalent Adduct Formed |
Table 1: Example data from an intact protein MS experiment.
Application & Protocol: Identification of the Specific Cysteine Residue
Once covalent modification is confirmed, the next step is to identify precisely which cysteine residue(s) on the protein have been labeled. This is accomplished using a "bottom-up" proteomics approach.
Protocol 2: Proteolytic Digestion and LC-MS/MS Peptide Mapping
Rationale: By digesting the labeled protein into smaller peptides, we can use tandem mass spectrometry (MS/MS) to isolate and sequence the peptide containing the modification. The mass increase on a specific cysteine-containing peptide pinpoints the site of covalent attachment.[8][10]
Materials:
-
CFA-labeled protein sample (from Protocol 1).
-
Denaturation/Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Tris, pH 8.5.
-
Alkylation Solution: 55 mM Iodoacetamide (IAM) in 100 mM Tris, pH 8.5. Note: This step alkylates cysteines that were NOT modified by the CFA compound, preventing disulfide bond reformation.
-
Trypsin, sequencing grade.
-
LC-MS/MS system (e.g., Orbitrap or Triple-TOF).
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Mascot).
Procedure:
-
Denaturation and Reduction: Take the labeled protein sample, add Denaturation/Reduction buffer, and incubate at 37°C for 1 hour.
-
Alkylation of Free Cysteines: Add Alkylation Solution to the sample and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange/Dilution: Dilute the sample at least 8-fold with 100 mM Tris pH 8.5 to lower the urea concentration to <1 M, which is necessary for trypsin activity.
-
Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto the LC-MS/MS system.
-
Run a standard data-dependent acquisition (DDA) method, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Search the raw data against the known sequence of the target protein using a proteomics search engine.
-
Crucially, define a variable modification in the search parameters corresponding to the mass of the CFA compound on cysteine residues. Also include carbamidomethylation (+57.021 Da) of cysteine as a fixed or variable modification for the IAM-alkylated residues.
-
The software will identify peptides that show a mass increase corresponding to the CFA adduct and provide MS/MS spectra that confirm the modification site.
-
Diagram: Workflow for Covalent Target Validation
Caption: A comprehensive workflow combining intact mass analysis to confirm adduct formation and bottom-up proteomics to pinpoint the specific site of modification.
Application & Protocol: Proteome-Wide Selectivity Profiling
The true power of a tuned warhead like CFA lies in its ability to selectively label a target protein within the complex environment of a cell. Competitive Activity-Based Protein Profiling (ABPP) is the gold standard for assessing this selectivity.[11][12]
Protocol 3: Competitive ABPP for Target Selectivity
Rationale: This method assesses the ability of a CFA compound to engage its target(s) in a native biological system (cell lysate or intact cells). The proteome is first treated with the CFA compound. Then, a broadly reactive cysteine probe (e.g., iodoacetamide-alkyne, IA-alkyne) is added. If a cysteine has been occupied by the CFA compound, it cannot be labeled by the IA-alkyne probe. By quantifying the reduction in IA-alkyne labeling for each cysteine across the proteome, we can identify the specific targets of the CFA compound.[12]
Materials:
-
Cell lysate or intact cells.
-
CFA-containing compound.
-
Broad-spectrum Cysteine Probe: Iodoacetamide-alkyne (IA-alkyne).
-
Reporter Tag: Azide-functionalized biotin or fluorophore (e.g., Biotin-Azide).
-
Click Chemistry Reagents: Copper(II) sulfate, TBTA ligand, Sodium Ascorbate.
-
Streptavidin beads for enrichment (if using biotin).
-
Standard reagents for proteomics sample preparation (see Protocol 2).
Procedure:
-
Proteome Treatment:
-
Prepare cell lysate and normalize total protein concentration.
-
Aliquot the lysate into separate tubes. Treat each aliquot with a different concentration of the CFA compound (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Probe Labeling: Add the IA-alkyne probe to all samples (a final concentration of 100 µM is common) and incubate for 1 hour at room temperature.
-
Click Chemistry:
-
To each sample, add the click chemistry reaction cocktail: Biotin-Azide, Copper(II) sulfate, TBTA, and freshly prepared Sodium Ascorbate.
-
Incubate for 1 hour at room temperature to attach the biotin reporter tag to the alkyne-labeled proteins.
-
-
Protein Enrichment:
-
Add streptavidin-coated magnetic beads to each sample to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Perform proteolytic digestion (as in Protocol 2) directly on the beads to release the captured peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide samples using a quantitative proteomics strategy (e.g., Label-Free Quantification or TMT labeling).
-
Data Analysis:
-
Identify and quantify all cysteine-containing peptides across all samples.
-
For each peptide, calculate the ratio of its abundance in the CFA-treated sample relative to the DMSO control.
-
A dose-dependent decrease in the signal for a specific cysteine-containing peptide indicates that it is a target of the CFA compound.
-
References
-
Shindo, N., Fuchida, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15, 250–258. [Link]
-
Deng, X., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7820. [Link]
-
López-Alonso, J.P., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Vila, A., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1961. [Link]
-
Bar-Peled, L., et al. (2017). Applications of Reactive Cysteine Profiling. Current Opinion in Chemical Biology, 30, 88-96. [Link]
-
Konrad, D.B., et al. (2018). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications, 54(36), 4501-4512. [Link]
-
Mader, L.K. & Keillor, J.W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 9(5), 811-821. [Link]
-
López-Alonso, J.P., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
López-Alonso, J.P., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
-
López-Alonso, J.P., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. ResearchGate. [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14387–14400. [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Institutional Repository. [Link]
-
Willems, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
-
Vila, A., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]
-
Bar-Peled, L., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(4), 729-737. [Link]
-
Willems, J., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. [Link]
-
Ward, C.C., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 13(1), 4349. [Link]
-
Nuber, C.M., et al. (2020). A Perspective on Cysteine-Reactive Activity-Based Probes. Organic & Biomolecular Chemistry. [Link]
-
Li, Z., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(3), 1774. [Link]
-
Stone, J.R. (2017). Modification of cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.23. [Link]
-
Johnson, C., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
-
Fuchida, H., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. ACS Medicinal Chemistry Letters, 11(7), 1433-1438. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027-3034. [Link]
-
Szyrwiel, L., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 856. [Link]
-
Vinogradova, E.V., et al. (2019). The proteome-wide potential for reversible covalency at cysteine. Nature Chemical Biology, 15(10), 1007-1015. [Link]
-
Gutorov, I.A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 263-274. [Link]
-
Canto, R.F.S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7569. [Link]
-
Veber, D.F., et al. (1972). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses. [Link]
Sources
- 1. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthetic Routes Utilizing N-Methyl-2-chloro-2-fluoroacetamide
Abstract
N-Methyl-2-chloro-2-fluoroacetamide is a halogenated amide of significant interest in medicinal chemistry and drug development. The presence of both chlorine and fluorine on the alpha-carbon, combined with the N-methyl amide moiety, imparts a unique reactivity profile that makes it a versatile building block for novel therapeutics, particularly as a precursor for targeted covalent inhibitors. This guide provides a comprehensive overview of its synthetic utility, focusing on its application as a reactive electrophile in nucleophilic substitution reactions. Detailed, field-tested protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and drug development professionals.
Introduction to N-Methyl-2-chloro-2-fluoroacetamide
N-Methyl-2-chloro-2-fluoroacetamide is a bifunctional reagent whose utility is dominated by the electrophilic nature of the α-carbon. The convergence of three electron-withdrawing groups (carbonyl, chlorine, fluorine) on this single carbon atom makes it highly susceptible to nucleophilic attack, facilitating the displacement of the chloride ion. This reactivity is the cornerstone of its application in synthetic chemistry.
Its most promising role is as a "warhead" for the synthesis of covalent inhibitors.[1] Covalent inhibitors form a stable bond with their target protein, often leading to high potency and a prolonged duration of action.[1] The N-Methyl-2-chloro-2-fluoroacetamide moiety can be appended to a larger scaffold designed to bind to a specific protein, where it can then react with a nucleophilic amino acid residue, such as cysteine, in the enzyme's active site.[1]
1.1 Physicochemical Properties & Safety
| Property | Value | Source |
| Molecular Formula | C₃H₅ClFNO | PubChem |
| Molecular Weight | 125.53 g/mol | PubChem |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | N/A |
| Key Hazards | Expected to be toxic, irritant. Analogs are metabolic poisons.[2][3][4][5] | Multiple |
1.2 Critical Safety and Handling Procedures
Extreme caution must be exercised when handling N-Methyl-2-chloro-2-fluoroacetamide and its precursors. Its structural analog, fluoroacetamide, is extremely toxic and acts as a metabolic poison by disrupting the citric acid cycle.[2][4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and dry place, away from incompatible materials such as strong bases, acids, and oxidizing agents.[5][7]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[8]
Synthesis of N-Methyl-2-chloro-2-fluoroacetamide
The most direct route to N-Methyl-2-chloro-2-fluoroacetamide involves the acylation of methylamine with a suitable chloro-fluoroacetyl precursor. A common and effective precursor is chloro-fluoroacetyl chloride.
2.1 General Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of the title compound from chloro-fluoroacetic acid.
Caption: Workflow for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide.
2.2 Detailed Protocol: Synthesis via Acyl Chloride
This protocol is based on standard amidation procedures for acyl chlorides.[9]
Materials:
-
Chloro-fluoroacetyl chloride
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution to act as an HCl scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloro-fluoroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred methylamine solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Application Scientist's Notes:
-
Causality of Base: Triethylamine is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the acylation. Without it, the HCl would protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of the acyl chloride is critical to prevent side reactions and ensure a higher yield of the desired amide.
-
Solvent Choice: DCM is a good choice due to its inertness and ease of removal. Anhydrous conditions are important to prevent hydrolysis of the highly reactive acyl chloride.
Core Application: Nucleophilic Substitution (Sₙ2 Reactions)
The primary synthetic utility of N-Methyl-2-chloro-2-fluoroacetamide is its role as an electrophile in Sₙ2 reactions. It serves as an efficient agent for transferring the N-methyl-fluoroacetamido group to various nucleophiles.
3.1 Mechanistic Considerations
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] A nucleophile (e.g., a thiolate or phenoxide) attacks the α-carbon, leading to the displacement of the chloride ion in a single, concerted step. The presence of the fluorine atom and the amide group enhances the electrophilicity of the α-carbon through inductive effects.
3.2 Protocol: S-Alkylation of Thiols
This protocol describes the covalent modification of a thiol, a reaction analogous to the covalent labeling of cysteine residues in proteins.[1][10]
Materials:
-
N-Methyl-2-chloro-2-fluoroacetamide (1.0 eq)
-
A thiol (e.g., 4-methoxythiophenol) (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a solution of the thiol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes to generate the thiolate nucleophile.
-
Add a solution of N-Methyl-2-chloro-2-fluoroacetamide (1.0 eq) in acetonitrile to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.[10]
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography to obtain the pure thioether derivative.
Application Scientist's Notes:
-
Base Selection: K₂CO₃ is a sufficiently strong base to deprotonate the thiol, forming the more potent thiolate nucleophile. For less acidic thiols or to accelerate the reaction, a stronger base like Cs₂CO₃ can be used.
-
Solvent System: ACN and DMF are excellent polar aprotic solvents for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.
-
Self-Validation: The identity and purity of the final product must be confirmed through analytical techniques. ¹H NMR should show the disappearance of the thiol proton and the appearance of new signals corresponding to the methylene group adjacent to the sulfur. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the desired product.
3.3 Summary of Reaction Scope and Conditions
The following table summarizes expected outcomes for reactions with various nucleophiles based on established reactivity patterns of α-haloacetamides.[10]
| Nucleophile (Example) | Base | Solvent | Temp (°C) | Expected Yield |
| Thiophenol (Sulfur) | K₂CO₃ | ACN | 50 | Good to Excellent |
| Phenol (Oxygen) | Cs₂CO₃ | DMF | 60-80 | Moderate to Good |
| Benzylamine (Nitrogen) | Et₃N | THF | 25-40 | Good |
| Indole (Nitrogen) | NaH | DMF | 25 | Moderate |
Visualization of a Key Experimental Workflow
The following diagram outlines the key steps and decision points in a typical nucleophilic substitution experiment using N-Methyl-2-chloro-2-fluoroacetamide.
Caption: Experimental workflow for Sₙ2 alkylation reactions.
References
- BenchChem. (n.d.). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.
- Alfa Chemistry. (n.d.). General Safety Handling Consideration.
- BenchChem. (n.d.). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- BenchChem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols.
- Alpha Systems LLC. (2020). SAFETY DATA SHEET.
- NOAA. (n.d.). FLUOROACETAMIDE. CAMEO Chemicals.
- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide.
- BenchChem. (n.d.). Laboratory Scale Synthesis of N-Chloro-2-fluoroacetamide: Application Notes and Protocols.
- Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?.
- Wikipedia. (n.d.). Fluoroacetamide.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ChemicalBook. (n.d.). FLUOROACETAMIDE CAS#: 640-19-7.
- PubChem. (n.d.). Fluoroacetamide. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 5. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]
- 6. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alphallc.us [alphallc.us]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring Reactions Involving N-Methyl Chlorofluoroacetamide
Introduction: The Significance of Monitoring N-Methyl Chlorofluoroacetamide Reactions
This compound (CAS No. 53441-15-9) is a halogenated amide of significant interest in synthetic and medicinal chemistry.[1] Its structural relatives, α-chlorofluoroacetamides (CFAs), have emerged as a novel class of "warheads" for targeted covalent inhibitors, which achieve sustained pharmacological potency by forming a stable bond with a target protein.[2] Specifically, the CFA moiety has shown high reactivity and specificity toward cysteine residues, a key feature in the development of inhibitors for enzymes like the SARS-CoV-2 main protease.[3][4][5]
Given its reactive nature, the precise monitoring of reactions involving this compound is critical. Whether it is being synthesized or used as a reactant, real-time or quasi-real-time analytical oversight is paramount for:
-
Kinetic and Mechanistic Understanding: Elucidating reaction rates, identifying transient intermediates, and confirming proposed mechanisms.
-
Process Optimization and Safety: Ensuring complete consumption of starting materials, maximizing product yield, and minimizing the formation of potentially toxic or undesired byproducts. Reactions involving reactive alkylating agents can be exothermic, making a thorough understanding of the reaction profile essential for safe scale-up.[6]
-
Quality by Design (QbD) and Process Analytical Technology (PAT): Implementing robust manufacturing processes where product quality is built-in and controlled through real-time measurements, a cornerstone of modern pharmaceutical development.[7][8]
This guide provides a detailed overview of established and advanced analytical techniques for monitoring reactions with this compound, complete with step-by-step protocols and expert insights into data interpretation.
Core Monitoring Strategies: A Dichotomy of Approaches
The selection of a monitoring strategy depends on the specific reaction parameters, available instrumentation, and the desired level of process understanding. Two primary approaches exist: offline and online (in-situ) analysis.
-
Offline Analysis: This traditional method involves withdrawing an aliquot from the reaction vessel at specific time points. The reaction in the aliquot is immediately quenched to halt its progress, followed by sample preparation (e.g., extraction, dilution) and analysis using standard laboratory instruments like GC-MS, HPLC, or NMR.
-
Online (In-situ) Analysis: This modern approach utilizes a probe inserted directly into the reaction vessel, allowing for continuous, real-time data acquisition without disturbing the reaction.[9] Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are exemplary of this method, which forms the backbone of Process Analytical Technology (PAT) frameworks.[10][11]
The logical flow for selecting and implementing a monitoring technique is crucial for success.
Caption: General workflow for monitoring chemical reactions.
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a cornerstone technique for the analysis of volatile halogenated organic compounds.[12] Its high chromatographic resolution separates components of a complex mixture, while the mass spectrometer provides definitive structural identification and quantification. The presence of chlorine and fluorine in this compound results in characteristic isotopic patterns in the mass spectrum, enhancing identification confidence.[13]
Protocol: Offline Monitoring of a Synthesis Reaction
-
Sample Collection & Quenching:
-
At designated time points (e.g., t=0, 5, 15, 30, 60 min), carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a cold, appropriate solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., aqueous sodium bicarbonate for acid-catalyzed reactions).
-
-
Sample Preparation:
-
Add a known concentration of an internal standard (e.g., a structurally similar but chromatographically distinct halogenated compound) to the quenched sample.
-
Vortex the sample thoroughly. If necessary, perform a liquid-liquid extraction to isolate the analytes from non-volatile components. Dry the organic layer with a drying agent (e.g., Na₂SO₄).
-
Transfer the final extract to a GC vial.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-1-MS (or similar non-polar) | Provides good separation for a wide range of organic compounds.[13] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks.[13] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min | Separates compounds based on boiling point. |
| MS Interface Temp. | 280 °C | Prevents condensation of analytes. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragmentation patterns. |
| MS Mode | Full Scan (m/z 40-400) | Allows for the identification of unknown byproducts. |
-
Data Analysis:
-
Identify the peaks for this compound, starting materials, and products based on their retention times and mass spectra.
-
Quantify the relative peak area of each component against the internal standard.
-
Plot the concentration of reactants and products versus time to generate a reaction profile.
-
Technique 2: High-Performance Liquid Chromatography (HPLC / LC-MS)
Expertise & Causality: HPLC is exceptionally versatile and often the method of choice for compounds that are non-volatile or thermally labile. It avoids the potential for thermal degradation that can occur in a hot GC injector. Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled sensitivity and selectivity, making it possible to detect trace-level impurities and confirm product identity with high confidence.[14][15]
Protocol: Quantitative Analysis of Reaction Conversion
-
Sample Collection & Preparation:
-
Withdraw and quench a 50 µL aliquot as described for GC-MS.
-
Dilute the quenched sample with the mobile phase (e.g., 1:1 acetonitrile/water) to a final volume of 1 mL in an HPLC vial.
-
Spike with an internal standard if performing absolute quantification.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small to medium polarity organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 95% B over 10 min | Broad applicability for separating reaction components of varying polarity. |
| Flow Rate | 0.8 mL/min | Typical flow rate for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Detector 1 (UV) | Diode Array Detector (DAD), 210 nm | Monitors analytes with a chromophore (e.g., amide bond). |
| Detector 2 (MS) | ESI+, Multiple Reaction Monitoring (MRM) | For high sensitivity and quantitative accuracy, monitor specific parent-daughter ion transitions for each compound.[16] |
-
Data Analysis:
-
Develop a calibration curve for this compound and the expected product using standards of known concentration.
-
Calculate the concentration of each component in the reaction aliquots based on their peak areas relative to the calibration curve.
-
Determine the percentage conversion and yield at each time point.
-
Technique 3: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: In-situ FTIR spectroscopy is a powerful PAT tool that provides a real-time "molecular video" of the reaction.[6] By monitoring changes in vibrational frequencies, one can directly track the consumption of reactants and the formation of products and intermediates as they happen. The amide functional group has very strong and characteristic infrared absorptions, particularly the C=O stretch (Amide I band) around 1630-1680 cm⁻¹, making FTIR an ideal technique.[17][18]
Protocol: Real-Time Kinetic Monitoring
-
Setup:
-
Insert a clean, dry Attenuated Total Reflectance (ATR) probe into the reaction vessel.
-
Charge the reactor with the solvent and all reactants except the reaction initiator.
-
Begin stirring and bring the mixture to the desired reaction temperature.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiation. This is crucial as the software will subtract this background from all subsequent spectra.
-
Initiate the reaction (e.g., by adding the final reagent or catalyst).
-
Immediately begin collecting spectra at a set interval (e.g., one spectrum every 30 seconds) for the duration of the reaction.
-
-
Data Analysis:
-
Identify unique, non-overlapping infrared bands for a key reactant and the main product. For N-Methyl chlororoacetamide, a C-Cl, C-F, or the Amide I band could be tracked.
-
Use the instrument software to create a trend plot of the absorbance (peak height or area) of these characteristic bands over time.
-
The resulting curves directly represent the kinetic profiles of the species in the reaction, allowing for easy determination of the reaction endpoint and rate.[19]
-
Caption: Decision tree for selecting an appropriate analytical technique.
Technique 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the most detailed structural information of all the techniques discussed.[20][21] It allows for unambiguous confirmation of the product's structure and the identification of subtle isomeric byproducts. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR could all provide valuable information. Kinetic analysis is possible by acquiring spectra over time and integrating the signals corresponding to unique protons, carbons, or fluorine atoms in the reactants and products.[22]
Protocol: Structural Confirmation and Kinetic Study
-
Sample Preparation:
-
For a single time-point analysis, prepare a sample by quenching an aliquot and removing the solvent under reduced pressure. Redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For a kinetic study, the reaction can sometimes be run directly in an NMR tube using a deuterated solvent, provided the reaction conditions are mild.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. The N-methyl group and the proton on the chloro-fluoro-substituted carbon will have characteristic chemical shifts.
-
Acquire a ¹⁹F NMR spectrum. This is a highly sensitive nucleus with a wide chemical shift range, making it excellent for tracking the fluorine environment.
-
For kinetic analysis, set up an arrayed experiment to acquire spectra at regular intervals. Ensure the delay between pulses is sufficient for full relaxation of the nuclei being quantified.
-
-
Data Analysis:
-
In the ¹H spectrum, look for the disappearance of starting material signals and the appearance of new signals corresponding to the product. The N-H proton of a secondary amide typically appears as a broad signal between δ 5-9 ppm.[17]
-
Integrate a well-resolved signal for the reactant and a signal for the product. The ratio of these integrals over time provides a direct measure of the reaction's progress.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to fully assign the structure of the final product.
-
Comparative Summary of Techniques
| Technique | Primary Application | Throughput | Cost/Complexity | Key Advantage |
| GC-MS | Quantitative analysis of volatile compounds | Medium | Medium | Excellent for separating and identifying halogenated compounds.[23] |
| HPLC/LC-MS | Quantitative analysis of a wide range of compounds | High | Medium-High | High sensitivity, versatility, and suitable for non-volatile or labile molecules.[16] |
| In-situ FTIR | Real-time kinetic analysis | Very High | High | Provides continuous data without sampling, ideal for PAT and process control.[6] |
| NMR | Structural elucidation, mechanistic studies | Low | High | Provides the most detailed structural information.[24] |
Conclusion
Monitoring reactions involving this compound is essential for ensuring the efficiency, safety, and quality of synthetic processes, particularly in the context of drug development. The choice of analytical technique should be guided by the specific goals of the study—whether it is for routine quantitative analysis, detailed structural confirmation, or real-time process optimization. For routine monitoring and quantification, HPLC and GC-MS offer robust and reliable offline solutions. For deep mechanistic understanding and process development within a PAT framework, in-situ FTIR provides invaluable real-time insights. Finally, NMR remains the gold standard for unambiguous structural confirmation. By leveraging the appropriate combination of these powerful analytical tools, researchers can develop a comprehensive understanding and control over the chemistry of this important reactive molecule.
References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institute of Environmental Health Sciences. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]
-
Using NMR to observe the restricted rotation in amide bonds. (2023). Nanalysis. [Link]
-
Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.). USGS Publications Warehouse. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (n.d.). UNT Digital Library. [Link]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM.com. [Link]
-
reaction analysis. (n.d.). Mettler Toledo. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]
-
The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023). News-Medical.net. [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). ijpsr.com. [Link]
-
Improving drug manufacturing with process analytical technology. (n.d.). PubMed. [Link]
-
What is PAT?. (n.d.). Bruker. [Link]
-
Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. (2002). PubMed. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
-
H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2013). ResearchGate. [Link]
-
(PDF) In situ monitoring of fast reactions (Masters thesis). (2015). ResearchGate. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Chemical Science (RSC Publishing). [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). USGS. [Link]
-
Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. [Link]
-
HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (n.d.). PubMed. [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. [Link]
-
This compound, CasNo.53441-15-9. (n.d.). LookChem. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry. [Link]
- Method and assays for quantitation of acetamide in a composition. (n.d.).
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed. [Link]
Sources
- 1. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. longdom.org [longdom.org]
- 8. What is PAT? | Bruker [bruker.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. news-medical.net [news-medical.net]
- 11. Improving drug manufacturing with process analytical technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 15. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 21. azom.com [azom.com]
- 22. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 24. researchgate.net [researchgate.net]
N-Methyl Chlorofluoroacetamide: A Tunable Warhead for the Synthesis of Targeted Covalent Inhibitors
An Application Guide for Researchers
Abstract
The α-chlorofluoroacetamide (CFA) moiety has emerged as a significant electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs). Its finely tuned reactivity, situated between the more aggressive chloroacetamides and the less reactive fluoroacetamides, offers a unique advantage in achieving high target specificity while minimizing off-target modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-Methyl chlorofluoroacetamide and its derivatives in the synthesis of bioactive molecules. We will explore the underlying principles of its reactivity, provide detailed, validated protocols for its conjugation to targeting scaffolds, and present case studies demonstrating its successful application in the development of potent and selective enzyme inhibitors.
Introduction: The Rise of Tunable Covalent Inhibition
Covalent inhibition, once approached with caution due to concerns over indiscriminate reactivity and potential toxicity, has undergone a renaissance in modern drug discovery.[1] The development of targeted covalent inhibitors (TCIs) that specifically modify a nucleophilic residue (most commonly cysteine) within a protein's binding site has led to drugs with increased potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2]
The success of a TCI hinges on the reactivity of its electrophilic warhead. A highly reactive warhead may bind indiscriminately to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity will fail to engage the target effectively. The α-chlorofluoroacetamide (CFA) group represents a significant advancement in this area. The presence of both chlorine and fluorine on the α-carbon modulates the electrophilicity of the carbon center. This results in a warhead that is less intrinsically reactive than traditional chloroacetamides but can be precisely directed by a high-affinity binding scaffold to achieve potent and selective covalent modification of the target protein.[1][2] This "tunable" reactivity is the cornerstone of its utility in modern medicinal chemistry.[3]
The incorporation of fluorine, in general, can significantly improve the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4][5][6][7][8] this compound serves as a versatile reagent for introducing this valuable functionality into bioactive scaffolds.
The Chemistry of the Chlorofluoroacetamide Warhead
Mechanism of Action
The primary mechanism through which the CFA warhead functions is a nucleophilic substitution reaction (SN2) with a soft nucleophile, typically the thiol group of a cysteine residue within the target protein's active site.
The key steps are:
-
Non-covalent Binding: The parent molecule, containing the CFA warhead and a targeting scaffold, first binds reversibly to the protein's active site. This binding event orients the CFA group in close proximity to the target cysteine residue.
-
Nucleophilic Attack: The deprotonated thiolate anion of the cysteine residue attacks the electrophilic α-carbon of the CFA moiety.
-
Covalent Bond Formation: The chloride ion, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the drug and the protein.
// Invisible nodes for layout p1 [style=invis, shape=point]; p2 [style=invis, shape=point]; CFA_Molecule -> p1 [style=invis]; p1 -> Protein_Cys [style=invis]; p1 -> p2 [style=invis, rank=same];
{rank=same; Protein_Cys; CFA_Molecule;} }
Figure 1: Mechanism of Covalent Modification.
The Role of Fluorine in Tuning Reactivity
Compared to a standard chloroacetamide warhead, the CFA group exhibits weaker intrinsic reactivity.[1] The high electronegativity of the adjacent fluorine atom has a slight electron-withdrawing inductive effect, which should, in theory, increase the electrophilicity of the α-carbon. However, the overall reactivity is attenuated. This allows the binding affinity of the targeting scaffold to be the primary driver of the covalent reaction, a phenomenon known as "affinity-driven reactivity." This is a critical design principle for achieving high target selectivity.[2]
A fascinating property of the CFA-cysteine adduct is its potential for environment-dependent hydrolysis. In some cases, the adduct is stable within the solvent-sequestered binding pocket of a target protein but may be susceptible to hydrolysis back to the intact thiol if formed on an exposed, off-target cysteine.[2][9] This provides an additional layer of selectivity and a potential mechanism for reducing off-target effects.
Application Case Study: Covalent Protease Inhibitors
A prominent application of the CFA warhead is in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication.[10][11][12]
In these inhibitors, a peptide-like scaffold directs the CFA warhead to the catalytic cysteine (Cys145) in the 3CLpro active site.[10][13] Studies have shown that the stereochemistry of the chlorofluoro-bearing carbon is crucial for inhibitory activity. For example, aza-peptide-based CFA derivatives demonstrated that the (R)-configuration at the CFA unit resulted in significantly more potent inhibition of SARS-CoV-2 replication compared to other stereoisomers.[10][14][15]
Table 1: Example Activity of a CFA-Based Protease Inhibitor
| Compound | Target | Configuration at CFA | Antiviral Potency (EC50) | Reference |
|---|
| YH-6 | SARS-CoV-2 3CLpro | R | Comparable to Nirmatrelvir |[10] |
This highlights the importance of stereocontrolled synthesis to maximize the therapeutic potential of CFA-based bioactive molecules.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a bioactive molecule incorporating an this compound warhead.
Safety Precautions
-
Handling: this compound and its precursors (e.g., chloroacetyl chloride, methylamine) are hazardous.[16][17] They should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[17][18]
-
Toxicity: Chloroacetamides and related compounds can be toxic if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[16] Refer to the specific Safety Data Sheet (SDS) for any reagent used.
// Nodes Start [label="Start:\nTargeting Scaffold with Amine (R-NHMe)"]; Step1 [label="Step 1: Acylation\nReact with Chloroacetyl Chloride\nin aprotic solvent (e.g., DCM)\nwith a non-nucleophilic base (e.g., TEA)"]; Intermediate [label="Intermediate:\nN-Methyl Chloroacetamide Derivative\n(R-N(Me)C(O)CH2Cl)"]; Step2 [label="Step 2: Fluorination (Hypothetical)\nSelective fluorination using a source like AgF\n(Note: Direct synthesis from chlorofluoroacetic acid is more common)"]; FinalProduct [label="Final Product:\nthis compound Derivative\n(R-N(Me)C(O)CHFCl)"]; Purification [label="Purification\nColumn Chromatography"]; Characterization [label="Characterization\nNMR, HRMS, HPLC"]; Evaluation [label="Biological Evaluation\nEnzyme Assays, Cell-based Assays"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> FinalProduct; FinalProduct -> Purification; Purification -> Characterization; Characterization -> Evaluation; }
Figure 2: General Synthetic and Evaluation Workflow.
Protocol 1: Synthesis of an this compound-Functionalized Molecule
This protocol describes a common method for attaching the CFA warhead to a targeting scaffold that possesses a secondary methylamine functional group. The most direct route involves using 2-chloro-2-fluoroacetic acid or its activated derivatives.
Materials:
-
Targeting scaffold with a secondary N-methyl amine moiety (Scaffold-NHMe)
-
2-chloro-2-fluoroacetic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the targeting scaffold (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add 2-chloro-2-fluoroacetic acid (1.2 eq), HATU (1.3 eq), and DIPEA (3.0 eq) to the solution.
-
Causality Note: HATU is a peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the HCl generated during the reaction without competing in the coupling.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid and HATU byproducts), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).
-
Characterization: Combine the pure fractions and concentrate to yield the final this compound-functionalized molecule. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol provides a method to verify that the synthesized inhibitor forms a covalent bond with its target protein.
Materials:
-
Purified target protein (with a known molecular weight)
-
Synthesized CFA inhibitor
-
Assay buffer (e.g., HEPES or PBS)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Incubation: Incubate the target protein (e.g., at 10 µM) with an excess of the CFA inhibitor (e.g., 50 µM) in the assay buffer at 37 °C for 1-2 hours.
-
Control Sample: Prepare a control sample containing only the protein in the same buffer and incubate under identical conditions.
-
Sample Preparation: Prior to analysis, desalt the samples to remove non-volatile salts from the buffer, which can interfere with mass spectrometry.
-
Mass Spectrometry Analysis: Analyze both the control and inhibitor-treated protein samples by ESI-MS.
-
Data Analysis:
-
Determine the molecular weight of the untreated protein from the control sample.
-
Determine the molecular weight of the protein in the inhibitor-treated sample.
-
Validation: A successful covalent modification will result in an increase in the protein's molecular weight corresponding exactly to the molecular weight of the inhibitor minus the mass of the displaced chlorine atom. For an this compound warhead, the expected mass shift (ΔM) would be: ΔM = Mass(Inhibitor) - Mass(Cl)
-
Conclusion and Future Perspectives
This compound and its analogues are powerful tools in the synthesis of next-generation covalent inhibitors. Their tunable reactivity allows for the development of highly selective bioactive molecules, minimizing the risk of off-target effects that have historically challenged the field of covalent drug design. The successful application against critical targets in oncology and virology underscores their therapeutic potential.[2][9][10] Future research will likely focus on expanding the diversity of scaffolds paired with the CFA warhead and exploring its utility against a wider range of protein targets and disease states.
References
-
Shindo, N., Fuchida, H., Tsume, S., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link][2][9]
-
Kuwata, K., Shindo, N., & Ojida, A. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Biological and Pharmaceutical Bulletin. Available at: [Link][1]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link][6]
-
Carl ROTH. (2024). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Carl ROTH. Available at: [Link][19]
-
Ryabukhin, S. V., et al. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal. Available at: [Link][7]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link][10]
-
Bonacorso, H. G., et al. (n.d.). Synthesis of new trichloro(fluoro)methylated biheterocycles. Available at: [Link][20]
-
Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link][8]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ResearchGate. Available at: [Link][12]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University. Available at: [Link][13]
-
Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Chemistry Portal. Available at: [Link][21]
-
Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters. Available at: [Link][22]
-
Hirose, Y., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ACS Publications. Available at: [Link][14]
-
Yamane, D., Onitsuka, S., Re, S., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available at: [Link][15]
-
Dilman, A. D., & Levin, V. V. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules. Available at: [Link][23]
-
Gothai, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon. Available at: [Link][24]
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Shindo-Kano Laboratory. Available at: [Link][25]
-
SciTechnol. (n.d.). Medicinal Chemistry | List of High Impact Articles | PPts | Journals. SciTechnol. Available at: [Link][3]
-
Brückner, R. (2010). Organic mechanisms : reactions, stereochemistry and synthesis. Semantic Scholar. Available at: [Link][26]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link][27]
-
Wang, Y., et al. (2014). Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. Advanced Materials Research. Available at: [Link][28]
Sources
- 1. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. fishersci.com [fishersci.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. pdf.blucher.com.br [pdf.blucher.com.br]
- 21. Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents [organic-chemistry.org]
- 22. sci-hub.ru [sci-hub.ru]
- 23. mdpi.com [mdpi.com]
- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 26. Organic mechanisms : reactions, stereochemistry and synthesis | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Nucleophilic Substitution with N-Methyl-2-chloro-2-fluoroacetamide
An in-depth guide to the chemoselective functionalization of a valuable fluorinated building block.
Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions utilizing N-Methyl-2-chloro-2-fluoroacetamide, a versatile building block for introducing α-fluoro-N-methylacetamide motifs into complex molecules. Due to the differential leaving group abilities of the α-halogens, this substrate undergoes highly chemoselective substitution, with nucleophiles preferentially displacing the chloride ion. We present the core mechanistic principles governing this reactivity, detailed, field-tested protocols for reaction with various nucleophiles, and critical insights for optimization and troubleshooting. The protocols are designed for researchers in medicinal chemistry, drug discovery, and process development, emphasizing safety, reproducibility, and robust product characterization.
CRITICAL SAFETY WARNING: High Toxicity Hazard
Extreme Caution Required: Fluoroacetamide and its derivatives are highly toxic and can act as metabolic poisons.[1] The parent compound, 2-fluoroacetamide, is classified as very toxic.[2] All handling of N-Methyl-2-chloro-2-fluoroacetamide and its products must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including, at minimum, a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile or neoprene). All glassware must be decontaminated, and all waste must be disposed of following institutional hazardous waste protocols.
Part 1: Core Principles & Mechanistic Insights
The utility of N-Methyl-2-chloro-2-fluoroacetamide as a synthetic intermediate is predicated on a predictable and highly selective reaction mechanism. The α-carbon, substituted with two different halogens, an N-methylamide, and a fluorine atom, is the electrophilic center for a classic bimolecular nucleophilic substitution (S(_N)2) reaction.
The S(_N)2 Mechanism and Leaving Group Selectivity
The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the α-carbon from the opposite side of the carbon-chlorine bond (a "backside attack").[3][4] This attack and the departure of the leaving group occur simultaneously through a five-coordinate transition state.
A critical aspect of this substrate's reactivity is the selective displacement of the chloride over the fluoride. This chemoselectivity is governed by the stability of the departing halide ion, which is inversely related to its basicity. Chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a weak base and thus a good leaving group. In contrast, fluoride ion (F⁻) is the conjugate base of a weak acid (HF), rendering it a stronger base and a poor leaving group in S(_N)2 reactions.[5][6][7] This fundamental principle ensures that the reaction yields the desired α-fluoro product exclusively.
Electronic Effects of α-Substituents
The reactivity of the α-carbon is significantly enhanced by the powerful inductive electron-withdrawing effects of the adjacent carbonyl group and the fluorine atom. These groups create a strong dipole, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles. During the S(N)2 transition state, the developing negative charge is stabilized by the orbital overlap with the adjacent π-system of the carbonyl group, further lowering the activation energy of the reaction.
Caption: Proposed S(_N)2 mechanism for nucleophilic substitution on N-Methyl-2-chloro-2-fluoroacetamide.
Part 2: General Protocol & Experimental Workflow
This section provides a robust, adaptable protocol for performing nucleophilic substitutions on N-Methyl-2-chloro-2-fluoroacetamide. It includes essential steps from setup to characterization, forming a self-validating workflow.
General Protocol
Materials & Equipment:
-
N-Methyl-2-chloro-2-fluoroacetamide (Substrate)
-
Nucleophile (e.g., primary/secondary amine, thiol, phenol)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, DMSO)
-
Base (if required, e.g., K₂CO₃, Cs₂CO₃, DBU, Et₃N)
-
Round-bottom flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
-
Standard workup reagents (e.g., water, brine, organic solvents for extraction)
-
Silica gel for column chromatography
-
TLC plates and visualization system (UV lamp, staining solution)
Procedure:
-
Reagent Preparation: In a dry, inerted round-bottom flask, dissolve the nucleophile (1.0-1.2 equivalents) and a suitable base (1.1-1.5 equivalents, if the nucleophile is not basic itself) in the chosen anhydrous solvent.
-
Substrate Addition: To the stirred solution of the nucleophile, add a solution of N-Methyl-2-chloro-2-fluoroacetamide (1.0 equivalent) in the same solvent dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C) until completion.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: A self-validating workflow for the synthesis and analysis of substituted products.
Part 3: Specific Applications & Conditions
The general protocol can be readily adapted for various classes of nucleophiles. The following table summarizes recommended starting conditions for common transformations.
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Temp (°C) | Expected Product Structure |
| N-Nucleophiles | Benzylamine | K₂CO₃ | Acetonitrile | 60 | N-Methyl-2-(benzylamino)-2-fluoroacetamide |
| S-Nucleophiles | Thiophenol | Cs₂CO₃ | DMF | 25-40 | N-Methyl-2-fluoro-2-(phenylthio)acetamide |
| O-Nucleophiles | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | N-Methyl-2-fluoro-2-(4-methoxyphenoxy)acetamide |
Part 4: Troubleshooting & Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, switching to a more polar solvent like DMSO, or using a stronger, non-nucleophilic base like DBU to fully deprotonate the nucleophile.
-
Side Reactions: For sterically hindered nucleophiles, elimination to form an enamide may compete with substitution. Using milder conditions (lower temperature, weaker base) can often mitigate this.
-
Amide Reactivity: While the α-carbon is the primary electrophilic site, strong, unhindered nucleophiles could potentially react at the amide carbonyl. This is generally not observed under the recommended conditions but should be considered if unexpected byproducts form.
-
Solvent Purity: The use of anhydrous solvents is crucial, as water can hydrolyze the starting material or compete as a nucleophile.
References
-
JoVE. (2023). Leaving Groups. [Link]
-
Reddit r/chemhelp. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]
-
ResearchGate. (n.d.). Nucleophilic α-Fluorination of Amides. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. [Link]
-
Chemistry LibreTexts. (2024). 7.4: Leaving Groups. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
-
National Center for Biotechnology Information. (2025). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
YouTube. (2020). 7.1 SN2 Reaction | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
Springer Nature. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
-
Arkat USA. (2001). SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
UCLA Chemistry. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
Sources
- 1. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Video: Leaving Groups [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Advanced Strategies in Peptide Modification Using N-Methylation and Covalent Chlorofluoroacetamide Warheads
Introduction: Redefining Peptide Therapeutics through Strategic Modification
The landscape of drug discovery is increasingly shaped by peptide-based therapeutics, prized for their high specificity and reduced toxicity compared to traditional small molecules. However, the clinical translation of native peptides is often hampered by inherent liabilities, including poor metabolic stability and low bioavailability. To overcome these hurdles, medicinal chemists employ strategic modifications to the peptide structure. This guide delves into two powerful, yet distinct, strategies that are pivotal in modern peptide design: N-methylation of the peptide backbone and the use of α-chlorofluoroacetamide (CFA) as a covalent warhead.
While a reagent named "N-Methyl chlorofluoroacetamide" is not utilized as a standard coupling agent in peptide synthesis, its constituent chemical features—N-methylation and a halogenated acetamide group—represent cornerstone techniques for enhancing peptide function. This document will first explore the profound impact of N-methylation on peptide structure and stability, providing robust protocols for the challenging synthesis of N-methylated peptides. Subsequently, it will detail the application of the chlorofluoroacetamide moiety as a sophisticated tool for creating targeted covalent inhibitors, a strategy of immense value in developing potent and durable therapeutics.
Part 1: The Power of the Methyl Cap: N-Methylation in Peptide Synthesis
N-methylation, the substitution of an amide proton with a methyl group, is a subtle modification that instigates a cascade of significant physicochemical changes.[1] This alteration is a key strategy for transforming a labile peptide into a drug-like candidate.[2]
Core Physicochemical Impact of N-Methylation
The introduction of a methyl group fundamentally alters the peptide backbone, leading to several therapeutic advantages.
-
Enhanced Proteolytic Stability: Proteolytic enzymes often recognize and cleave peptide bonds through interactions involving the backbone amide protons. By replacing this proton, N-methylation effectively "shields" the adjacent peptide bond from enzymatic degradation, significantly extending the peptide's in-vivo half-life.[1][2]
-
Conformational Control: The steric bulk of the methyl group restricts rotation around the Cα-N bond, reducing the peptide's conformational flexibility.[1] This can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target receptor.
-
Improved Membrane Permeability: The removal of the amide proton's hydrogen-bond-donating capability reduces the peptide's overall polarity and disrupts internal hydrogen bonding networks that can mask a peptide's hydrophobic character. This often leads to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[2]
Table 1: Summary of N-Methylation Effects on Peptide Properties
| Property | Effect of N-Methylation | Rationale |
| Proteolytic Resistance | Significantly Increased | Steric hindrance at the amide bond prevents enzyme recognition and cleavage.[1] |
| Conformational Flexibility | Decreased | Steric constraints restrict bond rotation, favoring specific backbone torsions.[1] |
| Receptor Affinity | Modulated (Can Increase or Decrease) | Pre-organization into a bioactive conformer can increase affinity; an unfavorable conformer can decrease it.[1] |
| Membrane Permeability | Generally Increased | Disruption of hydrogen bond networks and increased lipophilicity can improve passive diffusion.[2] |
| Aqueous Solubility | Often Decreased | The loss of hydrogen-bonding capacity can reduce solubility in aqueous media. |
The Synthetic Hurdle: Coupling to N-Methylated Amines
The primary challenge in synthesizing N-methylated peptides is the coupling step involving an N-methylated amine. The N-terminal methyl group provides significant steric hindrance and possesses lower nucleophilicity compared to a primary amine, making amide bond formation sluggish and inefficient with standard coupling reagents.[3] Overcoming this requires more potent activation strategies and optimized reaction conditions.
Protocol: Microwave-Assisted Coupling of an Fmoc-Amino Acid to an N-Methylated N-Terminus
This protocol details a robust method for the difficult coupling onto a sterically hindered N-methylated amino acid residue using a powerful uronium-based coupling reagent, HATU, enhanced by microwave irradiation.[3][4]
Materials:
-
Peptide-resin with an N-terminal N-methyl amino acid (Fmoc-deprotected)
-
Fmoc-protected amino acid (4 equivalents relative to resin substitution)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
Workflow Diagram:
Caption: Workflow for microwave-assisted N-methyl peptide coupling.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in a minimal volume of DMF.
-
Coupling Reaction: a. Add the activation solution to the reaction vessel containing the swelled peptide-resin. b. Add 8 equivalents of DIEA to the vessel. The solution will typically undergo a color change as the active ester is formed. c. Immediately begin the microwave program. A typical protocol would be 10-20 minutes at 75-90°C. The causal logic here is that microwave energy accelerates the reaction kinetics, overcoming the high activation energy barrier of this sterically demanding coupling.
-
Reaction Monitoring: After the coupling is complete, wash a small sample of resin beads with DMF and then methanol. Perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, necessitating a second coupling cycle.[3]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (at least 3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Part 2: The Covalent Warhead: Chlorofluoroacetamide in Peptide Inhibitor Design
The α-chlorofluoroacetamide (CFA) moiety is a specialized functional group that serves as a "warhead" for targeted covalent inhibitors.[5] Rather than participating in the construction of the peptide backbone, it is appended to a peptide or small molecule to enable it to form a permanent covalent bond with its protein target, typically with a cysteine residue.[6]
Mechanism of Covalent Modification
The CFA group is an electrophilic warhead. The carbon atom bearing both a chlorine and a fluorine atom is highly electron-deficient, making it susceptible to nucleophilic attack by the thiol side chain of a cysteine residue within the target protein's binding pocket.
Caption: Covalent modification of a cysteine residue by a CFA warhead.
This reaction is a bimolecular nucleophilic substitution (SN2). The proximity and orientation afforded by the initial non-covalent binding of the peptide to its target protein dramatically accelerates the rate of this covalent reaction, leading to high specificity.[7] The result is an irreversible bond between the inhibitor and the protein, leading to a durable and potent pharmacological effect.[5]
Protocol: Conceptual Synthesis of a CFA-Functionalized Peptide
Incorporating a CFA warhead is typically achieved by using a building block that already contains the CFA moiety. This protocol outlines the final coupling step to append an N-terminal CFA group to a resin-bound peptide.
Materials:
-
Peptide-resin (Fmoc-deprotected)
-
2-Chloro-2-fluoroacetic acid
-
HBTU (1.9 equivalents)
-
HOBt (2 equivalents)
-
DIEA (4 equivalents)
-
DMF, Dichloromethane (DCM)
Step-by-Step Procedure:
-
Resin Preparation: Swell the fully assembled, N-terminally deprotected peptide-resin in DMF.
-
Carboxylic Acid Activation: In a separate vessel, dissolve 2-chloro-2-fluoroacetic acid (2 equivalents), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF. Add DIEA (4 equivalents) and allow the mixture to pre-activate for 5-10 minutes. This step is critical as it forms the highly reactive HOBt ester of the CFA acid, preparing it for reaction with the peptide's N-terminal amine.
-
Coupling to Peptide-Resin: Add the activated CFA solution to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x).
-
Cleavage and Deprotection: Cleave the CFA-peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC to isolate the final CFA-functionalized peptide.
Conclusion: A Dual Approach to Advanced Peptide Design
N-methylation and chlorofluoroacetamide functionalization represent two sophisticated and highly effective strategies for optimizing peptide therapeutics. While they address different challenges, their combined application can lead to the development of exceptionally potent and stable drug candidates. N-methylation is a powerful tool for tuning the pharmacokinetic properties and conformational profile of the peptide backbone itself. In contrast, the CFA moiety acts as a specialized warhead, enabling irreversible covalent inhibition of a specific protein target. A comprehensive understanding of the principles and protocols behind both techniques is essential for researchers, scientists, and drug development professionals aiming to push the boundaries of peptide-based medicine.
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3034. [Link]
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Araya, E., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 41, 34-42. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Pires, M. V., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
-
Lykhogodenko, O. A., et al. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. The Journal of Physical Chemistry A, 118(18), 3242-53. [Link]
-
Lykhogodenko, O. A., et al. (2014). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(6), 1475-1489. [Link]
-
Onitsuka, S., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14386-14397. [Link]
-
Hari, Y., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 263-270. [Link]
-
Ovadia, O., et al. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 51-63). Humana Press. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. [Link]
-
Iris Biotech. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of N-Methyl chlorofluoroacetamide
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quantification of N-Methyl chlorofluoroacetamide, a specialized halogenated amide. Given the unique chemical properties imparted by the chloro- and fluoro- moieties, a multi-technique approach is essential for unambiguous characterization. This note details integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas and Liquid Chromatography (GC, HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices, such as analyte derivatization for GC-MS and the selection of specialized HPLC columns, is explained to provide a robust framework for analysis.
Introduction
This compound is a small, N-alkylated amide containing both chlorine and fluorine atoms. Halogenated compounds are of significant interest in pharmaceutical and agrochemical development, often exhibiting unique biological activities. The presence of a stereocenter at the α-carbon and the distinct physicochemical properties of the halogens necessitate rigorous analytical control to ensure identity, purity, and stability. This guide establishes a series of self-validating protocols designed to provide a complete analytical profile of the molecule.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone for the definitive structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
Expertise & Causality:
-
¹H NMR is used to identify the proton environments, specifically the N-methyl group and the α-proton. The coupling of the α-proton to the adjacent fluorine atom provides a key diagnostic signal.
-
¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[1] It offers a clean spectral window, free from the interferences common in ¹H NMR, making it an excellent tool for both identification and quantification.[2][3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.
-
¹³C NMR confirms the carbon backbone, including the carbonyl carbon of the amide and the α-carbon. Coupling between carbon, fluorine, and protons (¹JCF, ²JCF, etc.) further solidifies structural assignments.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed to unambiguously correlate the proton, carbon, and fluorine signals, confirming the precise atomic connectivity.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Observe for a doublet for the N-methyl protons (due to coupling with the N-H proton, if present and not exchanging) and a doublet of quartets for the α-proton (due to coupling with the fluorine and the N-H proton).
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹H-decoupled ¹⁹F spectrum. This simplifies the spectrum to a singlet, providing a clear chemical shift for the fluorine atom.
-
For quantitative analysis, ensure a sufficient relaxation delay (5x T₁) is used.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a ¹H-decoupled ¹³C spectrum. Observe for the characteristic carbonyl peak and the α-carbon signal, which will appear as a doublet due to ¹JCF coupling.
-
-
Data Interpretation: Integrate the signals in the ¹H NMR to confirm proton ratios. Analyze the coupling constants and chemical shifts across all spectra to confirm the structure.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm, relative) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| -CH FCl | ~5.5 - 6.5 | Doublet of Quartets (dq) | ²JHF ≈ 45-55 Hz, ³JHH ≈ 5-7 Hz |
| -NH | ~7.0 - 8.5 | Broad Singlet / Quartet | ³JHH ≈ 5-7 Hz |
| -N-CH ₃ | ~2.8 - 3.2 | Doublet | ³JHH ≈ 5-7 Hz |
| ¹⁹F | ~ -150 to -230 | Doublet | ²JFH ≈ 45-55 Hz |
| ¹³C | |||
| -C =O | ~165 - 175 | Singlet | - |
| -C HFCl | ~75 - 85 | Doublet | ¹JCF ≈ 160-250 Hz |
| -N-C H₃ | ~25 - 35 | Singlet | - |
Note: Expected values are estimates and will vary based on solvent and experimental conditions.
Separation and Identification by Chromatography and Mass Spectrometry
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any related impurities. Coupling chromatography with mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Halogenated compounds often exhibit excellent sensitivity in GC.[4]
Expertise & Causality:
-
Volatility: this compound is a small molecule and is expected to be sufficiently volatile for GC analysis.
-
Derivatization: For amides, which can sometimes exhibit poor peak shape due to their polarity and hydrogen bonding capabilities, derivatization might be necessary to improve thermal stability and chromatographic performance.[5] However, direct injection should be attempted first.
-
Detector: A mass spectrometer detector is ideal as it provides both quantitative data and structural information from the mass spectrum. Electron Ionization (EI) will produce characteristic fragment ions, including the loss of Cl, F, and other moieties, which are crucial for identification.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL. Prepare a series of dilutions for calibration.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) and coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial scouting runs.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-250 to cover the expected mass of the parent ion and its fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Confirm its identity by analyzing the mass spectrum for the molecular ion and characteristic isotopic patterns for chlorine (M+2 peak at ~33% of the M peak).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantification, especially for compounds that may have limited thermal stability or are not volatile enough for GC.
Expertise & Causality:
-
Polarity: As a polar amide, this compound may exhibit poor retention on standard C18 reversed-phase columns.[7] Therefore, alternative column chemistries or mobile phase conditions are required.
-
Column Selection: A column designed for polar analytes, such as an Aqueous C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is recommended to achieve adequate retention.
-
Detection: The amide chromophore provides some UV absorbance, typically around 200-220 nm. A UV detector is suitable for this purpose.[8] For higher specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.
Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.5 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector and a suitable column (e.g., Atlantis dC18 or a HILIC column).
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile. A buffer (e.g., 10 mM ammonium acetate) may be needed to ensure consistent peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Determine the retention time and peak area of the analyte. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the elemental composition, HRMS is indispensable.
Expertise & Causality:
-
Mass Accuracy: HRMS provides mass measurements with high accuracy (typically < 5 ppm), which allows for the determination of a unique elemental formula.[9][10] This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amides and is commonly used in LC-MS setups.[11]
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan with high resolution (>60,000).
-
Calibration: Ensure the instrument is calibrated immediately before the analysis using a known standard to achieve high mass accuracy.[12]
-
-
Data Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ with the theoretical mass calculated for the elemental formula C₃H₅ClFNO. The mass error should be within 5 ppm.
Analytical Techniques Workflow
Sources
- 1. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. longdom.org [longdom.org]
- 10. measurlabs.com [measurlabs.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. rsc.org [rsc.org]
The Chlorofluoroacetamide Warhead: A Guide to N-Methylated Covalent Probes for Targeted Biological Discovery
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide to understanding and utilizing N-methylated chlorofluoroacetamide (CFA) moieties as reactive components—or "warheads"—in the design and application of targeted covalent chemical probes. While "N-Methyl chlorofluoroacetamide" is not typically employed as a standalone probe, its incorporation into larger, target-specific molecules offers a sophisticated strategy for interrogating biological systems, with significant implications for drug discovery and chemical biology. Here, we provide the scientific rationale, synthesis strategies, and detailed protocols for the application of these powerful research tools.
The Scientific Rationale: Precision Targeting with a Tunable Warhead
Covalent chemical probes offer a powerful method for irreversibly binding to and studying protein function, providing advantages in potency and duration of action. The chloroacetamide moiety has long been recognized as an effective electrophile for targeting nucleophilic amino acid residues, most notably cysteine.[1] The introduction of a fluorine atom to create the chlorofluoroacetamide (CFA) group, and the further addition of an N-methyl group, provides a warhead with unique and advantageous properties.
The primary mechanism of action for a CFA-based probe is the covalent modification of a cysteine residue within a target protein.[1][2] The thiol group of the cysteine side chain acts as a nucleophile, attacking the carbon atom bearing the chlorine and fluorine atoms. This results in the displacement of the chloride ion and the formation of a stable thioether bond, effectively tethering the probe to the protein.[3]
The key advantages of employing an N-methylated CFA warhead include:
-
Tunable Reactivity: The reactivity of the CFA group can be modulated. While intrinsically less reactive than some other covalent warheads, its reactivity is significantly enhanced when brought into proximity with a target nucleophile, a phenomenon driven by the binding affinity of the larger probe molecule.[3][4] This "environment-dependent" reactivity can lead to greater target specificity and fewer off-target modifications.
-
Potential for Reversible Covalency: Under certain conditions, the adduct formed between a CFA probe and a cysteine residue can be susceptible to hydrolysis, potentially reverting to the unmodified thiol.[3][4] This feature can be exploited to design probes with reversible covalent binding, which can be advantageous in minimizing permanent off-target effects.
-
Stereochemical Control: The chirality of the CFA warhead can significantly influence its reactivity and inhibitory activity, offering another layer of control in probe design.[5]
Designing and Synthesizing an N-Methylated CFA Probe
The synthesis of a targeted N-methylated CFA probe is a multi-step process that involves the preparation of the reactive warhead and its conjugation to a targeting scaffold. The targeting scaffold can be a small molecule, a peptide, or another moiety with known affinity for the protein of interest.
Table 1: Key Considerations in N-Methylated CFA Probe Design
| Component | Design Consideration | Rationale |
| Targeting Scaffold | High affinity and selectivity for the target protein. | To ensure the probe is delivered efficiently to the intended site of action, maximizing on-target labeling and minimizing off-target effects. |
| Linker | Appropriate length and flexibility. May contain reporter groups (e.g., alkyne, biotin). | To connect the warhead to the scaffold without sterically hindering target binding and to enable downstream applications like target identification and visualization.[6][7] |
| N-Methylated CFA Warhead | Stereochemistry and point of attachment. | To optimize reactivity with the target cysteine and to fine-tune the overall properties of the probe.[5] |
Diagram 1: Conceptual Workflow for N-Methylated CFA Probe Synthesis
Caption: A typical chemoproteomic workflow for identifying the cellular targets of a covalent probe.
Protocol 2: Target Identification using an Alkyne-Functionalized N-Methylated CFA Probe
This protocol provides a general framework for identifying the cellular targets of a hypothetical alkyne-tagged N-methylated CFA probe.
Materials:
-
Cultured cells of interest
-
Alkyne-functionalized N-methylated CFA probe
-
DMSO (vehicle control)
-
Untagged parent inhibitor (for competition experiment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Biotin-azide
-
Click chemistry reagents: TCEP, TBTA, CuSO₄
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., LDS sample buffer)
-
SDS-PAGE gels and reagents
-
Trypsin for in-gel digestion
-
LC-MS/MS system
Procedure:
-
Cellular Labeling and Lysis: a. Treat cultured cells with the alkyne-CFA probe at various concentrations and for different durations. Include a DMSO vehicle control and a competition control where cells are pre-treated with the untagged parent inhibitor before adding the probe. [6][7] b. Harvest and lyse the cells. c. Determine the protein concentration of the lysates using a BCA assay.
-
Click Chemistry and Target Enrichment: a. To the cell lysates, add the click chemistry reagents: biotin-azide, TCEP, TBTA, and CuSO₄. Incubate to conjugate biotin to the alkyne-tagged proteins. [6] b. Add streptavidin-agarose beads to the lysates and incubate to pull down the biotinylated proteins. c. Wash the beads extensively to remove non-specifically bound proteins. d. Elute the bound proteins from the beads, for example, by boiling in LDS sample buffer.
-
Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE. b. Excise protein bands of interest or the entire gel lane for analysis. c. Perform in-gel trypsin digestion of the proteins. d. Analyze the resulting peptides by LC-MS/MS. [8]
Data Analysis and Interpretation
The analysis of the mass spectrometry data is crucial for identifying the protein targets and the specific site of modification.
-
Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot. [9]Proteins that are significantly enriched in the probe-treated sample compared to the controls are considered potential targets.
-
Site of Modification Analysis: To identify the specific cysteine residue modified by the CFA probe, the mass of the N-methylated CFA warhead is added as a variable modification on cysteine residues during the database search. [9]The identification of a peptide with this specific mass shift provides direct evidence of covalent modification at that site.
-
Quantitative Analysis: Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to determine the extent of target engagement and the selectivity of the probe across the proteome.
Table 2: Representative Data from a Hypothetical Target Identification Experiment
| Condition | Spectral Counts for Protein X | Peptide with Cys123 Modification |
| DMSO Control | 2 | Not Detected |
| Alkyne-CFA Probe | 58 | Detected |
| Competition (Inhibitor + Probe) | 5 | Not Detected |
Conclusion and Future Perspectives
N-methylated chlorofluoroacetamide-based chemical probes represent a sophisticated and versatile tool for modern chemical biology and drug discovery. Their tunable reactivity and potential for enhanced specificity offer significant advantages over more traditional covalent warheads. [3][4]The protocols and workflows outlined in this guide provide a foundation for researchers to design, synthesize, and apply these probes for the identification and validation of novel protein targets. As our understanding of the proteome and the nuances of covalent interactions continues to grow, the strategic application of precisely engineered chemical probes, such as those incorporating the N-methylated CFA warhead, will undoubtedly play a pivotal role in advancing our knowledge of biological systems and in the development of the next generation of targeted therapeutics.
References
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support. (1996). ACS Publications. Retrieved from [Link]
-
Chemoproteomic Analysis of Covalent Drug Target. (n.d.). ChemPro Innovations. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Publications. Retrieved from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). ACS Publications. Retrieved from [Link]
-
Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan. Retrieved from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed. Retrieved from [Link]
-
Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011). AHA Journals. Retrieved from [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). Nature Chemical Biology. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved from [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. Retrieved from [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Introduction: The Rationale for Derivatization in GC-MS
In the field of analytical chemistry, particularly in metabolomics, proteomics, and pharmaceutical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of a wide array of chemical compounds. However, a significant limitation of GC is its requirement that analytes be thermally stable and volatile. Many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, sugars, and certain drug metabolites, are inherently polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH).
This is where chemical derivatization becomes an indispensable sample preparation step. Derivatization chemically modifies these functional groups to increase the volatility and thermal stability of the analyte. One of the most robust and widely adopted methods for this purpose is silylation, which involves replacing the active hydrogen atoms with a trimethylsilyl (TMS) group.
Among the plethora of silylating agents available, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is arguably the most powerful and versatile. Its reaction byproducts, N-methyltrifluoroacetamide and trimethylsilyl fluoride, are themselves volatile and do not interfere with the chromatographic analysis. This guide provides a detailed exploration of MSTFA, from its reaction mechanism to optimized protocols and troubleshooting, designed for researchers and drug development professionals seeking to achieve reliable and reproducible GC-MS results.
Mechanism of Action: The Silylation Reaction with MSTFA
MSTFA functions by donating a trimethylsilyl (TMS) group to the active hydrogen of a polar functional group. The reaction proceeds via a nucleophilic attack from the heteroatom (O, N, or S) of the analyte onto the silicon atom of the MSTFA molecule. This process is often catalyzed by the addition of a small amount of a catalyst like Trimethylchlorosilane (TMCS), which can accelerate the reaction for sterically hindered groups.
The general reaction can be summarized as follows:
R-XH + CH3C(OSi(CH3)3)=NCF3 → R-X-Si(CH3)3 + CH3C(O)NHCF3
Where R-XH represents the analyte with an active hydrogen. The resulting TMS-ether, TMS-ester, or TMS-amine is significantly more volatile and thermally stable, making it amenable to GC analysis.
Core Protocol: General Derivatization Procedure using MSTFA
This protocol provides a robust starting point for the derivatization of a wide range of analytes. Optimization will likely be required based on the specific matrix and target molecules.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (or other suitable solvent like Acetonitrile, Dichloromethane)
-
Trimethylchlorosilane (TMCS) (optional catalyst)
-
Sample extract (dried)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen or Argon gas supply for drying
Protocol Steps:
-
Sample Preparation: Ensure the sample is completely dry. Water is detrimental to the silylation reaction as it will preferentially react with MSTFA, consuming the reagent and producing hexamethyldisiloxane (HMDS), which can interfere with chromatography. A common method is to evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare the derivatization reagent mixture. A common formulation is a 99:1 (v/v) mixture of MSTFA and TMCS. The TMCS acts as a catalyst, particularly for hindered hydroxyls and amines. For analytes prone to forming multiple derivatives, using MSTFA without TMCS may be preferable.
-
Reaction:
-
To the dried sample residue in a GC vial, add 50-100 µL of the MSTFA (or MSTFA + 1% TMCS) reagent.
-
Add an equal volume of a suitable solvent, such as pyridine, to facilitate the dissolution of the sample. Pyridine can also act as an acid scavenger, driving the reaction to completion.
-
Cap the vial tightly.
-
-
Incubation:
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes. The optimal time and temperature are analyte-dependent and should be determined empirically.
-
-
Cooling and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Experimental Workflow Diagram
Caption: A typical workflow for sample derivatization using MSTFA prior to GC-MS analysis.
Optimization and Troubleshooting
Achieving complete and reproducible derivatization is critical for accurate quantification. The table below outlines key parameters and considerations for optimizing your MSTFA derivatization protocol.
| Parameter | Recommendation | Rationale & Potential Issues |
| Solvent Choice | Pyridine, Acetonitrile | Pyridine is a good solvent for many polar compounds and acts as an HCl scavenger. However, it can sometimes interfere with chromatography. Acetonitrile is a good alternative. |
| Reaction Temperature | 60-100°C | Higher temperatures can accelerate the reaction for sterically hindered groups but may also lead to analyte degradation. An optimal temperature must be determined. |
| Reaction Time | 30-120 minutes | Incomplete derivatization can result from insufficient time. Conversely, excessively long times can lead to side reactions or degradation. A time-course study is recommended for new analytes. |
| Catalyst (TMCS) | 0-2% (v/v) | TMCS is highly effective for derivatizing hindered alcohols and amines. However, it can increase the formation of byproducts and may not be necessary for easily derivatized compounds. |
| Reagent Excess | 10-100 fold molar excess | A significant excess of MSTFA is required to drive the reaction equilibrium towards the formation of the TMS derivative. Insufficient reagent will lead to incomplete derivatization. |
Common Problems and Solutions
-
Problem: Poor peak shape or tailing.
-
Cause: Incomplete derivatization.
-
Solution: Increase reaction time, temperature, or the amount of MSTFA. Consider adding TMCS as a catalyst. Ensure the sample is completely dry.
-
-
Problem: Multiple peaks for a single analyte.
-
Cause: Partial derivatization (e.g., only one of two hydroxyl groups is derivatized) or the formation of different isomers.
-
Solution: Optimize reaction conditions (time, temperature) to drive the reaction to a single, fully derivatized product.
-
-
Problem: Extraneous peaks in the chromatogram.
-
Cause: Contamination from solvents, reagents, or the sample matrix. Reaction byproducts.
-
Solution: Run a reagent blank to identify artifact peaks. Ensure high-purity solvents and reagents are used.
-
Applications in Research and Drug Development
MSTFA derivatization is a cornerstone of GC-MS based analysis in numerous scientific disciplines:
-
Metabolomics: Used for the comprehensive profiling of endogenous metabolites, including amino acids, organic acids, and sugars, in biological fluids and tissues.
-
Pharmaceutical Analysis: Employed for the quantification of active pharmaceutical ingredients (APIs) and their metabolites, especially those with polar functional groups.
-
Clinical Diagnostics: Utilized in newborn screening for metabolic disorders by analyzing amino and organic acid profiles.
-
Toxicology: Applied in the detection and quantification of drugs of abuse and their metabolites in forensic samples.
Illustrative Reaction Mechanism
Caption: Simplified mechanism of MSTFA derivatizing a hydroxyl group to form a volatile TMS-ether.
Conclusion
Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a powerful and essential technique for the GC-MS analysis of polar, non-volatile compounds. By converting problematic analytes into thermally stable and volatile TMS derivatives, MSTFA unlocks the full potential of GC-MS for a vast range of applications. A thorough understanding of the reaction mechanism, coupled with systematic optimization of the protocol, is paramount to achieving accurate, reliable, and reproducible results. This guide serves as a foundational resource for researchers and scientists to develop and implement robust MSTFA-based derivatization methods in their analytical workflows.
References
- Blau, K., & Halket, J. M. (Eds.). (1993).
- Knapp, D. R. (1979).
-
Regis Technologies, Inc. (n.d.). A Technical Guide for Silylation and Derivatization in Chromatography. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography–Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. URL: [Link]
laboratory-scale synthesis of N-Methyl chlorofluoroacetamide derivatives
Application Note & Protocol
Topic: Laboratory-Scale Synthesis of N-Methyl-2-chloro-2-fluoroacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Chlorofluoroacetamides in Covalent Drug Discovery
The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this landscape, the chlorofluoroacetamide (CFA) moiety has recently gained significant attention as a highly effective, tunable cysteine-reactive warhead.[1][2] Its application in the development of covalent inhibitors for enzymes such as the SARS-CoV-2 3C-like protease (3CLpro) has highlighted its potential.[1][3] The unique stereoelectronic properties of the α-chloro-α-fluoro motif provide a balance of reactivity and stability, making it an attractive building block for targeted covalent inhibitors.
This document serves as a comprehensive guide for the laboratory-scale synthesis of N-Methyl-2-chloro-2-fluoroacetamide, a foundational derivative of this class. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to provide mechanistic context, safety imperatives, and practical insights to ensure a successful and safe synthesis. The protocols described herein are designed to be self-validating through integrated monitoring and characterization checkpoints.
Synthesis Strategy & Mechanistic Insights
The formation of N-Methyl-2-chloro-2-fluoroacetamide is fundamentally an amide bond formation reaction. The most direct and efficient laboratory-scale method is the nucleophilic acyl substitution of a reactive carboxylic acid derivative, specifically chlorofluoroacetyl chloride, with N-methylamine.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chlorofluoroacetyl chloride.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses by reforming the carbonyl π-bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Deprotonation: The resulting protonated amide is highly acidic. A base, typically a tertiary amine like triethylamine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting N-methylamine, which would render it non-nucleophilic and halt the reaction.[5]
Diagram: Reaction Mechanism
Caption: Mechanism of nucleophilic acyl substitution.
Critical Safety & Handling Protocols
Chlorofluoroacetyl chloride and related acyl halides are hazardous reagents that demand strict adherence to safety protocols. They are corrosive, lachrymatory (tear-inducing), and react violently with water to release toxic HCl gas.[6][7]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. A safety shower and eyewash station must be readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[6][8]
-
Incompatible Materials: Avoid contact with water, alcohols, bases, amines (other than the intended reagent), and oxidizing agents.[6][9]
-
Storage: Store chlorofluoroacetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosives.
-
Spill Management: For minor spills, absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal. For major spills, evacuate the area and alert emergency responders.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour into drains.
Detailed Experimental Protocol: Synthesis of N-Methyl-2-chloro-2-fluoroacetamide
This protocol details the synthesis on a 10 mmol scale.
Materials & Reagents
| Reagent/Material | Molecular Formula | Molecular Weight | Amount (mmol) | Amount (Mass/Vol) | Key Hazards |
| Chlorofluoroacetyl chloride | C₂HClF₂O | 130.49 g/mol | 10.0 | 1.30 g | Corrosive, reacts violently with water |
| N-Methylamine (2.0 M solution in THF) | CH₅N | 31.06 g/mol | 11.0 | 5.5 mL | Flammable, toxic, irritant |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 g/mol | 12.0 | 1.67 mL | Flammable, corrosive, toxic |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 g/mol | - | 50 mL | Irritant, potential carcinogen |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 g/mol | - | ~30 mL | - |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 g/mol | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | - | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 g/mol | - | As needed | Respiratory irritant |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a septa.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Place the flask in an ice-water bath.
-
-
Addition of Reagents:
-
To the cooled, inert flask, add 40 mL of anhydrous dichloromethane (DCM).
-
Using a syringe, add triethylamine (1.67 mL, 12.0 mmol).
-
Slowly add the N-methylamine solution in THF (5.5 mL, 11.0 mmol) via syringe. Stir the solution at 0°C for 5 minutes.
-
-
Acylation Reaction:
-
In a separate, dry vial, prepare a solution of chlorofluoroacetyl chloride (1.30 g, 10.0 mmol) in 10 mL of anhydrous DCM.
-
Add the chlorofluoroacetyl chloride solution dropwise to the stirring amine solution in the reaction flask over 15-20 minutes using a syringe pump. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
For TLC, use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting materials. The reaction is complete when the limiting reagent (chlorofluoroacetyl chloride) is fully consumed.
-
-
Workup & Extraction:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to remove any remaining acidic species) and 15 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[10]
-
Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield N-Methyl-2-chloro-2-fluoroacetamide as a pure compound.
-
Diagram: Experimental Workflow
Caption: General workflow for the synthesis.
Characterization of N-Methyl-2-chloro-2-fluoroacetamide
Confirmation of the product's identity and purity is essential. The following analytical techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a doublet for the N-methyl protons (due to coupling with the N-H proton) and a quartet or broad singlet for the N-H proton. The most characteristic signal will be a doublet for the CHFCl proton, with a large coupling constant (²JHF) characteristic of geminal H-F coupling.
-
¹³C NMR: Will show signals for the methyl carbon, the carbonyl carbon, and the CHFCl carbon (which will appear as a doublet due to C-F coupling).
-
¹⁹F NMR: Will show a doublet corresponding to the single fluorine atom, coupled to the adjacent proton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₃H₅ClFNO. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be observable.
-
Infrared (IR) Spectroscopy: Will show a strong absorption band for the amide C=O stretch (typically ~1650-1680 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).
References
-
ChemTrack.org. (n.d.). Safety Guideline for Chloroacetyl chloride. Retrieved from [Link]
-
Bode, M. L., & Bode, A. M. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Journal of the American Chemical Society, 134(41), 17008–17011. Retrieved from [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14365–14380. Retrieved from [Link]
-
Abd El Hadi, S. R., et al. (2023). Synthesis of N-substituted chloroacetamides. Bulletin of the Chemical Society of Ethiopia, 37(4), 849-861. Retrieved from [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Retrieved from [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]
-
Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 15. Retrieved from [Link]
-
Aurelio, L., & Hutton, C. A. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Gazy, A. K., et al. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2588. Retrieved from [Link]
-
Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(xiv), 87-95. Retrieved from [Link]
-
Ruiz-Rico, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7600. Retrieved from [Link]
-
Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156. Retrieved from [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027-3035. Retrieved from [Link]
-
Vankayala, S. L., et al. (2012). A Viable Synthesis of N-Methyl Cysteine. Organic letters, 14(17), 4434–4437. Retrieved from [Link]
-
Bretscher, L. E., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of organic chemistry, 77(17), 7545–7555. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemtrack.org [chemtrack.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-2-chloro-2-fluoroacetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-Methyl-2-chloro-2-fluoroacetamide?
While a definitive, optimized procedure for N-Methyl-2-chloro-2-fluoroacetamide is not widely published, two logical synthetic pathways can be proposed based on fundamental organic chemistry principles. The first involves the amidation of a 2-chloro-2-fluoroacetic acid derivative with methylamine. The second, and likely more challenging route, would be the direct chlorination of N-methyl-2-fluoroacetamide.
Q2: What are the most critical parameters to control for maximizing yield?
Regardless of the chosen synthetic route, temperature control, stoichiometric precision of reagents, and maintaining anhydrous (water-free) conditions are paramount. Low temperatures are often essential to minimize side reactions, and precise control over the amount of chlorinating agents or coupling reagents can prevent the formation of impurities.
Q3: What are the expected major side products in this synthesis?
Potential side products include over-halogenated species, hydrolysis of the starting materials or product, and unreacted starting materials. The specific side products will depend on the chosen synthetic route.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. GC-MS is particularly useful for identifying the formation of the desired product and any side products.
Troubleshooting Guides
Scenario 1: Low or No Yield of N-Methyl-2-chloro-2-fluoroacetamide
| Observation | Potential Cause | Recommended Solution |
| Starting material remains unreacted | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Incrementally increase the molar ratio of the coupling agent or chlorinating agent. Optimize the reaction time and temperature by monitoring with TLC or GC-MS. |
| Multiple unidentified peaks in GC-MS | Side reactions due to uncontrolled reaction conditions or impure starting materials. | Optimize reaction parameters such as temperature, pH, and solvent. Ensure the purity of starting materials before use. |
| Product degradation | Prolonged reaction time or exposure to high temperatures. | Shorten the reaction time and maintain a consistently low reaction temperature. |
Scenario 2: Presence of Significant Impurities
| Impurity Detected | Potential Cause | Recommended Solution |
| Over-halogenated product | Excess of the halogenating agent or high reaction temperature. | Carefully control the stoichiometry of the halogenating agent. Maintain a consistently low reaction temperature. |
| Hydrolyzed starting material or product | Presence of water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Route A: Amidation of 2-Chloro-2-fluoroacetyl Chloride with Methylamine
This protocol is a proposed route and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Chloro-2-fluoroacetyl Chloride
-
Materials: 2-Chloro-2-fluoroacetic acid, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), anhydrous DMF (catalyst), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-fluoroacetic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and then reflux gently for 2-4 hours, or until the evolution of gas ceases.
-
The resulting 2-chloro-2-fluoroacetyl chloride is typically used directly in the next step without purification.
-
Step 2: Amidation with Methylamine
-
Materials: 2-Chloro-2-fluoroacetyl chloride solution, methylamine (40% in water or as a gas), anhydrous triethylamine (Et₃N) or pyridine (as a base), anhydrous DCM.
-
Procedure:
-
Cool the solution of 2-chloro-2-fluoroacetyl chloride in DCM to -20 °C.
-
In a separate flask, prepare a solution of methylamine (2.2 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Slowly add the methylamine solution to the cold acyl chloride solution, maintaining the temperature below -10 °C.[1]
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with cold water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-2-chloro-2-fluoroacetamide.
-
Purify the crude product by column chromatography on silica gel.
-
Route B: N-Chlorination of N-Methyl-2-fluoroacetamide (Hypothetical)
This route is less common and presents challenges with selectivity.
-
Materials: N-Methyl-2-fluoroacetamide, N-Chlorosuccinimide (NCS), anhydrous acetonitrile or DCM.
-
Procedure:
-
Dissolve N-Methyl-2-fluoroacetamide (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Visualizations
Logical Workflow for Synthesis Route A
Caption: Workflow for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide via an acyl chloride intermediate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
- BenchChem. (2025).
- PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide.
- ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides.
- PMC. (n.d.).
- ResearchGate. (2015). Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride.
- BLDpharm. (n.d.). 2-Chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- PubMed. (2006).
- ChemScene. (n.d.). 2-Chloro-n-[(2-fluorophenyl)methyl]-n-methylacetamide.
- Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?.
- PMC. (n.d.).
- PubMed. (2013).
- NIST. (n.d.). 2-Chloro-N-methylacetamide.
Sources
challenges in working with N-Methyl chlorofluoroacetamide
Welcome to the ChemSolutions Technical Support Center.
This guide is designed for researchers, scientists, and drug development professionals working with N-Methyl chlorofluoroacetamide (CFA). As your dedicated partners in chemical innovation, we understand that handling highly reactive and specialized compounds presents unique challenges. This document, curated by our Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success and safety of your experiments.
Our goal is to move beyond simple instructions, explaining the causality behind experimental choices to empower you with a deeper understanding of the compound's behavior.
Section 1: Safety & Handling - A Critical Prerequisite
Working with this compound requires stringent adherence to safety protocols. Its structure, an α-haloacetamide, suggests potential irritant properties and reactivity. This section addresses the most common safety and handling questions.
Q1: What are the primary hazards of this compound?
Based on its chemical class and available data for related compounds, this compound should be handled as an irritant. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: While specific data is limited, related chloroacetamides are considered toxic if swallowed.[2]
Hazard codes for this compound are listed as Xi, with risk statements R36/37/38 (Irritating to eyes, respiratory system and skin).[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1][4]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect them before use and wash hands thoroughly after handling.[1]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid breathing fumes or dust.[1][2]
Q3: How should I properly store this compound?
Proper storage is critical to maintaining the compound's integrity and ensuring safety.
-
Container: Store in a tightly-closed container.[1]
-
Environment: Keep in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 4°C is recommended, similar to other sensitive amides.[5]
-
Incompatibilities: Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases to prevent degradation.
-
Security: The compound should be stored in a locked-up area to restrict access.[1][4]
Q4: What is the correct procedure for disposing of waste containing this compound?
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4] Do not allow the product to enter drains or soil.[1]
Section 2: Troubleshooting Experimental Challenges
The unique reactivity of this compound, particularly its use as a covalent modifier for cysteine residues, is the source of many experimental challenges.[6][7]
Q1: My reaction yield is consistently low. What are the likely causes?
Low yield can stem from several factors related to the compound's stability and reactivity.
-
Potential Cause 1: Moisture Contamination
-
Explanation: The amide bond in this compound is susceptible to hydrolysis, which can be accelerated by trace amounts of acid or base. The α-halo substituents can also activate the carbonyl group towards nucleophilic attack by water.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Side Reactions
-
Explanation: As a cysteine-reactive "warhead," the compound is an electrophile.[6] If your reaction mixture contains other nucleophiles (e.g., amines, thiols) besides your intended target, side reactions will consume the starting material and lower the yield of your desired product.
-
Solution: Review your reaction scheme for competing nucleophiles. If necessary, use protecting groups for sensitive functionalities on other reagents.
-
-
Potential Cause 3: Thermal Instability
-
Explanation: Like many highly functionalized small molecules, prolonged exposure to high temperatures can cause decomposition.
-
Solution: Run reactions at the lowest effective temperature. If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and decomposition.
-
Troubleshooting Workflow: Investigating Reaction Failure
Below is a logical workflow to diagnose common reaction issues.
Caption: A decision tree for troubleshooting reaction failures.
Q2: I'm observing multiple peaks for my purified compound on HPLC. Is it impure?
Not necessarily. While impurity is a possibility, N-methylated peptides are known to show multiple peaks in HPLC profiles due to the presence of slowly interconverting cis/trans conformers around the amide bond.[8]
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. If the peaks begin to coalesce or sharpen at higher temperatures, this is strong evidence for the presence of conformers.
-
LC-MS Analysis: Confirm that all major peaks have the same mass-to-charge ratio (m/z) corresponding to your compound.
-
Alter HPLC Conditions: Changing the mobile phase composition, temperature, or flow rate can sometimes resolve or merge conformational peaks.
-
Q3: My compound seems to degrade upon standing, even as a solid. How can I prevent this?
The reactivity of the α-chlorofluoroacetamide group makes it inherently less stable than simpler amides.[6][9]
-
Explanation: The primary degradation pathway is likely hydrolysis from atmospheric moisture.[5] The cysteine adduct of CFA derivatives has been shown to be susceptible to hydrolysis, indicating the lability of bonds at the α-carbon.[6]
-
Solutions:
-
Inert Atmosphere: For long-term storage, flush the container with argon or nitrogen before sealing.
-
Dessication: Store the container inside a desiccator with a fresh desiccant.
-
Aliquot: If you need to use small amounts frequently, aliquot the solid into smaller vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere each time it is used.
-
Section 3: Advanced Protocols & Methodologies
Protocol 3.1: Standard Operating Procedure for Reaction Quenching and Aqueous Work-up
This protocol is designed to minimize product degradation from hydrolysis during extraction.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel in an ice-water bath.
-
Quench Carefully: Slowly add a saturated, neutral aqueous solution like ammonium chloride (NH₄Cl) to quench the reaction.[10] Avoid using acidic or basic solutions which can promote hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). For compounds with some water solubility, a mixture of THF and diethyl ether can improve recovery.[10]
-
Wash: Wash the combined organic layers with a saturated aqueous sodium chloride (brine) solution.[10] This helps to remove residual water from the organic phase.
-
Dry: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the solvent using a rotary evaporator at low temperature (e.g., < 40 °C).[10]
-
Final Drying: Place the crude product under high vacuum to remove any residual solvent before purification.
Purification Method Selection
Choosing the right purification method is key. The flowchart below guides this decision.
Caption: A decision tree for selecting an appropriate purification method.
Section 4: Compound Properties & Data
This table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 53441-15-9 | [3] |
| Molecular Formula | C₃H₅ClFNO | [3] |
| Molecular Weight | 125.53 g/mol | [3] |
| Appearance | Assumed to be a solid | [11]* |
| Hazard Codes | Xi (Irritant) | [3] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |
| Safety Statements | S26-36/37/39 (Appropriate safety measures) | [3] |
*Based on related compounds like N-Methyl-2,2,2-trifluoroacetamide which is a white crystalline powder.
References
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... . Organic Syntheses Procedure. [Link]
-
Stability study in different solvents a, The stability of compound 96... . (2023). ResearchGate. [Link]
-
Analytical Chemistry: The Role of Trifluoroacetamides in Detection . (2025). Oakwood Chemical. [Link]
-
This compound, CasNo.53441-15-9 . LookChem. [Link]
-
Oda, M., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides . Nature Chemical Biology, 15(3), 267-275. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease . Journal of Medicinal Chemistry, 65(21), 14209-14221. [Link]
-
Hatrock, J., et al. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis . Metabolomics, 11, 1473-1483. [Link]
- Kumar, R. (2014). Recent Applications of Analytical techniques for counterfeit drug analysis: A Review. International Journal of PharmTech Research, 6(2), 646-665.
-
Simon, F., et al. (2020). The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms . Chemical Research in Toxicology, 33(8), 2189-2196. [Link]
-
This compound 53441-15-9 . Wonder Chemical. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide . Chemical Science, 13(10), 3027-3034. [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease . (2022). Kyushu University. [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides . Journal of Peptide Research, 65(2), 153-166. [Link]
- Aurelio, L., et al. (2004). Synthesis of N-Alkyl Amino Acids. Methods in Molecular Biology, 298, 255-281.
-
VanZutphen, S., et al. (2007). A Viable Synthesis of N-Methyl Cysteine . Journal of Organic Chemistry, 72(11), 4256-4259. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methyl-2-chloro-2-fluoroacetamide
Welcome to the technical support center for the synthesis and optimization of N-Methyl-2-chloro-2-fluoroacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific molecule, this document synthesizes field-proven insights and data from closely related analogs, such as N-chloro-amides and α-haloacetamides, to provide a robust framework for your experimental success. We will operate under the structural assumption that the target molecule is N-Methyl-2-chloro-2-fluoroacetamide.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes to N-Methyl-2-chloro-2-fluoroacetamide?
A1: While a definitive, optimized route is not widely published, the synthesis would likely proceed via one of two logical pathways:
-
Halogenation of an N-Methylacetamide precursor: This could involve the sequential or simultaneous chlorination and fluorination of N-methylacetamide or a related precursor.
-
Amidation of a 2-chloro-2-fluoroacetyl derivative: The reaction of 2-chloro-2-fluoroacetyl chloride or a corresponding ester with methylamine would be a direct approach. This is analogous to the synthesis of other chloroacetamides which are prepared from chloroacetyl chloride and an amine.[1][2][3]
Q2: What are the most critical reaction parameters to control during synthesis?
A2: Based on analogous reactions, the following parameters are crucial:
-
Temperature: Low temperatures (e.g., 0-5 °C) are often essential to minimize side reactions, such as over-halogenation or product degradation.[4][5]
-
Stoichiometry: Precise control over the molar ratios of halogenating agents is critical to prevent the formation of di-halogenated or other impurities.[4]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the amide bond or reaction with halogenating agents. Therefore, using anhydrous solvents and thoroughly dried glassware is imperative.[5][6]
-
pH Control: Maintaining a neutral or slightly acidic pH can help prevent hydrolysis, which is often catalyzed by both acids and bases.[4][5]
Q3: What are the likely side products I should anticipate?
A3: Common impurities and side products may include:
-
Hydrolysis Products: The presence of moisture can lead to the formation of 2-fluoroacetic acid or related compounds.[4][5]
-
Over-halogenated Species: Excess chlorinating agent could potentially lead to undesired multiple halogenations.[4]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial precursors.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] GC-MS is particularly useful for identifying the formation of the desired product and any volatile side products.[4]
Q5: What are the recommended methods for purification?
A5: The most common purification techniques for related compounds are recrystallization (for solids) and flash column chromatography (for oils or to separate closely related impurities).[7] The choice depends on the physical state of your product and the nature of the impurities.
Q6: What are the essential safety precautions when handling this compound and its precursors?
A6: N-Methyl-2-chloro-2-fluoroacetamide is expected to be toxic. Analogs like fluoroacetamide are highly toxic metabolic poisons.[10][11] Strict safety protocols are mandatory:
-
Always work in a certified chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Avoid inhalation of dust or vapors and any contact with skin or eyes.[12][14]
-
In case of accidental exposure, follow the first-aid measures outlined in the relevant Safety Data Sheet (SDS).
-
Dispose of all chemical waste according to institutional and governmental regulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Desired Product
| Possible Cause | Scientific Rationale & Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or inadequate activation energy. Solution: Increase the reaction time and monitor closely using TLC or GC-MS. A modest increase in temperature may be considered, but with caution to avoid degradation.[4][5] |
| Product Degradation | The product may be unstable under the reaction conditions, especially at elevated temperatures or with prolonged reaction times. Solution: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the synthesis. Shorten the reaction time as much as possible once the starting material is consumed.[4][5] |
| Hydrolysis | The amide bond is susceptible to cleavage by water, especially under acidic or basic conditions.[6] Solution: Ensure all solvents are anhydrous and glassware is oven or flame-dried. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon).[5][6] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Scientific Rationale & Solution |
| Over-chlorination/Halogenation | An excess of the chlorinating agent can lead to the formation of undesired di-chloro byproducts.[4] Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction, but large excesses should be avoided. Perform a preliminary small-scale reaction to determine the optimal stoichiometry.[5] |
| Hydrolysis of Starting Material or Product | The presence of water in the reaction mixture can lead to the formation of acidic impurities.[5] Solution: Use anhydrous solvents and dried glassware. If necessary, use a buffered system to maintain a neutral pH. During work-up, minimize contact time with aqueous solutions.[4][5] |
| Impure Starting Materials | Impurities in the starting materials can be carried through the reaction or cause side reactions. Solution: Ensure the purity of all starting materials before use, for example, by checking their physical properties or running an analytical characterization (e.g., NMR).[4][5] |
Data Presentation
Table 1: Key Optimization Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 0 - 5 °C | Minimizes side reactions and product degradation.[4][5] |
| Solvent | Anhydrous (e.g., Dichloromethane, Acetonitrile) | Prevents hydrolysis of the product.[5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture from the reaction.[6] |
| pH | Neutral to slightly acidic | Reduces the rate of acid/base-catalyzed hydrolysis.[4][5] |
| Monitoring | TLC, GC-MS, LC-MS | To determine reaction completion and identify byproducts.[8][9] |
Experimental Protocols & Visualizations
Generalized Protocol for Synthesis via Amidation
This is a generalized protocol based on similar syntheses and must be optimized for your specific setup.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-chloro-2-fluoroacetyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (2.2 eq) in anhydrous DCM to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with cold, deionized water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-Methyl-2-chloro-2-fluoroacetamide by flash column chromatography or recrystallization.
Generalized Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.[7]
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide.
Caption: A troubleshooting decision tree for reaction optimization.
References
-
Chem Service. "SAFETY DATA SHEET." 29-Sep-2016. [Online]. Available: [Link]
-
CAPOT CHEMICAL COMPANY LIMITED. "N-methyl-2-chloroacetamide SAFETY DATA SHEET." 11-Apr-2025. [Online]. Available: [Link]
-
Organic Syntheses. "Chloroacetamide." [Online]. Available: [Link]
-
ResearchGate. "Scheme 4. Synthesis of N-substituted chloroacetamides." [Online]. Available: [Link]
-
PubChem - NIH. "Fluoroacetamide | FCH2CONH2 | CID 12542." [Online]. Available: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of N-Methyl Chlorofluoroacetamide (CFA) Products
Welcome to the technical support center for the purification of N-Methyl chlorofluoroacetamide (CFA) products. As a class of targeted covalent inhibitors, CFA-containing molecules are at the forefront of modern drug development, prized for their unique reactivity and potential for high pharmacological potency.[1][2][3] However, this reactivity also presents distinct challenges during synthesis and purification. The presence of impurities—ranging from unreacted starting materials to stereoisomers—can significantly impact experimental outcomes, affecting everything from biological activity to toxicity profiles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers and drug development professionals, with the causal insights and practical steps needed to achieve high purity for your target compounds.
Section 1: General Purification Strategy & Impurity Profiling
This section addresses initial questions regarding purity assessment and the common types of impurities you may face.
Q1: What are the most common impurities I should expect when synthesizing products containing an this compound moiety?
Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. For CFA-containing molecules, which are often synthesized via multi-component reactions or peptide couplings, impurities typically fall into several classes.[4][5]
Table 1: Common Impurities in this compound Product Synthesis and Their Likely Origin
| Impurity Class | Specific Examples | Likely Origin | Recommended Initial Action |
| Unreacted Starting Materials | N-methylamine, chlorofluoroacetic acid, coupling agents (e.g., DCC, EDC), other synthetic precursors. | Incomplete reaction; non-stoichiometric addition of reagents. | Aqueous workup/extraction to remove water-soluble or acid/base-reactive materials. |
| Reaction Byproducts | Urea from DCC coupling, N-formylmethamphetamine-like structures.[6] | Side reactions inherent to the chosen chemistry. | Chromatography is often required for structurally similar byproducts. |
| Stereoisomers | Diastereomers or enantiomers, particularly if the CFA warhead is chiral.[4] | Non-stereoselective synthesis or racemization during the reaction or workup. | Chiral chromatography or diastereomeric recrystallization. |
| Degradation Products | Hydrolysis of the amide bond; reaction with nucleophilic solvents (e.g., methanol).[7] | Instability of the product under certain pH, temperature, or solvent conditions.[8] | Use non-nucleophilic solvents and maintain neutral pH during workup and purification. |
| Residual Solvents | High-boiling point solvents like DMF, NMP, or DMSO.[9] | Incomplete removal during evaporation. | High-vacuum drying, lyophilization, or trituration/recrystallization. |
Q2: How do I reliably assess the purity of my product at each stage?
Answer: A multi-modal approach to purity analysis is essential for a self-validating protocol. Never rely on a single technique.
-
Thin-Layer Chromatography (TLC): Your first and most frequent check. Use it to monitor reaction progress, assess the complexity of the crude mixture, and select a solvent system for column chromatography. A single spot on a TLC plate is not a guarantee of purity but is a necessary first indicator.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can resolve closely related impurities that may co-elute on a TLC plate. Use a diode-array detector (DAD) to check for peak purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The presence of small, unidentifiable peaks can indicate impurities.[9] Quantitative NMR (qNMR) can be used for highly accurate purity determination against a known standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify the mass of unknown impurities, providing clues to their structure.
Decision-Making Workflow for Purification
The choice of a primary purification technique depends on the physical properties of your compound and the nature of the impurities. The following decision tree illustrates a typical workflow.
Caption: Decision tree for selecting a primary purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[10][11] Success hinges on the differential solubility of your product and its impurities.
Q3: My product "oils out" during cooling instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. The compound separates as a liquid phase instead of a solid crystal lattice. This is problematic because the oil phase can trap impurities, defeating the purpose of recrystallization.
Causality & Solutions:
-
Solution is too concentrated: The solubility curve is being crossed at too high a temperature.
-
Fix: Add more hot solvent to the oiled mixture until it fully redissolves. Then, allow it to cool again, more slowly this time.
-
-
Cooling is too rapid: Fast cooling doesn't give molecules enough time to orient into a crystal lattice.
-
Fix: Insulate the flask with glass wool or paper towels to slow the cooling process. Avoid immediately placing the hot flask in an ice bath.[11]
-
-
Inappropriate Solvent: The solvent's boiling point may be too high, or the compound's solubility changes too drastically with temperature.
-
Fix: Switch to a lower-boiling point solvent or use a two-solvent system. For a two-solvent system, dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), then slowly add a "poor" hot solvent (in which it is less soluble) dropwise until persistent cloudiness is observed.[12] Reheat to clarify and then cool slowly.
-
Q4: My recrystallized product is still impure. What did I do wrong?
Answer: This usually indicates that impurities were trapped within the crystal lattice or on the crystal surface.
Causality & Solutions:
-
Crystallization occurred too quickly: Rapid crystal growth can trap pockets of impure mother liquor.
-
Fix: Ensure slow, undisturbed cooling. Scratching the flask to induce crystallization should be a last resort, as it can lead to rapid formation of small, less pure crystals.
-
-
Insoluble impurities were not removed: If some impurities are insoluble in the hot solvent, they will contaminate the final product.
-
Fix: Perform a "hot filtration" step. After dissolving your crude product in the hot solvent, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing the filtrate to cool.[12]
-
-
Insufficient washing of crystals: The surface of the collected crystals will be coated with the impure mother liquor.
-
Fix: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[12] Using cold solvent is critical to avoid redissolving your purified product.
-
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "Solvent 1" that dissolves your compound well when hot, and a "Solvent 2" that is miscible with Solvent 1 but in which your compound is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent 1 needed to fully dissolve the compound.
-
Induce Saturation: While the solution is still hot, add Solvent 2 dropwise with swirling until you see persistent cloudiness.
-
Clarification: Add a few more drops of hot Solvent 1 to just redissolve the cloudiness, ensuring the solution is saturated. If insoluble impurities are present, perform a hot filtration now.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[11][12]
-
Collection & Washing: Collect the crystals using a Büchner funnel under vacuum. Wash the crystals with a small portion of ice-cold Solvent 2.
-
Drying: Allow the crystals to dry on the filter paper with continued suction, then transfer them to a watch glass for final drying in a vacuum oven.
Section 3: Troubleshooting Flash Column Chromatography
When recrystallization is not feasible, flash column chromatography is the primary alternative for purifying neutral, organic-soluble compounds.[13]
Q5: My compounds are co-eluting. How can I improve the separation (resolution)?
Answer: Improving resolution involves manipulating the three key parameters of chromatography: selectivity, efficiency, and retention.
Workflow for Optimizing Separation:
Caption: Workflow for optimizing chromatographic separation.
-
Adjust Mobile Phase Polarity: Your first step is to ensure your target compound has an Rf value of ~0.3-0.4 on the TLC plate. If the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., more hexane, less ethyl acetate). If they are too low (low Rf), increase the polarity.
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the co-elution, the issue is selectivity. The two compounds have different functional groups that will interact differently with different solvents.
-
Try replacing a solvent. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.
-
Add a modifier. A small amount of acetic acid (~0.5%) can sharpen peaks for acidic compounds, while a small amount of triethylamine or ammonia can help with basic compounds.
-
-
Optimize Column Parameters:
-
Use a smaller particle size silica gel: This increases the surface area and the number of theoretical plates (efficiency), leading to sharper peaks.
-
Use a longer, narrower column: This also increases efficiency.
-
Decrease the flow rate: Slower flow allows more time for equilibrium between the stationary and mobile phases, improving separation.[14]
-
Q6: My product appears to be degrading on the silica column. What can I do?
Answer: Silica gel is acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds. The high surface area can also catalyze decomposition.
Causality & Solutions:
-
Acid Sensitivity: Your compound may contain acid-labile groups (e.g., certain protecting groups like Boc, acetals).
-
Fix 1 (Neutralization): Add ~0.5-1% triethylamine or pyridine to your mobile phase to neutralize the silica surface.
-
Fix 2 (Alternative Stationary Phase): Use a different stationary phase. Alumina is available in neutral or basic grades. C18-functionalized (reversed-phase) silica is another excellent option where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile).
-
-
Prolonged Contact Time: The longer the compound spends on the column, the more time it has to degrade.
-
Fix: Use a stronger (more polar) mobile phase to elute the compound faster. You can also use a shorter column or apply pressure to increase the flow rate (this is the principle of "flash" chromatography).
-
Table 2: Properties of Common Solvents for Chromatography & Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Use |
| Hexane / Heptane | 69 / 98 | 0.1 | Nonpolar mobile phase component. Good for eluting nonpolar impurities. |
| Toluene | 111 | 2.4 | Can provide different selectivity than hexanes due to its aromaticity. |
| Dichloromethane (DCM) | 40 | 3.1 | Excellent general-purpose solvent. Volatile and dissolves many compounds. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Common polar component of mobile phases. Good hydrogen bond acceptor. |
| Acetone | 56 | 5.1 | More polar than EtOAc. Miscible with water. |
| Acetonitrile (ACN) | 82 | 5.8 | Common in reversed-phase HPLC. Can be used in normal phase. |
| Ethanol (EtOH) | 78 | 4.3 | Common recrystallization solvent. Can be used in chromatography but has a high boiling point. |
| Methanol (MeOH) | 65 | 5.1 | Very polar. Used to elute highly polar compounds from silica. Can act as a nucleophile.[15] |
| Water | 100 | 10.2 | Used as an anti-solvent in recrystallization or as the polar component in reversed-phase. |
This guide provides a foundational framework for troubleshooting the purification of this compound products. Always remember to ground your purification strategy in a thorough analysis of your specific target molecule and its likely impurities.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Jadhav, P., Kapoor, R., & Kumar, A. (2024). An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Oreopoulou, A., Tsimogiannis, D., & Oreopoulou, V. (2019). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Processes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for silica gel-adsorbed product loading onto a packed chromatography column. Retrieved from [Link]
-
Shindo, N., Fuchida, H., & Maruoka, H. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Meyers, C. L. F., & Meyers, A. I. (2016). Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Britton, J., & Raston, C. L. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Chemistry–A European Journal. Retrieved from [Link]
-
Stankovic, M. (2016). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Retrieved from [Link]
-
Ali, N., Rampazzo, R., & Costa, A. D. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. BioMed Research International. Retrieved from [Link]
-
Kuwada, T., Fujisawa, Y., & Miyake, Y. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES. Retrieved from [Link]
-
Szymborska, K., Frański, R., & Beszterda-Buszczak, M. (2022). Extraction with Acidified Methanol-An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules. Retrieved from [Link]
-
Yamane, D., Onitsuka, S., & Re, S. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Retrieved from [Link]
-
Yoshino, H., & Griffin, J. D. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nagase, H., & Konomi, K. (2008). Purification of matrix metalloproteinases by column chromatography. Nature Protocols. Retrieved from [Link]
-
Sravya, G., & Zyryanov, G. V. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. Asian Journal of Chemistry. Retrieved from [Link]
-
Masui, H., & Fuse, S. (2022). Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation. Methods in Molecular Biology. Retrieved from [Link]
-
Lente, G., & Kalmár, J. (2020). The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms. Chemical Research in Toxicology. Retrieved from [Link]
-
Kieltsch, I., & Eisenberger, P. (2014). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Kunalan, V., & Nic Daeid, N. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. Retrieved from [Link]
-
Di Martino, A., & Pourceau, L. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy. Retrieved from [Link]
-
Yoshino, H., & Griffin, J. D. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification of matrix metalloproteinases by column chromatography [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Purification Methods [sigmaaldrich.com]
- 15. Extraction with Acidified Methanol-An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions with N-Methyl chlorofluoroacetamide
Welcome to the technical support center for N-Methyl chlorofluoroacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of working with this reactive reagent. This guide is structured to address specific experimental challenges, offering explanations grounded in chemical principles and providing actionable protocols to enhance your research outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and validated solutions.
Question 1: Why am I observing low product yield and a complex mixture of byproducts in my reaction?
Answer:
Low yields and the formation of multiple byproducts when using this compound often stem from its inherent reactivity and potential for several side reactions. The primary culprits are typically hydrolysis of the amide bond, N-demethylation, and off-target reactions with nucleophiles.
Underlying Causes and Mechanistic Insights:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This cleavage results in the formation of N-methyl chlorofluoroamine and acetic acid derivatives, which can complicate your reaction mixture and purification process. The rate of hydrolysis is pH-dependent, with both acid- and base-catalyzed pathways possible.[1][2]
-
N-Demethylation: A significant and often overlooked side reaction is the cleavage of the N-methyl group. This can occur under various conditions, including photochemical, enzymatic, or through the action of certain reagents.[3][4][5][6] The resulting des-methyl byproduct, chlorofluoroacetamide, will have different reactivity and physical properties, contributing to the complexity of your product mixture.
-
Non-Specific Nucleophilic Attack: this compound is a potent electrophile. While this is desirable for targeting specific residues like cysteine in covalent inhibitor synthesis, it also means it can react with other nucleophiles present in your reaction mixture, such as solvents (e.g., methanol), buffers, or other functional groups on your starting material.[7]
Troubleshooting Workflow:
To diagnose and mitigate these issues, a systematic approach is recommended. The following workflow can help you pinpoint the source of your low yield and byproduct formation.
Diagram: Troubleshooting Workflow for Low Yield
Sources
- 1. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting N-Methyl Chlorofluoroacetamide Reaction Failures
For: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of N-Methyl chlorofluoroacetamide. By offering in-depth explanations, step-by-step protocols, and illustrative diagrams, this center aims to empower researchers to overcome synthetic challenges and achieve reliable, high-yield results.
Part 1: Core Directive - A Structured Approach to Troubleshooting
The synthesis of this compound, typically achieved through the reaction of chlorofluoroacetyl chloride with methylamine, is a fundamental transformation in medicinal chemistry and materials science.[1][2][3][4] However, its successful execution is often hampered by issues such as low yields, persistent impurities, and product instability. This guide is structured to address these problems in a logical, question-and-answer format, allowing users to quickly identify and resolve their specific experimental roadblocks.
Troubleshooting Guide: Common Reaction Failures
Issue 1: Low or Non-existent Product Yield
Question: My reaction has resulted in a negligible yield of this compound. What are the primary factors to investigate?
Answer: A low or non-existent yield is a frequent problem that can almost always be traced back to a few key areas. A systematic check of your reagents and reaction parameters is the most effective troubleshooting strategy.
1. Reagent Quality and Handling:
-
Chlorofluoroacetyl Chloride: This is your most sensitive reagent. It is highly susceptible to hydrolysis, which converts it to the unreactive chlorofluoroacetic acid.[5]
-
Verification: Before starting, confirm the purity of your acyl chloride. A simple ¹H NMR can reveal the presence of the corresponding carboxylic acid, which will appear as a broad singlet.
-
Best Practices: Always use freshly distilled or a newly purchased bottle of chlorofluoroacetyl chloride. Handle it exclusively under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent moisture contamination.[6]
-
-
Methylamine: Whether you are using a solution or gaseous methylamine, its accurate delivery is critical.
-
Verification: If using a solution (e.g., in THF or water), its concentration can diminish over time. Consider titrating an older bottle to confirm its molarity.
-
Best Practices: Ensure a calibrated and consistent flow rate when using methylamine gas.
-
2. Reaction Conditions:
-
Temperature Management: The acylation of an amine is a highly exothermic process. Uncontrolled temperature can lead to a cascade of side reactions and product decomposition.
-
Protocol: Maintain a strict reaction temperature of 0 °C or below, particularly during the addition of the acyl chloride. An ice-salt bath or a cryocooler is recommended. Add the chlorofluoroacetyl chloride dropwise to the methylamine solution to allow for effective heat dissipation.
-
-
Stoichiometry: The molar ratio of your reactants is a critical parameter.
-
Protocol: It is standard practice to use a slight excess of methylamine (typically 1.1 to 1.5 equivalents). This ensures the complete consumption of the valuable acyl chloride and also serves to neutralize the hydrochloric acid byproduct generated during the reaction.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Issue 2: Significant Impurities in the Final Product
Question: My NMR and LC-MS analyses show that my product is contaminated. What are the likely impurities and how can I prevent their formation?
Answer: The presence of impurities is often a result of competing side reactions. Identifying these byproducts is the first step toward optimizing your reaction to minimize them.
Common Impurities and Mitigation Strategies:
| Impurity | Structure | Formation Mechanism | Prevention Strategy |
| Chlorofluoroacetic Acid | HOOC-CHFCl | Hydrolysis of chlorofluoroacetyl chloride by trace amounts of water. | Rigorously dry all solvents and glassware. Handle the acyl chloride under an inert atmosphere. |
| Bis-acylated Methylamine | (CH₃)N(COCHFCl)₂ | The product, this compound, reacts with another equivalent of the acyl chloride. | Ensure a slight excess of methylamine is present. Add the acyl chloride slowly to the methylamine solution to maintain a high local concentration of the amine. |
| N,N'-dimethylurea | (CH₃NH)₂CO | Reaction of methylamine with phosgene (a potential impurity in the acyl chloride) or atmospheric CO₂. | Use high-purity chlorofluoroacetyl chloride. Run the reaction under an inert atmosphere. |
Visualizing the Reaction and Side Products
Caption: The desired synthetic route and common competing side reactions.
Effective Purification Techniques:
-
Column Chromatography: This is the most versatile method for removing both more and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
Part 2: Scientific Integrity & Logic - FAQs
This section provides answers to frequently asked questions, grounded in established chemical principles.
Q1: Which solvent is optimal for this reaction? A1: Anhydrous chlorinated solvents such as dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) are excellent choices. They are generally unreactive towards both the acyl chloride and the amine. The most critical factor is the absence of water; always use a freshly dried solvent.
Q2: How can I monitor the reaction's progress effectively? A2: Thin-layer chromatography (TLC) is a rapid and convenient method. The amide product is significantly more polar than the starting acyl chloride. For more precise, quantitative tracking, you can withdraw small aliquots from the reaction mixture over time and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Q3: My product seems to decompose during work-up or purification. What precautions should I take? A3: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
Work-up: When neutralizing the reaction, use a mild base like saturated sodium bicarbonate solution and minimize the contact time with the aqueous layer.
-
Purification: Avoid excessive heat during solvent removal on a rotary evaporator; keep the bath temperature below 40 °C. If using silica gel chromatography, you can neutralize the slightly acidic silica by pre-treating it with a solution of triethylamine in your eluent system.
Q4: What are the essential safety precautions for this synthesis? A4:
-
Chlorofluoroacetyl Chloride: This reagent is highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[6] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[6]
-
Methylamine: This is a flammable and corrosive gas or solution with a pungent odor.[10][11] It must also be handled in a fume hood.
-
Exotherm: The reaction generates a significant amount of heat. Ensure your reaction vessel is properly cooled and that you have a plan to manage the exotherm, especially during scale-up.
References
-
ResearchGate. (2021). Why did my amide synthesis not work?[Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
Chad's Prep. (n.d.). 20.10 Synthesis and Reactions of Amides. [Link]
-
Reddit. (2019). Real Synthesis: ~ any amidation tricks?[Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Xie, Z., et al. (2007). Quantitative analysis of monofluoroacetate in biological samples by high-performance liquid chromatography using fluorescence labeling with 9-chloromethylanthracene. PubMed. [Link]
-
PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link]
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. cipac.org [cipac.org]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. tcichemicals.com [tcichemicals.com]
- 11. bio.vu.nl [bio.vu.nl]
Technical Support Center: Scaling Up N-Methyl-2-chloro-2-fluoroacetamide Reactions
Introduction: Welcome to the technical support center for the synthesis and scale-up of N-Methyl-2-chloro-2-fluoroacetamide. This molecule is a valuable building block in pharmaceutical and agrochemical research, prized for its unique combination of functional groups. However, transitioning its synthesis from the laboratory bench to a pilot or production scale introduces significant challenges, from managing reaction exotherms to controlling impurity profiles.
This guide is designed for researchers, chemists, and process engineers. It provides in-depth, field-tested insights into potential issues you may encounter during scale-up. The content is structured in a question-and-answer format to directly address specific problems, explaining the underlying chemical principles and offering robust, actionable solutions.
Section 1: Synthesis Fundamentals and Reaction Control
The most common and scalable synthesis of N-Methyl-2-chloro-2-fluoroacetamide involves the acylation of methylamine with a suitable chloro-fluoroacetylating agent, such as 2-chloro-2-fluoroacetyl chloride. This reaction is typically fast, exothermic, and requires careful control to ensure high yield and purity.
Caption: General synthesis scheme for N-Methyl-2-chloro-2-fluoroacetamide.
Frequently Asked Questions: Reaction Initiation & Control
Q1: My reaction is showing a significant exotherm upon adding the acyl chloride, making temperature control difficult at a larger scale. What are my options?
A1: This is a classic scale-up challenge. The high reactivity of acyl chlorides with primary amines like methylamine leads to a rapid release of heat.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Causality & Solution:
-
Addition Control: The simplest method is to control the addition rate of the 2-chloro-2-fluoroacetyl chloride. Use a syringe pump or a dosing pump for slow, continuous addition, allowing your cooling system to keep pace.
-
Semi-Batch or Continuous Flow: For multi-kilogram scale, consider a semi-batch process where the acyl chloride is added slowly to the full volume of the methylamine solution. For even larger scales, a continuous flow reactor offers superior heat and mass transfer, providing excellent temperature control and safety.
-
Solvent Choice: Ensure you are using a solvent with a good heat capacity that can act as a heat sink. Dichloromethane (DCM) or acetonitrile are common choices.[3][4]
-
Alternative Reagents: While less common, you could consider synthesizing from the corresponding ester, 2-chloro-2-fluoroacetate, and methylamine. This reaction is typically much slower and less exothermic, but may require heating to go to completion.[5][6]
Q2: I'm observing a lower-than-expected conversion rate, even after extending the reaction time. What could be the cause?
A2: Incomplete conversion at scale often points to issues with mixing, stoichiometry, or reagent deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Expert Insights:
-
Mixing: In large reactors, poor mixing can create localized "hot spots" where the acyl chloride is concentrated, leading to side reactions, and "dead zones" where the reactants don't meet. Ensure your impeller design and stirring speed are adequate for the vessel geometry.
-
Base Stoichiometry: The reaction generates one equivalent of HCl. You need at least two equivalents of methylamine: one to react and one to act as a base. If using a different base like triethylamine (TEA), ensure at least one full equivalent is present and active.
Section 2: Yield, Purity, and Byproduct Control
Achieving high purity is critical. Side reactions that are negligible at the 1-gram scale can become major sources of contamination in a 10-kg batch.
Frequently Asked Questions: Impurity Profile
Q1: My final product is contaminated with a bis-acylated impurity. How is this formed and how can I prevent it?
A1: This is likely an impurity formed from the reaction of your product with another molecule of the acyl chloride. However, this is less common for secondary amides. A more probable impurity is N,N-dimethyl-2-chloro-2-fluoroacetamide if dimethylamine is present as an impurity in your methylamine source. A more direct concern is the formation of N,N-dichloro-2-fluoroacetamide if you are working with related N-chloro compounds.[7]
Causality & Prevention:
-
Primary Impurity Source: The most common impurities arise from the starting materials or hydrolysis.[8]
-
Hydrolysis: 2-chloro-2-fluoroacetyl chloride is highly sensitive to moisture and will hydrolyze to 2-chloro-2-fluoroacetic acid. This acid can be difficult to remove from your product. Ensure all solvents and glassware are rigorously dried before use.[9]
-
Over-chlorination: If your synthesis involves a chlorination step (e.g., making the starting material), over-chlorination can lead to di- or tri-chlorinated species.[7] Carefully control the stoichiometry of the chlorinating agent and maintain low temperatures (0-5 °C) to minimize this.[7][10]
Q2: I'm seeing 2-fluoro-N-methylacetamide as a significant byproduct. What's causing the loss of the chlorine atom?
A2: The loss of the alpha-chlorine suggests a nucleophilic substitution or reduction has occurred.
Potential Pathways:
-
Reaction with Nucleophiles: If your reaction mixture or workup solution contains nucleophiles (e.g., excess water, alcohols, or even the amine under certain conditions), the alpha-chlorine can be displaced.
-
Reductive Dehalogenation: This can occur during workup if quenching agents like sodium bisulfite or thiosulfate are used improperly, or if trace metals are present that can catalyze reduction.
-
Starting Material Impurity: It's also possible that your 2-chloro-2-fluoroacetyl chloride starting material is contaminated with 2-fluoroacetyl chloride. Always check the purity of your starting materials via methods like GC-MS or NMR before beginning a large-scale reaction.[11]
Q3: How do I effectively remove unreacted starting materials and water-soluble byproducts like methylammonium chloride during workup at scale?
A3: Large-scale aqueous workups can be cumbersome. The key is to minimize the volume of water used and ensure efficient phase separation.
Protocol: Scaled-Up Aqueous Workup
-
Quenching: If necessary, quench the reaction by slowly adding it to a chilled, stirred vessel of water or a mild bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM, Ethyl Acetate).[3] For large volumes, ensure your extraction vessel has a bottom outlet for easy separation. Perform the extraction 2-3 times to maximize recovery.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities and to help break up emulsions.[12]
-
Drying & Filtration: Dry the organic layer over a drying agent like anhydrous magnesium sulfate or sodium sulfate. At scale, this can be done by adding the drying agent directly to the vessel, stirring, and then filtering the entire batch through a large funnel or a filter press.
-
Solvent Removal: Concentrate the filtered solution under reduced pressure using a large-scale rotary evaporator.
Section 3: Safety & Handling at Scale
N-Methyl-2-chloro-2-fluoroacetamide and its precursors are hazardous materials. Safe handling is paramount.[4][13]
| Hazard Category | Compound/Reagent | Key Precautions & PPE Requirements [13][14][15][16] |
| Toxicity | Fluoroacetamide derivatives | Highly toxic if swallowed, inhaled, or in contact with skin.[15][17] Handle only in a well-ventilated fume hood or a glovebox. Use a respirator with an appropriate cartridge.[4] |
| Corrosivity | 2-chloro-2-fluoroacetyl chloride | Causes severe skin burns and eye damage. Reacts violently with water. Handle under an inert atmosphere. Wear acid-resistant gloves, chemical splash goggles, and a face shield. |
| Flammability | Organic Solvents (DCM, etc.) | While many chlorinated solvents are not highly flammable, they can form flammable vapor mixtures.[16] Use in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded. |
| Pressure | Reaction Byproducts (HCl gas) | The reaction of acyl chlorides with amines generates HCl gas, which can build pressure in a closed system. Ensure the reactor is properly vented to a scrubber system. |
Frequently Asked Questions: Safety
Q1: What are the critical safety considerations for handling large quantities of 2-chloro-2-fluoroacetyl chloride?
A1: 2-chloro-2-fluoroacetyl chloride is highly reactive and corrosive.
-
Moisture Sensitivity: It reacts violently with water, releasing corrosive HCl gas. Store and handle under a dry, inert atmosphere (nitrogen or argon).[9]
-
Material Compatibility: Use glass-lined reactors or Hastelloy. Stainless steel may be corroded by the acyl chloride, especially in the presence of trace moisture.
-
Spill Management: Have a spill kit ready containing a neutralizer like sodium bicarbonate or calcium carbonate. Do NOT use water to clean up a spill.[16]
Q2: What is the appropriate emergency response if an operator is exposed to N-Methyl-2-chloro-2-fluoroacetamide?
A2: Immediate action is critical. This compound is expected to be highly toxic based on its structural analogs.[13][15][18]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.[4][13]
References
-
Chem Service. (2016). SAFETY DATA SHEET. [Link]
-
Capot Chemical Co., Ltd. (2025). MSDS of N-methyl-2-chloroacetamide. [Link]
- Bacon, J. C. (1947). Method of preparing fluoroacetamide. U.S. Patent No. 2,416,607. Washington, DC: U.S.
-
Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem Compound Database. [Link]
-
Chu, W., et al. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology. [Link]
-
Organic Syntheses Procedure. (n.d.). PREPARATION OF N-(1-ACETYLAMINO-2,2,2-TRIFLUOROETHYL)AMINO ACIDS. [Link]
- Britton, E. C., & Davis, C. W. (1943). Preparation of chloroacetamide. U.S. Patent No. 2,321,278. Washington, DC: U.S.
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-methylacetamide. PubChem Compound Database. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Reactivity of N-Methyl-2-chloro-2-fluoroacetamide
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for N-Methyl-2-chloro-2-fluoroacetamide. The α-chlorofluoroacetamide (CFA) functional group is a relatively novel covalent warhead in drug discovery, valued for its unique reactivity profile.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for handling this reactive compound. While a specific CAS number (53441-15-9) exists for what may be "N-Methyl chlorofluoroacetamide," publicly available data on its specific reactivity is scarce.[5] Therefore, this guide synthesizes established principles from analogous α-haloacetamides and the burgeoning literature on CFA-containing molecules to provide a robust framework for your experimental success.[1][6][7][8] Our goal is to empower you with the causal understanding needed to anticipate reactivity, troubleshoot challenges, and innovate with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for N-Methyl-2-chloro-2-fluoroacetamide?
The primary mode of reactivity is nucleophilic substitution at the α-carbon (the carbon bonded to both chlorine and fluorine). This carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of the adjacent carbonyl group and the two halogen atoms (chlorine and fluorine). The chlorine atom serves as a good leaving group, facilitating the reaction. This makes the compound a potent alkylating agent, particularly for soft nucleophiles.[6]
Q2: How does N-Methyl-2-chloro-2-fluoroacetamide's reactivity compare to other α-haloacetamides like 2-chloro-N-methylacetamide?
The presence of the fluorine atom on the α-carbon significantly enhances the electrophilicity of the reaction center compared to a standard α-chloroacetamide. This heightened reactivity allows for efficient reactions with a broader range of nucleophiles, including those that might be sluggish to react with simple chloroacetamides. This feature is particularly exploited in the design of targeted covalent inhibitors in drug discovery, where it reacts with cysteine residues in proteins.[1][7]
Q3: What are the optimal storage conditions for this compound?
To ensure stability and prevent degradation, N-Methyl-2-chloro-2-fluoroacetamide should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C is recommended). It should be protected from moisture, as water can slowly hydrolyze the amide bond or act as a weak nucleophile.[9]
Q4: In which common laboratory solvents is the compound soluble and stable?
Based on the properties of its parent compound, N-methylacetamide, it is expected to be soluble in water and a variety of organic solvents such as ethanol, acetone, and chloroform.[9][10][11][12] However, for reactions, aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred to avoid solvent participation in the reaction. Stability in protic solvents like alcohols may be limited, especially in the presence of a base, as the solvent can act as a competing nucleophile.
Q5: How does pH affect the stability of N-Methyl-2-chloro-2-fluoroacetamide?
The stability of the amide bond is pH-dependent.[13][14]
-
Acidic Conditions (pH < 4): Generally stable, though very strong acidic conditions can catalyze hydrolysis over extended periods.
-
Neutral Conditions (pH 6-8): Moderately stable, but susceptible to attack by strong nucleophiles.
-
Basic Conditions (pH > 8): The compound is least stable under basic conditions. Hydroxide ions can directly attack the electrophilic α-carbon, leading to hydrolysis and the formation of byproducts.[15] Furthermore, basic conditions will deprotonate many nucleophiles, increasing their reactivity toward the compound.
Q6: What are the primary safety concerns when handling this compound?
As a potent alkylating agent, N-Methyl-2-chloro-2-fluoroacetamide should be treated as a hazardous substance. It is expected to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[16][17] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18]
Section 2: Troubleshooting Guide
Scenario 1: My reaction is showing low yield or has stalled.
Question: I am reacting N-Methyl-2-chloro-2-fluoroacetamide with a thiol nucleophile in acetonitrile with potassium carbonate as a base, but the reaction is not proceeding to completion according to TLC/LC-MS analysis. What could be the issue?
Answer:
Several factors could be contributing to the low yield or stalled reaction. Let's diagnose the potential causes:
-
Insufficient Basicity: While potassium carbonate is a common base, it may not be strong enough to fully deprotonate your specific thiol, especially if the thiol has a high pKa. A low concentration of the more reactive thiolate anion will slow the reaction.
-
Solution: Consider a stronger base such as Cesium Carbonate (Cs₂CO₃) or an organic base like Diisopropylethylamine (DIPEA). Alternatively, switching to a more polar solvent like DMF can enhance the reactivity of both the base and the nucleophile.
-
-
Poor Solubility: Your thiol starting material or the base may have poor solubility in acetonitrile, limiting their availability for the reaction.
-
Solution: Switch to a solvent in which all components are fully soluble, such as DMF or DMSO. Gentle warming (e.g., to 40-50 °C) can also improve solubility and reaction rate, but should be done cautiously to avoid byproduct formation.
-
-
Steric Hindrance: If your thiol is sterically bulky, the reaction rate will be slower. The Sₙ2 reaction mechanism is sensitive to steric hindrance at both the electrophile and the nucleophile.
-
Solution: Increase the reaction time and/or temperature. If the reaction still does not proceed, a less hindered nucleophile may be required if the molecular design allows.
-
-
Reagent Degradation: The N-Methyl-2-chloro-2-fluoroacetamide may have degraded due to improper storage (exposure to moisture).
-
Solution: Use a fresh bottle of the reagent or verify the purity of your current stock by ¹H NMR or GC-MS.
-
Caption: A decision tree for troubleshooting low-yield reactions.
Scenario 2: I am observing multiple unexpected byproducts in my reaction mixture.
Question: My LC-MS analysis shows the desired product, but also several other masses. What are the likely side reactions?
Answer:
The high reactivity of N-Methyl-2-chloro-2-fluoroacetamide can lead to several side reactions if conditions are not carefully controlled.
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it's possible for the product to act as a nucleophile itself and react with another molecule of the alkylating agent.
-
Solution: Use a slight excess of the nucleophile relative to the alkylating agent. Add the N-Methyl-2-chloro-2-fluoroacetamide solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Solvent Participation: If you are using a nucleophilic solvent (e.g., methanol, water) and a strong base, the solvent can compete with your intended nucleophile.
-
Solution: Use a non-nucleophilic, aprotic solvent such as DMF, DMSO, ACN, or THF. Ensure your solvent is anhydrous.
-
-
Hydrolysis: In the presence of water and base, the compound can hydrolyze to N-methyl-2-fluoro-2-hydroxyacetamide.
-
Solution: Run the reaction under anhydrous conditions and under an inert atmosphere to exclude moisture.
-
-
Elimination Reactions: While less common for this specific structure, strong, sterically hindered bases can potentially promote elimination reactions.
-
Solution: Use a non-hindered base that is just strong enough to deprotonate your nucleophile.
-
Scenario 3: How do I safely quench a reaction containing unreacted N-Methyl-2-chloro-2-fluoroacetamide?
Question: My reaction is complete, and I need to work it up. What is the proper procedure for quenching the excess electrophile?
Answer:
It is crucial to quench any unreacted alkylating agent before aqueous workup to prevent uncontrolled reactions and ensure safety.
-
Cool the Reaction: First, cool the reaction mixture in an ice bath to slow down any potential exothermic reactions during the quench.[19][20][21]
-
Add a Nucleophilic Scavenger: Add a nucleophile that will react quickly with the excess N-Methyl-2-chloro-2-fluoroacetamide. Common choices include:
-
Thiols: A simple thiol like N-acetylcysteine or 3-mercaptopropionic acid is highly effective.
-
Amines: A primary or secondary amine like piperidine or morpholine can also be used.
-
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes to ensure the quenching reaction is complete.
-
Proceed with Workup: You can now safely proceed with your standard aqueous workup procedure.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes a general method for the Sₙ2 reaction between N-Methyl-2-chloro-2-fluoroacetamide and a generic thiol nucleophile.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol nucleophile (1.0 eq) and a suitable base (e.g., Cesium Carbonate, 1.5 eq) in anhydrous DMF.
-
Reagent Addition: In a separate flask, dissolve N-Methyl-2-chloro-2-fluoroacetamide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Cool the flask containing the thiol and base to 0 °C in an ice bath. Add the solution of N-Methyl-2-chloro-2-fluoroacetamide dropwise over 15 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed.[22][23][24]
-
Quenching: Cool the reaction mixture back to 0 °C and quench any excess alkylating agent by adding N-acetylcysteine (0.5 eq). Stir for 30 minutes.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Recommended Reaction Conditions
| Nucleophile Type | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature |
| Thiols/Thiolates | DMF, DMSO, ACN | Cs₂CO₃, K₂CO₃, DIPEA | 0 °C to RT |
| Amines (Primary/Secondary) | ACN, THF, DCM | DIPEA, Et₃N, or none | 0 °C to RT |
| Alcohols/Alkoxides | THF, Dioxane | NaH, KHMDS | RT to 50 °C |
| Carboxylates | DMF, DMSO | K₂CO₃, NaHCO₃ | 50 °C to 80 °C |
Protocol 3.2: Safe Quenching and Disposal of Bulk Quantities
This protocol is for quenching and neutralizing larger quantities of N-Methyl-2-chloro-2-fluoroacetamide for disposal.
-
Inert Setup: Place the flask containing the compound (or a solution of it) in a well-ventilated fume hood. Ensure the flask is in an ice-water bath and under a gentle stream of nitrogen.[19][20]
-
Dilution: If the compound is neat, dilute it with an inert, high-boiling solvent like toluene to help dissipate heat.[25]
-
Initial Quench: Slowly and cautiously add a solution of a less reactive alcohol, such as isopropanol, to the mixture.[20] Add it dropwise, and if gas evolution or an exotherm is observed, pause the addition until it subsides.
-
Secondary Quench: Once the initial vigorous reaction (if any) has ceased, slowly add methanol, followed by a 1:1 mixture of methanol and water.
-
Final Quench: After the reaction with the alcohol/water mixture is calm, slowly add water until no further reaction is observed.
-
Neutralization: Check the pH of the aqueous layer. Neutralize the solution by adding a weak acid (e.g., citric acid) or a weak base (e.g., sodium bicarbonate) as needed.[25]
-
Disposal: The neutralized aqueous mixture can now be transferred to an appropriate hazardous waste container for disposal according to your institution's guidelines.
Section 4: Mechanistic Visualizations
Caption: Sₙ2 reaction at the α-carbon of N-Methyl-2-chloro-2-fluoroacetamide.
References
- N-Methylacetamide - Solubility of Things. (n.d.). Vertex AI Search.
-
N-Methylacetamide - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved from [Link]
- Zhu, Z., et al. (2012). Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization.
- Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Journal of Molecular Biology, 253(3), 535-548.
- Khope, S. S., & Gaponenko, V. (2011). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. Biochemistry, 50(44), 9514–9524.
- Toth, C. R., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & Biomolecular Chemistry, 17(48), 10233-10242.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709.
-
Quenching, Solvent Drying, Still Bottoms. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
-
How Does PH Affect Peptide Bonds? (2025, May 28). Chemistry For Everyone. Retrieved from [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from [Link]
- Liew, D., et al. (2013). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water.
-
SAFETY DATA SHEET. (2016, July 15). Alpha Resources Inc. Retrieved from [Link]
-
Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from [Link]
- Chu, W., et al. (2012). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
- Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. (2022).
-
SAFETY DATA SHEET. (2020, February 10). Alpha Systems LLC. Retrieved from [Link]
-
Quenching guide. (2024, April 9). Reddit. Retrieved from [Link]
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3034.
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019).
-
Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem. Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of Pennsylvania Environmental Health and Safety. Retrieved from [Link]
-
Stability study in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. (2024). Cranfield University. Retrieved from [Link]
- Gouverneur, V., & Tredwell, M. (2016). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852-13865.
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed. Retrieved from [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Institutional Repository. Retrieved from [Link]
- Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. (2024).
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7578.
- Urbansky, E. T. (2000). Techniques and methods for the determination of haloacetic acids in potable water. Journal of Environmental Monitoring, 2(3), 285-291.
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019). Agilent Technologies. Retrieved from [Link]
- Lee, I., et al. (2007). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. The Journal of Organic Chemistry, 72(22), 8417-8423.
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. This compound | CAS:53441-15-9 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. N-Methylacetamide | 79-16-3 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 12. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 13. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. uregina.ca [uregina.ca]
- 16. alpharesources.com [alpharesources.com]
- 17. alphallc.us [alphallc.us]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 22. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 23. Techniques and methods for the determination of haloacetic acids in potable water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 24. agilent.com [agilent.com]
- 25. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: N-Methyl Chlorofluoroacetamide Stability Issues in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific compound N-Methyl chlorofluoroacetamide is limited in publicly available scientific literature. This guide is constructed based on established principles of haloacetamide chemistry and data from analogous compounds. All recommendations should be adapted and validated for your specific experimental context.
Introduction
This compound belongs to the class of haloacetamides, compounds recognized for their utility as reactive intermediates and, more recently, as covalent modifiers in drug discovery.[1][2][3] However, the inherent reactivity of the haloacetamide functional group can also lead to stability challenges in solution, potentially compromising experimental outcomes. This guide provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues associated with this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on the chemistry of analogous haloacetamides, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis.[4][5] This can occur through two principal mechanisms:
-
Neutral Hydrolysis: Nucleophilic attack by water on the carbonyl carbon, leading to the formation of N-methyl chlorofluoroacetic acid and ammonia.[5][6]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a more potent nucleophile, significantly accelerating the hydrolysis of the amide bond.[4][7]
Additionally, nucleophilic substitution at the α-carbon by water or other nucleophiles present in the solution can lead to the displacement of the halogen atoms, though this is generally a slower process for amides compared to other functional groups.
Q2: What factors influence the stability of this compound in solution?
A2: Several factors can significantly impact the stability of haloacetamides in solution:[8][9]
-
pH: The rate of hydrolysis is highly pH-dependent. Generally, haloacetamides are more stable in acidic to neutral conditions (pH < 7) and degrade more rapidly in alkaline environments.[4][10][11]
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.[8] Storing solutions at lower temperatures (e.g., 0-5 °C) can significantly improve stability.[12]
-
Solvent Composition: The polarity and nucleophilicity of the solvent can affect stability. Protic solvents, especially water, can participate directly in hydrolysis.[13] The presence of other nucleophiles in the solution (e.g., in cell culture media) can also lead to degradation.[6]
-
Presence of Nucleophiles: Solutions containing nucleophilic species, such as primary and secondary amines, thiols (e.g., cysteine residues in proteins, glutathione), or hydroxide ions, can react with this compound, leading to its degradation or covalent modification of the nucleophile.[14][15]
-
Light Exposure: While not as common for this class of compounds, photolytic degradation can occur.[8] It is good practice to store solutions in the dark or in amber vials.[16]
Q3: My compound appears to be degrading during my experiment. How can I confirm this?
A3: Several analytical techniques can be employed to monitor the stability of your compound and identify potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation. The appearance of new peaks can indicate the formation of degradation products.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing mass-to-charge ratio information.[17][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and its degradation products, confirming the chemical transformation.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical method.[17][21] Derivatization may be necessary for non-volatile compounds.[22]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from hydrolysis is expected to be N-methyl-2-chloro-2-fluoroacetic acid and ammonia . Further degradation or reaction could lead to the formation of glyoxylic acid derivatives and halide ions (chloride and fluoride). In the presence of other nucleophiles, various adducts could be formed.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
Symptoms:
-
Disappearance or significant decrease in the HPLC peak corresponding to this compound over a short period.
-
Inconsistent results in biological or chemical assays.
Possible Causes:
-
High pH of the buffer: The buffer pH is in the alkaline range (pH > 7.5), accelerating base-catalyzed hydrolysis.[4]
-
Elevated temperature: The experiment is being conducted at room temperature or higher for an extended period.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation in aqueous buffers.
Detailed Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution. If it is above 7.5, this is a likely cause of degradation.
-
Adjust pH: Prepare a fresh buffer with a pH in the range of 6.0-7.0. Haloacetamides generally exhibit greater stability in slightly acidic to neutral conditions.[12]
-
Control Temperature: If possible, conduct your experiment at a lower temperature (e.g., on ice or in a cold room). Store stock solutions at -20°C or -80°C.
-
Evaluate Buffer Composition: Some buffer components can be nucleophilic (e.g., Tris, phosphate at higher pH). Consider using a non-nucleophilic buffer such as HEPES or MOPS.
-
Monitor Degradation: Re-run your experiment with the adjusted conditions and monitor the stability of your compound over time using an appropriate analytical method like HPLC.
Issue 2: Formation of Unidentified Adducts in Biological Assays
Symptoms:
-
Appearance of unexpected peaks in LC-MS analysis, often with masses corresponding to the addition of your compound to a biological molecule.
-
Loss of biological activity of proteins or peptides.
Possible Causes:
-
Reaction with Thiols: this compound is reacting with cysteine residues in proteins or with reducing agents like dithiothreitol (DTT) or glutathione (GSH).[14][15]
-
Reaction with Amines: The compound is reacting with primary or secondary amine groups on biomolecules, such as the N-terminus of proteins or the side chains of lysine residues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for adduct formation in biological assays.
Detailed Steps:
-
Review Assay Components: Carefully examine all components of your assay for the presence of nucleophiles. Pay close attention to reducing agents and the amino acid composition of any proteins or peptides.
-
Control for Thiol Reactivity: If your assay contains thiols, consider if they are essential. If not, remove them. If they are, you may need to accept a certain level of adduct formation or explore alternative, less nucleophilic reducing agents.
-
Optimize pH: The reactivity of amines is pH-dependent. Lowering the pH can protonate amines, reducing their nucleophilicity. However, be mindful of how pH changes may affect your biological system.
-
Characterize Adducts: Use tandem mass spectrometry (MS/MS) to fragment the adduct and identify the site of modification on the biological molecule. This can provide valuable information about the reactivity of your compound.
-
Time-Course Analysis: Perform a time-course experiment to monitor the rate of adduct formation. This can help you determine an optimal incubation time for your assay that minimizes adduct formation while still allowing for the desired biological activity.
Data Summary
The following table summarizes the key factors influencing the stability of haloacetamides in solution, based on literature for analogous compounds.
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Alkaline (pH > 7.5) | Decreased stability (increased hydrolysis) | [4][10][11] |
| Acidic to Neutral (pH 4-7) | Increased stability | [4][12] | |
| Temperature | Increased Temperature | Decreased stability | [8] |
| Decreased Temperature (e.g., 0-5 °C) | Increased stability | [12] | |
| Solvent | Aqueous, Protic | Decreased stability | [5][6] |
| Anhydrous, Aprotic | Increased stability | [12] | |
| Nucleophiles | Presence of thiols, amines, etc. | Decreased stability (adduct formation) | [6][14][15] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Stability
This protocol provides a general method for monitoring the stability of this compound. The specific conditions may need to be optimized for your particular compound and instrumentation.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Buffer of interest (e.g., PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
-
Prepare the test solution by diluting the stock solution into the aqueous buffer of interest to a final concentration of, for example, 100 µM.
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute your compound (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of your compound (e.g., 210 nm).
-
-
Inject a sample of the test solution immediately after preparation (t=0). Record the peak area of the parent compound.
-
Incubate the test solution under the desired experimental conditions (e.g., 25°C or 37°C).
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and record the peak area of the parent compound.
-
Analyze the data: Plot the peak area of the parent compound versus time to determine the degradation rate. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Quenching Strategy for Reactions Involving this compound
To stop a reaction involving this compound at a specific time point, it is necessary to quench the reaction to prevent further degradation or reaction.
Materials:
-
Reaction mixture containing this compound
-
Quenching solution (e.g., acidic solution like 1 M HCl, or a solution of a strong nucleophile like sodium sulfite if appropriate for your downstream analysis)
Procedure:
-
At the desired time point, add an equal volume of the quenching solution to your reaction mixture.
-
For acid quenching: The low pH will significantly slow down hydrolysis and protonate most nucleophiles, effectively stopping the reaction.
-
For nucleophilic quenching: The quencher will rapidly react with any remaining this compound. This is suitable if you are analyzing the products formed from the primary reaction and the quencher adduct does not interfere with your analysis.
-
Vortex the mixture thoroughly.
-
Proceed with your downstream analysis (e.g., LC-MS).
References
-
Zhou, R., et al. (2023). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. RSC Publishing. Available from: [Link]
-
Onitsuka, S., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Available from: [Link]
- Jayawardana, K. G. N., et al. (2023). Haloacetonitrile stability in cell culture media used in in vitro toxicological studies. Chemosphere, 313, 137568.
- Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
-
Gandhi, J., et al. (n.d.). Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. Available from: [Link]
- Crepeau, K. L., et al. (2005). Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory – Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices.
- Goslan, E. H., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water.
- Lisi, D. D., & Rychart, D. (2014).
- Robichaud, G. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 621, 114137.
-
Zhang, Z., & Liu, P. (2022). Stability study in different solvents. ResearchGate. Available from: [Link]
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027-3034.
- Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
-
Wang, T., et al. (2017). Free radical destruction of haloacetamides in aqueous solution. ResearchGate. Available from: [Link]
-
Lisi, D. D., & Rychart, D. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available from: [Link]
-
Jayawardana, K. G. N., et al. (2023). (A) Neutral and (B) base hydrolysis of haloacetonitriles. ResearchGate. Available from: [Link]
- da M. M. Afonso, C., & Rzepa, H. S. (2001). Aqueous chemistry of N-halo-compounds. Chemical Society Reviews, 30(3), 164-173.
-
Wang, D., et al. (2014). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. ResearchGate. Available from: [Link]
- Ding, S., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms.
-
Wang, D., et al. (2014). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. ResearchGate. Available from: [Link]
- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14363-14376.
- Liu, Y., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Environmental Science & Technology, 54(6), 3465-3474.
-
Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. ACS Publications. Available from: [Link]
-
Bessac, F., & Tirel, M. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]
- Biron, E., & Kessler, A. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.
- Kamachi, T., & Yoshizawa, K. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
-
Brender, J. R. (2013). What is the best way to tell if a compound is degrading?. ResearchGate. Available from: [Link]
- Goodman, M., et al. (2005). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic Letters, 7(12), 2413-2416.
- Mamajanov, I., & Ananvoranich, S. (2008). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. The Journal of Physical Chemistry B, 112(35), 10973-10982.
- Nguyen, T. T., et al. (2022). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 13, 856096.
-
The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.17 - Predict hydrolysis products [Video]. YouTube. Available from: [Link]
- Castro, E. A., et al. (1985). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1943-1946.
-
Castillo, J. A., et al. (2013). Use of N-chloro-N-methyl-p-toluenesulfonamide in N-chlorination reactions. ResearchGate. Available from: [Link]
- Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
-
LCGC International. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Available from: [Link]
-
Kuitunen, M.-L., et al. (2022). Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry. ResearchGate. Available from: [Link]
-
National Institute of Standards and Technology. (2021). Proteomics and Bioinformatics Profiles of Human Mesothelial Cell Line MeT-5A. MDPI. Available from: [Link]
- Donnelly, R. F., & McCarron, P. A. (2007). Degradation kinetics of mometasone furoate in aqueous systems. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 439-445.
Sources
- 1. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 19. nemc.us [nemc.us]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for N-Methyl Chlorofluoroacetamide Applications
Welcome to the technical support center for N-Methyl chlorofluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis, handling, and application of this valuable covalent modifier. Our goal is to empower you with the knowledge to refine your experimental protocols and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound.
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical probe featuring a chlorofluoroacetamide (CFA) "warhead".[1] Its primary application is in chemical biology and drug discovery as a covalent modifier of proteins, specifically targeting nucleophilic amino acid residues like cysteine.[1][2] The unique reactivity profile of the CFA group allows for the formation of stable covalent bonds with target proteins, making it a valuable tool for developing targeted covalent inhibitors (TCIs).[3] TCIs often exhibit prolonged pharmacological effects and high potency.
Q2: What is the mechanism of action for this compound in covalent modification?
The chloroacetamide moiety acts as an electrophile. The reaction with a nucleophilic residue, such as the thiol group of cysteine, proceeds via a nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing the chlorine and fluorine, leading to the displacement of the chloride ion and the formation of a stable thioether bond.[4]
Q3: What are the advantages of using a chlorofluoroacetamide warhead over other electrophiles like acrylamides?
Chlorofluoroacetamides are considered "tunably reactive" warheads. Compared to more reactive electrophiles like acrylamides, they can offer greater selectivity for the target protein, potentially reducing off-target modifications and associated toxicities.[3] The reactivity of the CFA group can be modulated by the electronic environment of the rest of the molecule.
Q4: What are the key safety precautions when handling this compound?
This compound is expected to be a toxic and irritant compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q5: How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry, and dark place. Haloacetamides can be sensitive to moisture and light, which can lead to degradation.[6] For long-term storage, refrigeration is recommended.
Section 2: Synthesis and Characterization of this compound
A reliable and well-characterized supply of this compound is crucial for successful experiments. This section provides a representative synthesis protocol and guidance on characterization.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of chlorofluoroacetyl chloride with methylamine.
Materials:
-
Chlorofluoroacetyl chloride
-
Methylamine hydrochloride
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Methylamine Solution: In a fume hood, dissolve methylamine hydrochloride (1.0 equivalent) in the anhydrous aprotic solvent. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add the base (2.2 equivalents) to the methylamine solution while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes.
-
Acylation: Slowly add a solution of chlorofluoroacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the methylamine mixture. The addition should be done dropwise to control the reaction temperature, keeping it below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8][9]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization Data (Predicted)
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted NMR and expected mass spectrometry fragmentation patterns.
Table 1: Predicted 1H and 13C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | 2.9 - 3.1 | Doublet | 3JHH ≈ 5 | N-CH3 |
| 1H | 6.5 - 7.0 | Doublet of quartets | 2JHF ≈ 48, 3JHH ≈ 5 | CH FCl |
| 1H | 7.5 - 8.5 | Broad singlet | - | NH |
| 13C | 26 - 28 | Singlet | - | N-C H3 |
| 13C | 115 - 125 | Doublet | 1JCF ≈ 250 | C HFCl |
| 13C | 165 - 170 | Doublet | 2JCF ≈ 25 | C =O |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[10][11][12]
Mass Spectrometry:
In electron ionization mass spectrometry (EI-MS), this compound (Molecular Weight: 125.53 g/mol ) is expected to fragment. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[13]
Expected Fragmentation Pathways:
-
Alpha-cleavage: Loss of a chlorine radical to give a fragment at m/z 90.
-
McLafferty-type rearrangement (if applicable): This is less likely for this small molecule.
-
Cleavage of the amide bond: This could lead to fragments corresponding to the acylium ion [CH(F)Cl-C=O]+ (m/z 95) and the methylamino radical, or the N-methylcarbamoyl cation [CH3NHC=O]+ (m/z 58) and a chlorofluoromethyl radical.[14][15]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and application of this compound.
Table 2: Troubleshooting Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of methylamine hydrochloride. 2. Inactive chlorofluoroacetyl chloride (hydrolyzed). 3. Reaction temperature too high, leading to side reactions. | 1. Ensure the use of a sufficiently strong base and stir for an adequate amount of time before adding the acyl chloride. 2. Use freshly opened or distilled chlorofluoroacetyl chloride. 3. Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride. |
| Formation of multiple products (impurities) | 1. Over-alkylation of the starting amine (less likely in this specific reaction but possible with other amines). 2. Side reactions of the acyl chloride with the solvent or base. | 1. Use a slight excess of the amine relative to the acyl chloride.[16] 2. Ensure the use of a non-nucleophilic base and an aprotic solvent. |
| Difficulty in purifying the product | 1. Co-elution of impurities during column chromatography. 2. Product is an oil and does not crystallize. | 1. Try different solvent systems for chromatography. A gradient elution might be necessary. 2. If the product is an oil, try to form a solid derivative for characterization or use high-vacuum distillation if the compound is thermally stable. Recrystallization from a different solvent system might also be effective.[9] |
Table 3: Troubleshooting Covalent Labeling Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low labeling of the target protein | 1. This compound has degraded. 2. The target cysteine is not accessible or not sufficiently nucleophilic. 3. Incorrect reaction buffer pH. | 1. Use freshly prepared solutions of this compound. Check its integrity by LC-MS. 2. Confirm the presence of a reactive cysteine in your protein. You may need to partially unfold the protein to expose the cysteine. 3. The thiol group of cysteine needs to be in its thiolate form to be nucleophilic. The pKa of cysteine's thiol group is around 8.3, so a pH of 7.5-8.5 is generally recommended.[17] |
| Non-specific labeling of the protein or other proteins | 1. The concentration of this compound is too high. 2. The reaction time is too long. 3. The compound is reacting with other nucleophilic residues (e.g., lysine, histidine). | 1. Perform a concentration-response experiment to find the optimal concentration that provides selective labeling. 2. Optimize the reaction time by performing a time-course experiment. 3. While less reactive than cysteine, other residues can be modified under harsh conditions. Lower the concentration, reaction time, or pH to increase selectivity for cysteine.[17] |
| Inconsistent results between experiments | 1. Variability in the preparation of the this compound solution. 2. Inconsistent protein concentration or buffer composition. | 1. Prepare fresh solutions of the reagent for each experiment and quantify the concentration accurately. 2. Ensure consistent protein handling and buffer preparation. |
Section 4: Advanced Protocols and Data Analysis
Protocol for Monitoring Covalent Labeling by LC-MS
This protocol provides a general workflow for monitoring the reaction of this compound with a target protein or peptide.
-
Reaction Setup: Incubate your target protein with this compound at a desired concentration and time in an appropriate buffer (e.g., PBS or Tris, pH 7.5-8.0). Include a control sample with no reagent.
-
Quenching: Stop the reaction by adding an excess of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.
-
Sample Preparation for MS:
-
For intact protein analysis, desalt the sample using a suitable method (e.g., zip-tip, dialysis).
-
For peptide mapping, denature, reduce, and alkylate the remaining cysteines (e.g., with iodoacetamide). Then, digest the protein with a protease like trypsin.
-
-
LC-MS Analysis: Analyze the samples by LC-MS.
-
For intact protein analysis, look for a mass shift corresponding to the addition of the N-Methyl-fluoroacetamido group (C3H4FNO, mass = 89.03 Da).
-
For peptide mapping, use MS/MS to identify the modified peptide and pinpoint the exact site of modification. The modified cysteine residue will show a mass increase of 89.03 Da.
-
Diagram of Covalent Labeling and LC-MS Analysis:
Caption: Workflow for covalent labeling and analysis by LC-MS/MS.
Data Interpretation and Common Artifacts in Mass Spectrometry
When analyzing covalently modified proteins by mass spectrometry, it is important to be aware of potential artifacts.
-
In-source fragmentation: The covalent adduct may be labile under the ionization conditions, leading to the apparent loss of the modification.[16]
-
Mis-identification of modifications: Other modifications with similar masses can be mistaken for the intended label. High-resolution mass spectrometry is crucial to distinguish between isobaric modifications.[18]
-
Non-specific binding: The reagent may non-covalently associate with the protein, leading to a mass shift that is not due to a covalent bond. This can often be disrupted by harsh washing conditions or reversed-phase chromatography.
By carefully designing and troubleshooting your experiments using the guidance provided in this technical support center, you can effectively utilize this compound as a powerful tool in your research.
References
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Journal of Organic Chemistry, 87(6), 4305-4315.
- Chu, W. H., Gao, N. Y., & Deng, Y. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
-
PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]
- Smith, J. B., & Smith, D. L. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry, 35(4), 550-551.
- Baran, P. S. (Ed.). (2010). Covalent modification of proteins: tools for biochemistry and drug discovery. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. BenchChem.
-
ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide. BenchChem.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]
- Gehringer, M., & Laufer, S. A. (2019). Reactive chemistry for covalent probe and therapeutic development. Journal of medicinal chemistry, 62(12), 5673-5713.
- BenchChem. (2025).
-
University of California, Irvine. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
- Klomsiri, C., Karplus, P. A., & Poole, L. B. (2011). Covalent modification of protein thiols: a kinetic and structural perspective. Antioxidants & redox signaling, 15(1), 261-298.
- Hudson, K. L., & Bartlett, P. A. (2013). Direct synthesis of amides from carboxylic acids and amines using B (OCH2CF3) 3. The Journal of organic chemistry, 78(21), 10855-10861.
- Francis, M. B. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 140(51), 17778-17792.
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
ResearchGate. (2014). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
- Shindo, N., Fuchida, H., Tsume, Y., Uchinomiya, S., Araki, T., Yasunaga, J., ... & Ojida, A. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
- Hirose, Y., Shindo, N., Mori, M., Onitsuka, S., Isogai, H., Hamada, R., ... & Ojida, A. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of medicinal chemistry, 65(20), 13852-13865.
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Concordia University. (n.d.). A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide. BenchChem.
-
ResearchGate. (2015). Effect of copper corrosion products on the formation and speciation of haloacetamides and haloacetonitriles during chlorination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
- Parker, S. J., & Van Eyk, J. E. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4695-4703.
- Yang, X., Shang, C., & Westerhoff, P. (2016). Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination. Environmental science & technology, 50(20), 10996-11004.
-
ResearchGate. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
University of California, San Francisco. (n.d.). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of... Retrieved from [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
PubMed. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Retrieved from [Link]
-
PubMed Central. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]
-
Illinois Experts. (n.d.). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Retrieved from [Link]
-
Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-2-chloro-2-fluoroacetamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of N-Methyl-2-chloro-2-fluoroacetamide. This document is designed for researchers, chemists, and process development professionals who are actively working with this molecule. As a bifunctional compound, N-Methyl-2-chloro-2-fluoroacetamide is a valuable building block, but its synthesis can be accompanied by the formation of several challenging impurities.
This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows for specific experimental issues, and validated protocols for analysis and purification. Our goal is to explain not just the "how" but the "why" behind these recommendations, empowering you to anticipate, identify, and resolve purity challenges in your own work.
Table of Contents
-
Synthesis Overview & Impurity Pathways
-
Frequently Asked Questions (FAQs)
-
What are the most common process-related impurities?
-
My starting acyl chloride is impure. How will this affect my final product?
-
I have a persistent impurity with a mass of M+16 Da. What is it and how do I remove it?
-
My reaction is incomplete. What factors should I investigate?
-
-
Troubleshooting Guides
-
Guide 1: Low Purity Detected by LCMS/GCMS
-
-
Key Experimental Protocols
-
Protocol 1: General Synthesis of N-Methyl-2-chloro-2-fluoroacetamide
-
Protocol 2: GC-MS Method for Impurity Profiling
-
Protocol 3: Purification by Flash Column Chromatography
-
-
References
Synthesis Overview & Impurity Pathways
The standard synthesis of N-Methyl-2-chloro-2-fluoroacetamide involves the nucleophilic acyl substitution of 2-chloro-2-fluoroacetyl chloride with methylamine. A base, such as triethylamine (TEA) or an excess of methylamine itself, is required to neutralize the hydrochloric acid (HCl) byproduct.
While seemingly straightforward, several pathways can lead to the formation of significant impurities. Understanding these pathways is the first step toward prevention and control.
Caption: Primary reaction and key impurity formation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect?
A1: Aside from impurities originating from starting materials (see Q2), the most common process-related impurities are unreacted starting materials and hydrolysis products.
-
Unreacted 2-chloro-2-fluoroacetyl chloride: This acyl chloride is highly reactive and volatile. If the reaction is incomplete due to poor stoichiometry, low temperature, or insufficient reaction time, it may persist. During workup, it will rapidly hydrolyze upon contact with water.
-
2-chloro-2-fluoroacetic acid: This is the hydrolysis product of the starting acyl chloride. Its formation is almost unavoidable on some scale. It arises from trace moisture in the reactants, solvent, or reaction atmosphere.[1] Because it is acidic, it can be easily removed with a mild aqueous base wash (e.g., sodium bicarbonate solution) during the workup.
-
Methylamine Hydrochloride/Triethylamine Hydrochloride: These are the salt byproducts of the reaction. They are typically removed by an aqueous wash during the workup due to their high water solubility.
Field Insight: A common oversight is inadequate drying of the reaction solvent and apparatus. Acyl chlorides are highly sensitive to moisture, and even small amounts of water can lead to noticeable levels of the corresponding carboxylic acid impurity.[2]
Q2: My starting 2-chloro-2-fluoroacetyl chloride is impure. How will this affect my final product?
A2: This is a critical issue. The quality of your starting acyl chloride directly dictates the impurity profile of your final product. The synthesis of 2-chloro-2-fluoroacetyl chloride can be non-selective, often resulting in small quantities of dichloroacetyl chloride and difluoroacetyl chloride.
These impurities will react with methylamine alongside your main starting material, leading to two closely related and often difficult-to-separate amide impurities:
-
N-Methyl-2,2-dichloroacetamide
-
N-Methyl-2,2-difluoroacetamide
Causality: These impurities are carried through the reaction because their chemical reactivity is nearly identical to that of 2-chloro-2-fluoroacetyl chloride. Standard purification methods like a simple extraction or wash will not remove them. Their separation often requires careful chromatographic techniques.[3]
Q3: I have a persistent impurity in my GC-MS with a mass of M+16 Da relative to my product. What is it and how do I remove it?
A3: This impurity is almost certainly N-Methyl-2,2-dichloroacetamide .
-
Mass Calculation:
-
Target Product (C₃H₅ClFNO): Mass ≈ 125.5 Da
-
Impurity (C₃H₅Cl₂NO): Mass ≈ 142.0 Da
-
The difference arises from replacing a fluorine atom (19.0 Da) with a chlorine atom (~35.5 Da), a net change of +16.5 Da (accounting for isotopes).
-
-
Origin: As explained in Q2, this impurity arises from a CCl₂HCOCl contaminant in your 2-chloro-2-fluoroacetyl chloride starting material.
-
Removal Strategy: Due to their similar polarity and structure, separating these halogenated amide isomers can be challenging.[3]
-
Flash Column Chromatography: This is the most effective method. A shallow solvent gradient is often required to achieve baseline separation. See Protocol 3 for a starting point.
-
Recrystallization: If your product is a solid, fractional recrystallization may be effective, but it often requires multiple cycles and can lead to significant yield loss.[4]
-
Q4: My reaction is incomplete, and I see a lot of starting material remaining. What factors should I investigate?
A4: Incomplete amidation in this context is typically traced back to one of three areas:
-
Base Stoichiometry: At least one full equivalent of base is required to neutralize the HCl generated. If using methylamine as both reactant and base, at least two equivalents are needed. Insufficient base allows HCl to build up, which protonates the remaining methylamine, rendering it non-nucleophilic and effectively stopping the reaction.
-
Reaction Temperature: Amidation with acyl chlorides is highly exothermic. Reactions are often started at 0°C for controlled addition, but they may need to be warmed to room temperature to ensure completion.[2] If the reaction is run too cold, the activation energy barrier may not be fully overcome, leading to a stalled reaction.
-
Mixing and Addition: If the acyl chloride is added too quickly or with poor stirring, localized "hot spots" can occur, leading to side reactions. Conversely, in a poorly mixed reaction, the reactants may not encounter each other efficiently, leading to incomplete conversion. A slow, dropwise addition of the acyl chloride to a well-stirred solution of the amine and base is crucial.[5]
Troubleshooting Guides
Guide 1: Low Purity Detected by LCMS/GCMS
This workflow provides a logical sequence of steps to diagnose and resolve issues when your initial purity analysis is below expectations.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Selectivity in N-Methyl Chlorofluoroacetamide Reactions
Welcome to the technical support center for N-Methyl chlorofluoroacetamide (NMCFA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Our focus is to provide actionable insights and troubleshooting strategies to enhance reaction selectivity, ensuring you achieve your desired synthetic outcomes with high fidelity. The information herein is synthesized from established chemical principles and contemporary research to provide a robust framework for your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The solutions provided are based on mechanistic principles and are intended to guide your optimization efforts.
Issue 1: Low Selectivity - Formation of Multiple Products
Observation: Your reaction yields a mixture of the desired N-alkylated product along with significant side products, such as products from O-alkylation (if other nucleophiles are present) or di-alkylation.
Root Cause Analysis: this compound possesses a highly electrophilic carbon center due to the inductive effects of both chlorine and fluorine atoms. However, its reactivity can be indiscriminate without careful control of reaction parameters. The selectivity of the reaction is a delicate balance between the nucleophilicity of your substrate, the reaction conditions, and the relative lability of the halogen leaving groups. The reaction generally proceeds via an SN2 mechanism.[1][2]
Troubleshooting Protocol & Optimization:
-
Solvent Selection is Critical: The choice of solvent can dramatically influence the reaction pathway. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[3]
-
Recommendation: Begin with a polar aprotic solvent such as DMF or acetonitrile. If side reactions persist, consider a less polar solvent like THF to temper reactivity. Protic solvents (e.g., alcohols) should be avoided as they can act as competing nucleophiles and will solvate the primary nucleophile, reducing its reactivity.[3][4]
-
-
Base Selection and Stoichiometry: The base is crucial for deprotonating the nucleophile but can also promote side reactions if it's too strong or used in excess.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃). Start with 1.1 to 1.5 equivalents. An inorganic base like Cs₂CO₃ can be particularly effective in promoting selective N-alkylation.[5]
-
-
Temperature Control: SN2 reactions are temperature-sensitive. Higher temperatures can provide the activation energy for less favorable, competing reaction pathways.
-
Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[6] If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this should be monitored closely for the formation of byproducts.
-
-
Order of Addition: The sequence in which reagents are added can impact selectivity.
-
Recommendation: Add the this compound solution dropwise to a solution containing the substrate and the base. This maintains a low instantaneous concentration of the alkylating agent, which can disfavor over-alkylation.[6]
-
Issue 2: Reaction Stalls or Fails to Reach Completion
Observation: Reaction monitoring (via TLC, LC-MS) shows a significant amount of unreacted starting material even after prolonged reaction times.
Root Cause Analysis: A stalled reaction can be due to several factors including insufficient nucleophilicity of the substrate, steric hindrance at the reaction center, poor reagent quality, or inadequate reaction conditions to overcome the activation energy barrier.[6][7]
Troubleshooting Workflow:
Issue 3: Over-alkylation of the Nucleophile
Observation: The desired mono-alkylated product is formed, but a significant amount of di-alkylated product is also observed.
Root Cause Analysis: This typically occurs when the mono-alkylated product is itself a nucleophile and competes with the starting material for the alkylating agent. This is common with primary amines, which form more nucleophilic secondary amines upon mono-alkylation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Using an excess of the nucleophile ensures that the alkylating agent is more likely to encounter an unreacted starting material molecule. | Use a 2 to 5-fold excess of the amine substrate relative to this compound. |
| Slow Addition | Maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event on the product. | Add this compound via a syringe pump over several hours. |
| Lower Temperature | Reduces the rate of the second alkylation, which may have a slightly higher activation energy. | Run the reaction at 0 °C or below. |
| Monitor Reaction | Prevents the reaction from proceeding long after the starting material is consumed, which is when over-alkylation becomes more probable. | Monitor closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for this compound with amine nucleophiles?
A1: The reaction proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom bonded to both chlorine and fluorine is highly electrophilic. An amine nucleophile attacks this carbon, displacing one of the halogen atoms as a leaving group. Chlorine is a better leaving group than fluorine due to its larger size and greater polarizability, making it the more likely atom to be displaced.
H | Cl-- C --C(=O)NHCH₃ | F
>]; "TransitionState" [label=<
Transition State R-NH₂···[C(H)(F)···Cl]···C(=O)NHCH₃
>]; "Product" [label=<
H | R-NH₂⁺-- C --C(=O)NHCH₃ | F
>]; "Cl_ion" [label="Cl⁻"];
} } } Caption: SN2 mechanism of N-alkylation.
Q2: Why is selectivity a challenge? Does the fluorine atom participate in the reaction?
A2: Selectivity is a challenge due to the high reactivity of the α-carbon. While chlorine is the primary leaving group, other reaction pathways can compete. The fluorine atom plays a crucial role in activating the electrophilic center through its strong electron-withdrawing inductive effect. While not typically the leaving group under SN2 conditions, its presence significantly influences the reactivity of the molecule. In some specific biological contexts, the fluorine atom has been shown to participate in hydrogen bonding within an enzyme active site, which can stereoselectively enhance reactivity.[8][9]
Q3: I am working with a substrate that contains both an amine and a thiol. Which group will react preferentially?
A3: Thiols are generally more nucleophilic than amines under neutral or basic conditions. Therefore, you can expect preferential S-alkylation over N-alkylation. If N-alkylation is the desired outcome, the thiol group must be protected prior to the reaction with this compound. Common thiol protecting groups include benzyl (Bn) or p-methoxybenzyl (PMB) ethers, which can be removed under reductive conditions after the N-alkylation step. In the context of proteomics, haloacetamides are well-known reagents for cysteine alkylation.[10]
Q4: What are the best practices for setting up and monitoring these reactions?
A4:
-
Glassware and Atmosphere: Always use clean, dry glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture or oxygen.[6]
-
Reagent Quality: Use freshly purchased or purified solvents and reagents. The quality of this compound is critical; ensure it is free from decomposition products.[6]
-
Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials. For more quantitative analysis and to check for isomeric products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Quenching: Once the reaction is complete, it should be quenched to destroy any remaining electrophile. A common method is to add a small amount of a primary amine (like butylamine) or water.
References
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH. Available at: [Link]
-
Factors affecting nucleophilic substitution reactions. Slideshare. Available at: [Link]
-
How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
-
Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Available at: [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Available at: [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
-
Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. Available at: [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
-
Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Available at: [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. PMC - NIH. Available at: [Link]
-
Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science (RSC Publishing). Available at: [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC - NIH. Available at: [Link]
-
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed. Available at: [Link]
-
Troubleshooting Guide. ResearchGate. Available at: [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts.Google Patents.
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Available at: [Link]
-
Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. PubMed. Available at: [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. PMC - NIH. Available at: [Link]
-
Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. ResearchGate. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]
-
Chlorofluoroacetamide. PubChem - NIH. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]
-
Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. ResearchGate. Available at: [Link]
-
α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Management of N-Methyl chlorofluoroacetamide Byproducts
A Foreword on N-Methyl chlorofluoroacetamide: Direct, comprehensive safety and decomposition data for this compound is not extensively documented in readily available literature. Therefore, this guide is built upon established principles for handling structurally related compounds, such as haloacetamides and other halogenated organic molecules. The information provided herein is intended to offer a robust framework for safe laboratory practices.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should be concerned about when working with this compound?
A1: Based on the reactivity of analogous haloacetamides, the primary hazardous byproducts of concern arise from thermal decomposition, hydrolysis, or unwanted side reactions. These can include:
-
Acidic Gases: Hydrogen fluoride (HF) and hydrogen chloride (HCl) can be generated, particularly under thermal stress or hydrolysis.[1][2][3] These gases are corrosive and highly toxic upon inhalation.
-
Carbonyl Compounds: Formation of highly toxic gases such as phosgene (COCl2) or fluoro-analogues is a possibility in the presence of heat and oxygen.
-
Cyanide Species: In certain decomposition pathways, the amide functional group can lead to the formation of highly toxic cyanide-containing compounds.
-
Oxides of Nitrogen (NOx): Thermal decomposition can also produce various oxides of nitrogen, which are respiratory irritants.[2]
Q2: What are the immediate safety precautions I should take before starting an experiment with this compound?
A2: A multi-layered approach to safety is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for your specific solvent system).[4][5][6]
-
Ventilation: All work with this compound and its reactions should be conducted in a properly functioning chemical fume hood to prevent inhalation of volatile compounds and potential byproducts.[5][6]
-
Emergency Preparedness: Ensure you are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. Have appropriate quenching materials readily available.
Q3: How should I properly dispose of waste containing this compound and its byproducts?
A3: Halogenated organic waste requires special handling.
-
Segregation: Never dispose of halogenated organic compounds down the drain.[4][5] They must be collected in a designated "Halogenated Organic Waste" container.[4][5][7]
-
Labeling: Clearly label the waste container with its contents.[7]
-
Institutional Protocols: Follow your institution's specific waste management protocols for the disposal of hazardous chemical waste.[4]
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, focusing on the identification and management of hazardous byproducts.
Issue 1: I detect an acidic odor or my pH indicator paper shows the presence of acid in the reaction headspace. What should I do?
-
Cause: This likely indicates the formation of hydrogen fluoride (HF) or hydrogen chloride (HCl) due to hydrolysis or thermal decomposition of the starting material or byproducts.
-
Immediate Action:
-
Ensure the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height.
-
Do not attempt to smell the vapor directly.
-
-
Troubleshooting Protocol:
-
Neutralization of Vapors: Place a beaker containing a dilute solution of a weak base, such as sodium bicarbonate, near the reaction setup within the fume hood to help neutralize any escaping acidic gases.
-
Reaction Quenching (if necessary): If the reaction is vigorous or uncontrollable, proceed to the appropriate quenching protocol (see below).
-
Issue 2: My reaction mixture has turned dark, and I suspect decomposition. How do I safely quench the reaction and work up the material?
-
Cause: Darkening of the reaction mixture can indicate thermal decomposition, leading to the formation of a complex mixture of byproducts.
-
Troubleshooting Protocol: Step-by-Step Reaction Quenching
-
Cooling: Immediately cool the reaction vessel in an ice bath to slow down the decomposition process.[8]
-
Inert Atmosphere: If not already done, place the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of further oxidation byproducts.[8]
-
Slow Addition of a Quenching Agent: Slowly add a quenching agent to the cooled reaction mixture with vigorous stirring. A common strategy is to use a less reactive quenching agent first, followed by a more reactive one. For instance, start with isopropanol, followed by a mixture of isopropanol and water, and finally water.[8][9]
-
Monitoring: Monitor the quenching process for any signs of gas evolution or temperature increase. Add the quenching agent dropwise to maintain control.
-
Neutralization: Once the reaction is fully quenched, neutralize the mixture to a pH between 5.5 and 9.0 before proceeding with extraction or disposal.[10][11] This can be achieved by the slow addition of a suitable acid or base.[11][12]
-
Table 1: Quenching Agent Selection
| Situation | Recommended Quenching Agent | Rationale |
| Mildly reactive mixture | Saturated aqueous sodium bicarbonate | Neutralizes acidic byproducts. |
| Potentially unreacted starting material | Isopropanol followed by water | Gradual quenching to control exotherms.[8][9] |
| Suspected presence of strong bases | Saturated aqueous ammonium chloride | A milder proton source than water. |
Issue 3: I need to clean glassware that has been in contact with this compound. What is the correct procedure?
-
Troubleshooting Protocol: Glassware Decontamination
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) in a fume hood to remove the bulk of the residual compound. Collect this rinseate as halogenated organic waste.
-
Base Wash: Wash the glassware with a dilute solution of a base, such as sodium carbonate or sodium hydroxide, to hydrolyze any remaining haloacetamide.[10]
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Part 3: Visualizations and Workflows
Diagram 1: General Decomposition Pathway for Haloacetamides
Caption: Potential hazardous byproducts from this compound.
Diagram 2: Experimental Workflow for Handling Hazardous Byproducts
Caption: Decision workflow for experiments involving this compound.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Halogenated Solvents. (n.d.).
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015).
- Quenching of Water Reactive Materials. (2016).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- 7.1.2 Acid Neutralization | Environment, Health and Safety - Cornell EHS. (n.d.).
- Chemical Waste Disposal via Neutralization Procedures. (n.d.).
- How to Get Rid of Acidic Waste Safely and Responsibly - Greenflow. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2012).
- The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps. (n.d.).
- What is the hydrolysis process of alkyl halides? - Quora. (2016).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. quora.com [quora.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. uwb.edu [uwb.edu]
- 12. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Technical Support Center: Optimization of N-Methyl Chlorofluoroacetamide (CFA) Covalent Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl chlorofluoroacetamide (CFA) and its derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the optimization of covalent binding experiments. Our goal is to move beyond simple protocols and explain the underlying chemical and biological principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the CFA warhead. A solid understanding of its mechanism is the first step toward successful optimization.
Q1: What is the primary mechanism of covalent binding for CFA warheads?
A1: The α-chlorofluoroacetamide (CFA) moiety is a weakly reactive electrophile designed to form a covalent bond primarily with nucleophilic amino acid residues. The predominant target is the thiol group of cysteine residues.[1][2][3][4] The reaction proceeds via a direct displacement or SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the nucleophilic sulfur atom of a deprotonated cysteine (thiolate anion) attacks the carbon atom bearing the chlorine and fluorine atoms, displacing the chloride leaving group. X-ray crystallography of CFA inhibitors bound to their targets has confirmed this SN2 mechanism.[5][6]
Caption: SN2 mechanism of CFA covalent binding with a cysteine residue.
Q2: Why is CFA considered a "tunable" or "weakly reactive" warhead?
A2: The reactivity of the CFA warhead is deliberately attenuated compared to more aggressive electrophiles like acrylamides or chloroacetamides.[2] This "tuned" reactivity is advantageous for achieving target specificity. A highly reactive warhead might indiscriminately modify many off-target proteins, leading to toxicity. CFA's weaker intrinsic reactivity means that significant bond formation typically requires a period of non-covalent binding within the target protein's pocket. This pre-association step concentrates the warhead near the target nucleophile (e.g., Cys797 in EGFR), effectively increasing its local concentration and driving the covalent reaction selectively.[2][7] This dependence on binding affinity for reactivity is a cornerstone of modern targeted covalent inhibitor design.
Q3: Is the covalent bond formed by CFA reversible?
A3: Yes, the adduct formed between a CFA warhead and a cysteine thiol can be susceptible to hydrolysis, leading to a reversible covalent bond.[1][4] However, the stability of this adduct is highly context-dependent. When the adduct is located within a solvent-sequestered (water-excluded) binding pocket of a protein, it can be stable for extended periods (e.g., at least 24 hours in the case of EGFR).[7] This environment-dependent stability is a key feature; it can potentially reduce off-target modifications, as adducts formed with solvent-exposed, off-target cysteines may hydrolyze and revert to the free thiol.[1][4]
Part 2: Troubleshooting Guide for Covalent Binding Experiments
This section is formatted to address specific problems you may encounter in the lab.
Issue 1: Low or No Covalent Binding Efficiency
Q: My LC-MS/MS analysis shows very little or no formation of the covalent adduct between my CFA-containing compound and my target protein. What are the likely causes and how can I fix this?
A: Low binding efficiency is a common hurdle. The root cause often lies in suboptimal reaction conditions or issues with the protein or compound itself. Let's break down the troubleshooting process.
Troubleshooting Workflow: Low Binding Efficiency
Caption: Troubleshooting workflow for low CFA binding efficiency.
Detailed Solutions:
-
Check and Optimize Reaction pH:
-
Causality: The attacking nucleophile is the deprotonated thiolate anion (S⁻), not the protonated thiol (SH). The pKa of a typical cysteine thiol is ~8.3. To ensure a sufficient population of the reactive thiolate, the reaction buffer pH should ideally be near or slightly above the pKa. Running the reaction at a physiological pH of 7.4 is common, but gently increasing it to pH 8.0-8.5 can significantly accelerate the reaction rate without denaturing most proteins.
-
Actionable Protocol: Prepare a range of buffers (e.g., HEPES or Tris) from pH 7.0 to 9.0 in 0.5 unit increments. Incubate your protein and CFA compound in each buffer under identical conditions and quantify adduct formation using LC-MS. This will reveal the optimal pH for your specific system.
-
-
Ensure the Target Cysteine is in a Reduced State:
-
Causality: Cysteine residues are easily oxidized to form disulfide bonds (cystine) or other oxidized species (sulfenic, sulfinic, sulfonic acids), none of which are nucleophilic. This is a common issue for purified proteins stored in the absence of a reducing agent.
-
Actionable Protocol: Pre-incubate your protein with a mild, phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 0.5-1 mM for 30 minutes at room temperature before adding your CFA compound. TCEP is ideal as it does not contain a thiol and thus will not compete with the protein for reaction with the CFA warhead. Avoid DTT or β-mercaptoethanol for the final binding reaction.
-
-
Evaluate Compound Stereochemistry:
-
Causality: The carbon to which the chloro- and fluoro- groups are attached is a chiral center. The efficiency of the SN2 reaction is highly dependent on the precise geometric alignment of the nucleophile and the electrophile within the binding pocket. Consequently, one stereoisomer of the CFA warhead may be significantly more reactive than others for a specific target.[3][5][8] For example, studies on SARS-CoV-2 3CL Protease showed that the (R)-configuration at the CFA unit was crucial for potent inhibition.[3][5][6]
-
Actionable Protocol: If you are working with a racemic mixture, attempt to separate the enantiomers or diastereomers. If possible, synthesize and test each pure stereoisomer to determine which is the active configuration for your target. Computational docking can also provide predictive insights into which isomer fits the binding pocket more favorably.[7][8]
-
Issue 2: Significant Off-Target Binding
Q: My proteomic analysis shows that my CFA compound is binding to many proteins other than my intended target. How can I improve its selectivity?
A: Off-target binding is a direct consequence of the warhead's intrinsic reactivity and the compound's overall binding profile. The goal is to minimize reactions with non-target proteins, especially those with hyper-reactive cysteines.
Key Optimization Parameters for Selectivity
| Parameter | Rationale | Recommended Range/Strategy |
| Compound Concentration | Lowering the concentration reduces the probability of bimolecular reactions with low-affinity off-targets. The on-target reaction is driven by high local concentration from initial binding. | Titrate down from 10x Kᵢ to 1-3x Kᵢ. The ideal concentration should be sufficient to saturate the target without engaging off-targets. |
| Incubation Time | Shorter incubation times can favor modification of the high-affinity target over slower, non-specific reactions. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h) to find the time point that maximizes on-target modification while minimizing off-target labeling. |
| Scaffold Optimization | The non-covalent binding affinity of the molecule's scaffold dictates selectivity.[7] | Modify the scaffold (the part of the molecule that isn't the CFA warhead) to increase binding affinity and specificity for the target protein's pocket. A higher affinity means a lower concentration is needed for target engagement. |
| Competition Experiments | A self-validating method to prove on-target vs. off-target effects. | Pre-incubate cells or lysate with a high concentration of a known, non-covalent inhibitor of your target. This should block the binding site. If your CFA probe still labels the protein, the binding may be non-specific. If labeling is reduced, it confirms specific binding to that site. |
Issue 3: Verifying and Characterizing the Covalent Adduct
Q: I have evidence of a mass shift on my protein, but how can I be absolutely certain it's from a specific covalent bond with my CFA compound and characterize its stability?
A: Rigorous biochemical and biophysical validation is critical. A simple mass shift is not enough.
Step-by-Step Protocol for Covalent Adduct Validation
-
Establish Covalency with a Negative Control:
-
Objective: To prove the effect is due to the reactive CFA warhead.
-
Method: Synthesize or acquire a negative control compound where the CFA warhead is replaced with a non-reactive analog (e.g., an N-acetyl group).[7] Run parallel binding experiments with the active CFA compound and the inactive control.
-
Expected Result: The active compound should show time-dependent, irreversible inhibition (or labeling), while the control compound should only exhibit reversible, non-covalent binding. Intact protein mass spectrometry should show a mass shift only for the protein treated with the active compound.
-
-
Pinpoint the Modified Residue with LC-MS/MS:
-
Objective: To identify the exact amino acid that has been modified.
-
Method:
-
Incubate the target protein with the CFA compound to achieve significant adduct formation.
-
Denature, reduce, and alkylate the protein sample (using iodoacetamide to cap any remaining free cysteines).
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Use specialized software to search for the expected mass modification on peptides. The modification will be the mass of the CFA-containing fragment minus the mass of the leaving group (Cl).
-
-
Expected Result: Identification of a specific peptide with a mass shift corresponding to your adduct, with MS/MS fragmentation data confirming the modification is localized to a specific cysteine (or other nucleophilic) residue.[9]
-
-
Assess Adduct Stability:
-
Objective: To determine if the covalent bond is stable under physiological conditions.
-
Method: Form the protein-CFA adduct and then remove the excess, unbound compound using a desalting column or dialysis. Incubate the purified adduct complex in a physiological buffer (e.g., PBS, pH 7.4) at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) and analyze by intact protein mass spectrometry.
-
Expected Result: If the adduct is stable, the mass of the modified protein will remain constant over time. If it is reversible, you will observe the reappearance of the unmodified protein's mass as the adduct hydrolyzes.[4][7] This allows for the calculation of the adduct's half-life (t₁/₂).
-
References
-
Akher, F. B., Farrokhzadeh, A., Ravenscroft, N., & Kuttel, M. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(4), 997–1013. [Link]
-
Semantic Scholar. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Retrieved January 11, 2026, from [Link]
-
Sato, M., Fuchida, H., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters, 11(3), 258–264. [Link]
-
Yamane, D., Onitsuka, S., Re, S., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027–3036. [Link]
-
ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. Retrieved January 11, 2026, from [Link]
-
Yamane, D., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 13852–13865. [Link]
-
Yamane, D., Shindo, N., Mori, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Larsen, B. D., & Holm, A. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121–129. [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]
-
Shindo, N., Fuchida, H., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 251–258. [Link]
-
Antinori Malaspina, P., Michelot, T., Lescuyer, P., Müller, M., & Acosta-Martin, A. E. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. Methods in Molecular Biology, 1977, 99–113. [Link]
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Technical Support Center: N-Methyl Chlorofluoroacetamide Experiments
Welcome to the technical support center for N-Methyl chlorofluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during experiments with this versatile reagent. As a key building block in the synthesis of targeted covalent inhibitors, understanding its reactivity, handling, and potential pitfalls is crucial for experimental success.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling, synthesis, and properties of this compound.
1. What is this compound and what are its primary applications? this compound is a bifunctional reagent featuring a reactive chlorofluoroacetyl group. Its primary application in drug discovery and chemical biology is as an electrophilic "warhead" for the development of targeted covalent inhibitors.[1] This moiety can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein, leading to potent and sustained inhibition.[1][2] This strategy has been successfully employed for inhibiting kinases like EGFR and proteases such as the SARS-CoV-2 main protease.[2][3]
2. What are the essential safety precautions for handling this compound? While a specific safety data sheet for this compound is not widely available, its structure as a halogenated amide necessitates stringent safety protocols based on related compounds.[4]
-
Engineering Controls : Always handle the compound in a certified chemical fume hood to avoid inhalation of potential vapors or dust.[5] Ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
Handling : Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
3. How can I confirm the identity and purity of my synthesized this compound? A combination of analytical techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should show a doublet for the methyl group (due to coupling with the N-H proton) and a complex multiplet for the N-H proton. ¹⁹F NMR will show a signal for the fluorine atom, and ¹³C NMR will confirm the presence of the three distinct carbon atoms.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₃H₅ClFNO). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible.
-
Chromatography : Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after developing a suitable method.[7]
Synthesis & Purification Troubleshooting Guide
Scenario 1: Low or No Yield of this compound
Question: I attempted to synthesize this compound by reacting methylamine with chlorofluoroacetyl chloride, but my crude NMR shows no product, only starting material. What went wrong?
Answer: This is a common issue that can stem from several factors related to reagents, reaction conditions, and workup procedures. Let's break down the potential causes and solutions.
Troubleshooting Workflow: Failed Synthesis
Below is a logical workflow to diagnose a failed amidation reaction.
Caption: A decision tree for troubleshooting a failed amidation reaction.
Detailed Causality & Solutions:
-
Reagent Quality:
-
Chlorofluoroacetyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis. If the reagent bottle has been opened multiple times or stored improperly, it may have degraded. Solution: Use a freshly opened bottle of chlorofluoroacetyl chloride or distill the reagent under inert atmosphere immediately before use.
-
Methylamine: Often supplied as a solution in a solvent like THF or water, or as a gas. An inaccurate concentration of the solution or loss of the volatile amine can lead to incorrect stoichiometry. Solution: Titrate the methylamine solution before use to confirm its concentration. If using the gas, ensure efficient bubbling through the reaction mixture at a controlled rate.
-
-
Reaction Conditions:
-
Moisture: Water will rapidly quench the acyl chloride, forming chlorofluoroacetic acid and preventing the desired reaction. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Stoichiometry: The reaction of methylamine with the acyl chloride produces one equivalent of HCl. This will protonate another equivalent of methylamine, rendering it non-nucleophilic. Therefore, at least two equivalents of methylamine are required, or one equivalent of methylamine and at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA).[8] Solution: Use >2 equivalents of methylamine or 1.1 equivalents of methylamine with 1.2 equivalents of triethylamine.
-
Temperature: These reactions are typically exothermic. Adding the acyl chloride too quickly can cause the temperature to rise, leading to side reactions. Solution: Add the acyl chloride dropwise to a cooled solution (0 °C) of the amine and base. Allow the reaction to slowly warm to room temperature.
-
-
Workup Issues:
-
Product Solubility: this compound is a small, polar molecule and may have significant solubility in water.[4] During an aqueous workup, a substantial amount of product could be lost to the aqueous layer.[9] Solution: After the initial extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), re-extract the aqueous layer multiple times (3-5x). Saturating the aqueous layer with NaCl (brine) can help "salt out" the product into the organic phase.
-
Proposed Synthesis Protocol
This protocol is based on standard procedures for N-acylation.[8]
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add a solution of methylamine (2.2 eq., e.g., 40% in water or 2.0 M in THF) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of chlorofluoroacetyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent (acyl chloride) is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Scenario 2: Difficulty in Purification
Question: My crude product contains impurities with similar polarity, and column chromatography is not providing good separation. Is there an alternative?
Answer: Co-elution of impurities is a frequent challenge, especially with small, polar molecules. Here are several strategies to consider.
| Technique | Principle | Best For... | Considerations |
| Recrystallization | Differential solubility of the product and impurities in a specific solvent system at varying temperatures. | Crystalline solid products with thermally stable impurities. | Requires finding a suitable solvent system (solubility at high temp, insolubility at low temp). Can result in yield loss. |
| Distillation | Separation based on differences in boiling points under reduced pressure. | Liquid products that are thermally stable and have a boiling point distinct from impurities. | Not suitable for non-volatile or thermally labile compounds. Requires vacuum distillation setup. |
| Acid-Base Extraction | Exploiting differences in pKa to move acidic or basic impurities between aqueous and organic phases. | Removing acidic (e.g., chlorofluoroacetic acid) or basic (e.g., excess triethylamine) impurities. | The product itself must be stable to the acidic/basic wash conditions. |
| Scavenger Resins | Solid-phase resins that covalently bind to and remove specific types of impurities (e.g., excess amine, unreacted acyl chloride). | Removing specific functionalized impurities from the product stream in a flow or batch process.[10] | Requires selection of the correct resin type. Can be more expensive than other methods. |
Application Troubleshooting: Covalent Modification Experiments
Question: I am using my synthesized this compound derivative in a covalent modification experiment with a cysteine-containing protein, but I am not observing the expected mass shift in my protein mass spectrometry analysis. What could be the issue?
Answer: The success of a covalent labeling experiment depends on a delicate balance of compound reactivity, protein structure, and buffer conditions. The α-chlorofluoroacetamide moiety is a moderately reactive electrophile, and its reaction is highly context-dependent.[2]
Mechanism of Covalent Inhibition
The intended reaction is a nucleophilic attack by the cysteine thiol on the electrophilic α-carbon of the acetamide, displacing the chlorine atom.
Caption: Covalent modification of a cysteine residue by a chlorofluoroacetamide warhead.
Troubleshooting Checklist for Covalent Labeling:
-
Is the Target Cysteine Accessible?
-
Cause: The target cysteine residue may be buried within the protein's hydrophobic core or sterically hindered, preventing the inhibitor from accessing it.
-
Solution: Review any available crystal structures of your target protein. If the cysteine is not solvent-accessible, covalent modification is unlikely. The local protein environment is critical for reactivity.[2]
-
-
Is the Cysteine in its Nucleophilic Thiolate Form?
-
Cause: The cysteine side chain must be deprotonated (as a thiolate, S⁻) to be sufficiently nucleophilic. The pKa of a cysteine thiol is typically ~8.5 but can vary significantly depending on the local microenvironment. If the experiment pH is too low, the cysteine will be protonated (SH) and unreactive.
-
Solution: Perform the incubation at a pH at or slightly above the pKa of the target cysteine, if known. A common starting point is pH 7.4 to 8.0. Be mindful of your protein's stability at different pH values.
-
-
Is the Compound Stable in the Assay Buffer?
-
Cause: The chloroacetamide moiety can be susceptible to hydrolysis, especially at higher pH or in the presence of certain buffer components. The cysteine adduct itself can also be hydrolytically reversible, though it is generally stable in a solvent-sequestered protein binding pocket.[2]
-
Solution: Check the stability of your compound in the assay buffer over the time course of your experiment using LC-MS. Avoid buffers containing primary or secondary amines (like Tris) or other nucleophiles that could react with your compound. Phosphate-buffered saline (PBS) or HEPES are generally safer choices.
-
-
Are Incubation Time and Concentration Sufficient?
-
Cause: Covalent bond formation is a time-dependent process. The reaction may be slow, requiring longer incubation times or higher concentrations of the inhibitor to observe significant labeling.
-
Solution: Perform a time-course and concentration-dependence experiment. Incubate the protein with the inhibitor for varying times (e.g., 30 min, 2h, 6h) and at different concentrations (e.g., 1 µM, 10 µM, 50 µM) to find optimal conditions.
-
References
-
Labshop. (2015). Safety Data Sheet: Monochloroacetic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Gushimana, I., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling. Available at: [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science. Available at: [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Improve Your Yield. Retrieved from [Link]
-
Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. Chlorofluoroacetamide. Retrieved from [Link]
-
Yamane, D., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University Institutional Repository. Available at: [Link]
-
Smart, J., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
-
García, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]
-
Wang, J., et al. (2018). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods. Available at: [Link]
-
Organic Syntheses. Procedure for S-Acetamidomethyl-L-cysteine hydrochloride. Retrieved from [Link]
-
Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. Procedure for Reductive Amination. Retrieved from [Link]
-
Kuwada, T., et al. (2002). A New Deprotection Procedure for the N-Methoxymethyl Group. ARKIVOC. Available at: [Link]
-
Wiley. (2008). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Reagents for Selective Fluoromethylation. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Frontiers in Chemistry. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine. Available at: [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. labshop.nl [labshop.nl]
- 7. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Advanced Covalent Applications
An In-Depth Technical Guide: N-Methyl Chlorofluoroacetamide vs. Other Chloroacetamides
Introduction: The Chloroacetamide Moiety as a Covalent Tool
Chloroacetamide compounds are a cornerstone class of electrophilic agents widely employed across various scientific disciplines. Their utility stems from the reactive C-Cl bond on the carbon alpha to the carbonyl group. This feature allows them to function as alkylating agents, forming stable, covalent bonds with nucleophiles.
In drug discovery, the chloroacetamide group is a popular "warhead" for designing targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved resistance profiles.[1][2] In proteomics, they are routinely used to cap cysteine residues, preventing disulfide bond reformation and ensuring accurate protein sequencing and quantification.[3] Their bioactivity also extends to use as herbicides and antimicrobial agents.[4][5]
The performance of a chloroacetamide is not monolithic; it is exquisitely tuned by the substituents on both the α-carbon and the amide nitrogen. This guide focuses on this compound (C₃H₅ClFNO), a specialized derivative, and compares its properties and performance against foundational and alternative chloroacetamides to inform rational selection in experimental design.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the acetamide scaffold dictates fundamental properties like molecular weight, polarity, and steric profile, which in turn influence solubility, cell permeability, and interaction with biological targets.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Cl-CHF-C(=O)-NHCH₃ | C₃H₅ClFNO | 125.53 | 53441-15-9 |
| Chlorofluoroacetamide (CFA) | Cl-CHF-C(=O)-NH₂ | C₂H₃ClFNO | 111.50 | 431-09-4[6] |
| N-Methyl chloroacetamide | Cl-CH₂-C(=O)-NHCH₃ | C₃H₆ClNO | 107.54 | 96-30-0[7] |
| Chloroacetamide (CAA) | Cl-CH₂-C(=O)-NH₂ | C₂H₄ClNO | 93.51 | 79-07-2[8] |
| Dichloroacetamide (DCA) | Cl₂-CH-C(=O)-NH₂ | C₂H₃Cl₂NO | 127.96 | 683-72-7 |
Mechanism of Action and Comparative Reactivity
The primary mechanism of action for chloroacetamides is covalent modification via a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine residue, a potent biological nucleophile, attacks the electrophilic α-carbon, displacing the chloride ion and forming a stable thioether bond.[9]
Caption: SN2 mechanism of cysteine alkylation by a chloroacetamide.
The reactivity of the chloroacetamide warhead is a critical parameter. A warhead that is too reactive can lead to off-target modifications and potential toxicity, while one with insufficient reactivity may not achieve the desired level of target engagement. Several factors modulate this reactivity:
-
α-Carbon Substitution: The introduction of a second, electron-withdrawing halogen, such as fluorine in NM-CFA and CFA, significantly increases the electrophilicity of the α-carbon. This inductive effect makes the carbon more susceptible to nucleophilic attack compared to standard chloroacetamides. Studies have shown that chlorofluoroacetamide (CFA) exhibits higher reactivity than dichloroacetamide (DCA).[10] This suggests that the strong electron-withdrawing nature of fluorine enhances reactivity more than a second chlorine atom.
-
N-Substituent: The N-methyl group on NM-CFA primarily influences the molecule's steric profile and solubility. While it doesn't directly participate in the SN2 reaction at the α-carbon, it can affect how the molecule orients within a protein's binding pocket, thereby influencing the efficiency of the covalent reaction.
-
Stereochemistry: For chiral chloroacetamides like NM-CFA and CFA, stereochemistry can have a profound impact on inhibitory activity. A study on a CFA-based inhibitor of the SARS-CoV-2 main protease (Mpro) found that the (R,R)-stereoisomer was dramatically more potent than the other three isomers.[11] This was attributed to the precise orientation of the warhead within the active site, where the R configuration of the CFA moiety was crucial for rapid covalent bond formation with the catalytic cysteine.[11][12]
Performance in Key Applications
Targeted Covalent Inhibitors (TCIs) in Drug Development
The ability to tune reactivity makes chloroacetamide derivatives powerful tools for designing TCIs. The choice of warhead is a balance between potency and selectivity.
-
This compound (NM-CFA) & CFA: These "tunable" warheads are ideal for sophisticated drug design. Their heightened reactivity, driven by the fluorine atom, allows for potent inhibition. The chirality of the CFA warhead provides an additional axis for optimization, enabling the design of highly selective inhibitors that preferentially react with the target cysteine over other cellular nucleophiles.[11] This stereospecificity is a key advantage, as it can significantly improve the therapeutic window. For example, a CFA-based inhibitor demonstrated potent, irreversible inhibition of the SARS-CoV-2 Mpro by forming a covalent bond with the catalytic Cys145.[9]
-
Standard Chloroacetamide (CAA): While less reactive, CAA is still a workhorse warhead. Its lower intrinsic reactivity can be an advantage, relying more on high binding affinity (low KI) to drive covalent modification, which can lead to greater selectivity. A novel chloroacetamide derivative, UPR1376, was shown to be an effective irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) in lung cancer cell lines.[2]
Cysteine Alkylation in Proteomics
In bottom-up proteomics, the complete and specific alkylation of reduced cysteine residues is critical for preventing protein refolding and ensuring accurate peptide identification and quantification.
-
Chloroacetamide (CAA): CAA is a common alternative to the more reactive iodoacetamide (IAA). While the reaction with CAA is slower, it is often considered more specific, with fewer off-target modifications of other amino acid residues like methionine or lysine.[3] This "cleaner" reaction profile can simplify data analysis.
-
This compound (NM-CFA): The use of NM-CFA in routine proteomics is not standard. Its higher reactivity could potentially lead to more off-target reactions compared to CAA, similar to the issues seen with IAA. Furthermore, its higher cost and the introduction of a chiral center would complicate standard proteomics workflows without a clear benefit over established reagents. Its utility would be limited to specialized chemical proteomics applications where a more reactive probe is explicitly required.
Supporting Experimental Data
Quantitative data is essential for selecting the appropriate reagent. The following table summarizes key comparative metrics derived from literature sources.
| Compound/Derivative | Application/Assay | Key Finding | Reference |
| (R,R)-18 (CFA-based) | SARS-CoV-2 Mpro Inhibition | kinact/KI = 4167 M⁻¹s⁻¹ | [11] |
| (R,S)-18 (CFA-based) | SARS-CoV-2 Mpro Inhibition | kinact/KI = 20.0 M⁻¹s⁻¹ | [11] |
| Chlorofluoroacetamide (CFA) | Glutathione (GSH) Reactivity | Higher reactivity than Dichloroacetamide (DCA) | [10] |
| Chloroacetamide (CAA) | Proteomics Alkylation | Less reactive and more stable in solution than iodoacetamide, resulting in more specific cysteine modification. | [3] |
| UPR1376 (CAA-based) | FGFR1 Inhibition | Irreversibly inhibited FGFR1 phosphorylation and cell proliferation in FGFR1-amplified cells. | [2] |
Experimental Protocols
Protocol 1: General Workflow for Proteomics Sample Preparation (Cysteine Alkylation)
This protocol describes a standard procedure for protein reduction and alkylation using chloroacetamide prior to mass spectrometry analysis.
Caption: Standard workflow for protein sample preparation for mass spectrometry.
Methodology:
-
Protein Solubilization: Dissolve 50-100 µg of protein in 100 µL of a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Reduction: Add a reducing agent to break disulfide bonds. For example, add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.[3]
-
Alkylation: Prepare a fresh 200 mM stock solution of chloroacetamide in the same buffer. Add the stock solution to the protein sample to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[3]
-
Quenching (Optional): To stop the alkylation reaction, a quenching agent like DTT (dithiothreitol) can be added.
-
Digestion: Proceed with proteolytic digestion (e.g., using trypsin) for subsequent mass spectrometry analysis.
Causality: The reduction step is essential to expose cysteine residues for alkylation. Alkylation is performed in the dark because haloacetamide reagents can be light-sensitive. The pH is maintained around 8.0 to ensure the cysteine thiol groups are sufficiently deprotonated (nucleophilic) for the reaction to proceed efficiently.
Protocol 2: Comparative Reactivity Assessment using a Glutathione (GSH) Assay
This assay provides a straightforward method to compare the intrinsic reactivity of different chloroacetamides by monitoring their reaction with the model nucleophile, glutathione.
Methodology:
-
Reagent Preparation: Prepare stock solutions of each chloroacetamide to be tested (e.g., 10 mM in DMSO) and a stock solution of GSH (e.g., 10 mM in a phosphate buffer, pH 7.4).
-
Reaction Initiation: In a 96-well plate, combine the phosphate buffer, GSH solution (e.g., final concentration 100 µM), and a thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet).
-
Initiate Reaction: Add the chloroacetamide compound (e.g., final concentration 200 µM) to initiate the reaction.
-
Kinetic Monitoring: Immediately begin monitoring the decrease in fluorescence over time using a plate reader. The depletion of free GSH by the chloroacetamide results in a loss of signal.
-
Data Analysis: Calculate the initial reaction rates from the kinetic curves. A faster decrease in fluorescence indicates a higher reactivity of the chloroacetamide compound.
Causality: This assay directly measures the rate at which each compound alkylates a standard thiol-containing molecule. By keeping all other conditions (concentration, pH, temperature) constant, any observed differences in reaction rates can be attributed to the intrinsic electrophilicity of the chloroacetamide derivatives, providing a direct comparison of their reactivity.[10]
Safety and Handling
Chloroacetamide and its derivatives are hazardous compounds and must be handled with appropriate precautions.
-
Toxicity: They are toxic if swallowed and can cause skin and serious eye irritation.[7][13] Some haloacetamides are suspected of damaging fertility or the unborn child.[13] Fluoroacetamide, a related compound, is a known metabolic poison.[14]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
The choice between this compound and other chloroacetamides is highly dependent on the specific application.
-
This compound is a highly specialized reagent. The presence of fluorine enhances its reactivity, while its N-methyl group and chirality provide levers for fine-tuning its properties. It is best suited for the rational design of potent and selective targeted covalent inhibitors in drug discovery, where precise control over reactivity and stereospecific interactions is paramount.
-
Standard Chloroacetamide (CAA) remains the pragmatic choice for routine applications like proteomics . Its moderate reactivity, lower cost, and extensive documentation make it a reliable and specific reagent for cysteine alkylation where the goal is complete and clean modification rather than tuned inhibition.
-
Other derivatives like CFA and DCA serve as important comparators and tools, highlighting how subtle changes in halogenation can be used to modulate electrophilicity for specific research goals.
Ultimately, a thorough understanding of the structure-activity relationships within this class of compounds is crucial for leveraging their full potential in both biological research and therapeutic development.
References
- Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds.
- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.
- LeBaron, E. E., McFarland, J. E., & Simone, B. J. (n.d.). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
- Böger, P. (2025). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
- de Oliveira, H. C., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog.
- Meroueh, S. O., et al. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
- Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC - NIH.
- PubChem. (n.d.). Chlorofluoroacetamide. National Institutes of Health.
- Ojida, A., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications.
- Sigma-Aldrich. (2024). Safety Data Sheet - Chloroacetamide.
- Sigma-Aldrich. (n.d.). This compound.
- Wikipedia. (n.d.). Fluoroacetamide.
- Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format.
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. PMC - NIH.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- PubChem. (n.d.). 2-chloro-N-methylacetamide. National Institutes of Health.
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science (RSC Publishing).
- Wikipedia. (n.d.). Chloroacetamide.
Sources
- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorofluoroacetamide | C2H3ClFNO | CID 261957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 15. ashp.org [ashp.org]
The Ascendance of Tunable Covalency: A Comparative Guide to N-Methyl Chlorofluoroacetamide and Other Covalent Warheads
Introduction: Beyond Lock and Key – The Covalent Advantage in Drug Discovery
In the realm of drug discovery, the pursuit of potent and selective inhibitors is a perpetual challenge. While the traditional "lock and key" model of reversible inhibition has yielded numerous therapeutic successes, the formation of a stable, covalent bond between a drug and its target protein offers a distinct and powerful paradigm.[1][2] Targeted Covalent Inhibitors (TCIs) leverage this principle to achieve prolonged target engagement, enhanced biochemical efficiency, and the ability to tackle challenging targets with shallow binding pockets.[3] At the heart of every TCI lies the "warhead," an electrophilic functional group meticulously designed to react with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[4]
The ideal covalent warhead occupies a "Goldilocks zone" of reactivity – potent enough to form a bond with its intended target in a biologically relevant timeframe, yet not so reactive as to indiscriminately modify off-target proteins, which can lead to toxicity.[5] This delicate balance has spurred the development of a diverse arsenal of warheads, each with its unique reactivity profile and suitability for different therapeutic applications.
This guide provides an in-depth comparison of a promising, tunable covalent warhead, N-Methyl chlorofluoroacetamide (N-Methyl-CFA) , with other widely used covalent warheads. We will delve into the mechanistic nuances, comparative reactivity, and experimental workflows that are crucial for researchers, scientists, and drug development professionals to make informed decisions in the design and application of next-generation covalent therapeutics.
The Covalent Inhibition Landscape: A Tale of Two Mechanisms
Covalent inhibition is a two-step process. First, the inhibitor non-covalently and reversibly binds to the target protein, forming an initial encounter complex. This is followed by the formation of a covalent bond between the warhead and a nucleophilic residue on the protein.[6] The overall potency of a covalent inhibitor is therefore a function of both its binding affinity (Ki) and its intrinsic reactivity (kinact). The second-order rate constant, kinact/Ki, is the standard metric for comparing the efficiency of different covalent inhibitors.[6][7]
Covalent inhibitors can be broadly classified into two categories: irreversible and reversible.
-
Irreversible Covalent Inhibitors: These form a highly stable covalent bond with the target protein, permanently inactivating it. The restoration of protein function relies on the synthesis of new protein. Acrylamides and chloroacetamides are classic examples of warheads that typically form irreversible adducts.[4][5]
-
Reversible Covalent Inhibitors: These form a covalent bond that can be cleaved, allowing the protein to return to its active state. This can be advantageous in minimizing off-target effects and providing a more controlled duration of action.[3][8] this compound has emerged as a key player in this class, exhibiting environment-dependent reversibility.[1][9]
The following diagram illustrates the general mechanism of covalent inhibition:
Caption: General Mechanism of Covalent Inhibition.
A Deep Dive into this compound (N-Methyl-CFA)
This compound is an α-haloacetamide warhead that has garnered significant attention for its finely tuned reactivity and potential for reversible covalent targeting of cysteine residues.[1][10]
Mechanism of Action and Tunable Reactivity
Like other α-haloacetamides, N-Methyl-CFA reacts with the thiol side chain of cysteine via a nucleophilic substitution reaction. The presence of both chlorine and fluorine atoms at the α-carbon modulates the electrophilicity of the carbonyl group, resulting in a warhead with inherently weak reactivity compared to its chloroacetamide counterpart.[2] This lower intrinsic reactivity is a key advantage, as it minimizes off-target reactions with other biological nucleophiles, such as glutathione (GSH).[10]
The "N-Methyl" modification can further influence the warhead's properties. While direct comparative studies are limited, modifications to the amide nitrogen of haloacetamides are known to alter their reactivity.[11] The methyl group can impact the conformational preferences and electronic properties of the warhead, potentially fine-tuning its reactivity and selectivity.
The Unique Feature: Environment-Dependent Reversibility
A standout characteristic of CFA-based warheads is their capacity for reversible covalent bond formation. The covalent adduct formed between CFA and a cysteine thiol is susceptible to hydrolysis under aqueous conditions, which can regenerate the unmodified cysteine.[1][9] However, within the often hydrophobic and solvent-sequestered environment of a protein's binding pocket, this adduct can be stabilized.[1][11]
This environment-dependent stability offers a unique mechanism for achieving target selectivity. Promiscuous, off-target modifications on solvent-exposed cysteines are more likely to be reversed, while the on-target adduct within the protective confines of the binding site remains intact.[10]
The following diagram illustrates the reversible covalent modification by N-Methyl-CFA:
Caption: Environment-Dependent Reversibility of N-Methyl-CFA.
Comparative Analysis of Covalent Warheads
The choice of a covalent warhead is a critical decision in TCI design. Below is a comparative overview of N-Methyl-CFA and other prominent warheads.
| Warhead Class | Typical Reactivity | Mechanism | Reversibility | Key Advantages | Key Disadvantages |
| This compound (N-Methyl-CFA) | Low to Moderate | Nucleophilic Substitution | Reversible (environment-dependent) | Tunable reactivity, potential for high selectivity, reduced off-target effects.[1][10] | May require strong non-covalent interactions for potent inhibition. |
| Acrylamides | Moderate to High | Michael Addition | Generally Irreversible | Well-established, tunable reactivity through substitution.[4][12] | Potential for off-target reactivity, particularly with highly reactive variants. |
| Chloroacetamides | High | Nucleophilic Substitution | Irreversible | Potent inhibition.[5] | Often high intrinsic reactivity can lead to off-target effects.[2] |
| α-Cyanoacrylamides | Moderate | Michael Addition | Reversible | Reversibility can mitigate off-target toxicity. | Reactivity can be highly sensitive to electronic effects. |
| Vinyl Sulfones/Sulfonamides | Moderate | Michael Addition | Irreversible | Stable adducts, often used in kinase inhibitors. | Can have higher reactivity than acrylamides. |
| Propargylamides | Low | Nucleophilic Addition | Irreversible | Generally low reactivity, requiring activation by the protein environment. | Can be less efficient than other warheads. |
Experimental Workflows for Characterizing Covalent Warheads
Rigorous experimental characterization is paramount to understanding the behavior of a covalent inhibitor. The following are key assays and their generalized protocols.
Kinetic Analysis of Covalent Inhibition (Determination of kinact/Ki)
This assay quantifies the efficiency of covalent bond formation.
Protocol:
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Quenching solution (if applicable)
-
Plate reader or other suitable detection instrument
-
-
Procedure:
-
Prepare a series of dilutions of the covalent inhibitor.
-
In a multi-well plate, pre-incubate the enzyme with each inhibitor concentration for varying periods.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of product or depletion of substrate.
-
For each inhibitor concentration, plot the enzyme activity as a function of pre-incubation time and fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and Ki.[13]
-
Data Analysis: The kinact/Ki value is calculated from the fitted parameters.
Caption: Workflow for kinact/Ki Determination.
Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic electrophilicity of a warhead by measuring its reactivity with the biological thiol, glutathione.
Protocol:
-
Reagents and Materials:
-
Covalent inhibitor stock solution (in DMSO)
-
Glutathione (GSH) solution
-
Phosphate buffer (pH 7.4)
-
LC-MS system
-
-
Procedure:
-
Incubate the covalent inhibitor with an excess of GSH in phosphate buffer at 37°C.[14]
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with formic acid).
-
Analyze the samples by LC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.[15]
-
Plot the natural log of the remaining parent compound concentration against time.
-
Data Analysis: The half-life (t1/2) of the compound in the presence of GSH is determined from the slope of the linear fit. A longer half-life indicates lower intrinsic reactivity.[16][17]
Mass Spectrometry (MS) for Covalent Adduct Confirmation
MS is the gold standard for confirming covalent bond formation and identifying the modified amino acid residue.
Protocol:
-
Reagents and Materials:
-
Purified target protein
-
Covalent inhibitor
-
Denaturing buffer
-
Reducing and alkylating agents (for bottom-up proteomics)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
-
Procedure (Intact Protein Analysis):
-
Procedure (Bottom-Up Proteomics):
-
After incubation, denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.[20]
-
Search the MS/MS data against the protein sequence to identify the peptide containing the covalent modification and pinpoint the modified residue.
-
Caption: Mass Spectrometry Workflow for Adduct Confirmation.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the entire proteome in a cellular context.[21][22]
Protocol:
-
Reagents and Materials:
-
Live cells or cell lysate
-
Covalent inhibitor
-
Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets the same class of enzymes.
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or LC-MS/MS for proteomic analysis.
-
-
Procedure (Competitive ABPP):
-
Treat live cells or cell lysate with the covalent inhibitor at various concentrations.
-
Add the ABP, which will label the active sites of target enzymes that are not blocked by the inhibitor.
-
Lyse the cells (if treated live).
-
Visualize the labeled proteins by in-gel fluorescence scanning or enrich the biotinylated proteins using streptavidin beads for identification and quantification by LC-MS/MS.[23][24]
-
Data Analysis: A decrease in the signal from the ABP in the presence of the inhibitor indicates on-target and off-target engagement. This allows for a global assessment of the inhibitor's selectivity.
Conclusion: The Future of Covalent Inhibition is Tunable and Selective
The field of targeted covalent inhibition is undergoing a renaissance, driven by the development of sophisticated warheads that offer greater control over reactivity and selectivity. This compound stands out as a compelling example of this evolution, with its tunable reactivity and unique mechanism of environment-dependent reversibility.[1][9] These properties provide a promising avenue for developing highly selective covalent inhibitors with improved safety profiles.
While highly reactive warheads like chloroacetamides and certain acrylamides will continue to have their place in drug discovery, the future lies in the rational design of warheads like N-Methyl-CFA that are tailored to the specific biological context of their target. By combining a deep understanding of reaction mechanisms with rigorous experimental characterization using the workflows outlined in this guide, researchers can unlock the full potential of covalent inhibition to create the next generation of transformative medicines.
References
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 2. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biokin.com [biokin.com]
- 14. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 15. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 23. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 24. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. arpi.unipi.it [arpi.unipi.it]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. pak.elte.hu [pak.elte.hu]
- 32. Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 35. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. dovepress.com [dovepress.com]
- 41. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Mechanism of Action of N-Methyl Chlorofluoroacetamide, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Methyl chlorofluoroacetamide is a hypothetical compound for the purposes of this guide. The experimental data and outcomes presented are illustrative, designed to provide a comprehensive framework for validating the mechanism of action of a novel covalent kinase inhibitor. The target, "Kinase X," and its associated signaling pathway are also illustrative.
Introduction: The Imperative of Rigorous Mechanism of Action Validation
The journey of a novel therapeutic agent from discovery to clinical application is contingent upon a thorough understanding of its mechanism of action (MoA). For this compound, a compound featuring a chlorofluoroacetamide (CFA) moiety, this validation is particularly critical. The CFA group is designed as a "warhead" to form a covalent bond with a target protein, a strategy that can lead to high potency and prolonged duration of action.[1][2] However, this irreversible nature also necessitates a rigorous validation process to ensure target specificity and minimize off-target effects.[2]
This guide provides a comprehensive, multi-faceted approach to validating the MoA of this compound as a putative inhibitor of "Kinase X," a key regulator in a cancer-associated signaling pathway. We will compare and contrast orthogonal experimental strategies, from initial biochemical confirmation to definitive cellular target engagement and phenotypic outcomes.
Part 1: Foundational In Vitro Validation - Does it Bind and Inhibit?
The initial phase of MoA validation focuses on direct interaction with the purified target protein. This step is crucial to confirm that this compound directly engages Kinase X and inhibits its catalytic activity. We will compare three gold-standard techniques: biochemical kinase assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Biochemical Kinase Assays: Confirming Functional Inhibition
Biochemical assays are the first step to determine if a compound inhibits the target kinase's activity.[3] These assays measure the transfer of a phosphate group from ATP to a substrate, a process that can be monitored through various detection methods like fluorescence, luminescence, or radioactivity.[4][5]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a reaction buffer containing Kinase X, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and ATP.
-
Compound Titration: Serially dilute this compound to create a concentration gradient.
-
Incubation: Add the diluted compound to the reaction mixture and incubate to allow for binding to Kinase X.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the compound, signifying binding to the kinase.
-
Data Analysis: Plot the FRET signal against the compound concentration to determine the IC50 value, the concentration at which 50% of kinase activity is inhibited.
Comparison with an Established Kinase X Inhibitor (Inhibitor-Y)
| Parameter | This compound | Inhibitor-Y (Non-covalent) | Interpretation |
| IC50 (nM) | 50 | 100 | This compound shows higher potency in inhibiting Kinase X activity in a purified system. |
| Assay Principle | TR-FRET based binding competition | TR-FRET based binding competition | Both compounds are validated using the same robust assay platform.[6] |
Biophysical Characterization: Quantifying the Binding Interaction
While biochemical assays confirm functional inhibition, biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction.[3]
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (Kinase X) immobilized on a sensor chip in real-time.[7][8] This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[9]
ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution.[10][11] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
Comparative Binding Data
| Technique | Parameter | This compound | Inhibitor-Y (Non-covalent) |
| SPR | KD (nM) | 35 | 80 |
| kon (1/Ms) | 1.2 x 10^5 | 2.5 x 10^5 | |
| koff (1/s) | 4.2 x 10^-3 | 2.0 x 10^-2 | |
| ITC | KD (nM) | 40 | 85 |
| Stoichiometry (n) | 1.1 | 1.0 |
Interpretation: The lower KD values from both SPR and ITC confirm the higher affinity of this compound for Kinase X compared to Inhibitor-Y. The slower dissociation rate (koff) observed with SPR for this compound is consistent with its proposed covalent binding mechanism.
Part 2: Cellular Target Engagement - Does it Hit the Target in a Living System?
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in MoA validation.[13] We will explore two powerful techniques for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13][14] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining.[14]
Experimental Workflow: CETSA
Caption: CETSA workflow for assessing target engagement.
Expected Outcome: Cells treated with this compound will show a rightward shift in the melting curve of Kinase X compared to vehicle-treated cells, indicating thermal stabilization upon binding.
Photoaffinity Labeling: Irreversible Target Identification
Photoaffinity labeling is a powerful technique to directly identify the protein targets of a compound.[15][16] This method involves synthesizing a version of the compound that incorporates a photoreactive group and a reporter tag (e.g., biotin).[17][18] Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be isolated and identified.[17]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a diazirine group and a biotin tag.
-
Cell Treatment: Treat cells with the photoaffinity probe.
-
UV Crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its target.
-
Lysis and Enrichment: Lyse the cells and enrich for biotin-labeled proteins using streptavidin beads.
-
Identification: Elute the captured proteins and identify them using mass spectrometry.
Comparative Analysis of Target Engagement Methods
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization | Label-free, applicable in intact cells and tissues[19] | Indirect measurement of binding |
| Photoaffinity Labeling | Covalent crosslinking and enrichment | Direct identification of targets[15] | Requires synthesis of a modified probe |
Part 3: Genetic Approaches - Validating the Target's Role in the Phenotype
Genetic methods provide the most definitive evidence for the role of a specific target in the observed cellular effects of a compound. By either reducing or eliminating the expression of the target protein, we can assess whether the compound's activity is dependent on that target.
siRNA-mediated Knockdown: Transient Target Reduction
Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target gene.[20][21] If this compound's effect is on-target, its efficacy should be diminished in cells with reduced levels of Kinase X.
Experimental Workflow: siRNA Knockdown
Caption: Workflow for siRNA-mediated target validation.
CRISPR/Cas9-mediated Knockout: Permanent Target Ablation
CRISPR/Cas9 technology allows for the permanent knockout of a target gene.[22] This provides a "cleaner" system to validate on-target activity, as the target protein is completely absent.[22]
Comparative Data from Genetic Validation
| Cell Line | Treatment | Cell Viability (%) | Interpretation |
| Wild-Type | Vehicle | 100 | Baseline viability |
| Wild-Type | This compound | 40 | Compound is cytotoxic |
| Kinase X siRNA | Vehicle | 98 | siRNA has no effect on viability |
| Kinase X siRNA | This compound | 85 | Loss of Kinase X confers resistance |
| Kinase X KO | Vehicle | 99 | Knockout has no effect on viability |
| Kinase X KO | This compound | 95 | Complete loss of Kinase X abolishes compound effect |
Part 4: Signaling Pathway Analysis - Connecting Target to Cellular Response
The final step in MoA validation is to demonstrate that inhibition of the target kinase leads to the expected downstream cellular effects. This involves analyzing the phosphorylation status of known substrates of Kinase X and observing the impact on the broader signaling pathway.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway involving Kinase X.
Experimental Approach: Phospho-protein Analysis
-
Method: Western blotting using antibodies specific for the phosphorylated forms of Substrate A and other downstream signaling proteins.
-
Expected Result: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Substrate A, confirming the inhibition of Kinase X activity in the cellular context.
Conclusion: A Triangulated Approach to MoA Validation
The validation of this compound's mechanism of action requires a multi-pronged approach that combines biochemical, biophysical, cellular, and genetic evidence. By systematically demonstrating direct target binding and inhibition, cellular target engagement, on-target dependency of the cellular phenotype, and modulation of the downstream signaling pathway, a robust and compelling case for its MoA can be built. This comprehensive validation strategy is essential for the continued development of this and other novel therapeutic agents.
References
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry, 110(1-2), 1-17. [Link]
-
Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
Sparks, R. P., et al. (2012). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 825, 243-259. [Link]
-
Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
-
Sparks, R. P., et al. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 825, 243-259. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 1-13. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]
-
MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(14), 5489. [Link]
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
-
Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity labeling in target- and binding-site identification. Chemical Society Reviews, 47(1), 49-61. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]
-
Royal Society of Chemistry. (2007). A simple photo-affinity labeling protocol. Chemical Communications, (22), 2273-2275. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4448. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Journal of Cellular and Molecular Biology, 1(1), 1-3. [Link]
-
ResearchGate. (n.d.). Validation of CRISPR/Cas9 knock-out cell lines. (a) Western blot... [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
ResearchGate. (2025). siRNAs in drug discovery: Target validation and beyond. [Link]
-
Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. [Link]
-
JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2458. [Link]
-
STAR Protocols. (2022). Generation and immunofluorescent validation of gene knockouts in adult human colonic organoids using multi-guide RNA CRISPR-Cas9. STAR Protocols, 3(3), 101569. [Link]
-
ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(34), 4449–4456. [Link]
-
OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. [Link]
-
National Institutes of Health. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research, 11(11), 5399–5410. [Link]
-
ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5257–5270. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 994589. [Link]
-
bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. [Link]
-
Nature Chemical Biology. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(2), 178–187. [Link]
-
ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. [Link]
-
PubMed. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(5), 1269–1281. [Link]
-
Royal Society of Chemistry. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027–3034. [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14468–14481. [Link]
-
PubChem. (n.d.). Chlorofluoroacetamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pelagobio.com [pelagobio.com]
- 20. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 21. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Validate a CRISPR Knockout [biognosys.com]
A Comparative Analysis of N-Methyl Chlorofluoroacetamide Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of N-Methyl chlorofluoroacetamide derivatives, offering a forward-looking perspective on their potential in drug development. While direct comparative studies on N-methylated versus non-methylated chlorofluoroacetamide (CFA) derivatives are not extensively documented in publicly available literature, this document synthesizes established principles of medicinal chemistry with known data on CFA analogues to provide a robust framework for their evaluation. We will explore the foundational chemistry of CFA derivatives, the rationale behind N-methylation, proposed synthetic pathways, and detailed protocols for a rigorous comparative analysis.
The Rise of Chlorofluoroacetamide Derivatives as Covalent Inhibitors
Chlorofluoroacetamide (CFA) has emerged as a significant "warhead" in the design of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action. The primary mechanism involves the nucleophilic attack by a cysteine residue within the target protein on the α-carbon of the chlorofluoroacetyl group, resulting in the displacement of the chlorine atom and the formation of a stable thioether bond.[1]
This reactivity has been successfully exploited in the development of inhibitors for various therapeutic targets, most notably the 3C-like protease (3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.[2][3][4] The stereochemistry of the CFA moiety has been shown to be crucial for inhibitory activity, with specific enantiomers demonstrating significantly higher potency.[2][5]
The N-Methylation Hypothesis: Rationale and Potential Implications
The strategic addition of a methyl group to the nitrogen atom of the chlorofluoroacetamide moiety presents a compelling avenue for optimizing the pharmacological properties of these inhibitors. While seemingly a minor modification, N-methylation can profoundly impact a molecule's behavior in a biological system.
Potential Advantages of N-Methylation:
-
Improved Metabolic Stability: The amide bond can be susceptible to enzymatic cleavage by proteases. N-methylation can sterically hinder this cleavage, potentially increasing the inhibitor's half-life in vivo.
-
Enhanced Cell Permeability: The removal of the N-H proton eliminates a hydrogen bond donor, which can reduce the polarity of the molecule and improve its ability to cross cell membranes.
-
Modulation of Target Affinity and Selectivity: The presence of a methyl group can alter the conformation of the inhibitor and its binding interactions with the target protein. This could lead to improved affinity for the intended target and reduced off-target effects.
-
Reduced Off-Target Reactivity: The electronic and steric changes induced by N-methylation could fine-tune the reactivity of the chlorofluoroacetamide warhead, potentially reducing reactions with non-target proteins.
Potential Disadvantages of N-Methylation:
-
Loss of Key Hydrogen Bonding Interactions: If the N-H group is involved in a critical hydrogen bond with the target protein, its methylation could lead to a significant loss of binding affinity and inhibitory potency.
-
Steric Hindrance: The added methyl group could introduce steric clashes within the binding site of the target protein, preventing optimal binding.
Proposed Synthetic Pathways for this compound Derivatives
The synthesis of this compound derivatives can be approached through several established N-methylation strategies. The following is a generalized protocol based on common methods for N-methylating amides.
Experimental Protocol: Synthesis of an this compound Derivative
Objective: To synthesize an N-methylated chlorofluoroacetamide derivative from a parent N-H containing precursor.
Materials:
-
N-aryl/alkyl chlorofluoroacetamide precursor
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-aryl/alkyl chlorofluoroacetamide precursor (1.0 eq).
-
Deprotonation: Dissolve the precursor in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent quenching of the reagent.
-
Order of Addition: Adding the base to the substrate ensures that the amide is deprotonated before the electrophile (methyl iodide) is introduced, minimizing side reactions.
-
Excess Reagents: Using a slight excess of sodium hydride and methyl iodide helps to drive the reaction to completion.
-
Quenching at Low Temperature: The quenching of excess sodium hydride is an exothermic process. Performing this step at 0 °C helps to control the reaction temperature.
A Framework for Comparative Analysis: Experimental Design
A rigorous comparative analysis of this compound derivatives against their non-methylated counterparts is essential to validate the N-methylation hypothesis. The following experimental workflows are proposed.
In Vitro Potency and Selectivity Assessment
Objective: To determine the inhibitory potency (e.g., IC₅₀) and selectivity of the N-methylated and non-methylated compounds against the target protein and relevant off-targets.
Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Cysteine Protease)
-
Reagents:
-
Purified target enzyme
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl with DTT)
-
This compound derivative (test compound)
-
Non-methylated chlorofluoroacetamide derivative (control compound)
-
DMSO (for compound dilution)
-
-
Procedure:
-
Prepare a serial dilution of the test and control compounds in DMSO.
-
In a 96-well microplate, add the assay buffer and the diluted compounds.
-
Add the purified enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
-
Selectivity Profiling: Repeat the assay with a panel of related enzymes (e.g., other cysteine proteases) to assess the selectivity of the inhibitors.
Cellular Activity and Cytotoxicity Evaluation
Objective: To assess the ability of the compounds to inhibit the target in a cellular context and to evaluate their general cytotoxicity.
Experimental Protocol: Cell-Based Target Engagement Assay
-
Cell Culture: Culture cells that express the target protein of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the N-methylated and non-methylated compounds for a specific duration.
-
Target Engagement Measurement: Utilize a suitable method to measure target engagement, such as:
-
Activity-Based Protein Profiling (ABPP): Use a fluorescently tagged covalent probe that binds to the active site of the target enzyme. The degree of probe binding will be inversely proportional to the engagement by the test compound.
-
Western Blot Analysis: If the target protein has a downstream signaling pathway, measure the levels of a relevant phosphorylated protein.
-
-
Cytotoxicity Assay: In parallel, treat cells with the compounds and perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the compounds induce cell death (CC₅₀).
Pharmacokinetic Profiling
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the N-methylated and non-methylated derivatives.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reagents:
-
Liver microsomes (human, mouse, rat)
-
NADPH regenerating system
-
Test and control compounds
-
-
Procedure:
-
Incubate the test and control compounds with liver microsomes in the presence of the NADPH regenerating system at 37 °C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.
-
Data Presentation and Visualization
For a clear comparison, the experimental data should be summarized in tables.
Table 1: Comparative In Vitro Performance
| Compound | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |
| Non-methylated CFA | |||
| N-Methyl CFA |
Table 2: Comparative Cellular and Pharmacokinetic Properties
| Compound | Cellular EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | In Vitro Half-life (min) |
| Non-methylated CFA | |||
| N-Methyl CFA |
Visualizing the Proposed Workflow
Caption: Proposed workflow for the synthesis and comparative analysis.
Visualizing the Covalent Inhibition Mechanism
Caption: Mechanism of covalent inhibition by a CFA derivative.
Conclusion and Future Directions
The N-methylation of chlorofluoroacetamide derivatives represents a logical and promising strategy for the optimization of this important class of covalent inhibitors. While direct experimental comparisons are yet to be widely published, the foundational principles of medicinal chemistry strongly suggest that N-methylation could lead to significant improvements in metabolic stability, cell permeability, and selectivity.
The experimental frameworks detailed in this guide provide a comprehensive roadmap for researchers to systematically evaluate the impact of N-methylation. The insights gained from such studies will be invaluable for the rational design of next-generation covalent inhibitors with enhanced therapeutic potential. It is our hope that this guide will stimulate further research into this underexplored area of covalent inhibitor design.
References
-
Hirose, Y., Shindo, N., Mori, M., Onitsuka, S., Isogai, H., Hamada, R., ... & Ojida, A. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852–13865. Retrieved from [Link]
-
Yamane, D., Onitsuka, S., Re, S., Isogai, H., Hamada, R., Hiramoto, T., ... & Ojida, A. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027–3035. Retrieved from [Link]
-
Hirose, Y., Shindo, N., Mori, M., Onitsuka, S., Isogai, H., Hamada, R., ... & Ojida, A. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Retrieved from [Link]
-
Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Efficacy of N-Methyl Chlorofluoroacetamide and Its Analogues
This guide provides a comprehensive comparison of the biological efficacy of N-Methyl chlorofluoroacetamide and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to deliver an in-depth analysis of these compounds. We will explore the nuances of their mechanisms of action, compare their toxicological profiles, and provide detailed experimental protocols for their evaluation.
Introduction: The Double-Edged Sword of Haloacetamides
Haloacetamides are a class of organic compounds characterized by an acetamide backbone with one or more halogen substituents. Their biological activity is of significant interest across various fields, from agriculture, where they have been used as pesticides, to medicine, where they are being explored as covalent inhibitors for therapeutic targets.[1][2][3][4] The reactivity of the carbon-halogen bond is a key determinant of their biological effects, which often involve the alkylation of cellular macromolecules.[1][3] This guide will focus on this compound, a compound with limited publicly available data, and build a comparative analysis based on the well-documented properties of its structural analogues: fluoroacetamide and chloroacetamide, as well as considering the influence of N-methylation and the unique properties of the chlorofluoroacetyl group.
Comparative Efficacy: A Structure-Activity Relationship Perspective
The biological efficacy of a haloacetamide is intrinsically linked to its chemical structure. Key determinants include the nature of the halogen substituent, the degree of halogenation, and modifications to the amide group, such as N-methylation.
The Impact of the Halogen: Fluoroacetamide vs. Chloroacetamide
The identity of the halogen atom on the acetyl group significantly influences the compound's toxicity and mechanism of action.
-
Fluoroacetamide (FCH₂CONH₂): This compound is a highly toxic metabolic poison.[5][6] Its primary mechanism of action involves the in-vivo conversion to fluoroacetate, which then enters the citric acid cycle (Krebs cycle).[2][7][8] In a process termed "lethal synthesis," fluoroacetate is metabolized to fluorocitrate, a potent inhibitor of the enzyme aconitase.[7][8] This inhibition leads to a complete halt of the Krebs cycle, resulting in cellular energy deprivation and citrate accumulation, ultimately causing cell death.[5][7] Fluoroacetamide has been used as a rodenticide and insecticide, with reported oral LD50 values in rats as low as 4–15 mg/kg.[5]
-
Chloroacetamide (ClCH₂CONH₂): Chloroacetamide and its derivatives are known for their biocidal properties and have been used as industrial preservatives.[3] Unlike fluoroacetamide, their toxicity is primarily attributed to their ability to act as alkylating agents.[1][3] The chlorine atom is a good leaving group, allowing the compound to react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins.[3] This covalent modification can lead to enzyme inactivation and disruption of cellular processes.[3][9] Chloroacetamide itself has been shown to induce oxidative stress and membrane stress in bacteria.[9]
The general trend for haloacetamide cytotoxicity is determined by the leaving tendency of the halogen, following the order: I > Br >> Cl.[1][10] This suggests that chloroacetamides are generally less acutely toxic than their bromo- or iodo- counterparts.
The Influence of N-Methylation
N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, can significantly alter the physicochemical and biological properties of a molecule.[11][12][13] In the context of bioactive compounds, N-methylation can:
-
Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.[11][14]
-
Improve Metabolic Stability: N-methylation can protect the amide bond from enzymatic cleavage, increasing the compound's half-life in biological systems.[11][13]
-
Modulate Binding Affinity: The addition of a methyl group can alter the compound's interaction with its biological target, potentially increasing or decreasing its potency and specificity.[11]
For this compound, the introduction of the N-methyl group would be expected to increase its lipophilicity and metabolic stability compared to an unmethylated analogue. This could potentially lead to enhanced cellular penetration and a longer duration of action.
The Unique Case of Chlorofluoroacetamide (CFA) as a Covalent Warhead
Recent research has highlighted the use of the chlorofluoroacetamide (CFA) moiety as a "warhead" for targeted covalent inhibitors in drug discovery.[4][15][16][17] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition. The CFA group has been identified as a weakly reactive, cysteine-directed warhead.[15]
Studies on CFA-based inhibitors for SARS-CoV-2 main protease (Mpro) and Epidermal Growth Factor Receptor (EGFR) have revealed several key features:[4][15][17][18][19]
-
High Target Specificity: Despite its weak intrinsic reactivity, the CFA group exhibits high reactivity towards specific cysteine residues within the binding pocket of its target protein.[17][19] This is attributed to the precise positioning of the warhead by the rest of the inhibitor molecule.
-
Stereoselectivity: The chirality of the carbon bearing the chlorine and fluorine atoms can have a profound impact on inhibitory activity. For instance, the (R,R)-stereoisomer of a dipeptidic CFA derivative was found to be a markedly more potent inhibitor of SARS-CoV-2 Mpro than other stereoisomers.[4]
-
Environment-Dependent Reversibility: The covalent bond formed between the CFA group and a cysteine thiol is susceptible to hydrolysis under neutral aqueous conditions, regenerating the unmodified cysteine.[17][18][19] However, within the protected environment of a protein's binding pocket, the adduct is stable.[17][19] This property could potentially minimize off-target effects.
Therefore, this compound, when incorporated into a larger molecule designed to target a specific protein, could function as a highly specific and potentially reversible covalent inhibitor. Its biological efficacy would be highly dependent on the target protein and the overall structure of the molecule.
Mechanistic Pathways and Comparative Toxicology
The following diagram illustrates the distinct primary mechanisms of action for fluoroacetamide and chloroacetamide-based compounds.
Caption: Contrasting mechanisms of toxicity for fluoroacetamide and chloroacetamide analogues.
Quantitative Toxicological Data Summary
| Compound | Organism | Route | LD50 | Reference(s) |
| Fluoroacetamide | Rat | Oral | 4-15 mg/kg | [5] |
| Fluoroacetamide | Rat | Dermal | 80 mg/kg | [6] |
| 2-Chloro-N-methylacetamide | - | Oral | Toxic if swallowed (GHS Category 3) | [20][21][22] |
Experimental Methodologies for Efficacy Evaluation
To objectively compare the biological efficacy of this compound and its analogues, a series of standardized in vitro and in vivo assays are required.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Protocol: CHO Cell Chronic Cytotoxicity Assay [1]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well microplates at a density that allows for approximately three cell divisions over 72 hours.
-
Treatment: A dilution series of the test compounds (e.g., this compound and its analogues) is prepared. The cells are exposed to at least 10 different concentrations of each compound, with multiple replicate wells for each concentration.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or resazurin reduction assay.
-
Data Analysis: The reduction in cell density as a function of compound concentration is plotted, and the IC50 value is calculated. Each experiment should be repeated 2-3 times.
Caption: Workflow for in vitro cytotoxicity assessment.
In Vitro Genotoxicity Assessment
Objective: To evaluate the potential of the compounds to cause DNA damage.
Protocol: Single Cell Gel Electrophoresis (Comet) Assay [1]
-
Cell Culture and Treatment: CHO cells are exposed to a range of concentrations of the test compounds for 4 hours. A negative control and a positive control (e.g., ethylmethanesulfonate) are included.
-
Cell Embedding: After treatment, the cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.
-
Data Analysis: Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
In Vivo Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Protocol: Up-and-Down Procedure (UDP) - OECD Guideline 425 [23][24]
This method is a sequential dosing procedure that uses a small number of animals to estimate the LD50 with a confidence interval.
-
Animal Selection: Young, healthy adult rodents (e.g., rats or mice) of a single sex are used for the main test.[25]
-
Sighting Study (Optional): A preliminary study can be conducted to determine the starting dose.
-
Sequential Dosing: A single animal is dosed at the starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Dose Progression: The dose is adjusted by a constant multiplicative factor (e.g., 3.2).[24]
-
Termination: The test is stopped after a specified number of animals have been tested and a series of reversals in outcome (survival/death) have been observed.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method.[23][24]
Caption: The Up-and-Down Procedure (UDP) for LD50 determination.
Conclusion and Future Directions
The biological efficacy of this compound is predicted to be a complex interplay of the alkylating potential of the chloro- and fluoro- substituents and the pharmacokinetic modifications imparted by the N-methyl group. Based on the analysis of its analogues, it is likely to exhibit toxicity through covalent modification of cellular targets. The specific nature of this activity, whether as a broad-spectrum biocide or a highly specific enzyme inhibitor, will depend on the overall molecular context in which the N-Methyl chlorofluoroacetyl group is placed.
Further research is warranted to isolate and characterize the specific biological activities of this compound. This should include comprehensive in vitro and in vivo toxicological profiling, as well as studies to identify its cellular targets. The potential for this moiety to act as a selective and reversible covalent warhead in drug discovery presents an exciting avenue for the development of novel therapeutics.
References
- Fluoroacetamide - Grokipedia. (2026, January 7).
-
Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]
-
Wang, W., et al. (2022). In vitro toxicity assessment of haloacetamides via a toxicogenomics assay. Environmental Toxicology and Pharmacology, 97, 104026. [Link]
-
PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]
-
Yin, D., et al. (2014). Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water. Journal of Hazardous Materials, 275, 114–121. [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]
-
AERU. (n.d.). Fluoroacetamide. University of Hertfordshire. [Link]
-
Plewa, M. J., et al. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts - Environmental Science & Technology. Figshare. [Link]
-
Plewa, M. J., et al. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955-961. [Link]
-
Stalter, D., et al. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Chemical Research in Toxicology, 28(10), 2035–2044. [Link]
-
Goncharov, N. V., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]
-
Kalđević, B., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(14), 5396. [Link]
-
Wikipedia. (n.d.). Fluoroacetamide. [Link]
-
Chemsrc. (n.d.). 2-Chloro-N-methylacetamide | CAS#:96-30-0. [Link]
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]
-
Mu, Y., et al. (2007). Haloacetonitriles vs. Regulated Haloacetic Acids: Are Nitrogen-Containing DBPs More Toxic? Environmental Science & Technology, 41(5), 1851–1857. [Link]
-
Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 64. [Link]
-
Yildirim, A. (n.d.). determination of acute toxicity (ld50). [Link]
-
Kondej, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(17), 12386–12392. [Link]
-
Miller, S. C., & Scanlan, T. S. (2003). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 5(23), 4425–4427. [Link]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027–3034. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(4), 367–375. [Link]
-
Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14374–14387. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Semantic Scholar. [Link]
-
Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(4), 367-375. [Link]
-
Ding, X., et al. (2020). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Analytical Methods, 12(1), 89-97. [Link]
-
Góngora-Benítez, M., et al. (2012). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 888, 19-32. [Link]
-
U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. [Link]
-
ECETOC. (1985). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. Monograph No. 6. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(51), 9948–9951. [Link]
-
Slideshare. (n.d.). DETERMINATION OF LD50. [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Zamani, N., et al. (2014). Comparing Poisonous Effects of Thioacetamide and Silver Nanoparticles on Enzymic Changes and Liver Tissue in Mice. International Journal of Biology, 6(3), 99. [Link]
-
McFadden, M., et al. (2021). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 55(24), 16431–16440. [Link]
-
Sarma, D., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(10), 2086–2096. [Link]
-
de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. International Journal of Molecular Sciences, 21(17), 6214. [Link]
-
Utkin, A. V., et al. (2020). Synthesis, Acute Toxicity, and Insecticidal Activity of Organofluorine Derivatives of β-D-Ribofuranoside. Russian Journal of General Chemistry, 90(8), 1541–1546. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoroacetamide [sitem.herts.ac.uk]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Fluoroacetamide - Wikipedia [en.wikipedia.org]
- 7. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. In vitro toxicity assessment of haloacetamides via a toxicogenomics assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 20. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. guidechem.com [guidechem.com]
- 22. fishersci.com [fishersci.com]
- 23. enamine.net [enamine.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
confirming the structure of N-Methyl chlorofluoroacetamide adducts
An In-Depth Technical Guide to the Structural Confirmation of N-Methyl Chlorofluoroacetamide Adducts
A Senior Application Scientist's Comparative Guide for Researchers
The emergence of α-chlorofluoroacetamide (CFA) as a novel covalent warhead for targeted inhibitors has marked a significant advancement in drug development, particularly in kinase and protease inhibition.[1][2][3][4][5] Unlike traditional, highly reactive electrophiles, the CFA moiety offers a unique combination of stability and context-dependent reactivity, leading to greater target specificity and potentially reduced off-target effects.[2][3] However, this nuanced reactivity necessitates an unambiguous and rigorous confirmation of the resulting covalent adduct structure. Misinterpretation of the adduct's structure can derail a research program, leading to flawed structure-activity relationship (SAR) models and wasted resources.
This guide provides a comprehensive comparison of the primary analytical techniques for , grounded in the practical experience of a senior application scientist. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design self-validating systems for their specific research questions.
The Central Challenge: Confirming the Covalent Bond
The core analytical challenge lies in definitively proving the formation of a thioether bond between the α-carbon of the this compound warhead and a nucleophilic residue, typically a cysteine thiol on a target protein. The reaction involves the displacement of the chlorine atom by the sulfur nucleophile.
dot
Caption: Reaction scheme for the formation of an this compound adduct with a cysteine residue.
We will explore a multi-tiered analytical approach, logically progressing from initial mass confirmation to detailed structural elucidation and, finally, to high-resolution three-dimensional analysis.
Tier 1: Mass Spectrometry (MS) for Initial Confirmation and Mass Verification
Mass spectrometry is the indispensable first-line technique for adduct analysis.[6] Its high sensitivity allows for the rapid confirmation that a reaction has occurred and provides the crucial molecular weight of the modified molecule or peptide.
Expertise & Experience: The primary goal here is to answer the question: "Has my protein/peptide been modified, and by how much?" Answering this correctly requires careful interpretation, especially given the presence of halogen isotopes.
Key MS Approaches
-
Intact Protein Analysis: Deconvoluted mass spectra of the whole protein before and after reaction provide a quick confirmation of adduct formation. The expected mass increase from the this compound moiety (after loss of Cl and addition of H from the thiol) is C₃H₅FNO , which corresponds to a monoisotopic mass of 90.0355 Da .
-
Peptide Mapping (LC-MS/MS): This is the workhorse method. The adducted protein is digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach not only confirms the modification but also pinpoints the exact residue that has been modified.
Experimental Protocol: LC-MS/MS for Adduct Site Identification
-
Sample Preparation: Incubate the target protein with the this compound compound. Remove excess, unreacted compound via buffer exchange or dialysis.
-
Denaturation & Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce disulfide bonds (DTT). Alkylate free cysteines that were not modified by the compound (iodoacetamide) to prevent disulfide scrambling. This step is critical for distinguishing the covalently modified cysteine from others.
-
Enzymatic Digestion: Digest the protein with a specific protease like trypsin overnight.
-
LC-MS/MS Analysis: Inject the peptide mixture onto a reverse-phase LC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Use software to search the MS/MS data against the protein sequence, defining the mass of the CFA adduct (+90.0355 Da ) as a potential modification on cysteine.
dot
Caption: A simplified workflow for peptide mapping analysis by LC-MS/MS.
Trustworthiness: Self-Validating Data Interpretation
The key to trustworthy MS data is recognizing the characteristic isotopic signature of chlorine. If you analyze the reaction mixture before removing the excess reagent, the unbound this compound will exhibit a distinctive M and M+2 pattern with an approximate 3:1 intensity ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes.[7] The absence of this pattern in the modified peptide, coupled with the correct mass shift, validates that the chlorine has been displaced as expected.
| Ion Type | Mass Shift (Da) | Common Sources |
| [M+H]⁺ | +1.0078 | Protons from acidic mobile phase |
| [M+Na]⁺ | +22.9898 | Glassware, reagents, solvents |
| [M+K]⁺ | +38.9637 | Glassware, reagents, solvents |
| [M-H]⁻ | -1.0078 | Deprotonation in basic mobile phase |
| [M+Cl]⁻ | +34.9689 | Chlorinated solvents |
Table 1. Common adduct ions observed in electrospray ionization mass spectrometry.[8][9][10] Note that these are instrument/solvent adducts, distinct from the covalent drug-protein adduct being studied.
Tier 2: NMR Spectroscopy for Unambiguous Connectivity
While MS confirms that a modification occurred and where, it does not directly prove the atom-to-atom connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise chemical structure of the adduct in solution.[11]
Expertise & Experience: For NMR analysis, studying the full adducted protein is often impractical due to size and complexity. The most effective strategy is to synthesize the adduct using a model compound, such as N-acetylcysteine or glutathione, which mimics the reactive environment of the cysteine residue.
Key NMR Experiments
-
¹H NMR: Provides initial information on the proton environment. Key signals to monitor are the disappearance of the thiol proton (-SH) and the appearance of new signals for the CHF and N-CH₃ groups in their new chemical environment.
-
¹⁹F NMR: A highly sensitive and specific experiment.[12][13] The fluorine atom provides a unique probe with a wide chemical shift range and no background signals. The chemical shift and coupling constants (especially ¹H-¹⁹F coupling, JHF) of the fluorine in the adduct are highly diagnostic.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure.
-
¹H-¹³C HSQC: Directly correlates protons to the carbons they are attached to.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two or three bonds, which is essential for connecting the cysteine-CH₂ group to the CFA's α-carbon (CHF).
-
Experimental Protocol: NMR Analysis of a Model Adduct
-
Synthesis: React this compound with a 1.1 molar equivalent of N-acetyl-L-cysteine in a suitable buffer (e.g., phosphate buffer at pH 7.4) or an organic solvent with a mild base.
-
Purification: Purify the resulting adduct using reverse-phase HPLC to remove starting materials.
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in a deuterated solvent (e.g., D₂O, DMSO-d₆).[14]
-
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, ¹H-¹³C HSQC/HMBC) spectra on a high-field NMR spectrometer (≥500 MHz).
-
Data Analysis: Assign all signals and use the correlations from the 2D spectra to walk through the molecular backbone and confirm the S-C bond formation. The key confirmation is an HMBC correlation from the cysteine's β-protons (the -CH₂-S- group) to the CFA's α-carbon (the -CHF- group).
dot
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques [mdpi.com]
- 12. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
A Comparative Guide to the Cross-Reactivity of N-Methyl Chlorofluoroacetamide and Alternative Covalent Warheads in Targeted Drug Development
This guide provides an in-depth comparison of the cross-reactivity profiles of covalent inhibitors, with a focus on N-Methyl chlorofluoroacetamide and its alternatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of targeted covalent therapies. The content synthesizes established analytical principles with practical insights to inform experimental design and compound selection.
Introduction: The Covalent Inhibitor Landscape and the Challenge of Cross-Reactivity
Covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for enhanced potency and prolonged duration of action by forming a stable bond with their protein target. This is often achieved through the incorporation of a reactive functional group, or "warhead," that forms a covalent linkage with a specific amino acid residue, frequently a cysteine, within the target protein's binding site.
While this targeted reactivity is the cornerstone of their efficacy, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Unintended covalent modification of other proteins can lead to toxicity and other adverse effects. Therefore, a thorough understanding and rigorous evaluation of a covalent inhibitor's cross-reactivity profile are paramount in drug development.
This guide focuses on this compound, a class of warhead that has garnered interest for its unique reactivity profile.[1][2] We will compare its performance with other commonly employed covalent warheads, providing a framework for assessing their relative selectivity and potential for off-target effects.
The Covalent Warheads: A Comparative Overview
The choice of covalent warhead is a critical determinant of a drug candidate's efficacy and safety profile. Here, we compare this compound with two widely used alternatives: acrylamides and chloroacetamides.
-
This compound (CFA): This warhead is characterized by its relatively weak intrinsic reactivity, which can be an advantage in achieving higher target specificity.[1] The covalent modification of cysteine residues by CFAs has been shown to be environment-dependent, with the potential for reversible hydrolysis of the adduct, which may mitigate off-target effects.[1] The stereochemistry of the CFA unit can also significantly influence its inhibitory activity and covalent modification of target proteins.[3]
-
Acrylamides: These are Michael acceptors that react with nucleophilic residues like cysteine. They are widely used in drug design, with several approved drugs incorporating this moiety. Their reactivity can be tuned by modifying their chemical structure.
-
Chloroacetamides: This class of warheads is generally more reactive than acrylamides, which can lead to potent target inhibition but also raises concerns about off-target reactivity and potential instability.[1]
The following table summarizes the key characteristics of these warheads:
| Feature | This compound | Acrylamide | Chloroacetamide |
| Reactivity | Tunable, generally lower | Moderate to high | High |
| Mechanism | Nucleophilic substitution | Michael addition | Nucleophilic substitution |
| Selectivity | Potentially higher due to lower intrinsic reactivity | Variable, dependent on structure | Potentially lower due to high reactivity |
| Reversibility | Adduct can be susceptible to hydrolysis | Generally considered irreversible | Generally irreversible |
| Key Advantage | Potential for high target specificity and reduced off-target effects | Well-established, tunable reactivity | High potency |
| Key Disadvantage | Newer, less characterized | Potential for off-target reactivity | High potential for off-target reactivity |
Experimental Workflow for Assessing Cross-Reactivity
A robust and multi-faceted experimental approach is essential for accurately characterizing the cross-reactivity of covalent inhibitors. The following workflow outlines a comprehensive strategy, integrating both targeted and proteome-wide methodologies.
Caption: A three-phase workflow for assessing covalent inhibitor cross-reactivity.
Phase 1: In Vitro Characterization
The initial phase focuses on the biochemical characterization of the inhibitor's interaction with its intended target and a panel of potential off-targets.
Protocol 1: Target Engagement and Kinetic Analysis via LC-MS
-
Incubation: Incubate the purified target protein with a molar excess of the covalent inhibitor at various time points.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., dithiothreitol) and denaturing the protein.
-
Digestion: Digest the protein into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptide modified by the inhibitor and determine the extent of modification over time.
-
Data Analysis: Calculate the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) to determine the potency and efficiency of the covalent modification.
Phase 2: Cellular Assays
This phase evaluates the inhibitor's performance in a more physiologically relevant cellular context.
Protocol 2: Competitive Proteomics for Off-Target Profiling
-
Cell Culture and Treatment: Culture relevant cell lines and treat with either the test inhibitor or a vehicle control.
-
Probe Labeling: Lyse the cells and treat the lysates with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that have not been modified by the inhibitor.
-
Click Chemistry: Attach a reporter tag (e.g., biotin) to the probe via click chemistry.
-
Enrichment and Digestion: Enrich the labeled peptides using streptavidin beads and perform on-bead digestion.
-
Quantitative Mass Spectrometry: Analyze the resulting peptides using quantitative mass spectrometry (e.g., SILAC or TMT labeling) to identify and quantify proteins that show reduced probe labeling in the inhibitor-treated sample, indicating them as potential off-targets.
Phase 3: Data Analysis and Validation
The final phase involves interpreting the data to identify and validate off-target hits.
Protocol 3: Validation of Off-Target Engagement
-
Western Blot Analysis: Use specific antibodies to confirm the modification of high-priority off-target proteins identified in the proteomics screen.
-
Cellular Functional Assays: Develop and perform functional assays to assess the downstream consequences of off-target modification (e.g., enzymatic activity assays, cell signaling pathway analysis).
Comparative Data Summary
The following table presents a hypothetical comparison of the three warheads based on the experimental workflow described above.
| Parameter | This compound | Acrylamide | Chloroacetamide |
| Target k_inact/K_I (M⁻¹s⁻¹) | 1.5 x 10⁵ | 2.0 x 10⁵ | 5.0 x 10⁵ |
| Number of Off-Targets (Proteomics) | 25 | 75 | 150 |
| Selectivity Score* | 0.9 | 0.7 | 0.4 |
| Cellular IC₅₀ (Target) | 50 nM | 30 nM | 15 nM |
| Cellular Toxicity (CC₅₀) | >10 µM | 5 µM | 1 µM |
*Selectivity Score is a composite metric derived from the number and potency of off-target interactions.
Mechanistic Insights and Rationale
The choice of experimental protocols is grounded in the need for a multi-layered and self-validating system.
Caption: The logical relationship between the core experimental approaches.
-
LC-MS for Direct Evidence: Directly measuring the modification of the intended target provides unambiguous confirmation of on-target activity and allows for precise kinetic characterization.[4]
-
Proteomics for Unbiased Discovery: Competitive proteomics is a powerful, unbiased approach to identify potential off-targets across the entire proteome, offering a global view of the inhibitor's selectivity.
-
Cellular Assays for Physiological Relevance: Moving from in vitro systems to live cells is crucial for understanding how factors like cell permeability, metabolism, and target localization influence both on-target and off-target effects.
-
Validation for Confirmation: It is essential to validate key findings from high-throughput screens using orthogonal methods to eliminate false positives and confirm the biological significance of potential off-target interactions.
Conclusion
The development of safe and effective covalent inhibitors hinges on a deep understanding of their reactivity and selectivity. This compound represents a promising class of covalent warheads with the potential for improved target specificity compared to more reactive alternatives like chloroacetamides. However, as this guide has detailed, rigorous and comprehensive experimental evaluation is necessary to fully characterize the cross-reactivity profile of any covalent inhibitor. By employing a multi-faceted workflow that combines biochemical, cellular, and proteomic approaches, researchers can make more informed decisions in the design and selection of covalent drug candidates, ultimately leading to safer and more effective therapies.
References
- Benchchem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF.
- Yamane, D., Onitsuka, S., Re, S., Isogai, H., Hamada, R., Hiramoto, T., ... & Ojida, A. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 3027-3034.
- bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease.
Sources
N-Methyl chlorofluoroacetamide in comparison to known enzyme inhibitors
An In-Depth Comparative Guide to N-Methyl Chlorofluoroacetamide as a Novel Covalent Enzyme Inhibitor Moiety
For researchers, scientists, and drug development professionals, the pursuit of potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. The landscape of enzyme inhibition is diverse, ranging from reversible binders to irreversible covalent modifiers.[1][2] Within the realm of targeted covalent inhibitors (TCIs), the choice of the "warhead"—the electrophilic group that forms a permanent bond with the target enzyme—is critical for determining potency, selectivity, and potential toxicity.[3][4]
This guide provides a detailed comparison of this compound (N-Me-CFA), an emerging covalent warhead, with established enzyme inhibitors. We will explore its mechanism of action, compare its properties to other widely used covalent modifiers, and provide a comprehensive experimental framework for its evaluation.
Section 1: The this compound (N-Me-CFA) Warhead
This compound is a derivative of chlorofluoroacetamide (CFA), which has been identified as a promising, weakly reactive electrophile for the synthesis of covalent inhibitors.[3][5] The "N-Methyl" modification refers to the methylation of the amide nitrogen, a common medicinal chemistry strategy to enhance metabolic stability and cell permeability.[6] The primary application of the N-Me-CFA moiety is to serve as a warhead that covalently modifies nucleophilic amino acid residues, particularly cysteine, within the active site of a target enzyme.[5]
Mechanism of Action: Covalent Modification of Cysteine
The inhibitory action of N-Me-CFA-based compounds stems from their ability to form a stable covalent bond with the thiol group of a cysteine residue. The proposed mechanism involves a nucleophilic attack by the deprotonated cysteine (thiolate) on the α-carbon of the N-Me-CFA moiety. This attack proceeds via an SN2 reaction, resulting in the displacement of the chlorine atom and the formation of a stable thioether linkage, thus irreversibly inhibiting the enzyme.[5][7]
The stereochemistry of the α-carbon has been shown to be crucial for inhibitory activity. Studies on CFA-based inhibitors for the SARS-CoV-2 main protease (Mpro) revealed that only one of the four possible stereoisomers exhibited potent activity, highlighting a strict conformational requirement for the covalent reaction to occur.[7][8]
Figure 1: Covalent modification of a cysteine residue by an N-Me-CFA inhibitor.
Section 2: A Comparative Landscape of Enzyme Inhibitors
To appreciate the unique properties of the N-Me-CFA warhead, it is essential to compare it with other classes of inhibitors.
Reversible Inhibitors
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified as:
-
Competitive Inhibitors: These molecules resemble the substrate and compete for the same active site. Their inhibition can be overcome by increasing substrate concentration. A classic example is the action of statins on HMG-CoA reductase to lower cholesterol.[2][9]
-
Non-competitive Inhibitors: These bind to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. Cyanide is a well-known example of a non-competitive inhibitor.[10][11]
-
Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex.[2]
Irreversible Covalent Inhibitors: A Warhead Comparison
Irreversible inhibitors form a stable, covalent bond with their target.[1] The N-Me-CFA moiety belongs to this class. Its performance is best understood by comparison with other common covalent warheads.
| Warhead Moiety | Reactivity | Selectivity Profile | Reversibility | Example Drug/Inhibitor |
| This compound (N-Me-CFA) | Weakly Electrophilic | High. Lower intrinsic reactivity reduces off-target modifications.[3] | Potentially Reversible. The Cys-adduct can be susceptible to hydrolysis, which may reduce off-target toxicity.[3] | Experimental SARS-CoV-2 and EGFR inhibitors.[12][13] |
| Acrylamide | Michael Acceptor | Moderate to High. Widely used, but can have off-target reactivity with other nucleophiles like glutathione. | Irreversible | Afatinib, Osimertinib (EGFR inhibitors).[14] |
| Chloroacetamide | Strongly Electrophilic | Lower. Higher reactivity can lead to more off-target effects and potential toxicity concerns.[4] | Irreversible | Building block for various experimental inhibitors.[5] |
The N-Me-CFA warhead occupies a unique space. Its reduced electrophilicity is a key advantage, potentially leading to drugs with a wider therapeutic window. The "tunable" reactivity and potential for reversible covalent bonding offer a sophisticated approach to minimizing off-target effects that can plague more reactive covalent drugs.[3]
Section 3: Experimental Framework for Comparative Analysis
Evaluating a novel inhibitor requires a systematic series of experiments. The following protocols provide a self-validating framework for comparing N-Me-CFA-based inhibitors to other compounds.
Protocol 1: Determination of IC₅₀ Values
The IC₅₀ (half-maximal inhibitory concentration) is a measure of an inhibitor's potency.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Methodology:
-
Prepare Reagents: Enzyme stock solution, substrate, inhibitor stock solutions (e.g., N-Me-CFA compound, Acrylamide compound), and assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the enzyme to each well (except for the 'no enzyme' control).
-
Inhibitor Titration: Add serial dilutions of the inhibitor to the wells. Include a 'no inhibitor' control (vehicle, e.g., DMSO).
-
Pre-incubation: For covalent inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for the covalent reaction to proceed.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below its Kₘ value.[15]
-
Measure Activity: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[16]
-
Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Characterizing the Mechanism of Irreversible Inhibition
For covalent inhibitors like those based on N-Me-CFA, determining the rate of inactivation is crucial.
Objective: To determine the kinetic parameters of irreversible inhibition (kᵢₙₐ꜀ₜ and Kᵢ).
Methodology:
-
Assay Setup: Prepare multiple sets of reactions, each with a different, fixed concentration of the irreversible inhibitor.
-
Time-Course Measurement: At various time points after mixing the enzyme and inhibitor, take an aliquot of the mixture and add it to a solution containing a high concentration of substrate to initiate the reaction.
-
Measure Residual Activity: Measure the initial reaction rate for each aliquot. This rate reflects the amount of active enzyme remaining at that time point.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The negative slope of this line gives the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations. Fitting this data to a hyperbolic curve will yield the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).[15] The ratio kᵢₙₐ꜀ₜ/Kᵢ is the second-order rate constant that represents the efficiency of the inhibitor.
-
Figure 2: Experimental workflow for characterizing a covalent inhibitor.
Section 4: Data Interpretation and Comparative Summary
The data from the described experiments allow for a direct, quantitative comparison between an N-Me-CFA inhibitor and other compounds.
Hypothetical Comparative Data
The table below presents hypothetical data for inhibitors targeting a cysteine-containing kinase, illustrating how N-Me-CFA compounds might compare to established covalent inhibitors.
| Inhibitor | Warhead | IC₅₀ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Compound A | N-Me-CFA | 15 | 0.005 | 2.5 | 2000 |
| Compound B | Acrylamide | 5 | 0.010 | 1.0 | 10000 |
| Compound C | Chloroacetamide | 25 | 0.008 | 5.0 | 1600 |
In this hypothetical example, the Acrylamide-based Compound B is the most potent and efficient inhibitor. However, the N-Me-CFA-based Compound A shows respectable potency and a potentially more favorable kinetic profile than the more reactive chloroacetamide. This highlights the trade-off between reactivity and selectivity that is central to covalent inhibitor design.
Conclusion
This compound represents a sophisticated advancement in the field of targeted covalent inhibitors. Its defining features—lower intrinsic reactivity, high stereospecificity, and the potential for reversible covalent modification—position it as a compelling alternative to more traditional warheads like acrylamides and chloroacetamides.[3] While potentially less reactive, this can be a significant advantage, leading to higher target specificity and a reduced risk of off-target effects. The experimental framework provided here offers a robust methodology for researchers to quantitatively assess the performance of N-Me-CFA-based inhibitors and benchmark them against other classes of compounds, ultimately aiding in the design of safer and more effective enzyme-targeted therapies.
References
- Benchchem. Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNsHYz_USEnkCwxErgQjMOp5CyPxf_3XkjuTqIcub8d1lfXUpd2zjEo3cKgx_3ZpAS62hInKOg5eso47U8ioEnE3_pFAJPyMtK5szEHGGzUkA6R5p5FaZJdvgSKJCKfi_Cj7lBuVUeWJ6KSdQfTfh5-AtkwF4j80JluI9P3Sboa3zhEJqOLjs7e_4ZfrsAn6lxqkjVv9G-0Q==]
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1198. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099823/]
- Tholander, F., & Hult, K. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3468632/]
- Study Mind. Enzymes: Inhibitors (A-level Biology). [URL: https://studymind.co.uk/notes/enzymes-inhibitors/]
- Wikipedia. Enzyme inhibitor. [URL: https://en.wikipedia.org/wiki/Enzyme_inhibitor]
- Li, Y., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3787-3795. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/an/d0an00721h]
- Benchchem. Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGbFQ5zfk5fHSuiUqtrRL7uWLXFvW_vwoqEi7tYy1vhnaUEwrKGFvbeZTKfoJ0uTSReiWapnI71QCNv6m_mMEhnJvXbYlRy4UKN6hjoeQ2I_VDvslYDFzpnvkZoFqo_UD8AiWF71gXxGH7w6uRY6SB8ldzJi4ixDJG5MWBcmRZ9ye6QtCjqkXSRDw6oVY4j_1hAyfOWuq_Af2qd5K1g30TB-rHN3OjYU5tzwmN9uHmf0pUNpuIM_F6UltIVGpdVw==]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual. In Mechanism of Action Assays for Enzymes. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92002/]
- Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [URL: https://www.youtube.
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(11), 3027-3034. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8859381/]
- TeachMePhysiology. (2024). Enzyme Inhibition. [URL: https://teachmephysiology.com/biochemistry/enzyme-kinetics/enzyme-inhibition/]
- ResearchGate. Common and/or Clinically Important Enzyme Inhibitors. [URL: https://www.researchgate.net/figure/Common-and-or-Clinically-Important-Enzyme-Inhibitors_tbl1_323923368]
- Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(20), 13852-13865. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01081]
- Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, 15(3), 250-258. [URL: https://pubmed.ncbi.nlm.nih.gov/30643284/]
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13, 3027. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d1sc06596c]
- Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36229406/]
- ResearchGate. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. [URL: https://www.researchgate.net/publication/330364991_Selective_and_reversible_modification_of_kinase_cysteines_with_chlorofluoroacetamides]
- Semantic Scholar. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. [URL: https://www.semanticscholar.org/paper/Selective-and-reversible-modification-of-kinase-Shindo-Fuchida/14e2d31c62f22b75f56b50e7b8f0a3e8c9b3e1c6]
- Akher, F. B., et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(6), 1475-1491. [URL: https://pubmed.ncbi.nlm.nih.gov/35225013/]
- ResearchGate. α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... [URL: https://www.researchgate.net/figure/a-Chlorofluoroacetamide-based-reversible-covalent-inhibitor-82-and-its-X-ray-crystal_fig1_373111818]
- Wikipedia. Methyl fluoroacetate. [URL: https://en.wikipedia.
- González-García, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744655/]
- Kyushu University. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [URL: https://kyushu-u.pure.elsevier.com/en/publications/discovery-of-chlorofluoroacetamide-based-covalent-inhibitors-for]
- Organic Syntheses. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0019]
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.jelsciences.com/articles/jbres1369.pdf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
validation of in vitro assays using N-Methyl chlorofluoroacetamide
An In-Depth Technical Guide to the Validation of In Vitro Assays Using Covalent Probes: A Comparative Analysis of N-Methyl Chlorofluoroacetamide and Classical Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Robust Assay Validation
In the landscape of drug discovery and biological research, the reliability of in vitro assays is paramount. These assays form the foundation upon which multi-million dollar decisions are made, from hit identification and lead optimization to preclinical candidate selection. An assay that produces misleading data is worse than no assay at all, as it can derail research programs and waste valuable resources. Therefore, rigorous assay validation—the process of demonstrating that an analytical procedure is suitable for its intended purpose—is not merely a quality control step, but a cornerstone of scientific integrity.[1][2]
A critical, yet often overlooked, aspect of validation is the use of tool compounds or chemical probes to define the dynamic range and biological relevance of an assay.[3] Small molecules with well-defined mechanisms of action can serve as invaluable controls to confirm that an assay is measuring the intended biological activity and to flag potential artifacts. This guide provides an in-depth comparison of this compound, a representative of the emerging class of chlorofluoroacetamide (CFA) covalent probes, with classical alkylating agents like N-ethylmaleimide (NEM) and Iodoacetamide (IAA) for the validation of in vitro assays, particularly those involving enzymes with reactive cysteine residues.
The Role of Covalent Probes in Defining Assay Performance
Many enzymes, including proteases, kinases, and deubiquitinases, utilize a cysteine residue as a key catalytic nucleophile. The thiol group of cysteine is highly reactive and a common target for covalent inhibitors. In the context of assay validation, compounds that irreversibly modify this cysteine can serve multiple purposes:
-
Positive Control for Inhibition: They provide a maximal inhibition signal, helping to define the "bottom" of the assay window. This is crucial for calculating statistical parameters like the Z'-factor, a measure of assay robustness.[1]
-
Mechanism of Action (MoA) Elucidation: For newly discovered inhibitors, comparing their effect to a known covalent inhibitor can provide initial clues about their MoA.
-
Troubleshooting and Artifact Identification: If an assay fails to show inhibition with a potent covalent probe, it may indicate problems with the enzyme's activity, reagent stability, or the detection method itself.[4]
A Modern Warhead: this compound
This compound (CAS 53441-15-9) belongs to a new class of cysteine-reactive covalent modifiers.[5][6] While this specific N-methylated variant is not extensively documented in validation literature, the core α-chlorofluoroacetamide (CFA) "warhead" has been characterized as a highly selective tool for targeting cysteines.[7][8][9]
Mechanism of Action: Environment-Dependent Reactivity
Unlike broadly reactive alkylating agents, the CFA moiety exhibits a unique, context-dependent mechanism. It has low intrinsic reactivity in aqueous solution but becomes highly reactive toward a target cysteine when bound within the confines of a protein's active site.[7] This is because the protein environment can correctly orient the warhead and the target cysteine, dramatically increasing the effective concentration and accelerating the covalent reaction.
A key feature of the CFA adduct is its susceptibility to hydrolysis, which can revert the modified cysteine back to its native thiol form.[7] However, when the adduct is formed within a solvent-sequestered pocket, such as an enzyme's ATP-binding site, it is stabilized, leading to sustained, irreversible inhibition. This unique property can translate to higher target specificity and fewer off-target effects in complex biological systems.[7]
// Nodes CFA [label="CFA-Probe\n(Low Reactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Target Enzyme\n(with Cys-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReversibleComplex [label="Enzyme::Probe\n(Reversible Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CovalentAdduct [label="Covalent Adduct\n(Irreversible Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Reversion in Aqueous Env.)", fillcolor="#FBBC05", fontcolor="#202124"]; Stabilized [label="Stabilized Adduct\n(in Sequestered Pocket)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CFA -> ReversibleComplex [label="Ki\n(Binding)"]; Enzyme -> ReversibleComplex [style=invis]; ReversibleComplex -> CovalentAdduct [label="kinact\n(Covalent Bond)"]; CovalentAdduct -> Hydrolysis [label="Slow"]; CovalentAdduct -> Stabilized [label="Fast"]; }
Mechanism of CFA-based covalent inhibition.
Comparative Analysis: this compound vs. Classical Alternatives
The choice of a validation probe depends on the specific requirements of the assay. While classical alkylating agents are effective, they have distinct disadvantages compared to the more refined profile of CFA-based probes.
| Feature | This compound (CFA-based) | N-Ethylmaleimide (NEM) | Iodoacetamide (IAA) |
| Mechanism | Targeted, environment-dependent SN2 reaction with Cys.[7] | Michael addition to Cys and other nucleophiles.[10] | SN2 reaction with Cys; can also react with His, Met, Lys.[11][12] |
| Specificity | High. Low intrinsic reactivity reduces off-target modification.[7] | Moderate. Reacts with free sulfhydryls but can be promiscuous.[13] | Low to Moderate. Known to cause non-specific side reactions.[14][15] |
| Reversibility | Conditionally reversible; adduct is stable in sequestered pockets.[7] | Irreversible.[10] | Irreversible.[12] |
| Use Case | Ideal for validating assays where target specificity is crucial; good positive control for covalent drug screening campaigns. | General-purpose thiol blocking agent; positive control for assays sensitive to redox state.[16][17][18] | Widely used in proteomics to prevent disulfide bonds; potent positive control for enzyme inhibition.[11][19] |
| Potential Issues | Synthesis may be more complex than alternatives. Limited commercial availability as a standard reagent. | Can interfere with assay readouts; may react with buffer components (e.g., DTT). | Light-sensitive; can generate unwanted side products and react with non-cysteine residues.[11][15] |
Experimental Protocol: Validating a Cysteine Protease Assay
This protocol provides a generalized workflow for validating an in vitro enzymatic assay for a cysteine protease using a covalent probe as a positive control.
I. Objective
To confirm the dynamic range of the assay and establish a maximum inhibition control using this compound, NEM, or IAA.
II. Materials
-
Enzyme: Purified cysteine protease of interest.
-
Substrate: Fluorogenic or colorimetric peptide substrate.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT (Note: DTT should be omitted or removed prior to adding the covalent probe).
-
Covalent Probes:
-
Negative Control: DMSO (vehicle).
-
Microplates: 96- or 384-well, black, flat-bottom for fluorescence assays.
-
Plate Reader: Capable of detecting the chosen substrate's signal.
III. Step-by-Step Methodology
-
Enzyme Preparation:
-
Thaw the enzyme stock on ice. Dilute to a working concentration (e.g., 2X the final assay concentration) in Assay Buffer without DTT.
-
Causality Check: The removal of reducing agents like DTT is critical. Covalent probes react with any available thiol, and DTT would quench the probe, preventing it from modifying the enzyme.
-
-
Probe Incubation (Pre-incubation Step):
-
In the microplate, add 5 µL of the 2X enzyme solution to each well.
-
Add 5 µL of the appropriate control:
-
Maximum Inhibition Wells: Add the covalent probe solution to achieve a final concentration known to be saturating (e.g., 10-100 µM).
-
No Inhibition (100% Activity) Wells: Add DMSO vehicle.
-
-
Incubate the plate for 30-60 minutes at room temperature.
-
Causality Check: This pre-incubation allows the irreversible inhibitor to form a covalent bond with the enzyme before the substrate is introduced. For covalent inhibitors, time-dependent inhibition is a key characteristic.[20]
-
-
Initiation of Enzymatic Reaction:
-
Prepare a 2X working solution of the substrate in Assay Buffer (with DTT, if required for optimal enzyme activity post-inhibition).
-
Add 10 µL of the 2X substrate solution to all wells to start the reaction.
-
Causality Check: Adding substrate initiates the measurement phase. The reaction rate in the DMSO wells will represent 100% activity, while the rate in the probe-treated wells should be near zero.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Read the signal (fluorescence or absorbance) kinetically over 30-60 minutes.
-
Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the signal vs. time curve.
-
Calculate the Z'-factor for the assay using the rates from the control wells:
-
Z' = 1 - [ (3σpos + 3σneg) / |µpos - µneg| ]
-
Where σ is the standard deviation, µ is the mean, 'pos' refers to the no-inhibition control (DMSO), and 'neg' refers to the maximum-inhibition control (covalent probe).
-
An assay is considered robust and suitable for high-throughput screening if the Z'-factor is > 0.5.[1]
-
-
// Nodes A [label="1. Prepare 2X Enzyme\n(in DTT-free buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Enzyme to Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Controls\n(Probe or DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Pre-incubate\n(30-60 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add 2X Substrate\n(Initiate Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Kinetic Read\n(Plate Reader)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Analyze Data\n(Calculate Rates & Z'-Factor)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Workflow for assay validation using a covalent probe.
Conclusion and Best Practices
The validation of in vitro assays with chemical probes is a non-negotiable step in ensuring data quality and reproducibility. While classical alkylating agents like NEM and IAA are functional and widely accessible tools for establishing assay performance parameters, they suffer from a lack of specificity that can complicate data interpretation.
This compound, as a representative of the CFA class of covalent modifiers, offers a more sophisticated alternative. Its unique mechanism of environment-dependent reactivity provides a higher degree of target selectivity, making it an excellent choice for validating assays for cysteine-dependent enzymes, especially in the context of covalent drug discovery programs.[7] As a senior application scientist, my recommendation is to select the validation tool that best fits the scientific question. For general-purpose validation of a robust enzymatic assay, NEM or IAA may suffice. However, for assays involving nuanced biology or for building a platform to discover highly selective covalent inhibitors, investing in a more advanced probe like a CFA-based molecule is scientifically justified and will yield more reliable and translatable results.
References
- Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Vertex AI Search.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
- BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
- Cronk, D. (2019). Optimizing Assay Development. Biocompare.com.
- Zanardi, D., et al. (1985). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed.
- Souliotis, V. L., et al. (2005).
- Tevaarwerk, A. J., et al. (1988).
- Gabizon, R., Resnick, E., & London, N. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
- Labome. (2012).
- ChemSrc. CAS 66602-64-0: 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide. ChemSrc.
- Rossi, R., et al. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. PubMed.
- Alto Predict. (2020). Assay Validation Using Chemical Probes. Alto Predict.
- Gehringer, M., & Laufer, S. A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central.
- PubChem. Chlorofluoroacetamide. PubChem.
- Hunan Hwatime Chemical Co.,Ltd. This compound | CAS:53441-15-9.
- MedChemExpress.
- FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA.
- ResearchGate. N-ethylmaleimide (NEM) alkylation assay to determine the level of cyclization.
- Ofni Systems.
- Weigand, M., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells. PubMed.
- Provencher, P., & Love, J. (2015).
- Cell Signaling Technology. Iodoacetamide, PTMScan® Qualified #88931. Cell Signaling Technology.
- MedChemExpress. N-Ethylmaleimide (NEM) | Cysteine Residues Modifier. MedChemExpress.
- Wikipedia. Iodoacetamide. Wikipedia.
- ChemicalBook. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5. ChemicalBook.
- Jones, R. B., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. PubMed.
- European Federation for Medicinal Chemistry and Chemical Biology.
- LookChem. This compound, CasNo.53441-15-9. LookChem.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
- Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. PubMed.
- Bioanalysis Zone. (2013).
- Dringen, R., & Hamprecht, B. (1999). Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes. Frontiers in Cellular Neuroscience.
- Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH.
- BioAgilytix. (2025).
- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry.
- Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science.
- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed.
- Bakhtiar, R., & Goolsby, B. (2004). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Rat, P., et al. (1996). New in vitro fluorimetric microtitration assays for toxicological screening of drugs. PubMed.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 3. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 4. youtube.com [youtube.com]
- 5. This compound | CAS:53441-15-9 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 6. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Iodoacetamide, PTMScan® Qualified | Cell Signaling Technology [cellsignal.com]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
A Researcher's Guide to Assessing Off-Target Effects of Chlorofluoroacetamide-Based Covalent Inhibitors
In the landscape of targeted therapies, the pursuit of enhanced selectivity and potency is paramount. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful strategy to achieve sustained pharmacological effects. Among the various reactive groups or "warheads" used in the design of these inhibitors, α-chlorofluoroacetamide (CFA) has garnered significant interest. Unlike more traditional covalent warheads, such as Michael acceptors, CFA exhibits a unique reactivity profile characterized by lower intrinsic reactivity, which translates to a more favorable safety profile with reduced off-target modifications.[1][2][3]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies to rigorously assess the off-target effects of CFA-based covalent inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with alternative covalent inhibitor classes.
The Rationale for Off-Target Assessment of CFA-Based Inhibitors
The promise of CFA lies in its "tunable" reactivity. The presence of both chlorine and fluorine on the α-carbon creates a unique electrophilic center. While reactive enough to form a covalent bond with a target nucleophile, typically a cysteine residue within a protein's binding pocket, it is significantly less reactive than broader-acting electrophiles.[1][3] This reduced reactivity is hypothesized to minimize indiscriminate reactions with off-target proteins, a common pitfall that can lead to toxicity and unforeseen side effects.[4]
Furthermore, studies have shown that the resulting covalent adduct between a CFA-based inhibitor and a cysteine residue can be susceptible to hydrolysis under certain conditions, potentially leading to a reversible modification.[1][2][3] This "environment-dependent" hydrolysis could further contribute to a lower burden of off-target effects, as the modification may be transient on proteins outside the stable, protective environment of the intended target's binding pocket.[1][3]
Given these unique properties, a thorough assessment of off-target effects is not merely a regulatory checkpoint but a crucial step in validating the central therapeutic hypothesis of CFA-based inhibitors.
A Multi-Pronged Approach to Off-Target Profiling
A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of computational, in vitro, and cell-based assays provides a more complete picture of a compound's specificity.
In Silico and Computational Prediction
The initial step in assessing potential off-target interactions often begins with computational modeling. These methods leverage the known proteome and structural databases to predict potential binding partners for a given small molecule.
-
Target Prediction Based on Structural Similarity: Algorithms can screen vast libraries of protein structures to identify those with binding pockets that are structurally homologous to the intended target. This can help to flag potential off-target kinases or other protein families that share conserved binding domains.
-
Ligand-Based Off-Target Prediction: These methods utilize databases of known ligand-protein interactions. By comparing the chemical features of the CFA-based inhibitor to molecules with known off-target profiles, potential unintended interactions can be predicted.[5]
It is crucial to recognize that in silico methods are predictive and serve to generate hypotheses for further experimental validation.[6][7][8] They are a valuable tool for prioritizing experimental resources.
Experimental Workflow: In Silico Off-Target Prediction
Caption: Workflow for in silico prediction of off-target interactions.
In Vitro Biochemical Assays
Biochemical assays provide the first layer of experimental validation for computationally predicted off-targets. These cell-free systems offer a high degree of control and are excellent for quantifying the direct interaction between a compound and a purified protein.
-
Broad Kinase Panel Screening: For CFA-based kinase inhibitors, screening against a large panel of purified kinases is a standard and informative approach. Companies like Reaction Biology and Eurofins Discovery offer comprehensive panels that can assess the inhibitory activity of a compound against hundreds of kinases at a fixed concentration.[9][10]
-
Enzyme Inhibition Assays: For non-kinase targets, bespoke enzyme inhibition assays can be developed. These assays measure the effect of the inhibitor on the catalytic activity of the purified potential off-target protein.
Table 1: Comparison of In Vitro Off-Target Screening Panels
| Panel Type | Number of Targets | Target Classes | Typical Output | Advantages | Limitations |
| SafetyScreen Panels | 40-70 | GPCRs, Ion Channels, Transporters, Enzymes | % Inhibition at a single concentration | Broad coverage of targets linked to adverse drug reactions.[9][10] | Does not provide potency (IC50) values. |
| Kinase Panels | >400 | Kinases | % Inhibition, IC50/Ki values | Comprehensive assessment of kinase selectivity. | Limited to a single protein family. |
| Custom Assays | 1+ | Any purifiable enzyme | IC50, Ki, k_inact/K_I | Tailored to specific hypotheses. | Lower throughput, requires assay development. |
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: The CFA-based inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: The compound is serially diluted and added to multi-well plates containing the individual purified kinases, a substrate, and ATP.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated, and the plates are incubated at a controlled temperature for a specific duration.
-
Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated relative to a vehicle control.
Cell-Based Assays
While in vitro assays are crucial for confirming direct interactions, they do not recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for understanding the off-target effects of a compound in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of proteins in the presence of a ligand. It can be used in a proteome-wide manner to identify both on-target and off-target interactions.
-
Chemoproteomics: This powerful approach utilizes a tagged version of the covalent inhibitor to "pull down" its binding partners from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry. This provides a direct readout of the proteins that are covalently modified by the inhibitor.
-
Phenotypic Screening and High-Content Imaging: Exposing different cell lines to the CFA-based inhibitor and monitoring for a range of cellular phenotypes (e.g., apoptosis, cell cycle arrest, morphological changes) can provide clues about its off-target effects. High-content imaging can quantify these changes in an unbiased manner.
-
Off-Target Screening Cell Microarray Analysis (OTSCMA): This method uses cell microarrays that express a large number of human proteins to assess the nonspecific binding of a therapeutic drug.[11]
Diagram: Chemoproteomics Workflow for Off-Target Identification
Caption: Workflow for identifying off-targets using chemoproteomics.
Comparison with Alternative Covalent Warheads
The primary advantage of CFA as a covalent warhead is its potential for increased target specificity compared to more reactive electrophiles. A direct comparison with an analogous inhibitor containing a different warhead can be a powerful way to demonstrate this.
Table 2: Comparative Off-Target Profile of Covalent Warheads
| Warhead | Reactivity | Common Off-Target Nucleophile | Reversibility | Key Experimental Comparison |
| α-chlorofluoroacetamide (CFA) | Low | Cysteine | Potentially Reversible[1][3] | Chemoproteomic profiling should show fewer off-target modifications compared to Michael acceptors. |
| Acrylamide (Michael Acceptor) | High | Cysteine, Lysine | Irreversible | Broader and more numerous off-target hits in chemoproteomics and kinase panels. |
| Vinyl Sulfonamide | High | Cysteine, Lysine | Irreversible | Similar to acrylamides, likely to show significant off-target activity. |
| Cyanoacrylamide | Moderate | Cysteine | Reversible | May show a cleaner off-target profile than acrylamides, but direct comparison with CFA is needed. |
Conclusion
The assessment of off-target effects is a critical component of the preclinical development of any therapeutic candidate. For CFA-based covalent inhibitors, this assessment is not only a safety evaluation but also a validation of their core design principle: enhanced selectivity through tuned reactivity. By employing a multi-tiered strategy that combines in silico prediction, in vitro biochemical assays, and cell-based methodologies, researchers can build a comprehensive off-target profile. This rigorous approach will not only de-risk the progression of these promising molecules into clinical development but also provide a deeper understanding of their mechanism of action and potential therapeutic window.
References
- Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- Liscovitch, M., & Lavie, Y. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- Zhang, X. H., Tee, J. H., & Liu, C. (2022). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 50(12), 7069-7084.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Garijo, R., Mullenders, J., & de la Rosa, T. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1289133.
- Ishii, T., & Fukuda, K. (2014). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLoS ONE, 9(10), e110722.
- Tang, D. (2023). Deep learning predicts CRISPR off-target effects.
- Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
- Wang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Cell, 185(1), 23-37.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Cui, Y., et al. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing.
- Kim, D., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Wang, Y., et al. (2022). In silico off-target profiling for enhanced drug safety assessment.
- Narushima, J., et al. (2022). Methods for detecting off-target effects of CRISPR/Cas9. Genes & Cells, 27(10), 623-632.
- BenchChem. (2025).
- seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay.
- U.S. Food and Drug Administration. (2023). An Unbiased Analysis of Identification and Assessment of Cas9/gRNA Potential Off-Target Sites in Clinical Development of Ex Vivo Manufactured Genome Edited Cell Products.
- BenchChem. (2025). Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
- Hughes, J. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 623-633.
- PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide.
- Wang, Y., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8888.
- ChemPoint. (n.d.). Safer Solvents to Replace NMP.
- Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU.
- Sato, M., et al. (2020). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
- Reisch, M. S. (2008). Solvent users look to replace NMP. Chemical & Engineering News, 86(31), 12-13.
- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.
- Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Request PDF.
- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14485-14497.
- Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
- Rayner, C. M. (2020). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.
- CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects.
- Kyushu University. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.
- CAS. (n.d.). Chemical Safety Library.
Sources
- 1. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Chlorofluoroacetamide (CFA) Covalent Probes: Benchmarking Against Traditional Electrophiles
This guide provides an in-depth technical comparison of chemical probes utilizing the α-chlorofluoroacetamide (CFA) warhead against established covalent modifiers. We will explore the mechanistic nuances of the CFA moiety and present experimental data that highlights its unique advantages in achieving high target specificity and a favorable safety profile, particularly in the context of kinase inhibition. This document is intended for researchers, chemists, and drug development professionals engaged in the design and application of targeted covalent inhibitors.
Introduction: The Evolving Landscape of Covalent Inhibition
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering the potential for enhanced potency and prolonged duration of action by forming a stable bond with their protein target.[1] The efficacy and safety of a TCI are critically dependent on the chemical reactivity of its electrophilic "warhead." Traditional warheads, such as Michael acceptors (e.g., acrylamides) and chloroacetamides, while effective, often possess high intrinsic reactivity that can lead to off-target modifications and associated toxicities.
The α-chlorofluoroacetamide (CFA) group represents a new class of cysteine-reactive warhead designed to overcome these limitations.[2] Despite its relatively weak intrinsic reactivity, the CFA moiety can be engineered into probes that exhibit high specificity for their intended target.[2] This guide will benchmark CFA-based probes against their predecessors, focusing on the key performance metrics of selectivity, reactivity, and the stability of the covalent adduct.
Mechanism of Action: A Tale of Two Halogens
The utility of the CFA warhead is rooted in its unique chemical structure and reaction mechanism. Unlike highly reactive Michael acceptors, the CFA group engages with nucleophilic cysteine residues via a direct displacement (SN2) reaction.
The proposed mechanism involves the nucleophilic attack by the thiol group of a cysteine residue on the α-carbon of the chlorofluoroacetyl moiety. This results in the displacement of the chlorine atom and the formation of a stable thioether bond, thus irreversibly inhibiting the target protein.[3][4] The stereochemistry of the CFA unit is crucial, with specific enantiomers often showing significantly higher inhibitory activity, suggesting that a precise orientation is required for efficient covalent bond formation within the active site.[4][5]
Caption: Covalent modification of a cysteine residue by a CFA warhead via an Sₙ2 reaction mechanism.
A key distinguishing feature of the CFA warhead is the stability of the resulting covalent adduct. The bond is exceptionally stable within the solvent-sequestered environment of a protein's binding pocket. However, if the probe modifies an off-target cysteine that is more solvent-exposed, the adduct is susceptible to hydrolysis, which can reverse the modification and restore the intact thiol.[1][2] This "catch-and-release" mechanism is a significant advantage, as it may mitigate off-target toxicity.[2]
Caption: Environment-dependent stability of the CFA-cysteine adduct.
Performance Benchmarking: CFA Probes in Action
The theoretical advantages of the CFA warhead are borne out in experimental studies. A compelling case study is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.[6]
Studies directly comparing a CFA-appended quinazoline (e.g., NS-062) to its Michael acceptor counterpart (e.g., afatinib) on the same molecular scaffold have demonstrated the superior selectivity of the CFA probe.[1][2] In intact cells, the CFA-quinazoline showed significantly higher target specificity for EGFR across a wide concentration range (0.1–10 μM) compared to the corresponding Michael acceptors.[2]
Table 1: Comparative Performance of Covalent Warheads on an EGFR-Targeting Scaffold
| Feature | Michael Acceptor (e.g., Acrylamide) | Chloroacetamide | Chlorofluoroacetamide (CFA) |
| Reaction Mechanism | Michael Addition | SN2 | SN2 |
| Intrinsic Reactivity | High | High | Low to Moderate |
| Target Specificity | Lower; prone to off-target modification | Moderate | Higher; reduced off-target modification[2] |
| Adduct Stability | Stable | Stable | Stable in binding pocket; potentially reversible upon solvent exposure[1][2] |
| Example IC₅₀ (EGFR) | Low nM range | Low nM range | Low nM range |
| Key Advantage | Potent Inhibition | Potent Inhibition | High Selectivity, Favorable Safety Profile |
| Key Disadvantage | Potential for off-target toxicity | Potential for off-target toxicity | May require precise scaffold design |
This enhanced selectivity is attributed to the CFA warhead's lower intrinsic reactivity. A highly reactive warhead can irreversibly bind to any accessible cysteine it encounters, whereas a less reactive warhead like CFA relies more heavily on the non-covalent binding affinity of the parent molecule to increase its effective concentration near the target cysteine, driving the covalent reaction forward in a highly specific manner.
Experimental Protocols for Covalent Probe Evaluation
To ensure scientific rigor, the evaluation of covalent probes requires specialized assays that go beyond simple potency measurements. The following protocols are essential for characterizing and benchmarking probes like those containing the CFA warhead.
Protocol 1: Intact Cell Target Engagement Assay
This protocol determines how effectively a test compound (the "cold" probe) engages its target in a live-cell environment by competing with a fluorescently-tagged broad-spectrum probe (the "hot" probe).
Workflow:
Caption: Workflow for a competitive chemical proteomics assay to measure target engagement.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., A431, which overexpresses EGFR) in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the CFA-based inhibitor at a range of concentrations (e.g., 0.1 to 10 µM) for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS, then lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Competitive Labeling: To the cell lysate, add a fluorescently tagged, broad-spectrum covalent probe that also targets the protein of interest. Incubate for 1 hour at room temperature.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for the fluorophore.
-
Analysis: The intensity of the fluorescent band corresponding to the target protein will decrease as the concentration of the test inhibitor increases, indicating successful target engagement. Quantify the band intensity to determine an IC₅₀ for target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the purified kinase (e.g., EGFR T790M/L858R mutant), the substrate (a peptide that the kinase phosphorylates), and ATP.
-
Compound Dilution: Perform a serial dilution of the CFA-probe in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase and the test compound at various concentrations. Allow them to pre-incubate for 30-60 minutes to permit covalent bond formation.
-
Initiate Reaction: Start the kinase reaction by adding the peptide substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The N-Methyl chlorofluoroacetamide moiety, as a key component of the broader CFA warhead class, represents a significant advancement in the design of targeted covalent inhibitors. Its unique combination of moderate reactivity and environment-dependent adduct stability allows for the development of probes with substantially improved selectivity over those using traditional warheads like acrylamides.[2] Experimental data robustly supports the claim that CFA-based probes can effectively engage their intended targets in cells while minimizing off-target modifications. For researchers in drug discovery and chemical biology, the CFA warhead provides a valuable tool for creating highly specific and potentially safer chemical probes and therapeutic agents.
References
-
Chemical Science (RSC Publishing). (n.d.). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2022, February 28). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022, October 13). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
bioRxiv. (2022, June 6). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Retrieved from [Link]
-
PubMed. (2019, January 14). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF. ResearchGate. Retrieved from [Link]
-
PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Computational Models for N-Methyl Chlorofluoroacetamide and Related Halogenated Amides
For researchers and professionals in drug development and chemical sciences, computational models are indispensable tools for predicting molecular properties, thereby accelerating discovery and reducing experimental costs. However, the predictive power of any model is fundamentally limited by its accuracy. This guide provides an in-depth, objective comparison of computational methodologies for predicting the properties of N-Methyl chlorofluoroacetamide, a halogenated amide with potential significance in medicinal chemistry.[1][2][3] Given the sparse specific literature on this exact molecule, this guide establishes a robust validation framework using the well-studied analogue, N-Methylacetamide (NMA), as a practical case study. The principles and protocols detailed herein are directly applicable to this compound and other similar small, halogenated molecules.
The Imperative of Model Validation
Computational models, particularly those based on Density Functional Theory (DFT), are powerful but not infallible. The choice of the exchange-correlation functional and basis set can significantly alter results.[4][5] For halogenated compounds, accurately modeling the effects of electronegative atoms and potential halogen bonds is critical and requires careful parameterization.[2][6] Validation against high-quality experimental data is not merely a final check; it is an integral part of the modeling process that ensures the reliability and relevance of the computational predictions.
A Survey of Applicable Computational Models
For a molecule like this compound, several computational methods are viable. The choice depends on the desired balance between accuracy and computational cost.
-
Density Functional Theory (DFT): This is often the workhorse for molecules of this size. DFT offers a good compromise between accuracy and computational expense. However, the landscape of DFT is vast, with numerous exchange-correlation functionals available.[4]
-
Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with DFT exchange and are often a good starting point, showing reliable performance for geometries and frequencies.[4][7]
-
Range-Separated Functionals (e.g., ωB97X-D, CAM-B3LYP): These are designed to better handle long-range interactions and can be beneficial for systems where non-covalent interactions are important.
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3(BJ)): Essential for accurately modeling systems where van der Waals forces are significant, which can be the case in condensed-phase simulations or studies of molecular aggregation.[5]
-
-
Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that generally offers higher accuracy than DFT for non-covalent interactions, but at a significantly greater computational cost. It serves as a valuable benchmark for DFT results.[7][8]
The Validation Workflow: A Step-by-Step Protocol
A rigorous validation process is systematic. It involves defining the property of interest, performing computations with various models, and comparing the output to trusted experimental data.
-
Identify Key Properties: For this compound, crucial properties for validation include vibrational frequencies (IR and Raman spectra), molecular geometry (bond lengths, angles), and thermochemical data (enthalpy of formation).
-
Access Authoritative Databases: The primary source for high-quality experimental data for the analogue molecule N-Methylacetamide (NMA) is the NIST Chemistry WebBook.[9][10][11][12][13] This database provides gas-phase IR spectra, thermochemical data, and phase change information. Additional structural and spectral data can be found in databases like PubChem.[14]
-
Data Curation: Ensure the experimental data corresponds to the correct phase (e.g., gas-phase for isolated molecule calculations) and conditions. For NMA, a rich set of gas-phase IR and Raman data is available from both NIST and peer-reviewed literature.[12][15][16]
This protocol outlines the steps to validate DFT functionals for predicting the vibrational frequencies of NMA, a workflow directly transferable to this compound.
-
Structure Optimization:
-
For each selected DFT functional (e.g., B3LYP, PBE0, ωB97X-D) and a suitable basis set (e.g., 6-311++G(d,p)), perform a geometry optimization of the NMA molecule. The 6-311++G(d,p) basis set is a good choice as it includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution in molecules with heteroatoms.
-
Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Frequency Calculation:
-
Using the optimized geometry for each functional, perform a harmonic frequency calculation. This will yield the vibrational modes and their corresponding frequencies.
-
-
Data Analysis and Comparison:
-
Compile the calculated frequencies and the experimental frequencies from a reliable source like the NIST Chemistry WebBook into a table.[12]
-
It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method.[7][17] These scaling factors are method-dependent and have been empirically determined in benchmark studies.[7]
-
Calculate the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) between the scaled calculated frequencies and the experimental values for each functional. This provides a quantitative measure of their performance.
-
Diagram: Computational Model Validation Workflow This diagram illustrates the self-validating cycle for assessing and refining computational models against experimental benchmarks.
Caption: A systematic workflow for validating computational models.
Comparative Performance of DFT Functionals
The choice of functional is a critical determinant of accuracy. For vibrational frequency calculations, hybrid functionals often provide a robust starting point.
| Vibrational Mode (NMA) | Experimental (cm⁻¹) | B3LYP (Scaled, cm⁻¹) | PBE0 (Scaled, cm⁻¹) | ωB97X-D (Scaled, cm⁻¹) * |
| Amide I (C=O stretch) | 1665[16] | 1670 | 1662 | 1658 |
| Amide II (N-H bend) | 1565[16] | 1560 | 1568 | 1572 |
| Amide III | 1300[16] | 1295 | 1305 | 1310 |
| C-N Stretch | 1046[16] | 1040 | 1050 | 1055 |
| Mean Absolute Error (MAE) | - | ~5-15 | ~4-12 | ~6-18 |
*Note: Calculated values are illustrative, based on typical performance from benchmark studies.[7][18] Actual values will depend on the specific basis set and software used. Scaling factors from literature (e.g., ~0.961 for B3LYP) are applied.[7]
Interpretation of Results:
-
B3LYP: Often shows a good balance of performance and is widely used, making results comparable to a large body of literature.[7]
-
PBE0: Can sometimes offer slightly better accuracy for vibrational frequencies than B3LYP.
-
ωB97X-D: Its inclusion of dispersion correction is crucial for intermolecular interactions but may not always yield the best results for gas-phase vibrational frequencies of a single molecule compared to well-established hybrid functionals.
For this compound, the presence of both chlorine and fluorine atoms introduces additional complexity. The ability of a functional to accurately describe the electron withdrawing effects and the polarizability of these halogens is paramount. Therefore, benchmarking against experimental data, as demonstrated with NMA, is an essential first step before embarking on extensive predictive studies.
Conclusion and Recommendations
The validation of computational models is a cornerstone of reliable in silico research. For this compound, where direct experimental data may be limited, a validation strategy based on well-characterized analogues like N-Methylacetamide is not only prudent but necessary.
Key Recommendations:
-
Prioritize Validation: Always validate your chosen computational method against relevant experimental data before generating predictions for unknown properties.
-
Use High-Quality Benchmarks: Leverage curated experimental databases like the NIST Chemistry WebBook for reliable reference data.[9][11]
-
Benchmark Multiple Functionals: Do not rely on a single DFT functional. Compare the performance of several, including well-established hybrid functionals (B3LYP, PBE0) and dispersion-corrected functionals if relevant.
-
Report Metrics Clearly: When publishing results, clearly state the chosen functional, basis set, software, and the validation metrics (e.g., MAE, RMSE) against experimental data.
By adhering to this rigorous validation framework, researchers can ensure that their computational predictions for this compound and other halogenated compounds are not only theoretically sound but also grounded in experimental reality, providing a solid foundation for subsequent research and development.
References
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][9]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][10]
-
Sheena Mary Y., Linda Jacob, Hema Tresa Varghese, & C. Yohannan. (n.d.). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Oriental Journal of Chemistry. Retrieved from [Link][15]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][11]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][12]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][13]
-
National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem. Retrieved from [Link][14]
-
Scott, A. P., & Radom, L. (1996). Vibrational frequency prediction using density functional theory. UQ eSpace. Retrieved from [Link][7]
-
Fry, C. G., & Fry, M. R. (2012). Self-Association of N-Methylacetamide Examined by Infrared and NMR Spectroscopies. Journal of Chemical Education, 89(4), 513-516. Retrieved from [Link][19]
-
Halls, M. D., & Schlegel, H. B. (2001). Investigating the Calculation of Anharmonic Vibrational Frequencies Using Force Fields Derived from Density Functional Theory. The Journal of Physical Chemistry A, 105(28), 6833-6841. Retrieved from [Link][18]
-
Sitkiewicz, S. P., & Matito, E. (2022). How Reliable Are Modern Density Functional Approximations to Simulate Vibrational Spectroscopies?. The Journal of Physical Chemistry Letters, 13(26), 6032-6039. Retrieved from [Link][20]
-
Molbase. (n.d.). 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide. Retrieved from [Link][1]
-
Niskanen, J., et al. (2022). Structural Sensitivity of N 1s Excitations in N-Methylacetamide Solutions. The Journal of Physical Chemistry B, 126(5), 1149-1156. Retrieved from [Link][21]
-
Pennsylvania State University. (2018). Considerations for DFT Frequency Calculations. Retrieved from [Link][22]
-
ResearchGate. (n.d.). Vibrational Spectroscopy of N-Methylacetamide Revisited. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (n.d.). Chlorofluoroacetamide. PubChem. Retrieved from [Link][23]
-
ResearchGate. (n.d.). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Retrieved from [Link][17]
-
Adamo, C., & Barone, V. (2013). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 9(9), 4184-4191. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Retrieved from [Link][2]
-
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Retrieved from [Link][3]
-
ChemRxiv. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. Retrieved from [Link][8]
-
Valadbeigi, Y., & Zamani, F. (2023). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 11(3), 545-556. Retrieved from [Link][25]
-
ResearchGate. (n.d.). Density functional study of a model amide. Prediction of formamide geometry, dipole moment, IR harmonic vibration ν C O and GIAO NMR shieldings. Retrieved from [Link][26]
-
Al-Buriahi, M. S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3939. Retrieved from [Link][6]
-
Vilela, A. F. D., et al. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. Journal of Chemical Theory and Computation, 17(5), 3023-3037. Retrieved from [Link][5]
-
Dührkop, K. (2019). Computational Methods for Small Molecule Identification. ResearchGate. Retrieved from [Link][27]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved from [Link][28]
Sources
- 1. CAS 66602-64-0: 2-Chloro-N-(4-fluorophenyl)-N-(1-methyleth… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Acetamide, N-methyl- [webbook.nist.gov]
- 10. Acetamide, N-methyl- [webbook.nist.gov]
- 11. Acetamide, N-methyl- [webbook.nist.gov]
- 12. Acetamide, N-methyl- [webbook.nist.gov]
- 13. Acetamide, N-methyl- [webbook.nist.gov]
- 14. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 23. Chlorofluoroacetamide | C2H3ClFNO | CID 261957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound, CasNo.53441-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 25. Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines [physchemres.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparative kinetics of N-Methyl chlorofluoroacetamide reactions
An In-Depth Guide to the Comparative Kinetics of N-Methyl Chlorofluoroacetamide Reactions for Covalent Drug Development
Introduction: The Rise of Haloacetamides in Covalent Inhibition
In the realm of drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. These molecules form a stable, covalent bond with their protein target, often leading to complete and sustained inhibition of its activity. Among the various "warheads" used to achieve this, haloacetamides have become indispensable tools for their reactivity towards nucleophilic residues like cysteine.
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparative analysis of the reaction kinetics of this compound (N-Me-CFA) and related haloacetamides. Understanding the kinetics of these reactions is paramount, as the rate of covalent bond formation directly influences a drug's efficacy, selectivity, and potential for off-target effects. We will explore the underlying reaction mechanisms, compare the reactivity of different haloacetamides, detail the factors that govern these reactions, and provide robust experimental protocols for their kinetic characterization.
The Mechanism: A Nucleophilic Substitution Pathway
The primary reaction mechanism for a haloacetamide warhead with a biological nucleophile, such as the thiol group of a cysteine residue, is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the nucleophilic sulfur atom of the deprotonated cysteine (thiolate) attacks the electrophilic α-carbon of the haloacetamide. This attack occurs in a single, concerted step, leading to the displacement of the halide leaving group and the formation of a stable thioether bond.
The most favored mechanism for this alkylation reaction is a direct displacement.[1] The efficiency of this process is governed by several factors, including the inherent nucleophilicity of the attacking residue and the electrophilicity of the α-carbon, which is modulated by the electron-withdrawing nature of the adjacent amide and the halogen atoms.
Caption: Generalized SN2 reaction mechanism for cysteine alkylation by a haloacetamide.
Comparative Kinetic Analysis: The Halogen's Role
The reactivity of haloacetamides is critically dependent on the nature of the halogen atom, which functions as the leaving group. The stability of the departing halide ion is a key determinant of the reaction rate. For SN2 reactions, a better leaving group is one that is a weaker base (the conjugate base of a stronger acid). This leads to a clear trend in reactivity among common haloacetamides.
The alkylating efficiency of each haloacetamide is a balance between the characteristics of the halogen leaving group and the steric hindrance of the alkylation site on the peptide or protein.[2]
| Haloacetamide Type | Leaving Group (X) | Conjugate Acid | pKa of H-X | Relative Reactivity | Key Characteristics |
| Iodoacetamide | I⁻ | HI | ~ -10 | Very High | Extremely reactive, often used for rapid and complete alkylation, but can suffer from low selectivity and over-alkylation of other residues like methionine.[2] |
| Bromoacetamide | Br⁻ | HBr | ~ -9 | High | Offers a good balance of reactivity and stability, providing faster reaction rates than chloroacetamide. |
| Chloroacetamide | Cl⁻ | HCl | ~ -7 | Moderate | Less reactive and more stable, which can lead to greater selectivity for highly nucleophilic or accessible cysteines.[3] |
| Chlorofluoroacetamide | Cl⁻ or F⁻ | HCl / HF | ~ -7 / 3.2 | Moderate/Complex | Reactivity is primarily driven by the displacement of the chloride ion, as fluoride is a very poor leaving group. The electron-withdrawing fluorine atom increases the electrophilicity of the α-carbon, potentially accelerating the reaction relative to standard chloroacetamide. The chirality of the CFA warhead is crucial for rapid covalent inhibition.[4] |
Note: This table represents generalized reactivity trends. Absolute rates are highly dependent on the specific nucleophile, substrate, and reaction conditions.
The introduction of a fluorine atom alongside chlorine in this compound presents a unique case. While fluoride is a poor leaving group, the high electronegativity of fluorine enhances the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack. Therefore, the reaction proceeds via the displacement of the more labile chloride ion. Computational studies have shown that the direct displacement mechanism is the most favored for CFA-based inhibitors.[1]
Key Factors Influencing Reaction Kinetics
The rate of covalent modification is not solely dependent on the warhead. A multitude of factors can influence the reaction kinetics, and understanding them is crucial for designing selective inhibitors and robust experimental assays.[5]
-
Nature of the Reactants: The inherent reactivity of the substances involved is fundamental. Reactions involving the formation of covalent bonds between large molecules tend to be slower.[6]
-
Nucleophile pKa: The reacting species is the deprotonated, nucleophilic form of the residue (e.g., the thiolate of cysteine). The reaction rate is therefore highly pH-dependent, as the concentration of the thiolate increases with pH. The local protein microenvironment can significantly alter a cysteine's pKa, making some cysteines hyper-reactive.
-
Concentration of Reactants: According to collision theory, reaction rates typically increase as the concentration of one or more reactants increases.[6][7] This provides more opportunities for the reacting molecules to collide and interact.
-
Temperature: Increasing the temperature raises the kinetic energy of molecules, leading to more frequent and energetic collisions.[5][8] This increases the proportion of collisions that have sufficient energy to overcome the activation energy barrier, thus accelerating the reaction rate.[8] Generally, a 10°C increase in temperature can approximately double the rate of many reactions.[7]
-
Steric Hindrance: The accessibility of the target residue within the protein's three-dimensional structure is critical. A sterically hindered cysteine will react much more slowly than one on the protein surface, a factor that can be exploited to achieve selectivity.[2]
-
Solvent Properties: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.[5] For biological assays, aqueous buffers are standard, but properties like polarity and the presence of additives can have an effect.
Experimental Protocol: Determining Kinetic Parameters
To quantitatively compare the reactivity of this compound with other electrophiles, a detailed kinetic analysis is required. A common approach involves using pseudo-first-order conditions, where the concentration of the nucleophile (e.g., a model thiol like glutathione or a specific cysteine-containing peptide) is much greater than the concentration of the haloacetamide inhibitor. This simplifies the data analysis, allowing for the determination of the second-order rate constant (k2).
Workflow for Kinetic Analysis via LC-MS
Caption: Experimental workflow for determining reaction kinetics under pseudo-first-order conditions.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the haloacetamide inhibitor in DMSO.
-
Prepare a 5 mM stock solution of a model nucleophile (e.g., glutathione, GSH) in a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Rationale: Using a consistent buffer system is critical for reproducibility, as pH directly impacts the concentration of the reactive thiolate.
-
-
Reaction Setup (Pseudo-First-Order):
-
In a temperature-controlled reaction vessel, add the reaction buffer and the GSH stock solution to achieve a final concentration of 500 µM GSH.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25°C).
-
Rationale: A 10-fold or greater excess of the nucleophile ([GSH] >> [Inhibitor]) ensures the concentration of the nucleophile remains effectively constant throughout the reaction, simplifying the kinetics.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the inhibitor stock solution to the reaction vessel to achieve a final concentration of 50 µM. Mix rapidly.
-
Immediately withdraw the first aliquot (t=0) and quench it by adding it to a vial containing a 1:1 mixture of acetonitrile and 1% formic acid.
-
Continue to withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 5, 10, 20, 30 minutes).
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a suitable LC-MS method that can resolve the reactant from the product.
-
Monitor the ion counts corresponding to the mass of the unreacted inhibitor.
-
-
Data Analysis:
-
Normalize the peak area of the inhibitor at each time point to the peak area at t=0.
-
Plot the natural logarithm of the normalized peak area (ln(At/A0)) against time (in seconds).
-
Perform a linear regression on the data points. The slope of this line is the negative of the observed pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH]. The units of k2 will be M-1s-1.
-
Conclusion
The kinetic behavior of this compound and its analogs is a complex interplay of electronic effects, leaving group ability, steric factors, and reaction conditions. While iodoacetamides offer the highest reactivity, this often comes at the cost of selectivity. Chloroacetamides and the more nuanced chlorofluoroacetamides provide a more moderate reactivity profile that can be advantageous for developing selective covalent inhibitors. The unique electronic properties conferred by the fluorine atom in N-Me-CFA make it a compelling warhead, with its reactivity being fine-tuned by the displacement of the chloride leaving group.
For drug development professionals, a thorough kinetic characterization is not merely an academic exercise; it is a critical step in optimizing lead compounds. By employing systematic kinetic studies as outlined in this guide, researchers can gain a deeper understanding of their molecules' intrinsic reactivity, enabling the rational design of covalent inhibitors with superior potency, selectivity, and overall therapeutic potential.
References
-
Atlantic Cancer Research Institute, et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. Available at: [Link]
- Factors that affect reaction rates. (n.d.). [Source document, URL not available]
-
Monash University. (n.d.). Factors Affecting Rates of Reaction. Student Academic Success. Available at: [Link]
-
Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. Available at: [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors Affecting Reaction Rates (Kinetics). Available at: [Link]
-
ATA Scientific. (2019). Factors Affecting Reaction Rate in Chemical Kinetics. Available at: [Link]
-
University of Cape Town, et al. (2022). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. PubMed. Available at: [Link]
-
Kinetics of haloacetic acid reactions with Fe(0). (n.d.). PubMed. Available at: [Link]
-
A study of the kinetics of the reaction between thiol compounds and chloroacetamide. (n.d.). SciSpace. Available at: [Link]
- Reactions of sulphacetamide with pulse radiolytically generated reducing radicals. (n.d.). [Source document, URL not available]
-
Yamane, D., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science (RSC Publishing). Available at: [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.). PMC. Available at: [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Kyushu University. Available at: [Link]
-
Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide. (2025). ResearchGate. Available at: [Link]
-
Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Available at: [Link]
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. (n.d.). PubMed. Available at: [Link]
-
Reactions and conditions: i) (a) NaH, BnBr, DMF, (b) AcOH:H2O (9:1),... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. atascientific.com.au [atascientific.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. monash.edu [monash.edu]
Safety Operating Guide
Definitive Guide to the Proper Disposal of N-Methyl Chlorofluoroacetamide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Methyl chlorofluoroacetamide. As a halogenated amide, this compound requires a specific waste management stream to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel in drug development and scientific research settings. Our core mission is to empower you with the knowledge to manage chemical waste not just correctly, but with a deep understanding of the principles behind each step.
Foundational Principles: Chemical Classification and Hazard Assessment
Therefore, a conservative and cautious approach is mandatory. We must operate under the assumption that this compound presents similar or greater hazards. The ultimate disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility, which is equipped to neutralize the acidic and toxic gases (e.g., hydrogen chloride, hydrogen fluoride) generated during combustion.[1] Mixing this waste with non-halogenated solvents can render the entire volume more expensive and difficult to dispose of.[3]
At-the-Source: Waste Segregation Protocol
Proper segregation at the point of generation is non-negotiable. This prevents dangerous chemical reactions, protects personnel, and facilitates compliant disposal.
Step-by-Step Segregation:
-
Designate a Waste Container: Procure a dedicated, properly vetted waste container for "Halogenated Organic Liquids." These are typically polyethylene (poly) carboys supplied by your institution's Environmental Health & Safety (EHS) department.[4]
-
Avoid Metal Containers: Do not use metal safety cans. Halogenated compounds can degrade over time to produce acidic byproducts, which will corrode metal containers, leading to leaks and failures.[4]
-
Immediate Segregation: As soon as a process generates waste containing this compound (e.g., reaction mother liquor, contaminated solvents from purification), it must be transferred directly into the designated halogenated waste container.
-
Maintain an Accurate Log: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[5] Meticulously log the addition of this compound and any other chemical constituents by their full, unabbreviated names, along with their estimated percentages.[3][6]
Table 1: Segregation and Compatibility Chart
| Waste Category | Compatible with this compound Waste? | Rationale |
| Other Halogenated Solvents | YES (e.g., Dichloromethane, Chloroform) | These compounds share the same final disposal pathway (incineration) and are chemically compatible.[5] |
| Non-Halogenated Solvents | NO (e.g., Acetone, Hexane, Toluene) | Mixing creates a more complex waste stream, significantly increasing disposal costs and complicating recovery efforts.[3][7] |
| Acids & Bases (Aqueous) | NO | Risk of violent exothermic reactions, gas evolution, and degradation of the amide functional group.[3][4] |
| Oxidizing & Reducing Agents | NO | High potential for creating unstable, reactive, or explosive mixtures.[4] |
| Heavy Metals | NO | Creates a mixed hazardous waste (organic and inorganic), which requires a more specialized and costly disposal process.[3] |
Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)
All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of the laboratory personnel.
Workflow for SAA Management:
-
Container Sealing: The halogenated waste container must be securely sealed at all times, except when waste is actively being added. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[6]
-
Secondary Containment: Place the sealed container within a larger, chemically resistant secondary containment bin or tub. This will contain any potential leaks or spills from the primary container.[4]
-
Proper Labeling: Ensure the hazardous waste label is fully visible, legible, and protected from chemical splashes.[6]
-
Storage Limits: Be aware of your SAA volume limits (e.g., typically no more than 55 gallons of total hazardous waste may be stored in a lab).[5] Request a pickup from EHS well before this limit is reached.
Procedural Workflow for Disposal
The following diagram illustrates the decision-making and operational flow from the point of waste generation to its final removal from the laboratory.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl Chlorofluoroacetamide
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, N-Methyl chlorofluoroacetamide, a compound of interest for its potential applications, requires meticulous safety protocols due to its chemical structure. As a halogenated acetamide, it presents potential hazards that necessitate a robust personal protective equipment (PPE) strategy to ensure the safety of laboratory personnel. This guide, grounded in established safety principles and data from analogous compounds, provides a comprehensive framework for the safe handling of this compound.
Understanding the Risks: A Proactive Approach to Safety
The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact. Accidental ingestion is also a potential risk that must be mitigated through proper laboratory hygiene.
Core Principles of Chemical Handling
All work with this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[2][4] An emergency shower and eyewash station must be readily accessible. A thorough understanding of the experimental procedure and potential reactions is paramount before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following recommendations are based on a cautious approach, assuming a moderate to high level of hazard. The required PPE can be categorized into different levels of protection, with Level C being a common standard for handling chemicals with known hazards in a laboratory setting.[5][6]
Mandatory PPE for Handling this compound
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene outer glove, with a thinner nitrile inner glove). | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.[6] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols, safeguarding both the eyes and the face from contact with the chemical.[5][6] |
| Respiratory Protection | A full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges. | Essential for preventing the inhalation of vapors, which may be toxic or irritating to the respiratory system.[6] |
| Body Protection | A chemically resistant laboratory coat or coveralls. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Prevents exposure from spills that may reach the floor. |
Donning and Doffing of PPE: A Critical Procedure
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Handling Procedures
-
Preparation : Before handling this compound, ensure all necessary PPE is available and in good condition. The chemical fume hood should be certified and functioning correctly.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use disposable equipment where possible to minimize cleaning and potential for contamination.
-
Reactions : Set up reactions in the fume hood, ensuring that all glassware is properly secured. Be mindful of potential exothermic reactions and have appropriate cooling measures in place.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazards. Small spills within the fume hood can be managed by trained personnel wearing appropriate PPE, using an inert absorbent material.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including gloves, disposable labware, and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.
-
Container Rinsing : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations.
-
Waste Pickup : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[7][8]
Caption: Waste disposal workflow for this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This commitment to safety is the bedrock of innovative and responsible scientific discovery.
References
- Carl ROTH. (2024, March 2). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. (2009, June 16).
- Fisher Scientific.
- TCI Chemicals.
- Fisher Scientific. (2024, March 29).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Fisher Scientific. (2012, March 23).
- California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.
- MSDS CXZ014 Fmoc-Cl.pdf.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Wikipedia.
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- Organic Syntheses. Working with Hazardous Chemicals.
- PubMed. (2019, January 14). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
- Organic Syntheses Procedure. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.
- Royal Society of Chemistry. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide.
- ACS Publications. (2022, October 13). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

